Ethylamine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDZRMOBIIQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-04-7 (Parent) | |
| Record name | Ethylamine hydrobromide | |
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DSSTOX Substance ID |
DTXSID1060475 | |
| Record name | Ethylamine hydrobromide | |
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Molecular Weight |
126.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-55-5 | |
| Record name | Ethanamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-55-5 | |
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| Record name | Ethylamine hydrobromide | |
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| Record name | Ethylamine hydrobromide | |
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| Record name | Ethanamine, hydrobromide (1:1) | |
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| Record name | Ethylamine hydrobromide | |
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| Record name | Ethylammonium bromide | |
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| Record name | ETHYLAMINE HYDROBROMIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethylamine hydrobromide CAS number 593-55-5 properties
An In-Depth Technical Guide to Ethylamine Hydrobromide (CAS 593-55-5)
Executive Summary
This compound, also known as ethylammonium bromide (EABr), is the hydrobromide salt of ethylamine. It presents as a stable, white crystalline solid that is highly soluble in water.[1][2] This compound serves as a crucial reagent and precursor in diverse fields, most notably in organic synthesis and advanced materials science. Its primary function is to act as a solid, stable, and easily handled source of the ethylammonium cation (CH₃CH₂NH₃⁺), which can be deprotonated in situ to release ethylamine or incorporated directly into larger molecular frameworks.[1][3] In recent years, this compound has gained significant attention in the field of optoelectronics as a key additive or precursor in the fabrication of perovskite-based solar cells and light-emitting diodes (LEDs), where it plays a critical role in tuning the material's structural and photophysical properties to enhance device efficiency and stability.[2][4] This guide provides a comprehensive overview of its properties, synthesis, characterization, applications, and safe handling procedures, tailored for researchers and development professionals.
Physicochemical and Structural Properties
The utility of this compound is fundamentally derived from its distinct physical and chemical characteristics. As an amine salt, it combines the reactivity of the ethylammonium cation with the stability of a crystalline solid.
General and Structural Information
The compound is formed by the protonation of the primary amine, ethylamine, by hydrobromic acid.
| Identifier | Value | Source(s) |
| CAS Number | 593-55-5 | [5] |
| IUPAC Name | ethanamine;hydrobromide | [5] |
| Synonyms | Ethylammonium bromide, EABr, Ethanamine hydrobromide | [4] |
| Molecular Formula | C₂H₈BrN | [5] |
| Molecular Weight | 126.00 g/mol | [5] |
| SMILES | CCN.Br | [5] |
| InChIKey | PNZDZRMOBIIQTC-UHFFFAOYSA-N | [5] |
Physical and Thermodynamic Properties
These properties are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid or powder. | [1][2] |
| Melting Point | 160 °C (320 °F; 433 K) | [2] |
| Density (estimate) | 1.521 g/cm³ | [2] |
| Water Solubility | Very soluble / "almost transparency" | [2] |
| Hygroscopicity | Hygroscopic; sensitive to moisture. |
Spectral and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound before its use in sensitive applications like drug development or perovskite fabrication.
Spectroscopic Data
-
¹H NMR (D₂O): The proton NMR spectrum is simple and characteristic. A triplet is expected around δ 1.29 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons. A quartet is expected around δ 3.06 ppm corresponding to the methylene (-CH₂) protons, coupled to the adjacent methyl protons.[3][6] The amine protons (-NH₃⁺) may appear as a broad singlet or exchange with the solvent.
-
¹³C NMR (D₂O): The carbon NMR spectrum will show two distinct signals. The methyl carbon (C2) appears upfield, while the methylene carbon (C1), being directly attached to the electron-withdrawing ammonium group, appears further downfield.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum of the solid will be dominated by a very broad and strong absorption band typically between 3200 and 2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).[8] C-H stretching vibrations for the ethyl group will appear just below 3000 cm⁻¹.
Quality Control Workflow
A robust quality control (QC) process is critical. The primary goals are to confirm the compound's identity and assess its purity, with a particular focus on halide content and the absence of residual free amine.
Protocol: Purity Determination by Argentometric Titration
This method quantifies the bromide (Br⁻) content to determine the purity of the salt. It relies on the precipitation of silver bromide (AgBr) upon titration with a standardized silver nitrate (AgNO₃) solution.[9][10][11]
Principle (Mohr Method): Ag⁺(aq) + Br⁻(aq) → AgBr(s) (white precipitate) 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (red precipitate, endpoint indicator)
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 150-200 mg of this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Indicator Addition: Add 1 mL of 5% w/v potassium chromate (K₂CrO₄) indicator solution. The solution will turn yellow.
-
Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (AgNO₃) solution while stirring continuously. A white precipitate of AgBr will form.
-
Endpoint Detection: The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄), which forms after all the bromide has precipitated.
-
Calculation: Use the volume and molarity of the AgNO₃ titrant to calculate the moles of bromide, and subsequently, the purity of the original sample.
Synthesis and Purification
This compound is typically synthesized via a straightforward acid-base neutralization reaction. The causality is simple: the basic lone pair of electrons on the nitrogen atom of ethylamine abstracts a proton from the strong acid, hydrobromic acid, forming a stable ammonium salt.
Laboratory Synthesis Protocol
Reaction: CH₃CH₂NH₂ + HBr → [CH₃CH₂NH₃]⁺Br⁻
Materials & Equipment:
-
Ethylamine solution (e.g., 70% in water)
-
Hydrobromic acid (48% aqueous solution)
-
Isopropanol or Acetone (for precipitation/washing)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Büchner funnel and vacuum flask
Step-by-Step Methodology:
-
Reaction Setup: Place a known quantity of ethylamine solution into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Acid Addition: Slowly add a stoichiometric equivalent (1:1 molar ratio) of 48% hydrobromic acid dropwise via a dropping funnel while stirring vigorously. Maintain the internal temperature below 20 °C.
-
Isolation: Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.
-
Crystallization: Concentrate the resulting solution under reduced pressure to remove most of the water. The salt can then be precipitated by adding a less polar solvent like isopropanol or acetone.
-
Purification: The crude product is purified by recrystallization, as detailed in the workflow below.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to a constant weight.
Purification Workflow: Recrystallization
Recrystallization is the chosen method for purification because the salt's solubility is significantly higher in hot polar solvents (like ethanol/water mixtures) than in cold ones, allowing for the separation of less soluble impurities and those that remain in the mother liquor upon cooling.
Chemical Reactivity and Applications
Role in Perovskite Optoelectronics
In the context of hybrid organic-inorganic perovskites (e.g., CH₃NH₃PbI₃), ethylammonium bromide is used as an additive to modulate the perovskite film's properties.[2] The incorporation of the slightly larger ethylammonium (EA⁺) cation can influence crystal growth, passivate defects, and tune the material's bandgap.[4][12]
Causality of Improvement:
-
Morphology Control: EABr can delay the crystallization of the perovskite film, leading to larger, more uniform crystal grains with fewer grain boundaries, which act as traps for charge carriers.[2]
-
Defect Passivation: Uncoordinated halide ions (Br⁻) can passivate positively charged defects at the crystal surface and grain boundaries, reducing non-radiative recombination and improving device performance.
-
Structural Tuning: The incorporation of EA⁺ and Br⁻ can form 2D/3D mixed perovskite structures, which have shown enhanced moisture stability compared to pure 3D counterparts.[4]
Protocol: EABr as an Additive in Perovskite Solar Cell Fabrication
This protocol is a representative example based on published methodologies for fabricating perovskite films.[12]
Step-by-Step Methodology:
-
Substrate Preparation: Pre-patterned FTO (Fluorine-doped Tin Oxide) glass substrates are sequentially cleaned by sonication in deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited onto the FTO substrate, typically via spin-coating, followed by sintering at high temperature (e.g., 550 °C).
-
Perovskite Precursor Solution: Prepare the primary perovskite solution (e.g., by dissolving CH₃NH₃I and PbCl₂ in DMF). To this solution, add a specific molar percentage of this compound (e.g., 5-30 mol%).
-
Perovskite Film Deposition: Spin-coat the precursor solution containing EABr onto the TiO₂ layer inside a controlled environment (e.g., a nitrogen-filled glovebox). An air-blowing step during spinning can assist in creating a uniform film.[12]
-
Annealing: Anneal the substrate at a specific temperature (e.g., 100-190 °C) to promote full crystallization of the perovskite film.[12]
-
Hole Transport Layer (HTL) & Electrode Deposition: Sequentially deposit the HTL (e.g., Spiro-OMeTAD) and a top metal electrode (e.g., Gold) to complete the device structure.
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.
Toxicological Profile and Hazards
This compound is classified as a skin and eye irritant.[5] All contact should be minimized through appropriate personal protective equipment.
| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [5] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [5] |
Recommended Handling and Storage Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its hygroscopic nature, it is best stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
- MDPI. Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells. [Link]
- PubChem. Ethanamine, hydrobromide (1:1). [Link]
- Argentometric Titr
- FooDB. Showing Compound Ethanamine (FDB003242). [Link]
- YouTube.
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]
- Chemistry Stack Exchange.
- ResearchGate. Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells. [Link]
- ACS Publications. Flexible Lead Bromide Perovskite Solar Cells. [Link]
- SpectraBase. Ethylamine. [Link]
- BrainKart.
- NIST. Tetraethylammonium bromide. [Link]
- Solubility of Things. Ethylamine. [Link]
- STAR Protocols.
- Chemsrc. Ethylamine (HBr) | CAS#:593-55-5. [Link]
- Reddit. Analytical methods to determine if a compound is in the form of a salt. [Link]
- Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]
- Sciencemadness Wiki. Ethylamine. [Link]
- Duke University.
- Duke University.
- Duke University.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- SpectraBase. Ethylamine hydrochloride - Optional[13C NMR] - Chemical Shifts. [Link]
- Scribd. Test of Amine & Amide - Hydrochloric Acid. [Link]
- Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. This compound | 593-55-5 [chemicalbook.com]
- 3. This compound(593-55-5) 1H NMR [m.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(593-55-5) 13C NMR spectrum [chemicalbook.com]
- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethylamine Hydrobromide: Synthesis, Characterization, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylamine hydrobromide (EABr), a primary ammonium halide salt, has emerged as a pivotal compound in various scientific domains, most notably in the fabrication of perovskite-based optoelectronic devices. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental chemical and physical properties, detailed synthesis protocols, and critical analytical techniques for its characterization. Furthermore, this document elucidates the compound's significant role in the development of advanced materials, with a particular focus on its influence on the morphology, stability, and performance of perovskite solar cells and light-emitting diodes. The underlying mechanisms and the rationale behind its application in these technologies are discussed in detail to provide a holistic understanding for researchers and professionals in the field.
Introduction
This compound, also known as ethylammonium bromide, is an organic salt with the chemical formula C₂H₈BrN.[1][2][3] Its structure consists of an ethylammonium cation (CH₃CH₂NH₃⁺) and a bromide anion (Br⁻). While it has been a known chemical entity for many years, its prominence in the scientific literature has surged with the advent of perovskite-based technologies. In this context, it serves as a crucial precursor and additive for tuning the properties of perovskite materials, thereby enhancing the efficiency and durability of devices such as solar cells and LEDs.[1][4] This guide aims to be a comprehensive resource for scientists and engineers working with or considering the use of this compound in their research and development endeavors.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective application and handling.
Molecular and Physical Properties
The key molecular and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₈BrN | [1][2][3] |
| Molecular Weight | 125.996 g/mol | [1][5] |
| CAS Number | 593-55-5 | [1][2][6] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 160 °C | [2][8] |
| Solubility | Very soluble in water | [8] |
| Hygroscopicity | Hygroscopic | [9] |
Chemical Structure and Reactivity
This compound is the salt of a weak base (ethylamine) and a strong acid (hydrobromic acid). In solution, it dissociates into ethylammonium and bromide ions. The ethylammonium ion can act as a hydrogen bond donor, a key characteristic that influences its role in perovskite crystal formation. The reaction of ethylamine with hydrogen bromide is a simple acid-base neutralization, as depicted below.[10]
Caption: Reaction scheme for the formation of this compound.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reaction of ethanolamine with an excess of hydrobromic acid.[11] This method is favored due to the ready availability of the starting materials and the straightforward nature of the procedure.
Synthesis from Ethanolamine and Hydrobromic Acid: A Step-by-Step Protocol
This protocol is adapted from established literature procedures.[9][11] The causality behind the experimental choices lies in driving the nucleophilic substitution of the hydroxyl group of ethanolamine with bromide. The acidic environment protonates the amine, preventing it from acting as a competing nucleophile.
Materials:
-
Ethanolamine (CH₂OHCH₂NH₂)
-
48% Hydrobromic acid (HBr)
-
Acetone (CH₃COCH₃)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a calculated excess of 48% hydrobromic acid. Cool the flask in an ice bath.
-
Addition of Ethanolamine: Slowly add ethanolamine dropwise to the stirred hydrobromic acid. The rate of addition should be carefully controlled to maintain the reaction temperature below 30°C due to the exothermic nature of the initial acid-base reaction.[11]
-
Reaction: Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux for several hours. This prolonged heating is necessary to drive the nucleophilic substitution of the hydroxyl group with bromide.
-
Work-up and Purification: After the reflux period, allow the mixture to cool to room temperature. The crude product can be precipitated by pouring the cooled reaction mixture into a larger volume of pre-chilled acetone.[9] The resulting white solid is then collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The collected solid should be washed with several portions of cold acetone to remove any unreacted starting materials and soluble byproducts. The purified this compound is then dried under vacuum to remove residual solvent.
Analytical Characterization
To ensure the purity and identity of the synthesized this compound, several analytical techniques can be employed.
Titration
Argentometric titration is a classical and reliable method for determining the purity of halide salts like this compound.[12] This method involves titrating a solution of the sample with a standardized solution of silver nitrate. The bromide ions react with silver ions to form a silver bromide precipitate. The endpoint can be detected using an indicator like potassium chromate (Mohr's method).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the ethylammonium cation. The spectrum in a suitable deuterated solvent (e.g., D₂O) will show characteristic signals for the methyl (CH₃) and methylene (CH₂) protons, with appropriate splitting patterns and integration values.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H stretching and bending vibrations of the ethylammonium cation.[5]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound and to detect any organic impurities. Due to the ionic and polar nature of the compound, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) may be suitable methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the amine is typically required to increase its volatility.[13] This can be achieved by acylation, for example. GC-MS is particularly useful for identifying volatile impurities.
Applications in Perovskite Optoelectronics
The primary contemporary application of this compound is in the field of perovskite optoelectronics, where it is used to fabricate high-performance solar cells and light-emitting diodes.[1][4]
Role in Perovskite Solar Cells
In perovskite solar cells, this compound is often used as an additive to the perovskite precursor solution.[6] Its incorporation influences several key aspects of the perovskite film formation and the final device performance.
-
Control of Crystallization and Morphology: this compound can modulate the crystallization kinetics of the perovskite film, often leading to the formation of larger, more uniform grains with fewer grain boundaries.[14] This improved morphology is beneficial for charge transport and reduces charge recombination at grain boundaries.
-
Formation of Layered or Quasi-2D Perovskites: The ethylammonium cation can act as a spacer, leading to the formation of layered (2D) or quasi-2D perovskite structures.[15] These structures can enhance the stability of the perovskite film against moisture and other environmental factors.
-
Tuning of Optoelectronic Properties: The incorporation of the ethylammonium cation and the bromide anion can tune the bandgap of the perovskite material, allowing for optimization of the light absorption properties.[6]
Logical Relationship of EABr in Perovskite Film Formation:
Caption: Influence of this compound on perovskite properties and device performance.
Application in Perovskite Light-Emitting Diodes (LEDs)
Similar to its role in solar cells, this compound is used in perovskite LEDs to improve their efficiency and stability.[1][4] By inducing the formation of layered perovskite structures, it can enhance the radiative recombination of charge carriers, leading to brighter and more stable light emission, particularly in the blue region of the spectrum.[15]
Safety and Handling
This compound is an irritant to the skin and eyes.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also hygroscopic and should be stored in a cool, dry place in a tightly sealed container. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and increasingly important compound in the field of materials science, particularly for the development of next-generation optoelectronic devices. Its well-defined chemical and physical properties, coupled with straightforward synthesis routes, make it an accessible material for researchers. The ability of this compound to modulate the structural and electronic properties of perovskite materials has been a key factor in the rapid advancement of perovskite solar cell and LED technologies. A thorough understanding of its synthesis, characterization, and the mechanisms by which it influences material properties is crucial for its effective utilization and for driving further innovation in this exciting field.
References
- Organic Syntheses Procedure. β-BROMOthis compound.
- Understanding the Applications of Ethylammonium Bromide in Optoelectronics. (2025).
- Xiao, Z., et al. (2020). Ethylammonium bromide (EABr; CAS Number: 593-55-5) is an organic halide salt used in perovskite-based systems. Addition of ethylammonium bromide to the perovskite precursor solution was shown to increase the photoluminescence quantum yield and stability of perovskites-based light-emitting devices. ChemBorun.
- Chen, C. Y., et al. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells. Coatings, 10(10), 999.
- Wang, Q., et al. (2017). Efficient Sky-Blue Perovskite Light-Emitting Devices Based on Ethylammonium Bromide Induced Layered Perovskites. ACS Applied Materials & Interfaces, 9(35), 29901–29906.
- Greatcell Solar Materials. Ethylammonium bromide | CAS 593-55-5.
- LabSolutions. This compound.
- PubChem. (2025). Ethanamine, hydrobromide (1:1).
- Chemguide. Making amines from halogenoalkanes.
- NIST. (2025). This compound. In NIST Chemistry WebBook.
- The Student Room. (2014). Mechanism of ethylamine and hydrogen bromide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethylammonium bromide | CAS 593-55-5 [greatcellsolarmaterials.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethylammonium bromide | Borun New Material - ChemBorun [chemborun.com]
- 5. This compound [webbook.nist.gov]
- 6. Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells | MDPI [mdpi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 10. thestudentroom.co.uk [thestudentroom.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | 593-55-5 [chemicalbook.com]
- 15. ossila.com [ossila.com]
A Technical Guide to the Physicochemical Properties of Ethylamine Hydrobromide: Melting Point and Thermal Stability
Abstract
Ethylamine hydrobromide (CAS 593-55-5), also known as ethylammonium bromide, is an organic amine salt with significant applications in organic synthesis and materials science, particularly as a precursor for perovskite materials used in advanced electronic devices.[1][2][3] An accurate understanding of its fundamental physicochemical properties, such as its melting point and thermal behavior, is critical for researchers and chemical engineers in designing, optimizing, and ensuring the safety of synthetic processes and material fabrications. This guide provides an in-depth analysis of the melting point of this compound, discusses its thermal stability, and presents validated experimental protocols for their determination.
Physicochemical Profile of this compound
This compound (C₂H₇N·HBr) is the hydrobromide salt of ethylamine.[1] It exists as a white to off-white crystalline solid or powder at standard conditions.[1][2] As an ionic compound, it is characterized by strong electrostatic interactions between the ethylammonium cation (CH₃CH₂NH₃⁺) and the bromide anion (Br⁻). These ionic forces dictate its physical properties, leading to a relatively high melting point and solubility in polar solvents like water.[1]
Key Identifiers:
-
Appearance: White, almost odorless granules or crystalline powder.[2]
Melting Point Analysis
The melting point is a critical parameter for identifying a compound and assessing its purity. For this compound, the transition from a solid to a liquid phase occurs at a distinct temperature, though reported values show minor variations.
Reported Melting Point Data
A review of chemical supplier data and databases indicates a consistent melting point for this compound. The slight variations can be attributed to differences in purity (>98.0% to >99%) and the analytical method used for determination.[8]
| Reported Melting Point (°C) | Source | Notes |
| 160 °C | ChemSrc, ChemBK, ChemicalBook, Ossila | Commonly cited value.[4][5][7][8][9] |
| 158.0 to 163.0 °C | TCI AMERICA | Provides a melting range, typical for experimental determination. |
The provision of a range (e.g., 158-163 °C) is often more representative of a real-world laboratory measurement than a single discrete value. A sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities.
Causality in Experimental Determination
The choice of heating rate during melting point determination is the most critical experimental variable. A rapid heating rate (>2 °C/minute) can lead to "thermal lag," where the temperature of the heating block increases faster than the sample can absorb the heat and melt. This results in an artificially elevated and broader melting range. For accurate and reproducible results, a slow heating rate (1-2 °C/minute) is employed, especially as the temperature approaches the expected melting point. This ensures thermal equilibrium between the sample and the thermometer.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a self-validating method using a digital melting point apparatus, which is standard in modern research laboratories.
Methodology:
-
Sample Preparation: Finely crush a small amount of dry this compound powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Calibration: Before analysis, verify the apparatus's temperature accuracy using certified melting point standards (e.g., benzophenone, 47-50 °C; caffeine, 235-237.5 °C) that bracket the expected melting point of the sample. This step is crucial for ensuring the trustworthiness of the results.
-
Measurement - Rapid Scan: Place the packed capillary into the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.
-
Measurement - Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the slow scan measurement with two additional samples. The recorded ranges should be within ±1 °C of each other for the result to be considered valid.
Workflow Visualization
The following diagram illustrates the logical flow for accurate melting point determination.
Caption: Workflow for Validated Melting Point Determination.
Boiling Point and Thermal Stability
Boiling Point vs. Decomposition
The very low boiling point of 14.2°C listed in some databases is incorrect and appears to be conflated with the boiling point of the parent compound, ethylamine (16.6 °C), which is a volatile gas at room temperature.[4][7][12] This highlights the importance of critically evaluating data sources.
Recommended Analytical Technique: Thermogravimetric Analysis (TGA)
To authoritatively determine the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) is the preferred method. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Principle of TGA: A small, precise amount of the sample is placed on a microbalance within a furnace. The temperature is increased at a constant rate. As the sample decomposes, volatile byproducts are released, causing a decrease in mass. The resulting plot of mass vs. temperature provides a clear profile of the material's thermal stability. The "onset temperature" of decomposition is a key data point derived from this analysis.
Conceptual Visualization: Boiling vs. Decomposition
The diagram below illustrates the two potential thermal pathways for a substance upon heating.
Caption: Divergent thermal fates of compounds upon heating.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance.[13][14]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[13][14]
-
Handling Precautions:
-
First Aid:
Conclusion
This compound is a crystalline solid with a well-defined melting point consistently reported around 160 °C . For the highest accuracy, its melting point should be determined experimentally as a range using a calibrated apparatus and a slow heating rate. The compound does not exhibit a traditional boiling point at atmospheric pressure; instead, it undergoes thermal decomposition. Thermogravimetric Analysis (TGA) is the appropriate technique for characterizing its thermal stability. Adherence to standard safety protocols is essential when handling this irritant compound.
References
- Ethylamine (HBr) | CAS#:593-55-5. (n.d.). Chemsrc.
- This compound. (2024, April 9). ChemBK.
- This compound CAS#: 593-55-5. (n.d.). ChemWhat.
- Ethanamine, hydrobromide (1:1). (n.d.). PubChem.
- This compound. (n.d.). NIST WebBook.
- Ethylammonium bromide | CAS 593-55-5. (n.d.). Greatcell Solar Materials.
- β-BROMOthis compound. (n.d.). Organic Syntheses Procedure.
- Ethylamine. (n.d.). Wikipedia.
- 2-Bromothis compound. (n.d.). PubChem.
Sources
- 1. CAS 593-55-5: Ethanamine, hydrobromide (1:1) | CymitQuimica [cymitquimica.com]
- 2. This compound | 593-55-5 [chemicalbook.com]
- 3. Ethylammonium bromide | CAS 593-55-5 [greatcellsolarmaterials.com]
- 4. Ethylamine (HBr) | CAS#:593-55-5 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. ossila.com [ossila.com]
- 9. This compound | 593-55-5 [amp.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-Bromothis compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethylamine - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Ethylamine Hydrobromide: A Comprehensive Technical Guide to Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the realm of synthetic chemistry and pharmaceutical development, a profound understanding of a molecule's fundamental characteristics is paramount. Ethylamine hydrobromide, a seemingly straightforward organic salt, serves as an exemplary case study in the interplay of ionic and covalent forces that dictate chemical behavior. This guide provides an in-depth exploration of its chemical structure and bonding, moving beyond a cursory overview to deliver actionable insights for laboratory applications. As Senior Application Scientists, our objective is to bridge theoretical principles with practical utility, offering a resource that is both scientifically robust and directly relevant to the challenges encountered in modern research and drug development.
Core Chemical Identity of this compound
This compound is an organic salt with the chemical formula C2H8BrN.[1][2] It is formed from the acid-base reaction between ethylamine (C2H7N), a weak base, and hydrobromic acid (HBr), a strong acid. The compound has a molecular weight of approximately 126.00 g/mol .[1][3][4][5] In its solid state, it typically appears as white to off-white crystals.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C2H8BrN | [1][2][4][6] |
| Molecular Weight | ~126.00 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | ~160 °C | [2][7][8] |
| Solubility | Soluble in water | [2][4] |
| CAS Number | 593-55-5 | [1][2][5] |
The Duality of Bonding: Ionic and Covalent Interactions
The chemical architecture of this compound is characterized by the coexistence of both ionic and covalent bonds. This dual nature is fundamental to its physical properties and chemical reactivity.
The Ionic Bond: Electrostatic Attraction
The primary interaction governing the solid-state structure of this compound is the ionic bond. This bond arises from the electrostatic attraction between the positively charged ethylammonium cation ([CH3CH2NH3]+) and the negatively charged bromide anion (Br-). The formation of these ions is the result of a proton transfer from the strong acid (HBr) to the basic nitrogen atom of ethylamine. This strong electrostatic force is responsible for the compound's crystalline nature and relatively high melting point.
Figure 1: Ionic Interaction A simplified representation of the ionic bond between the ethylammonium cation and the bromide anion.
Covalent Bonds: The Molecular Skeleton
Within the ethylammonium cation, the atoms are interconnected by a network of strong covalent bonds, which involve the sharing of electrons.
-
C-N Bond: A single covalent bond links a carbon atom of the ethyl group to the nitrogen atom.
-
C-C Bond: A single covalent bond exists between the two carbon atoms of the ethyl group.
-
C-H and N-H Bonds: Hydrogen atoms are covalently bonded to both the carbon and nitrogen atoms.
The nitrogen atom in the ethylammonium cation is sp3 hybridized, resulting in a tetrahedral geometry around it. This specific arrangement of atoms and the distribution of electron density within the covalent bonds are critical determinants of the cation's chemical behavior.
Figure 2: Covalent Bonding Framework A diagram illustrating the network of covalent bonds within the ethylammonium cation.
Synthesis and Characterization: From Benchtop to Analysis
Synthesis Protocol: Acid-Base Neutralization
Objective: To synthesize this compound via the neutralization of ethylamine with hydrobromic acid.
Materials:
-
Ethylamine solution
-
Hydrobromic acid (48%)
-
Ice-water bath
-
Magnetic stirrer
-
pH indicator strips
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter flask
-
Cold diethyl ether (for washing)
Procedure:
-
Cooling: Place a beaker containing the ethylamine solution in an ice-water bath and begin stirring.
-
Acid Addition: Slowly add hydrobromic acid dropwise to the cold, stirring ethylamine solution. Monitor the temperature to prevent excessive heat generation.
-
Neutralization: Periodically check the pH of the mixture. Continue adding acid until a neutral pH (~7) is achieved.
-
Concentration: Remove the water from the solution using a rotary evaporator to obtain a concentrated solution or a solid residue.
-
Crystallization: Allow the concentrated solution to cool in a crystallization dish. If necessary, induce crystallization by scratching the inner surface with a glass rod.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold diethyl ether to remove impurities and then dry them under vacuum.
Rationale for Key Steps:
-
Ice Bath: The neutralization reaction is exothermic. The ice bath helps to control the reaction temperature, preventing the loss of volatile ethylamine.
-
Slow Acid Addition: This ensures a controlled reaction rate and prevents localized overheating.
-
Washing with Diethyl Ether: this compound is insoluble in diethyl ether, while many potential organic byproducts are soluble, making this an effective purification step.
Spectroscopic Verification
To confirm the identity and purity of the synthesized this compound, spectroscopic analysis is essential.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Notably, the N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹.[9] C-H stretching vibrations are observed around 2800-3000 cm⁻¹.[9] Additionally, N-H bending vibrations can be seen at approximately 1580-1650 cm⁻¹.[9] The C-N bond stretching appears in the 1020-1220 cm⁻¹ range.[9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides detailed structural information. For this compound, one would expect to see a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (CH₂) protons adjacent to the methyl group, and another multiplet for the methylene protons attached to the nitrogen. The protons on the nitrogen (NH₃⁺) will typically appear as a broad signal.[10]
Significance in Drug Development and Chemical Synthesis
This compound serves as a valuable reagent in various chemical applications.
-
Pharmaceutical Intermediate: The ethylamine moiety is a common structural feature in many pharmaceutical agents. This compound can act as a precursor in the synthesis of active pharmaceutical ingredients (APIs). For instance, ethylamine is an intermediate in the synthesis of the antihypertensive drug guanethidine.[11]
-
Organic Synthesis: It provides a stable, solid, and less volatile source of the ethylammonium cation, which can be readily converted to ethylamine by treatment with a base. This is often more convenient and safer than handling highly volatile or gaseous ethylamine.
-
Materials Science: Ethylammonium bromide is used as a precursor in the fabrication of perovskite materials for applications in solar cells and other electronic devices.[12]
Figure 3: Application Pathways A diagram showing the primary applications of this compound in different scientific fields.
Conclusion
A thorough comprehension of the chemical structure and bonding of this compound is fundamental to its effective utilization in research and development. The interplay between its ionic and covalent characteristics governs its physical properties, chemical reactivity, and ultimately, its utility as a versatile building block in organic synthesis, pharmaceutical development, and materials science. This guide has provided a detailed, technically grounded overview to empower researchers and scientists in their application of this important chemical compound.
References
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- ChemBK. (2024, April 9). This compound.
- Cortese, F. (n.d.). β-BROMOthis compound. Organic Syntheses.
- Wikidata. (n.d.). This compound.
- ChemWhat. (n.d.). This compound CAS#: 593-55-5.
- LabSolutions. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Ethanamine, hydrobromide (1:1). PubChem.
- Chemsrc. (2025, August 25). Ethylamine (HBr).
- Brainly.in. (2021, October 3). how to prepare ethylamine from ethyl bromide ?.
- Exploring 2-Bromothis compound: Properties and Applications. (n.d.).
- The Hive. (2002, July 10). Ethylamine and Triethylamine Synthesis.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242).
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine.
- Wikipedia. (n.d.). Ethylamine.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.
- Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.
Sources
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. Ethylamine (HBr) | CAS#:593-55-5 | Chemsrc [chemsrc.com]
- 8. This compound | 593-55-5 [amp.chemicalbook.com]
- 9. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. safrole.com [safrole.com]
- 12. This compound | 593-55-5 [chemicalbook.com]
A Technical Guide to the Synthesis of 2-Bromoethylamine Hydrobromide from Ethanolamine
Executive Summary: This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromoethylamine hydrobromide from ethanolamine. Addressed to an audience of researchers, scientists, and drug development professionals, this document elucidates the core reaction mechanism, compares prevalent synthesis methodologies, and offers a detailed, field-proven experimental protocol. The guide emphasizes the causality behind experimental choices, self-validating quality control measures, and authoritative scientific grounding to ensure both theoretical understanding and practical success in the laboratory.
Note on Nomenclature: The direct conversion of ethanolamine to this compound (requiring reduction of a C-O bond) is not the standard chemical transformation. The established and industrially significant synthesis involves the reaction of ethanolamine with hydrobromic acid to yield 2-bromothis compound , a versatile synthetic intermediate. This guide will focus on this scientifically accurate and well-documented process.
Part 1: The Core Mechanism - A Nucleophilic Substitution Pathway
The conversion of ethanolamine to 2-bromothis compound is a classic example of a nucleophilic substitution reaction, proceeding via an Sₙ2-like mechanism. The reaction is performed in a strongly acidic medium, typically with an excess of concentrated hydrobromic acid (HBr), which serves three critical functions.
-
Activation of the Hydroxyl Group: The hydroxyl group (-OH) of ethanolamine is a poor leaving group. In the acidic environment, it is protonated by HBr to form an oxonium ion (-OH₂⁺). This creates an excellent leaving group: a neutral water molecule.[1]
-
Nucleophilic Attack: The bromide ion (Br⁻), furnished by the dissociation of HBr, acts as the nucleophile. It attacks the carbon atom bearing the activated hydroxyl group, leading to the displacement of the water molecule and the formation of the C-Br bond.
-
Protection of the Amine Group: Simultaneously, the primary amine (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is non-nucleophilic, effectively preventing it from participating in side reactions, such as intermolecular self-condensation or competing with the bromide ion as the nucleophile.[1] This protection is a key element for achieving high yields of the desired product.
The overall mechanism ensures a clean and efficient substitution, transforming the alcohol functionality into an alkyl bromide while preserving the core ethylamine structure as its hydrobromide salt.
Part 2: Synthesis Methodologies - A Comparative Overview
While several methods exist, the classical liquid-phase and a hybrid gas/liquid-phase synthesis represent the most common approaches. The choice of method often depends on available equipment, scale, and desired reaction time.
| Feature | Method 1: Classical Liquid-Phase | Method 2: Hybrid Gas/Liquid-Phase |
| Description | One-pot reaction of ethanolamine with a large excess of concentrated aqueous HBr.[2][3] | Two-step process: salt formation with aqueous HBr, followed by bromination with gaseous HBr.[4] |
| Reagents | Ethanolamine, conc. Hydrobromic Acid (aq) | Ethanolamine, conc. HBr (aq), HBr (gas), high-boiling solvent (e.g., ethylbenzene).[1] |
| Reaction Time | Long (can be up to 48 hours).[4][5] | Shorter (approx. 4.5 hours for bromination step).[4] |
| Equipment | Standard reflux and distillation glassware. | Requires setup for handling corrosive gas (HBr).[4] |
| Key Advantage | Procedurally simpler; uses common reagents. | Faster reaction time; potentially higher throughput. |
| Key Challenge | Long reaction duration; requires significant heating. | More complex setup; handling of hazardous HBr gas. |
Part 3: Detailed Experimental Protocol - The Liquid-Phase Synthesis
This protocol is adapted from the robust and extensively validated procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[2]
Materials & Equipment
-
Reagents:
-
Equipment:
-
12-L round-bottomed flask.
-
Mechanical stirrer.
-
Large dropping funnel.
-
Efficient fractionating column and distillation apparatus.
-
Large beakers (4-L).
-
Büchner funnel and filtration flask.
-
Vacuum source.
-
Experimental Workflow
Step-by-Step Procedure
-
Initial Reaction Setup: In a 12-L round-bottomed flask situated in a large ice bath, place 7 L of hydrobromic acid. Begin mechanical stirring. Cool 1 kg of ethanolamine in a separate ice bath.
-
Controlled Addition: Slowly add the ice-cold ethanolamine to the vigorously stirred, ice-cold hydrobromic acid via a dropping funnel. The initial acid-base neutralization is highly exothermic; the rate of addition must be carefully controlled to maintain the reaction temperature below 30°C.[3][4][5]
-
Reaction Completion via Distillation/Reflux: Attach an efficient fractionating column to the flask. Heat the mixture to distill off a set volume of liquid (primarily water and some HBr). After the initial distillation, reduce heating to allow the mixture to reflux for a specified period (e.g., one hour). This process of alternating between distillation and reflux is repeated several times to drive the substitution reaction to completion by removing water.[2]
-
Product Isolation: Once the reaction is complete, pour the hot, dark-colored residue into large beakers and allow it to cool to approximately 70°C. Add cold acetone to the residue and stir thoroughly to precipitate the crude 2-bromothis compound.[2][6]
-
Purification: Cool the acetone slurry in an icebox overnight to maximize crystallization. Collect the solid product on a Büchner funnel using vacuum filtration. Wash the filter cake with fresh portions of cold acetone until the filtrate runs colorless. This step is crucial for removing colored impurities.[2][7]
-
Drying: After a brief period of air-drying on the filter, transfer the white crystalline product to a suitable container and dry under vacuum to a constant weight. The typical yield is around 83%.[2]
Part 4: Product Characterization and Quality Control
Verifying the identity and purity of the synthesized 2-bromothis compound is a critical self-validating step. The following methods are standard for quality control.
| Parameter | Method | Expected Result | Reference |
| Identity & Purity | Melting Point | 172-174 °C | [6] |
| Purity (Assay) | Argentometric Titration | Determines total bromide content, allowing for purity calculation (e.g., >99%). | [7] |
| Structure | ¹H NMR (D₂O) | Two triplets corresponding to the two non-equivalent methylene groups (-CH₂-Br and -CH₂-NH₃⁺). | [7] |
| Functional Groups | FTIR (KBr Pellet) | A prominent broad absorption band in the 2400-2700 cm⁻¹ region, indicative of the N⁺-H stretching vibration. | [8][9] |
Part 5: Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and their solutions.
-
Issue 1: Significantly Low Yield
-
Causality: Low yields often stem from three primary factors. First, the reaction may be incomplete; liquid-phase methods can require extended heating (up to 48 hours) to reach completion.[5] Second, poor temperature control during the initial exothermic addition of ethanolamine can lead to the formation of unwanted byproducts.[5] Finally, reagent quality is paramount; using hydrobromic acid with a specific gravity below 1.42 or impure ethanolamine can hinder the reaction's efficiency.[2]
-
Corrective Action: Ensure the reaction is monitored and allowed to proceed for a sufficient duration. Maintain strict temperature control (<30°C) during the initial addition using an efficient ice bath and slow addition rate. Always use high-purity, and if necessary, freshly distilled starting materials.[2][5]
-
-
Issue 2: Product is Colored or Oily
-
Causality: A colored or impure final product is typically due to insufficient purification. The crude reaction mixture is often dark, and these impurities must be effectively removed.
-
Corrective Action: The washing step during filtration is critical. Be thorough, using sufficient volumes of cold acetone, and continue washing until the solid product is completely white and the filtrate is colorless.[2] If impurities persist, recrystallization from a suitable solvent system may be necessary.
-
References
- Cortese, F. (n.d.). β-BROMOthis compound. Organic Syntheses.
- Wikipedia. (n.d.). Ethylamine.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide.
- PubChem. (n.d.). 2-Bromothis compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Bromothis compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethylamine Hydrobromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylamine hydrobromide, a primary amine salt, is a versatile and crucial reagent in modern chemistry. While its structure is straightforward, its utility in complex molecular synthesis is significant. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its applications in cutting-edge research and development, particularly in the realms of pharmaceuticals and materials science. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a cohesive understanding of the causality behind its synthetic routes and the rationale for its use in various applications.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's identity and properties is the bedrock of its effective application.
IUPAC Name and Synonyms
The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethanamine;hydrobromide .[1] However, in literature and commercial listings, it is commonly referred to by a variety of synonyms. This array of names underscores the importance of using a universal identifier like the CAS number for unambiguous identification.
-
Other Synonyms: Ethylammonium bromide, EABr, Aminoethane Hydrobromide, Ethylamine monohydrobromide[2][3][4][5]
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 593-55-5 | [3][6][7] |
| Molecular Formula | C₂H₈BrN | [1][3][7] |
| Molecular Weight | 126.00 g/mol | [1] |
| InChI | InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H | [2][6] |
| InChIKey | PNZDZRMOBIIQTC-UHFFFAOYSA-N | [2][6] |
| SMILES | CCN.Br | [1][2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity. It is a white, nearly odorless crystalline solid.[2][8] Its salt nature renders it highly soluble in water and other polar solvents.[2]
| Property | Value | Source(s) |
| Melting Point | 160 °C | [3][8] |
| Water Solubility | Very soluble (almost transparent) | [2][3][8] |
| Appearance | White to almost white powder or crystals | [2] |
Part 2: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of a primary amine with a hydrohalic acid. The primary industrial route involves the bromination of ethanolamine.
Key Synthetic Pathway: From Ethanolamine
The conversion of ethanolamine to 2-bromothis compound is a nucleophilic substitution where the hydroxyl group is replaced by a bromine atom. The reaction is typically conducted in a strong acidic medium, which protonates the amine group, preventing it from acting as a competing nucleophile.[9]
A common laboratory-scale synthesis involves the reaction of ethanolamine with hydrobromic acid.[10]
Experimental Protocol: Synthesis of 2-Bromothis compound from Ethanolamine
This protocol is a synthesized representation of common laboratory procedures.[9][10][11]
Materials:
-
Ethanolamine
-
48% Hydrobromic Acid
-
Acetone (pre-chilled)
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the desired volume of ice-cold 48% hydrobromic acid. Begin stirring and cool the flask in an ice bath.
-
Addition of Ethanolamine: Slowly add ethanolamine dropwise to the stirred hydrobromic acid. The rate of addition should be carefully controlled to maintain the reaction temperature below 10-30°C to manage the exothermic nature of the initial acid-base neutralization.[9][11]
-
Reaction: Once the addition is complete, the reaction mixture is heated. In some variations of the protocol, water is removed by azeotropic distillation with a solvent like xylene, followed by a period of reflux to drive the nucleophilic substitution of the hydroxyl group with bromide.[9][11] The reaction can be heated for several hours to ensure completion.
-
Work-up and Purification: After the reaction, the mixture is cooled. The crude product is precipitated by adding the cooled reaction mixture to pre-chilled acetone.[11] The resulting solid is collected by filtration, washed with cold acetone until colorless, and then dried under vacuum.[11] This recrystallization step is crucial for removing impurities.
Caption: A generalized workflow for the synthesis of this compound.
Part 3: Applications in Research and Development
This compound's utility stems from its ability to act as a precursor for the ethylamine moiety in a variety of chemical structures.
Role in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12] Its primary function is to introduce an aminoethyl group into a target molecule.
One notable example is in the synthesis of the antidepressant moclobemide.[13] In this synthesis, 2-bromothis compound (a derivative) is reacted with morpholine to form the key intermediate N-(2-aminoethyl)morpholine.[13]
Caption: Simplified reaction pathway for the synthesis of Moclobemide.
Application in Materials Science: Perovskite Solar Cells
A significant and modern application of ethylammonium bromide (EABr) is in the fabrication of perovskite solar cells (PSCs).[14] Perovskites are a class of materials with a specific crystal structure that have shown great promise for next-generation solar energy technology.
EABr is used as an additive or precursor in the synthesis of perovskite films.[8] Its incorporation allows for precise control over the crystallite structure, film morphology, and optical properties of the perovskite material.[8][14] By adjusting the amount of EABr, researchers can fine-tune the material's properties to enhance light absorption and charge transport, leading to higher power conversion efficiencies in solar cells.[14][15] Furthermore, the use of ethylammonium has been shown to improve the stability of perovskite materials.[16][17]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
Recommended Handling Procedures
When working with this compound, the following personal protective equipment (PPE) and handling procedures are recommended[18]:
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation to avoid dust formation.[18]
-
Eye Protection: Wear chemical safety goggles or a face shield.[18]
-
Hand Protection: Wear suitable protective gloves.[18]
-
Skin Protection: Wear a lab coat or other protective clothing.
-
Hygiene: Wash hands thoroughly after handling.[18]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Part 5: Conclusion
This compound is a foundational chemical with expanding applications. Its role as a precursor in the synthesis of pharmaceuticals and as a critical component in the development of advanced materials like perovskites highlights its importance in both established and emerging scientific fields. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or developer looking to leverage this versatile compound in their work.
References
- Fujihara, T., et al. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.
- Aocheng Performance Material. (n.d.). Understanding the Applications of Ethylammonium Bromide in Optoelectronics.
- Cortese, F. (1932). β-BROMOthis compound. Organic Syntheses, 12, 12. [Link]
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- ACS Publications. (2022). Reducing Defects of All-Inorganic γ-CsPbI2Br Thin Films by Ethylammonium Bromide Additives for Efficient Perovskite Solar Cells.
- ProQuest. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.
- ResearchGate. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1).
- ChemBK. (n.d.). This compound.
- ChemSrc. (n.d.). Ethylamine (HBr).
- ChemWhat. (n.d.). This compound CAS#: 593-55-5.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide.
- Wikipedia. (n.d.). Ethylamine.
- Sciencemadness Discussion Board. (2017). Ethylamine from Bromoethane and Ammonia.
Sources
- 1. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 593-55-5: Ethanamine, hydrobromide (1:1) | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 593-55-5 [amp.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound [webbook.nist.gov]
- 7. Ethylamine (HBr) | CAS#:593-55-5 | Chemsrc [chemsrc.com]
- 8. This compound | 593-55-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buy this compound | 593-55-5 [smolecule.com]
- 13. asianpubs.org [asianpubs.org]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Ethylammonium Bromide- and Potassium-Added CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> Perovskite Solar Cells - ProQuest [proquest.com]
- 18. chemicalbook.com [chemicalbook.com]
Ethylamine Hydrobromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the physical and chemical characteristics of ethylamine hydrobromide (EtNH₃Br), a compound of increasing interest in materials science and as a precursor in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its properties and the practical application of this knowledge in a laboratory setting.
Introduction: The Significance of this compound
This compound, also known as ethylammonium bromide, is the salt formed from the reaction of ethylamine and hydrobromic acid. While seemingly a simple organic salt, its utility is noteworthy, particularly as a precursor in the synthesis of perovskite materials for optoelectronic applications.[1] Its physical and chemical properties are pivotal in controlling the crystal growth, morphology, and ultimately the efficiency of these advanced materials. A thorough understanding of its characteristics is therefore essential for any researcher working with or considering this compound.
Molecular Structure and Core Properties
The fundamental identity of this compound is rooted in its molecular structure, which dictates its physical and chemical behavior.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: Ethylammonium bromide, Ethanamine hydrobromide[2]
-
Molecular Formula: C₂H₈BrN[2]
-
Molecular Weight: 126.00 g/mol [2]
-
CAS Number: 593-55-5[2]
The structure consists of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the bromide anion (Br⁻). The positive charge is localized on the nitrogen atom, which is bonded to three hydrogen atoms and the ethyl group.
Physicochemical Characteristics
A comprehensive understanding of the physical properties of this compound is critical for its handling, storage, and application in various experimental setups.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder or granules. | [3] |
| Melting Point | 158-163 °C | [1] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. The boiling point of the parent amine, ethylamine, is 16.6 °C. | |
| Solubility | Very soluble in water. | [1] |
| pKa of Ethylammonium ion (CH₃CH₂NH₃⁺) | 10.75 | |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1] |
Discussion of Physical Properties
The high melting point of this compound, in contrast to the low boiling point of its parent amine, is a direct consequence of the strong ionic forces between the ethylammonium cations and bromide anions in the crystal lattice. Its high solubility in water is attributed to the polar nature of the salt, which readily solvates in polar solvents.
The pKa of the ethylammonium ion is a crucial parameter, indicating the acidity of the cation. A pKa of 10.75 signifies that ethylamine is a weak base, and its conjugate acid, the ethylammonium ion, is a weak acid. This property is fundamental to its behavior in solution and its reactivity with acids and bases.
The hygroscopic nature of this compound necessitates careful handling and storage.[1] Exposure to atmospheric moisture can lead to the absorption of water, potentially affecting the accuracy of measurements and the outcome of reactions. Therefore, it should be stored in a tightly sealed container in a dry environment, and handling should ideally be performed in a glove box or a dry atmosphere.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in D₂O would be expected to show two main signals:
-
A triplet corresponding to the methyl (CH₃) protons.
-
A quartet corresponding to the methylene (CH₂) protons.
The N-H protons of the ammonium group are typically broad and may exchange with D₂O, leading to their disappearance or a significant reduction in intensity. The chemical shifts will be influenced by the electron-withdrawing effect of the positively charged nitrogen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show two signals, corresponding to the two distinct carbon environments:
-
The methyl (CH₃) carbon.
-
The methylene (CH₂) carbon, which will be shifted downfield due to its proximity to the electronegative nitrogen atom.[4]
FTIR Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands that provide structural information. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the ammonium group.[5]
-
C-H stretching: Peaks in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl group.[5]
-
N-H bending: A band around 1580-1650 cm⁻¹.[5]
-
C-N stretching: An absorption in the 1020-1220 cm⁻¹ range.[5]
The presence of the broad N-H stretching band is a strong indicator of the ammonium salt.
Mass Spectrometry
In a mass spectrometer, this compound will likely fragment. The mass spectrum is expected to show a peak for the ethylammonium cation ([CH₃CH₂NH₃]⁺) at m/z 46. Further fragmentation of the cation can occur, leading to characteristic peaks. For instance, the loss of a methyl radical would result in a fragment at m/z 30 ([CH₂NH₂]⁺), which is often the base peak for primary amines.[6] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio) would result in characteristic isotopic patterns for any bromine-containing fragments.[7]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a common laboratory procedure. The following protocol outlines a reliable method with explanations for each step to ensure both safety and a high yield of the desired product.
Reaction Principle
The most straightforward synthesis involves the acid-base reaction between ethylamine and hydrobromic acid:
CH₃CH₂NH₂ + HBr → [CH₃CH₂NH₃]⁺Br⁻
This is a simple proton transfer reaction. However, a common and practical laboratory preparation starts from bromoethane and an excess of ammonia, which generates ethylamine in situ, followed by the addition of hydrobromic acid.[8] Using a large excess of ammonia is crucial to minimize the formation of diethylamine and triethylamine as byproducts.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Laboratory Protocol
Materials:
-
Bromoethane
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol (absolute)
-
Hydrobromic acid (48%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Preparation of Ethanolic Ammonia: In a well-ventilated fume hood, carefully prepare a saturated solution of ammonia in absolute ethanol. This is an exothermic process and should be done with cooling in an ice bath. A significant molar excess of ammonia to bromoethane (e.g., 10:1) is crucial to favor the formation of the primary amine.[8]
-
Reaction: To the ethanolic ammonia solution in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, slowly add bromoethane dropwise with stirring. The addition should be controlled to manage the exothermic reaction.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess ammonia and the ethylamine formed with 48% hydrobromic acid. This should be done in an ice bath as the neutralization is highly exothermic. The endpoint is when the solution is slightly acidic to litmus paper.
-
Remove the ethanol and excess water by rotary evaporation to obtain a concentrated solution or a solid residue.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Chemical Reactivity and Stability
This compound's reactivity is primarily governed by the ethylammonium cation and the bromide anion.
Acid-Base Reactions
As the salt of a weak base, this compound will react with strong bases to liberate the free ethylamine. For example, reaction with sodium hydroxide will produce ethylamine, sodium bromide, and water:
[CH₃CH₂NH₃]⁺Br⁻ + NaOH → CH₃CH₂NH₂ + NaBr + H₂O
Conversely, it is stable in the presence of strong acids, as the amine is already protonated.
Nucleophilic Substitution
The bromide anion is a good leaving group, but the ethylammonium cation is not a strong electrophile. However, under certain conditions, the liberated ethylamine can act as a nucleophile. As mentioned in the synthesis section, if ethylamine is not present in a large excess, it can react with unreacted bromoethane to form diethylamine and subsequently triethylamine.[9]
Thermal Decomposition
When heated to high temperatures, this compound will decompose. The decomposition products can include hydrogen bromide, ammonia, and various organic compounds. The exact decomposition pathway and products will depend on the conditions, such as temperature and the presence of oxygen.
Stability and Storage
This compound is a stable solid under normal laboratory conditions. However, due to its hygroscopic nature, it should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[1] It is incompatible with strong oxidizing agents.
Safety and Toxicology
As with any chemical, proper handling and awareness of the potential hazards of this compound are essential.
Hazard Identification
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Toxicological Data
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder or preparing solutions.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. In cases of potential for significant exposure, additional protective clothing may be necessary.
-
Conclusion
This compound is a valuable compound with well-defined physical and chemical properties that make it suitable for a range of applications, most notably in the burgeoning field of perovskite-based technologies. Its synthesis is straightforward, and its reactivity is predictable based on fundamental acid-base and nucleophilic principles. A thorough understanding of its characteristics, including its hygroscopic nature and spectroscopic profile, is paramount for its effective and safe use in a research and development setting. This guide has provided a comprehensive overview to empower scientists and professionals with the knowledge required to confidently work with this important chemical.
References
- Organic Syntheses Procedure. β-BROMOthis compound.
- Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of ethylamine.
- ECHA CHEM. Dossier content. (2013-05-22).
- Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of ethylamine.
- Filo. Write the chemical equation of ethylamine preparation laboratory methods. (2025-03-08).
- Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of ethylamine.
- Doc Brown's Advanced Organic Chemistry Revision Notes. Mass spectrum of ethylamine.
- Quora. Ethyl bromide reacts with excess of NH3. What is the final product?. (2016-07-30).
- Gauth. Totar 1 3. (a) State the typs of reaction taking place between ethylamine and an excess o [Chemistry].
- PubChem. Ethanamine, hydrobromide (1:1).
- Safrole. Ethylamine Properties, Reactions, and Applications.
- CDC - NIOSH. Ethylamine - IDLH.
- NIST WebBook. This compound.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
- Pearson+. Show how ethylamine (C₂H₅NH₂) reacts with hydrochloric acid to fo... | Study Prep.
- AZoM.com. How to Interpret FTIR Results: A Beginner's Guide. (2025-03-21).
- OEHHA. chronic toxicity summary.
- SciSpace. LXXXII.—The preparation of ethylamine and of diethylamine.
- PubMed. Acute oral, dermal, and inhalation studies.
- Sciencemadness Discussion Board. Ethylamine Synthesis. (2022-08-18).
- chemister.ru. ethylammonium bromide.
- NIST WebBook. This compound.
- Carl ROTH. Safety Data Sheet: Ethylamine hydrochloride.
- Chemistry LibreTexts. interpreting C-13 NMR spectra.
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231).
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025-09-24).
- ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021-12-02).
- Wikipedia. Tetraethylammonium bromide.
- PubMed. Cubic Cesium Lead Bromide Stabilized by Ethylammonium Incorporation. (2025-08-05).
- ResearchGate. How to Interpret FTIR result?. (2011-10-08).
- Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra. (2023-02-11).
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29).
- Wikipedia. Fragmentation (mass spectrometry).
- Scribd. Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine.
- ResearchGate. The oral and dermal (LD 50 ) lethal dose of some ingredients/active compounds..
- PubMed. Can acute dermal systemic toxicity tests be replaced with oral tests? A comparison of route-specific systemic toxicity and hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (2013-02-24).
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethylammonium bromide [chemister.ru]
- 4. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. savemyexams.com [savemyexams.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. Ethylamine - IDLH | NIOSH | CDC [cdc.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
Foreword: The Critical Role of Physicochemical Characterization in Advanced Material Synthesis
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Ethylamine Hydrobromide
In the realm of materials science and drug development, the precise control over the synthesis and formulation of novel compounds is paramount. This compound (EtNH₃Br), a seemingly simple organic salt, has emerged as a critical precursor and additive in the fabrication of next-generation optoelectronic materials, particularly organohalide perovskites for solar cells and light-emitting devices.[1] Its role in modulating crystal growth, morphology, and the optical properties of perovskite films underscores the necessity of a deep and quantitative understanding of its fundamental physicochemical characteristics.[1]
This technical guide is designed for researchers, scientists, and professionals in materials science and drug development who require a robust understanding of the thermodynamic landscape and stability profile of this compound. A thorough grasp of these properties is not merely academic; it is a prerequisite for ensuring reproducibility, optimizing reaction conditions, predicting long-term stability of resulting devices or formulations, and ensuring safe handling and storage. This document moves beyond a simple recitation of data, offering insights into the causality behind material behavior and providing a framework for its experimental investigation.
Physicochemical and Thermodynamic Profile of this compound
A compound's thermodynamic properties govern its energy state and its propensity to undergo chemical or physical transformations. For this compound, these parameters are foundational for modeling its behavior in solution, in the solid state, and at interfaces during material fabrication.
Core Properties
This compound is the salt formed from the neutralization of ethylamine, a weak base, with hydrobromic acid, a strong acid. It exists as a white, crystalline solid under ambient conditions.[1][2]
| Property | Value | Source(s) |
| Chemical Formula | C₂H₈BrN | [3][4][5] |
| Molecular Weight | 126.00 g/mol | [2][3] |
| CAS Number | 593-55-5 | [1][3][6] |
| Melting Point | ~160 °C (320 °F; 433 K) | [6][7] |
| Appearance | White to almost white, odorless granules or powder | [1][2] |
Thermodynamic Data
The available experimental thermodynamic data for this compound is sparse, pointing to a significant knowledge gap in the scientific literature. The most reliable data found pertains to its heat capacity in the solid state.
Heat Capacity (Cp,solid): The heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a given amount. The National Institute of Standards and Technology (NIST) provides a value and a temperature-dependent equation for the constant pressure heat capacity of solid this compound.[5]
-
At 300 K: 106.6 J/mol·K
-
Temperature Dependence (300 K to 360 K): Cp,solid(T) = 343.6 - 1.69T + 0.003T² (where T is in Kelvin)[5]
This data is crucial for calculating changes in enthalpy and entropy with temperature.
Enthalpy of Formation (ΔfH°) and Standard Molar Entropy (S°): As of the latest literature survey, standard experimental values for the enthalpy of formation and standard molar entropy of solid this compound have not been published in readily accessible databases. While data exists for the precursor ethylamine in the gaseous state, these values cannot be directly extrapolated to the solid salt.[8] The absence of this data prevents the calculation of Gibbs free energy of formation and limits the ability to predict the spontaneity of reactions involving this compound from first principles. This highlights a critical area for future experimental investigation.
Stability and Reactivity Profile
The stability of a precursor is a critical factor in any manufacturing or development process, impacting storage, handling, and the long-term integrity of the final product.
Thermal Stability
The melting point of this compound is approximately 160 °C.[6][7] In the absence of a distinct decomposition temperature reported in safety data sheets, the melting point should be considered the threshold for potential thermal degradation. Upon heating to decomposition, the compound is expected to emit toxic fumes.[9]
Hazardous Decomposition Products: When subjected to high temperatures, particularly in the presence of fire, this compound will decompose to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4][6]
Chemical Stability and Incompatibilities
This compound exhibits several key chemical sensitivities that must be managed during its use and storage.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][10] This is a critical consideration, as the presence of water can alter its physical properties and reactivity, particularly in moisture-sensitive applications like perovskite synthesis.
-
Sensitivity to Air, Light, and Moisture: Safety data sheets recommend handling and storing the material under an inert gas, protected from air, light, and moisture.[4] This suggests that oxidative or light-induced degradation pathways may exist, although the specific mechanisms are not detailed.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[4][6][11] Contact with these substances could lead to vigorous, exothermic reactions.
Storage Recommendations
Based on its stability profile, the following storage conditions are mandated:
-
Container: Keep container tightly closed.
-
Atmosphere: Store in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Temperature: Store in a cool place.[4]
Experimental Protocols for Thermodynamic and Stability Analysis
To address the existing gaps in thermodynamic data and to rigorously characterize new batches of this compound, standardized experimental protocols are essential. The following sections describe self-validating methodologies grounded in established principles of thermal analysis.
Protocol: Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)
Objective: To measure the heat capacity (Cp) of solid this compound as a function of temperature and to identify and quantify the thermodynamics of any phase transitions (e.g., melting).
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This differential heat flow is directly proportional to the sample's heat capacity. Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks, the area of which is proportional to the enthalpy of the transition.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest (e.g., 25 °C to 200 °C).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is critical to prevent mass loss due to sublimation or moisture evolution. Prepare an identical, empty pan to serve as the reference.
-
Heat Capacity Measurement (Modulated DSC):
-
Equilibrate the sample at the starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) with a superimposed temperature modulation (e.g., ±0.5 °C every 60 seconds).
-
The modulated temperature program allows for the deconvolution of the total heat flow into reversing (heat capacity) and non-reversing (kinetic events) components, providing a more accurate Cp measurement.
-
-
Melting Point and Enthalpy of Fusion Measurement:
-
Equilibrate a fresh sample at a temperature well below the expected melting point (e.g., 100 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melt transition to approximately 180 °C.
-
Record the endotherm corresponding to the melting event.
-
-
Data Analysis:
-
Calculate the heat capacity from the reversing heat flow signal of the modulated DSC run.
-
Integrate the area of the melting peak from the standard DSC run to determine the enthalpy of fusion (ΔHfus). The onset temperature of the peak is typically reported as the melting point.
-
Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss events correspond to decomposition or volatilization.
Methodology:
-
Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
TGA Run:
-
Equilibrate the sample at ambient temperature.
-
Ramp the temperature from ambient to an upper limit (e.g., 600 °C) at a controlled heating rate (e.g., 10-20 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative degradation and to carry away decomposition products.
-
-
Data Analysis:
-
Plot the sample mass percentage as a function of temperature.
-
The onset temperature of a mass loss step is taken as the decomposition temperature (Td). The derivative of the TGA curve (DTG) can be used to more precisely identify the temperature of the maximum rate of mass loss.
-
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound can be visualized as follows:
Caption: Workflow for the comprehensive thermal analysis of this compound.
Conclusion and Future Outlook
This compound is a compound of increasing importance, yet a comprehensive public dataset of its fundamental thermodynamic properties remains incomplete. While its heat capacity is known, critical values such as the enthalpy of formation and standard entropy are conspicuously absent. Its stability profile indicates a sensitivity to moisture, air, and light, necessitating careful handling and storage protocols.
For organizations leveraging this material, in-house characterization using standardized techniques like DSC and TGA is not just recommended—it is essential for process control and quality assurance. The protocols outlined in this guide provide a validated starting point for such investigations. Future research should focus on filling the existing thermodynamic data gaps through precise calorimetric measurements, which will ultimately enable more accurate process modeling and material design for the next generation of advanced materials.
References
- CAMEO Chemicals. (n.d.). ETHYLAMINE.
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1). National Center for Biotechnology Information.
- Cheméo. (n.d.). Ethylamine (CAS 75-04-7) - Chemical & Physical Properties.
- Fisher Scientific. (2021). Safety Data Sheet: 2-Bromothis compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethylamine hydrochloride.
- Central Drug House. (n.d.). 2-Bromo this compound MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubChem. (n.d.). 2-Bromothis compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- ChemBK. (n.d.). This compound.
- Chemsrc. (n.d.). Ethylamine (HBr).
- Organic Syntheses. (n.d.). β-BROMOthis compound.
- Wikipedia. (n.d.). Ethylamine.
- FooDB. (n.d.). Showing Compound Ethanamine.
- Kabo, G. J., et al. (2014).
- Iyoki, S., et al. (2000). Heat Capacities of Ethylamine + Water + Lithium Bromide from 313.15 K to 373.15 K.
- Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 40(4), 615-621.
- Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.
- TCI Chemicals. (2022). SAFETY DATA SHEET: this compound.
- Active Thermochemical Tables. (n.d.). Ethylamine Enthalpy of Formation. Argonne National Laboratory.
- ResearchGate. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
- American Chemical Society. (2000). Heat Capacities of Ethylamine + Water + Lithium Bromide from 313.15 K to 373.15 K.
- American Chemical Society. (2000). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 39(6), 2005-2011.
- MDPI. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
- Goodman, B. T. (2004). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive.
- ResearchGate. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: III. NEAR-INFRARED SPECTRA OF ALIPHATIC AMINE HYDROHALIDES.
- National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
- Royal Society of Chemistry. (n.d.). Chemistry Olympiad past papers.
Sources
- 1. This compound | 593-55-5 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. atct.anl.gov [atct.anl.gov]
- 9. 2-Bromothis compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Ethylamine hydrobromide infrared (IR) spectrum analysis
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Ethylamine Hydrobromide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CH₃CH₂NH₃⁺Br⁻). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of vibrational spectroscopy as applied to primary amine salts. It offers detailed, field-proven protocols for sample preparation, outlines the theoretical basis for vibrational mode assignments, and provides a systematic interpretation of the characteristic spectral features. The causality behind experimental choices is explained to ensure methodological robustness, and all claims are substantiated with authoritative references, establishing a self-validating framework for the analysis of this and similar compounds.
Introduction: The Significance of Vibrational Spectroscopy for Amine Salts
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of molecular compounds. It operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For pharmaceutical and chemical development, the analysis of amine salts, such as this compound, is of paramount importance. Amines are frequently converted into their hydrohalide salts to improve stability, solubility, and handling properties. This conversion from a free amine (R-NH₂) to an ammonium salt (R-NH₃⁺X⁻) induces profound and diagnostically significant changes in the IR spectrum. The formation of the ammonium cation and the presence of strong intermolecular hydrogen bonding with the halide counter-ion (Br⁻) create a unique spectral signature that is distinct from the parent amine. Understanding these spectral shifts is crucial for confirming salt formation, identifying polymorphs, and assessing sample purity.
This guide will systematically deconstruct the IR spectrum of this compound, providing the foundational knowledge required for its accurate and confident analysis.
Molecular Structure and Theoretical Vibrational Modes
This compound is an ionic compound formed by the protonation of the primary amine, ethylamine. The resulting ethylammonium cation (CH₃CH₂NH₃⁺) and the bromide anion (Br⁻) are held together by electrostatic forces and extensive hydrogen bonding.
A non-linear molecule like the ethylammonium cation, containing N=10 atoms, has 3N-6 = 3(10) - 6 = 24 fundamental vibrational modes.[1] These modes can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). The key functional groups contributing to the IR spectrum are the ammonium group (-NH₃⁺) and the ethyl group (-CH₂CH₃). The interaction N⁺-H···Br⁻ is a dominant factor influencing the position and shape of the N-H vibrational bands.
Caption: Structure of this compound with H-Bond.
Experimental Protocols: Ensuring Data Integrity
The acquisition of a high-quality IR spectrum from a solid sample is critically dependent on meticulous sample preparation. The primary goal is to minimize light scattering and avoid interference from atmospheric moisture.[2] Two standard methods for solid-state analysis are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.[3][4]
Method 1: KBr Pellet Preparation
This is the most common method for obtaining high-resolution spectra of solid samples. It relies on the property of alkali halides like KBr to become transparent to infrared radiation under high pressure.[5][6]
Causality: The objective is to uniformly disperse the finely ground sample particles within the KBr matrix. The particle size of the sample must be reduced to less than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect), which can distort band shapes and baselines.[3] KBr is highly hygroscopic; absorbed water introduces strong, broad O-H stretching (~3400 cm⁻¹) and bending (~1630 cm⁻¹) bands that can obscure key sample features.[2][6][7] Therefore, rigorous exclusion of moisture is non-negotiable.
Step-by-Step Protocol:
-
Material Preparation:
-
Grinding & Mixing:
-
Place 1-2 mg of the this compound sample into the agate mortar and grind it to a fine, glossy powder.[5]
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[5]
-
Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure uniform dispersion. Avoid overly vigorous grinding at this stage, which can increase moisture absorption from the air.[2]
-
-
Pellet Pressing:
-
Carefully transfer the powder mixture into the collar of a 13 mm pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure gradually to approximately 8-10 metric tons (around 8,000-10,000 psi).[7]
-
Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[2]
-
-
Pellet Inspection & Analysis:
-
Carefully release the pressure and extract the pellet.
-
A high-quality pellet should be transparent or translucent, not opaque or cloudy.
-
Immediately place the pellet in the spectrometer's sample holder and acquire the spectrum to minimize atmospheric exposure. A background spectrum should be run using a pure KBr pellet.[5]
-
Method 2: Nujol Mull Preparation
Mulling involves dispersing the solid sample in a mulling agent, typically mineral oil (Nujol), to form a paste.[8] This paste is then pressed between two IR-transparent salt plates (e.g., NaCl or KBr).
Causality: This method is often faster than KBr pelleting and is useful for samples that are sensitive to pressure or react with KBr. The primary drawback is that the mulling agent itself has characteristic IR absorptions. Nujol, being a hydrocarbon, exhibits strong C-H stretching (~2920, 2850 cm⁻¹) and bending (~1460, 1375 cm⁻¹) bands, which will obscure these regions in the sample's spectrum.[8] To overcome this, a complementary mull can be prepared with a perfluorinated hydrocarbon oil (e.g., Fluorolube), which has absorptions in different regions.[8]
Step-by-Step Protocol:
-
Grinding: Grind a small amount (2-5 mg) of the this compound sample to a very fine powder in an agate mortar.[8]
-
Mulling: Add one or two drops of Nujol to the powder and continue grinding until a uniform, thick paste with the consistency of toothpaste is formed.[8]
-
Sample Mounting: Transfer a small amount of the mull onto the face of one NaCl plate using a spatula. Place the second NaCl plate on top and gently rotate to spread the mull into a thin, even film, ensuring no air bubbles are trapped.
-
Analysis: Mount the plates in the spectrometer and acquire the spectrum. A background is typically run with the clean, empty beam path. The known peaks of Nujol must be mentally or digitally subtracted during interpretation.
Caption: Experimental Workflow for Solid-State IR Analysis.
Detailed Interpretation of the this compound IR Spectrum
The conversion of ethylamine to its hydrobromide salt results in several key spectral changes. The most dramatic effects are observed in the N-H stretching and bending regions due to the formation of the ethylammonium (CH₃CH₂NH₃⁺) cation and its subsequent hydrogen bonding with the bromide anion.
The N-H and C-H Stretching Region (3300 - 2500 cm⁻¹)
-
N-H Stretching (Ammonium Salt): In contrast to the sharp, two-peaked N-H stretch of a primary amine (~3400-3300 cm⁻¹), the spectrum of this compound is dominated by a very broad and intense absorption band centered around 3000 cm⁻¹.[9][10][11] This feature is characteristic of the N⁺-H stretching vibrations in an ammonium salt. The extreme broadness is a direct consequence of strong N⁺-H···Br⁻ hydrogen bonding, which creates a continuum of vibrational states. This broad absorption is often complex, showing multiple sub-maxima, and is a hallmark feature confirming salt formation.[12][13]
-
C-H Stretching (Ethyl Group): Superimposed on the broad ammonium band are sharper peaks corresponding to the C-H stretching vibrations of the ethyl group. These typically appear in the 2980-2850 cm⁻¹ range.[14][15]
-
Asymmetric stretching of the -CH₃ and -CH₂ groups occurs at higher frequencies within this range.
-
Symmetric stretching occurs at lower frequencies. The presence of these sharper C-H peaks on top of the broad N-H absorption is a key diagnostic feature.
-
The Bending Region (1650 - 1300 cm⁻¹)
-
N-H Bending (Ammonium Salt): The bending vibrations of the -NH₃⁺ group provide further confirmation of salt formation.
-
An asymmetric N-H bending (scissoring) mode gives rise to a strong to medium intensity band typically found between 1600 cm⁻¹ and 1500 cm⁻¹.[13]
-
A symmetric N-H bending ("umbrella") mode is also expected, often near 1500 cm⁻¹.
-
-
C-H Bending (Ethyl Group):
-
The scissoring vibration of the -CH₂- group is typically observed near 1465 cm⁻¹.
-
The asymmetric bending of the -CH₃ group appears around a similar wavenumber, often overlapping with the -CH₂- scissoring band.
-
The symmetric bending of the -CH₃ group is found near 1380 cm⁻¹.
-
The Fingerprint Region (< 1300 cm⁻¹)
This region contains a complex series of bands arising from C-C stretching, C-N stretching, and other bending and rocking vibrations. While individual assignments can be challenging, the overall pattern is unique to the molecule.
-
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines and their salts typically appears in the 1220-1020 cm⁻¹ range.[14]
-
C-C Stretching: The C-C single bond stretch is expected as a weaker band in the 1200-800 cm⁻¹ range.
-
Rocking/Wagging Vibrations: CH₂ and CH₃ rocking and wagging modes contribute to the complexity of this region.
Summary of Key Vibrational Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Appearance |
| ~3000 | N⁺-H Stretching (Hydrogen Bonded) | Strong | Very Broad, Complex |
| 2980 - 2850 | C-H Stretching (Asymmetric & Symmetric) | Medium to Strong | Sharp peaks on broad band |
| 1600 - 1500 | N⁺-H Bending (Asymmetric & Symmetric) | Strong to Medium | Sharp to Broad |
| ~1465 | C-H Bending (CH₂ Scissoring, CH₃ Asymmetric) | Medium | Sharp |
| ~1380 | C-H Bending (CH₃ Symmetric) | Medium | Sharp |
| 1220 - 1020 | C-N Stretching | Medium to Weak | Sharp |
Conclusion
The infrared spectrum of this compound is definitively characterized by the formation of the ethylammonium cation. The most prominent and diagnostic feature is the intensely broad absorption band centered around 3000 cm⁻¹, which arises from the hydrogen-bonded N⁺-H stretching vibrations. This feature, in conjunction with the strong N⁺-H bending modes observed between 1600 and 1500 cm⁻¹, provides unequivocal evidence of successful salt formation. The sharper C-H stretching and bending vibrations of the ethyl group remain present and are superimposed on the broader features. A meticulous experimental technique, particularly the rigorous exclusion of water during sample preparation, is critical for obtaining a high-quality, interpretable spectrum. This guide provides the necessary framework for researchers to confidently prepare, acquire, and interpret the IR spectrum of this compound, ensuring data integrity and accurate structural characterization.
References
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
- Mulling (spectroscopy). Wikipedia.
- IR Spectroscopy. Chemistry LibreTexts.
- Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
- HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.
- KBr Pellet Method. Shimadzu.
- HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Science Publishing.
- How is Potassium Bromide Used in Infrared Spectroscopy? AZoM.
- HYDROGEN BONDING IN THE AMINE HYDROHALIDES: III. NEAR-INFRARED SPECTRA OF ALIPHATIC AMINE HYDROHALIDES.
- How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- Infrared spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry.
- Sampling of solids in IR spectroscopy. Slideshare.
- Hydrogen bonding in the amine hydrohalides. II.
- This compound(593-55-5) IR Spectrum. ChemicalBook.
- Infrared Spectra of Solids – the Mull Technique. IJVS.
- Nujol with no sample as a thin film between NaCl pl
- This compound. NIST WebBook.
- Hydrogen bonding in the amine hydrohalides: ii.
- This compound. NIST WebBook.
- Experimental data for CH3CH2NH2 (Ethylamine).
- This compound. NIST WebBook.
- Ethylamine. Wikipedia.
- An infrared spectroscopic study of NH4Br-ammonium bromide to 55 GPa.
- Vibrational structures of methylamine isotopomers in the predissociative A ̃ st
- Infrared Spectrometry.
- The fe
- Normal Modes of Vibrations Describe how Molecules Vibr
- THE MODES OF STRETCHING AND BENDING.
- NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. PMC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 5. shimadzu.com [shimadzu.com]
- 6. azom.com [azom.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethylamine Hydrobromide in D₂O
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethylamine hydrobromide when dissolved in deuterium oxide (D₂O). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings and practical considerations that dictate the appearance of the spectrum, moving beyond a simple description of peaks to an expert interpretation of the underlying chemical phenomena.
Introduction: The "NMR Silent" Solvent and its Profound Impact
The choice of solvent in NMR spectroscopy is a critical experimental parameter. Deuterated solvents are employed to avoid overwhelming the spectrum with signals from the solvent's own protons.[1][2] Deuterium oxide (D₂O), or heavy water, is particularly valuable when analyzing samples containing labile protons, such as those found in alcohols, carboxylic acids, and amines.[3][4][5] These protons can readily exchange with the deuterium atoms of D₂O, a process that renders them "NMR silent" in a ¹H NMR experiment and provides invaluable structural information.[3][4] This guide will dissect the consequences of this exchange on the ¹H NMR spectrum of this compound.
The Chemistry of this compound in D₂O
Ethylamine (CH₃CH₂NH₂) is a primary amine. When treated with hydrobromic acid (HBr), it forms the salt this compound (CH₃CH₂NH₃⁺Br⁻). In this salt, the amine group is protonated to form an ethylammonium cation. When dissolved in D₂O, a dynamic equilibrium is established where the acidic protons on the nitrogen atom rapidly exchange with the deuterium atoms of the solvent.[1][6] This exchange is a cornerstone of understanding the resulting NMR spectrum.
Anticipated ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound in D₂O is deceptively simple, revealing two key signals. The interpretation of these signals, however, hinges on a robust understanding of chemical shifts, spin-spin coupling, and the aforementioned proton-deuterium exchange.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | ~1.3 | Triplet | 3H |
| Methylene Protons (-CH₂-) | ~3.0 | Quartet | 2H |
| Ammonium Protons (-NH₃⁺) | Absent | - | - |
In-depth Signal Analysis:
-
The Disappearance of the Ammonium Protons (-NH₃⁺): The most striking feature of the spectrum is the absence of a signal for the three protons on the nitrogen atom. In a non-deuterated, aprotic solvent, these protons would typically appear as a broad signal.[7] However, in D₂O, these acidic protons undergo rapid exchange with the deuterium of the solvent.[1][6][8] Because deuterium has a different nuclear spin and resonance frequency, it is not detected in a standard ¹H NMR experiment.[2][4][8] This phenomenon, often referred to as a "D₂O shake" or "D₂O quench," is a powerful technique to confirm the presence of exchangeable protons.[3][9] The equilibrium heavily favors the deuterated species, effectively erasing the -NH₃⁺ signal from the proton spectrum.[6]
-
The Methylene Quartet (-CH₂-): The protons on the carbon adjacent to the nitrogen (the α-carbon) are deshielded by the electronegative nitrogen atom.[7] This results in a downfield chemical shift, typically around 3.0 ppm. These two protons are coupled to the three protons of the adjacent methyl group. Following the n+1 rule, where n is the number of neighboring protons, the signal for the methylene protons is split into a quartet (3+1 = 4 peaks).[1]
-
The Methyl Triplet (-CH₃): The protons of the methyl group are further from the electron-withdrawing nitrogen atom and are therefore more shielded, appearing upfield at approximately 1.3 ppm. These three protons are coupled to the two protons of the adjacent methylene group. According to the n+1 rule, their signal is split into a triplet (2+1 = 3 peaks).[1]
The simplified coupling pattern observed is a direct consequence of the rapid N-H proton exchange. In a scenario where the exchange is slow, the -CH₂- protons would also couple to the -NH₃⁺ protons, leading to a more complex splitting pattern. However, the rapid exchange in D₂O decouples the N-H protons from the C-H protons, resulting in the clean quartet observed.
Visualizing the Proton Exchange Mechanism
The following diagram illustrates the fundamental process of proton-deuterium exchange that occurs when this compound is dissolved in D₂O.
Caption: Proton-deuterium exchange in this compound.
Experimental Protocol: Sample Preparation for ¹H NMR Analysis
The following protocol outlines the steps for preparing a sample of this compound in D₂O for ¹H NMR analysis.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolving the Sample: Transfer the weighed solid into a clean, dry NMR tube.
-
Adding the Solvent: Using a pipette, add approximately 0.6-0.7 mL of D₂O to the NMR tube.
-
Homogenization: Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer to Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure proper shimming to obtain high-resolution spectra.
Conclusion: A Case Study in the Power of D₂O Exchange
The ¹H NMR spectrum of this compound in D₂O serves as an excellent case study for the utility of deuterated solvents in structural elucidation. The deliberate use of D₂O simplifies the spectrum by removing the signal from the exchangeable ammonium protons and eliminating their coupling to adjacent protons.[3][7] This allows for a clear and unambiguous interpretation of the ethyl group's signals. For researchers in drug development and chemical analysis, a thorough understanding of these principles is not merely academic; it is a fundamental requirement for accurate and reliable spectroscopic analysis. The insights gained from such a seemingly simple spectrum are a testament to the power and elegance of NMR spectroscopy as an analytical tool.
References
- Nanalysis. (2017). To D2O or not to D2O?. [Link]
- OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
- ChemTube3D. Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. [Link]
- The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]
- Doc Brown's Chemistry.
- ResearchGate. How are acidic H+ chem shifts affected by acidity & temp, & how can these effects limit use of HDO as an internal standard for spectra ran in D2O?. [Link]
- JoVE. NMR Spectroscopy Of Amines. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]
- The NMR Blog (University of Ottawa). Proton NMR Assignment Tools - The D2O Shake. [Link]
- ResearchGate. A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP.... [Link]
- Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
- PubChem. Ethanamine, hydrobromide (1:1). [Link]
- ResearchGate. For Poly(acrylic acid) dissolved in D2O, I do not get any peak for -COOH group in H-NMR spectra. Why ?. [Link]
- Reddit. Acetic Acid NMR in D2O. [Link]
Sources
- 1. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. studymind.co.uk [studymind.co.uk]
- 3. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. reddit.com [reddit.com]
- 9. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
Reaction of ethylamine with hydrogen bromide mechanism
A-Z Guide to Ethylamine & Hydrogen Bromide Reaction
An In-depth Technical Guide on the Reaction of Ethylamine with Hydrogen Bromide: Mechanism, Protocol, and Applications
Abstract
The reaction between ethylamine (CH₃CH₂NH₂) and hydrogen bromide (HBr) is a fundamental acid-base neutralization that results in the formation of the salt, ethylammonium bromide. This guide provides a comprehensive exploration of the underlying mechanism, detailing the proton transfer from the strong acid (HBr) to the basic amine. It offers a validated, step-by-step experimental protocol for the synthesis and purification of ethylammonium bromide, tailored for researchers in chemistry and drug development. Furthermore, this document discusses the broader significance of ammonium salt formation in pharmaceutical science, including its role in drug formulation and delivery.
Introduction: Fundamental Principles
The reaction between ethylamine and hydrogen bromide is a classic example of a Brønsted-Lowry acid-base reaction. To comprehend the mechanism, it is essential to first understand the properties of the individual reactants.
-
Ethylamine (CH₃CH₂NH₂): An aliphatic primary amine, ethylamine acts as a weak base.[1][2] The nitrogen atom possesses a lone pair of electrons, making it a proton acceptor (a Brønsted-Lowry base) and a nucleophile.[3] The basicity of ethylamine is quantified by the pKa of its conjugate acid (CH₃CH₂NH₃⁺), which is approximately 10.8, indicating it is a stronger base than ammonia.[1][3][4][5]
-
Hydrogen Bromide (HBr): A diatomic molecule, HBr is a strong acid.[6][7] Due to the high electronegativity of bromine, the H-Br bond is highly polarized and readily ionizes in a solvent, donating a proton (H⁺).[6][7][8] Its pKa is approximately -9, signifying complete dissociation in aqueous solution.[9]
The significant difference in acidity and basicity between HBr and ethylamine drives the reaction energetically towards the formation of a salt.[10]
Core Mechanism: A Detailed Exploration
The reaction proceeds via a straightforward proton transfer mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as the nucleophile, attacking the electrophilic proton of the hydrogen bromide molecule.[11]
Mechanism Steps:
-
Protonation of the Amine: The electron-rich nitrogen atom of ethylamine donates its lone pair to form a new N-H bond with the proton from HBr.[11]
-
Cleavage of the H-Br Bond: Simultaneously, the bond between hydrogen and bromine breaks, with the electron pair moving entirely to the bromine atom. This results in the formation of a bromide anion (Br⁻).[11]
-
Salt Formation: The resulting positively charged ethylammonium cation (CH₃CH₂NH₃⁺) and the negatively charged bromide anion (Br⁻) are held together by electrostatic attraction, forming the ionic salt, ethylammonium bromide.[11][12]
This reaction is highly exothermic and proceeds rapidly. The overall transformation is:
CH₃CH₂NH₂ + HBr → CH₃CH₂NH₃⁺Br⁻
Visualization of the Reaction Mechanism
The following diagram illustrates the flow of electrons during the reaction.
Caption: Proton transfer from HBr to ethylamine.
Experimental Protocol: Synthesis of Ethylammonium Bromide
This protocol provides a reliable method for the laboratory-scale synthesis of ethylammonium bromide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| Ethylamine solution | CH₃CH₂NH₂ | 45.09 | 70% in H₂O | Corrosive, flammable liquid.[1][13] |
| Hydrobromic acid | HBr | 80.91 | 48% in H₂O | Highly corrosive.[8][14] |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Highly flammable. |
| Ice bath | - | - | - | For temperature control. |
| Magnetic stirrer & stir bar | - | - | - | - |
| Round-bottom flask | - | - | - | 250 mL |
| Dropping funnel | - | - | - | 100 mL |
| Buchner funnel & filter paper | - | - | - | For filtration. |
| Beakers, Graduated cylinders | - | - | - | - |
Step-by-Step Procedure
Workflow Diagram
Caption: Experimental workflow for ethylammonium bromide synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 70% ethylamine solution in 100 mL of diethyl ether.
-
Causality: Diethyl ether is used as a solvent in which the starting amine is soluble, but the resulting ionic salt product is not. This facilitates the precipitation and isolation of the product.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.
-
Causality: The neutralization reaction is highly exothermic. Cooling is crucial to control the reaction rate, prevent excessive boiling of the volatile diethyl ether, and minimize the formation of byproducts.
-
-
Acid Addition: Slowly add 48% hydrobromic acid dropwise from a dropping funnel to the stirred ethylamine solution over 30 minutes. A white precipitate will form immediately.
-
Causality: Dropwise addition ensures that the heat generated is dissipated effectively, maintaining control over the reaction. The immediate formation of a precipitate indicates the low solubility of ethylammonium bromide in the ether solvent.[15]
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Product Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Causality: Using a cold solvent minimizes the loss of product due to any slight solubility.
-
-
Drying: Dry the purified ethylammonium bromide crystals in a vacuum oven at 40-50 °C to a constant weight. The melting point of pure ethylammonium bromide is 160 °C.[16]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood. Both ethylamine and hydrogen bromide are volatile and have corrosive, irritating vapors.[19][20]
-
Handling: Ethylamine is flammable.[21] Keep away from ignition sources. Hydrogen bromide is highly corrosive and can cause severe burns upon contact.[8][14][19] Handle with extreme care.
-
Emergency: Have an eyewash station and safety shower readily accessible. In case of skin contact, wash immediately with copious amounts of water.[18][22]
Applications in Research and Drug Development
The formation of ammonium salts is a cornerstone of pharmaceutical chemistry. Many active pharmaceutical ingredients (APIs) are amines. Converting these basic APIs into salts, such as hydrobromides or hydrochlorides, offers several advantages:
-
Improved Solubility and Bioavailability: Amine salts are typically crystalline solids with higher water solubility and stability compared to the free base form.[23] This is critical for drug formulation, as improved solubility often leads to better absorption and bioavailability.
-
Enhanced Stability: Salt forms are generally more stable, with higher melting points and lower volatility, which improves shelf-life and simplifies handling during manufacturing.[23]
-
Drug Delivery: The principles of ammonium salt formation are used to load drugs into delivery systems like liposomes.
-
Therapeutic Agents: Quaternary ammonium salts themselves can possess biological activity and are used as antimicrobial agents, disinfectants, and muscle relaxants.[24][25][26]
Conclusion
The reaction of ethylamine with hydrogen bromide is a fundamental, rapid, and high-yielding acid-base neutralization. Its mechanism is a clear illustration of proton transfer from a strong acid to a nucleophilic amine. The practical application of this reaction, the synthesis of ethylammonium bromide, is straightforward but requires strict adherence to safety protocols due to the hazardous nature of the reagents. For professionals in drug development, understanding the principles of amine salt formation is paramount, as it is a critical strategy for optimizing the physicochemical properties of amine-containing drugs, thereby enhancing their stability, solubility, and therapeutic efficacy.
References
- Vedantu. Hydrobromic Acid: Properties, Uses & Preparation Explained.
- PubChem. Hydrogen bromide. National Center for Biotechnology Information.
- ScienceMadness Wiki. Ethylamine.
- Fiveable. Ethylamine Definition - Organic Chemistry Key Term.
- BYJU'S. Physical Properties of Hydrobromic Acid – HBr.
- Quora. What is the pKa value of ethylamine and aniline?.
- The Student Room. Mechanism of ethylamine and hydrogen bromide.
- Physics Wallah. Hydrobromic Acid Formula, Structure, Properties, Uses.
- GeeksforGeeks. Hydrobromic Acid Formula - Structure, Properties, Uses, Sample Questions.
- Safrole. Ethylamine Properties, Reactions, and Applications.
- Wikipedia. Ethylamine.
- ACS Publications. Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications | Bioconjugate Chemistry.
- Sathee Forum. Identify the weakest base among amines given with pKa values.
- PatSnap. Enhancing Medication Solubility with Ammonium Hydroxide in Pharmaceutical Applications.
- Wisdomlib. Ammonium salts: Significance and symbolism.
- PMC. Simple ammonium salts acting on sigma-1 receptors yield potential treatments for cancer and depression.
- Chemistry LibreTexts. 20.6: Reactions of Amines.
- Chegg. 7. The base ethylamine has a conjugate acid with a pKa of 10.81. Calculate.
- ResearchGate. Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures | Request PDF.
- Wiley Online Library. Solution Route to Single-Crystalline Ethylammonium Lead Halide Microstructures.
- MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds.
- ACS Publications. Cubic Cesium Lead Bromide Stabilized by Ethylammonium Incorporation | Inorganic Chemistry.
- Khan Academy. Reaction of amines with nitrous acid| Amines | Class 12 | Chemistry.
- YouTube. Amine Synthesis Reactions.
- YouTube. Simply Mechanisms 7h. Nucleophilic Addition Elimination (Ethanoic Anhydride & Ethylamine).
- Orgs. Reactions of Amines.
- Chemistry LibreTexts. 23.3: Reactions of amines.
- Greatcell Solar Materials. Ethylammonium bromide | CAS 593-55-5.
- MDPI. Application of the Thermodynamic Cycle to Assess the Energy Efficiency of Amine-Based Absorption of Carbon Capture.
- Britannica. Amine - Reactions, Synthesis, Properties.
- NJ.gov. Hazardous Substance Fact Sheet.
- Interscan Corporation. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
- International Gas Detectors. Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures.
Sources
- 1. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. Ethylamine - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. quora.com [quora.com]
- 5. chegg.com [chegg.com]
- 6. Hydrobromic Acid Formula, Structure, Properties, Uses [pw.live]
- 7. Hydrobromic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. Hydrobromic Acid: Properties, Uses & Preparation Explained [vedantu.com]
- 9. webqc.org [webqc.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. thestudentroom.co.uk [thestudentroom.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ethylamine | 75-04-7 [chemicalbook.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. aksci.com [aksci.com]
- 18. nj.gov [nj.gov]
- 19. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 20. gas-sensing.com [gas-sensing.com]
- 21. safrole.com [safrole.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. Enhancing Medication Solubility with Ammonium Hydroxide in Pharmaceutical Applications [eureka.patsnap.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Simple ammonium salts acting on sigma-1 receptors yield potential treatments for cancer and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Acid-Base Properties of Ethylamine Hydrobromide
Abstract: This technical guide provides a comprehensive examination of the acid-base properties of ethylamine hydrobromide (CH₃CH₂NH₃Br). Intended for researchers, scientists, and professionals in drug development, this document moves beyond fundamental theory to offer field-proven insights into the chemical behavior, quantitative analysis, and practical applications of this compound. We will explore the origins of its acidity, detail robust experimental protocols for the determination of its acid dissociation constant (pKa), and discuss its relevance in buffer formulation and pharmaceutical sciences. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Fundamental Principles: From Salt to Acidic Solution
This compound is the salt formed from the neutralization reaction between a weak base, ethylamine (CH₃CH₂NH₂), and a strong acid, hydrobromic acid (HBr). Its behavior in aqueous solution is not neutral, a critical concept rooted in the principles of ionic dissociation and cation hydrolysis.
Dissociation in Aqueous Media
Upon dissolution in water, this compound, being a salt, fully dissociates into its constituent ions: the ethylammonium cation (CH₃CH₂NH₃⁺) and the bromide anion (Br⁻).
CH₃CH₂NH₃Br(s) → CH₃CH₂NH₃⁺(aq) + Br⁻(aq)
The bromide anion is the conjugate base of a strong acid (HBr). Consequently, it is an exceptionally weak base and acts as a spectator ion, having no significant effect on the solution's pH[1]. The acid-base character of the solution is therefore dictated entirely by the behavior of the ethylammonium cation.
The Hydrolysis of the Ethylammonium Cation: The Origin of Acidity
The ethylammonium ion (CH₃CH₂NH₃⁺) is the conjugate acid of the weak base ethylamine[2][3][4]. As such, it participates in an equilibrium reaction with water, a process known as hydrolysis.[1][5][6] In this reaction, the ethylammonium ion donates a proton to a water molecule, forming ethylamine and a hydronium ion (H₃O⁺).
CH₃CH₂NH₃⁺(aq) + H₂O(l) ⇌ CH₃CH₂NH₂(aq) + H₃O⁺(aq)
The generation of hydronium ions increases their concentration in the solution, leading to a decrease in pH. Therefore, an aqueous solution of this compound is inherently acidic .[5][6]
Caption: Dissociation and subsequent hydrolysis of this compound in water.
Quantitative Analysis of Acid-Base Strength
To apply this compound effectively, its acid-base properties must be quantified. This is primarily achieved through the acid dissociation constant (Ka) and its logarithmic form, pKa.
The Acid Dissociation Constant (pKa) of the Ethylammonium Ion
The equilibrium for the hydrolysis reaction is described by the acid dissociation constant, Ka:
Ka = [CH₃CH₂NH₂][H₃O⁺] / [CH₃CH₂NH₃⁺]
The pKa, defined as -log(Ka), is the most common metric used to express the strength of a weak acid. A higher pKa value indicates a weaker acid. For the ethylammonium ion, literature values for the pKa are consistently found in the range of 10.6 to 10.8.[2][3][4][7][8]
The Base Dissociation Constant (pKb) of Ethylamine
Complementing the pKa of the conjugate acid is the pKb of the parent base, ethylamine. The pKb quantifies the equilibrium of ethylamine accepting a proton from water:
CH₃CH₂NH₂(aq) + H₂O(l) ⇌ CH₃CH₂NH₃⁺(aq) + OH⁻(aq)
Kb = [CH₃CH₂NH₃⁺][OH⁻] / [CH₃CH₂NH₂]
The Interrelationship: pKa + pKb = 14
For any conjugate acid-base pair in water at 25°C, the product of their dissociation constants equals the ion-product constant of water (Kw = 1.0 x 10⁻¹⁴). This gives rise to the invaluable logarithmic relationship:
pKa + pKb = 14
This equation allows for the facile conversion between pKa and pKb. For instance, using a pKb of 3.25 for ethylamine, the pKa of its conjugate acid is calculated as 14.00 - 3.25 = 10.75, which aligns perfectly with experimentally determined values.[7]
Data Summary
| Parameter | Species | Value (at 25°C) | Source(s) |
| pKa | Ethylammonium ion (CH₃CH₂NH₃⁺) | 10.75 - 10.81 | [2][3][4][7] |
| pKb | Ethylamine (CH₃CH₂NH₂) | 3.25 - 3.35 | [7][9][10] |
Practical Implications in Research and Development
A quantitative understanding of the pKa is paramount for predicting and manipulating the behavior of this compound in practical settings.
pH Predominance and the Henderson-Hasselbalch Equation
The protonation state of the ethylamine moiety is dictated by the solution's pH, a relationship elegantly described by the Henderson-Hasselbalch equation:
pH = pKa + log ([CH₃CH₂NH₂] / [CH₃CH₂NH₃⁺])
From this relationship, we can derive critical insights:
-
When pH < pKa: The logarithmic term is negative, meaning the concentration of the protonated form (ethylammonium, CH₃CH₂NH₃⁺) is greater than the deprotonated form (ethylamine, CH₃CH₂NH₂).
-
When pH > pKa: The logarithmic term is positive, and the deprotonated form (ethylamine) predominates.
-
When pH = pKa: The concentrations of the two forms are equal.
Given the pKa of ~10.75, at physiological pH (~7.4), the ethylammonium cation will be the overwhelmingly dominant species.[2][3][4][11]
Caption: Relationship between pH, pKa, and the predominant species.
Application in Buffer Systems
A solution containing significant amounts of both a weak acid and its conjugate base acts as a buffer. This compound can be combined with ethylamine to create a buffer system effective in the pH range of approximately 9.75 to 11.75 (pKa ± 1). The precise pH can be tuned by adjusting the ratio of the acidic (ethylammonium) and basic (ethylamine) components, as governed by the Henderson-Hasselbalch equation.[12]
Relevance in Pharmaceutical Sciences
For drug candidates containing an ethylamine functional group, the pKa is a critical physicochemical parameter. It directly influences:
-
Aqueous Solubility: The charged, protonated form (ethylammonium) is generally more water-soluble than the neutral, basic form.
-
Membrane Permeability: The neutral form is more lipid-soluble and thus more readily permeates biological membranes.
-
Receptor Binding: The specific protonation state is often essential for electrostatic interactions with the active site of a biological target.
Understanding that the molecule will be almost exclusively protonated at physiological pH is crucial for designing effective drug delivery systems and predicting its pharmacokinetic profile.
Experimental Determination of pKa
The most reliable method for determining the pKa of the ethylammonium ion is through potentiometric titration. This section provides a robust, self-validating protocol.
Principle of Potentiometric Titration
The protocol involves titrating a known concentration of this compound (a weak acid) with a standardized solution of a strong base, such as sodium hydroxide (NaOH).
CH₃CH₂NH₃⁺(aq) + OH⁻(aq) → CH₃CH₂NH₂(aq) + H₂O(l)
The pH of the solution is monitored throughout the titration. The pKa is determined from the pH at the half-equivalence point, where exactly half of the ethylammonium has been converted to ethylamine. At this specific point, [CH₃CH₂NH₃⁺] = [CH₃CH₂NH₂], and the Henderson-Hasselbalch equation simplifies to pH = pKa.[13]
Self-Validating Protocol I: Purity Assessment (Optional but Recommended)
Before pKa determination, the purity of the this compound salt can be confirmed using argentometric titration to quantify the bromide content. This ensures that the molarity of the solution used for the acid-base titration is accurate. This method involves titrating the sample with a standardized silver nitrate (AgNO₃) solution, which precipitates silver bromide (AgBr).[14][15]
Self-Validating Protocol II: Potentiometric Titration for pKa Determination
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Class A volumetric glassware (burette, pipettes, volumetric flasks)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1.26 g of this compound (molar mass ≈ 126.0 g/mol ) and dissolve it in a 100 mL volumetric flask with CO₂-free deionized water to create a ~0.1 M solution.
-
Aliquot Transfer: Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into a 150 mL beaker.
-
Titrator Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Begin adding the standardized 0.1 M NaOH titrant from the burette in small, recorded increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.
-
Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a high-resolution curve in this critical region.
-
Completion: Continue the titration well past the equivalence point (e.g., 10-15 mL past) until the pH begins to plateau again.
Data Analysis and Interpretation
-
Plot Data: Construct a titration curve by plotting pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine Equivalence Point (Vₑ): The equivalence point is the point of maximum inflection on the curve. This can be identified visually or more accurately by calculating the first or second derivative of the titration curve.[13] At this point, all the ethylammonium has been neutralized.
-
Determine Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.
-
Determine pKa: Find the corresponding pH on the titration curve at the V₁/₂ volume. This pH value is the experimental pKa of the ethylammonium ion.
Workflow Visualization
Caption: Workflow for the potentiometric determination of pKa.
Conclusion
This compound serves as a classic example of a salt derived from a weak base and a strong acid, yielding an acidic aqueous solution. Its key acid-base characteristic is defined by the pKa of the ethylammonium cation, which is approximately 10.75. This value is not merely an academic figure; it is a critical parameter that governs the compound's behavior and allows for its precise application in formulating buffer solutions, understanding its role in chemical synthesis, and predicting the physiological disposition of drug molecules containing the ethylamine moiety. The experimental protocols outlined provide a robust framework for the empirical validation of these properties, ensuring accuracy and reliability in research and development settings.
References
- Organic Syntheses Procedure. (n.d.). β-BROMOthis compound. Organic Syntheses.
- Brainly. (2016, November 22). The ethylammonium ion, CH3CH2NH3+, has a pKa of 10.81. It reacts with water to form ethylamine, CH3CH2NH2. Brainly.com.
- Quora. (2023, February 26). What is the pKa value of ethylamine and aniline?.
- 2012 Book Archive. (n.d.). Appendix D: Dissociation Constants and pKb Values for Bases at 25°C.
- Study.com. (n.d.). K_b(ethylamine) = 4.3 x 10^{-4}. What is pKa for ethylammonium?.
- Sarthaks eConnect. (2021, November 19). pKb value of diethyl amine is less than that of ethyl amine.
- Homework.Study.com. (n.d.). The ethylammonium ion, CH_3CH_2NH_3^+, has a pK_a of 10.81. It reacts with water to form...
- Brainly.in. (2021, October 3). how to prepare ethylamine from ethyl bromide ?.
- Brainly.in. (2023, March 9). Match list i with list ii list i (amines)list ii (pkb) a.anilinei.3.25 b.ethanamineii.3.00.
- Chemistry Stack Exchange. (2016, December 25). Why do methylamine and ethylamine have nearly the same basicity constant?.
- Ishiguro, S. I., et al. (2008). Acidity and Basicity of Aqueous Mixtures of a Protic Ionic Liquid, Ethylammonium Nitrate. Analytical Sciences, 24(10), 1345-1350.
- The Hive. (2002, July 10). Ethylamine and Triethylamine Synthesis. Hive Chemistry Discourse.
- Chegg.com. (2022, August 4). Solved The ethylammonium ion (CH3CH2NH3 + ) has a pKa of.
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.
- BrainMass. (n.d.). Back titration of ammonium chloride.
- Journal of the Chemical Society B: Physical Organic. (1967). The thermodynamics of the acid dissociation of some alkylammonium ions in water. RSC Publishing.
- The Chemical Thesaurus. (n.d.). Ethylammonium ion. Reaction Chemistry Database.
- Gauth. (n.d.). The ethylammonium ion, CH3CH2NH3+, has a pKa of 10.81. It reacts with water to form ethyla.
- Wikipedia. (n.d.). Ethylamine.
- Brainly. (2019, July 16). Write a chemical equation for the hydrolysis reaction that explains why an aqueous solution of. Brainly.com.
- Mr. G's Chemistry. (2024, March 3). Hydrolysis of Esters and Amides in acid and base conditions. L3 NCEA Chemistry AS91391.
- The Organic Chemistry Tutor. (2020, April 6). How to Calculate the pH of a Buffered Solution of Ethylamine and Ethylammonium chloride. YouTube.
- Chegg.com. (2022, October 9). Solved Determine Ka of the ethylammonium ion (C2H5NH3+). [Kb.
- FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242).
- Transtutors. (2022, May 8). (a) The pKa of methylammonium ion (CH 3 NH 3 + ) is 10.64. What....
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1).
- ChemBK. (2024, April 9). This compound.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Chemsrc. (2025, August 25). Ethylamine (HBr).
- Lumen Learning. (n.d.). Hydrolysis of Salts. Chemistry for Majors.
- The Journal of Physical Chemistry B. (2022). Nuclear Magnetic Resonance Analysis of Hydrothermal Reactions of Ethyl- and Octylamine in Sub- and Supercritical Water.
- Pharma Express. (n.d.). To perform assay of ammonium chloride (acid-base titration) and standardization of titrant.
- Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
- Mrs. V Science. (2021, September 4). Anion and Cation Hydrolysis. YouTube.
- Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations.
Sources
- 1. Hydrolysis of Salts | Chemistry for Majors [courses.lumenlearning.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. Solved The ethylammonium ion (CH3CH2NH3 + ) has a pKa of | Chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. homework.study.com [homework.study.com]
- 9. Appendix D: Dissociation Constants and pKb Values for Bases at 25°C [2012books.lardbucket.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. (Solved) - (a) The pKa of methylammonium ion (CH 3 NH 3 + ) is 10.64. What... (1 Answer) | Transtutors [transtutors.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. metrohm.com [metrohm.com]
Ethylamine hydrobromide crystal structure and morphology
An In-depth Technical Guide to the Crystal Structure and Morphology of Ethylamine Hydrobromide
Abstract
Molecular and Physicochemical Properties
This compound is the salt formed from the acid-base reaction between ethylamine and hydrobromic acid. As a simple alkylammonium halide, its properties are foundational for understanding more complex organic-inorganic hybrid materials.
Core Molecular Data
A summary of the essential physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₈BrN | [2][3] |
| Molecular Weight | 126.00 g/mol | [3] |
| CAS Number | 593-55-5 | [2] |
| IUPAC Name | ethanamine;hydrobromide | [3] |
| Synonyms | Ethylammonium bromide, EABr | [2] |
| Melting Point | ~159.5 °C | [4] |
| Appearance | White powder, needles crystals | [4] |
Crystal Structure Analysis
The precise arrangement of ethylammonium cations and bromide anions in the crystal lattice dictates the material's bulk properties. This arrangement is defined by the crystal system, space group, and unit cell dimensions.
Current State of Structural Determination
A thorough search of the Crystallography Open Database and other chemical repositories did not yield a definitive single-crystal X-ray diffraction (SCXRD) structure for this compound.[5][6] SCXRD is the gold-standard technique for determining the atomic arrangement in a crystalline solid with high precision.[7][8] The absence of a published structure represents a notable gap in the literature and an opportunity for further fundamental research.
Inferences from Morphological and Analogous Data
Despite the lack of a definitive structure, some inferences can be drawn:
-
Observed Morphology: this compound has been described as forming "needles crystals".[4] A needle-like habit often suggests anisotropic growth, where the crystal grows significantly faster along one crystallographic axis than along others. This morphology is common in crystal systems with lower symmetry, such as the orthorhombic or monoclinic systems.
-
Comparison with Analogs: The crystal structures of other simple alkylammonium halides have been resolved. For instance, the high-temperature phase of methylammonium bromide adopts a cubic perovskite structure, while transitioning to tetragonal and then orthorhombic phases upon cooling. While this compound is not a perovskite itself, the study of related compounds provides a basis for understanding the packing forces, such as hydrogen bonding between the -NH₃⁺ group and the bromide anion, which will be critical in its own lattice formation.
Crystal Morphology and Influencing Factors
Crystal morphology, or habit, describes the external shape of a crystal. It is a direct consequence of the differential growth rates of various crystal faces and is highly sensitive to the crystallization environment. Controlling morphology is crucial as it impacts key properties like flowability, dissolution rate, and packing density in thin films.
Key Factors Governing Crystal Habit
The final morphology of this compound crystals is a result of a complex interplay between its internal crystal structure and external growth conditions. The primary factors that a researcher can manipulate are outlined below.
Caption: Factors influencing the crystal morphology of this compound.
-
Solvent System: The choice of solvent is paramount. The polarity of the solvent affects the solubility of the ionic salt and can preferentially interact with specific crystal faces, slowing their growth and thus making them more prominent in the final morphology.
-
Supersaturation: This is the primary driving force for crystallization. A high level of supersaturation tends to favor rapid nucleation, leading to a large number of small, often irregular or needle-like crystals. A lower, more controlled level of supersaturation promotes slower growth on existing nuclei, yielding larger, more well-defined crystals.
-
Temperature and Cooling Rate: For cooling crystallizations, the rate at which the solution is cooled directly impacts the rate of supersaturation generation. Slow cooling is essential for growing high-quality, single crystals suitable for diffraction studies.[9]
-
Additives and Impurities: Even small amounts of foreign substances can dramatically alter crystal habit by adsorbing to specific crystal faces and inhibiting their growth.[10] This can be used intentionally to modify morphology.
Morphological Diversity in Related Systems
Instructive parallels can be drawn from studies on ethylammonium-containing perovskites. In the solution synthesis of ethylammonium lead bromide, the morphology was found to be highly dependent on the initial concentration of this compound. Low concentrations yielded crossed-plate morphologies, while higher concentrations produced block-like microstructures, demonstrating the profound impact of supersaturation and stoichiometry on crystal habit.[11] It is plausible that similar morphological control can be achieved for pure this compound through careful manipulation of these variables.
Experimental Protocols
The following protocols provide a reliable methodology for the synthesis of this compound and its subsequent controlled recrystallization to study and manipulate its crystal morphology. These protocols are adapted from established procedures for analogous amine hydrobromides.[12][13]
Synthesis of this compound via Acid-Base Neutralization
This procedure details the synthesis from aqueous solutions of ethylamine and hydrobromic acid, followed by precipitation.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 eq., e.g., 70 wt. % in H₂O) in a suitable volume of acetone (e.g., 3-5 mL per gram of expected product).
-
Cooling: Place the flask in an ice-water bath and stir until the solution temperature equilibrates to between 0-5 °C.
-
Acid Addition: Using a dropping funnel, add hydrobromic acid (1.0 eq., e.g., 48 wt. % in H₂O) dropwise to the stirred ethylamine solution. Causality: This is an exothermic neutralization reaction; slow, dropwise addition while cooling is critical to prevent overheating, which could lead to solvent boiling and reduced yield. Maintaining a 1:1 molar ratio is essential to ensure the product is not contaminated with unreacted starting materials.[13]
-
Precipitation and Reaction Completion: As the HBr is added, this compound, which is insoluble in acetone, will precipitate as a white solid. After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold acetone to remove any residual starting materials, followed by a wash with diethyl ether to displace the acetone and facilitate drying. Causality: The washes must be with cold solvents to minimize dissolution of the product.
-
Drying: Dry the purified white solid under vacuum to remove all residual solvents. The yield should be high (>90%).
Controlled Recrystallization for Morphological Analysis
This procedure is designed to produce crystals of varying habits for analysis by selecting different solvent systems.[14][15]
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of the synthesized this compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add a measured amount of crude this compound. Add the chosen solvent (e.g., ethanol) dropwise while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Controlled Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is the most critical step for forming well-defined, larger crystals. Rapid cooling promotes high supersaturation and leads to precipitation of small, poorly-formed crystals or powder.[14]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of recrystallized product.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
-
Morphological Analysis: Analyze the resulting crystal habits using optical microscopy or scanning electron microscopy (SEM) and correlate the observed morphology with the solvent system used.
Conclusion
This compound serves as a vital compound in modern materials chemistry. While its definitive crystal structure remains to be published, this guide provides a robust framework based on its known physicochemical properties, morphological observations, and the behavior of analogous compounds. The provided experimental protocols for synthesis and controlled recrystallization offer a reliable starting point for researchers aiming to produce high-purity material and investigate the critical relationship between crystallization conditions and crystal habit. Further investigation, particularly single-crystal X-ray diffraction, is warranted to fully elucidate the solid-state structure of this foundational organic salt.
References
- Cortese, F. β-BROMOthis compound. Org. Synth.1932, 12, 12. [Link]
- Woidy, P., et al. Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. Acta Crystallographica Section E, 2020, 76(7). [Link]
- ChemSrc. ethylammonium bromide.
- PubChem. Ethylmethylammonium bromide.
- ChemTalk.
- Al-Ghamdi, A., et al. Methods of modifying crystal habit.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- University of Rochester. Recrystallization and Crystallization. University of Rochester Chemistry Department. [Link]
- PubChem. Ethanamine, hydrobromide (1:1).
- Avantama. Understanding the Applications of Ethylammonium Bromide in Optoelectronics. Avantama AG. [Link]
- EPFL. Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]
- Ma, D., et al. Solution Route to Single-Crystalline Ethylammonium Lead Halide Microstructures. Chemistry – An Asian Journal, 2017, 12(19), 2538-2542. [Link]
- Crystallography Open D
- ResearchGate. Synthesis and Structural Characterization of Methylammonium Lead Bromide Single Crystal, Grown by ITC Method.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI, 2020. [Link]
- University of British Columbia. X-Ray Crystallography. UBC Chemistry. [Link]
- Wikipedia. X-ray crystallography. Wikipedia. [Link]
- Crystallography Open D
- ResearchGate. Single crystal X-ray diffraction, spectral characterization, evaluation of electronic and chemical reactivity of tert-butylammonium N-acetylglycinate monohydrate – A DFT study.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [webbook.nist.gov]
- 3. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethylammonium bromide [chemister.ru]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. mdpi.com [mdpi.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. unifr.ch [unifr.ch]
- 10. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 15. mt.com [mt.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethylamine Hydrobromide in High-Efficiency Perovskite Solar Cell Fabrication
Introduction: The Role of Additive Engineering in Perovskite Photovoltaics
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, primarily due to their remarkable power conversion efficiencies (PCEs) and the potential for low-cost, solution-based fabrication.[1][2] However, the long-term stability and performance of PSCs are often compromised by the presence of defects within the perovskite crystal lattice and at its interfaces.[3][4] These defects, such as ion vacancies and uncoordinated ions, act as non-radiative recombination centers, trapping charge carriers and creating pathways for degradation.[5]
Additive engineering, the incorporation of small quantities of specific compounds into the perovskite precursor solution or at interfaces, has become a crucial strategy to mitigate these issues.[6][7] Among a variety of additives, small organic ammonium halides have proven particularly effective. This guide focuses on Ethylamine Hydrobromide (EABr), a simple yet potent additive used to enhance the quality of the perovskite absorber layer, leading to significant improvements in both device efficiency and stability. We will explore the underlying mechanisms of EABr's action and provide detailed protocols for its integration into standard PSC fabrication workflows.
Mechanism of Action: How this compound Enhances Perovskite Film Quality
The efficacy of EABr stems from its multifunctional role during and after the crystallization of the perovskite film. The ethylammonium (EA⁺) cation and bromide (Br⁻) anion interact with the perovskite structure in several beneficial ways.
-
Defect Passivation: The primary function of EABr is to passivate defects. The ammonium group (-NH₃⁺) of the EA⁺ cation can effectively interact with and neutralize defects such as uncoordinated lead ions (Pb²⁺) and iodide vacancies at the perovskite grain boundaries and surfaces.[3][8] This Lewis acid-base interaction reduces the density of charge traps, thereby suppressing non-radiative recombination.[5]
-
Improved Crystallinity and Morphology: The addition of EABr to the precursor solution can modulate the crystallization process. It has been shown to induce a preferred (100) crystal orientation, which is favorable for efficient charge transport.[9][10] Furthermore, EABr can improve the wettability of the substrate, promoting the formation of more uniform and dense perovskite films with larger crystal grains and fewer pinholes.[8][11] For instance, the introduction of EABr has been observed to decrease the contact angle of the perovskite precursor solution from 31° to 17°, indicating significantly improved substrate wetting.[11]
-
Interface Engineering: When applied at the bottom interface (e.g., between the hole transport layer and the perovskite), EABr can reduce the amount of unreacted lead iodide (PbI₂), which is a known source of defects and a site for film degradation.[8][11] It can also favorably adjust the energy level alignment at the interface, facilitating more efficient charge extraction.[11]
-
Enhanced Stability: By passivating defect sites and creating a more robust film morphology, EABr contributes to the overall stability of the perovskite layer. The ethylammonium cation is more stable than the commonly used methylammonium (MA⁺), and its incorporation can help suppress the desorption of organic cations from the crystal structure.[9] The hydrophobic nature of the ethyl groups can also impart a degree of moisture resistance to the film.[6]
Logical Flow: Mechanism of EABr Action
Caption: General workflow for PSC fabrication showing two points of EABr integration.
Performance Data & Characterization
The successful incorporation of EABr should yield measurable improvements in device performance. The table below summarizes representative results from the literature.
| Perovskite System | EABr Incorporation Method | Key Photovoltaic Parameters (Control) | Key Photovoltaic Parameters (With EABr) | Notable Improvement | Reference |
| (FAPbI₃)₀.₉₂(MAPbBr₃)₀.₀₈ | Interfacial Layer (Bottom) | PCE: 20.41% | PCE: 21.06% | Increased PCE and fill factor. | [11] |
| MAPbI₃ | Co-additive with KI | PCE: ~10% | PCE: 12.88% | Improved Jsc and PCE. | [9][10] |
| MAPbI₃ | Co-additive with RbI | Not specified | PCE: >11% | Enhanced carrier concentration and stability. | [12] |
Characterization Notes:
-
Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²) to extract PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Morphology and Crystallinity: Use Scanning Electron Microscopy (SEM) to visualize film uniformity and grain size. X-ray Diffraction (XRD) can be used to confirm the perovskite phase and assess crystal orientation.
-
Defect Density: Techniques like Space-Charge-Limited Current (SCLC) measurements or Photoluminescence Quantum Yield (PLQY) can provide quantitative insights into the reduction of trap state density.
Conclusion
This compound is a highly effective and versatile additive for fabricating high-performance perovskite solar cells. Its ability to passivate defects, control crystallization, and engineer interfaces directly translates into devices with higher power conversion efficiencies and improved operational stability. The protocols provided herein offer a robust framework for researchers to begin exploring the benefits of EABr in their own perovskite systems. As with any additive engineering approach, systematic optimization of the EABr concentration and processing conditions is critical to unlocking the full potential of this valuable compound.
References
- Xing, Z., et al. (2023). Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells.
- Yadav, P., et al. (2023). Defect Passivation in CsPbBr3 Perovskite Using Phenethylammonium Bromide.
- Chen, B., et al. (2020). Additive engineering is among the most commonly used strategies to enhance the performance and stability of perovskite solar cells.
- Li, J., et al. (2023). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. National Institutes of Health (NIH). [Link]
- Tachikawa, T., et al. (2021). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells. MDPI. [Link]
- Wang, J., et al. (2020). Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive.
- Wang, J., et al. (2020). Enhanced perovskite solar cell performance via defect passivation with ethylamine alcohol chlorides additive. Guangdiancha. [Link]
- Tachikawa, T., et al. (2022). Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells.
- Alfa Chemical. (2019). How to develop the perovskite solar cells? Zhengzhou Alfa Chemical Co.,Ltd. [Link]
- Inceptive Mind. (2023). New additive improves efficiency and stability of perovskite solar cells. Inceptive Mind. [Link]
- Tachikawa, T., et al. (2021). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.
- Electronics Online. (2023). Additive improves perovskite solar cell stability, efficiency. Electronics Online. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Liu, Y., et al. (2023). Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. MDPI. [Link]
- Ma, W., et al. (2022). Enhanced Perovskite Solar Cell Stability and Efficiency via Multi-Functional Quaternary Ammonium Bromide Passivation.
Sources
- 1. How to develop the perovskite solar cells? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 2. Additive improves perovskite solar cell stability, efficiency [electronicsonline.net.au]
- 3. researchgate.net [researchgate.net]
- 4. New additive improves efficiency and stability of perovskite solar cells [inceptivemind.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethylamine Hydrobromide and its Derivatives in Pharmaceutical Synthesis
Introduction: Positioning Ethylamine Hydrobromide in the Synthetic Chemist's Toolkit
This compound (C₂H₈BrN) is the hydrobromide salt of ethylamine, a primary amine.[1] In its crystalline salt form, it offers superior handling and stability compared to the volatile and gaseous free base, ethylamine.[1] While ethylamine itself is a crucial precursor for numerous herbicides and rubber products, its direct application in pharmaceuticals often involves its functionalized derivatives.[1][2]
In the context of pharmaceutical synthesis, the "ethylamine" moiety (–CH₂CH₂NH₂) is a ubiquitous structural motif found in many active pharmaceutical ingredients (APIs). The strategic introduction of this group is a common challenge in drug development. This guide focuses on the most critical application related to this compound: its role as a precursor to 2-bromothis compound , a versatile and powerful bifunctional reagent for introducing the aminoethyl group into target molecules.[3][4] We will explore the synthesis of this key intermediate and its subsequent application in the production of a pharmaceutically relevant molecule, providing detailed, field-proven protocols for the research and development scientist.
The Key Intermediate: Synthesis and Significance of 2-Bromothis compound
The conversion of simple, inexpensive starting materials into versatile intermediates is a cornerstone of process chemistry. 2-bromothis compound is a prime example, synthesized from ethanolamine. The hydrobromic acid used in the reaction serves a dual purpose: it acts as the bromide source for nucleophilic substitution of the hydroxyl group and as a protecting agent for the amine.[3] By protonating the highly nucleophilic amine, it prevents self-reaction and other undesirable side reactions, directing the chemistry to the hydroxyl group.[3]
Workflow for the Synthesis of 2-Bromothis compound
Caption: Synthetic pathway from the key intermediate to the API Moclobemide.
Detailed Protocol 2: Synthesis of N-(2-aminoethyl)morpholine
This protocol demonstrates the use of 2-bromothis compound as an alkylating agent to introduce the aminoethyl group. [5] Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Bromoethylamine HBr | C₂H₇Br₂N | 204.89 | Aminoethylating Agent |
| Morpholine | C₄H₉NO | 87.12 | Nucleophile / Reagent |
| Sodium Hydroxide (48% aq.) | NaOH | 40.00 | Base |
Procedure:
-
Reaction Setup: To a stirred solution of morpholine (approx. 3 molar equivalents), slowly add 2-bromothis compound (1 molar equivalent). The reaction is often performed neat (without solvent) or in a high-boiling solvent.
-
Heating: Heat the reaction mixture, maintaining the temperature below 90°C, for 6-8 hours. [5]The progress can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Morpholine acts as both the nucleophile and the base to neutralize the HBr generated.
-
Work-up: After completion, cool the mixture to room temperature. Add a 48% aqueous solution of sodium hydroxide to neutralize any remaining hydrobromide salts and to deprotonate the product amine, making it extractable. [5]4. Purification: The product, N-(2-aminoethyl)morpholine, is a liquid. It can be purified by vacuum distillation. [5]The excess morpholine is distilled off first, followed by the higher-boiling product.
Reaction Data Summary:
| Parameter | Value | Reference |
| Reactant Ratio (Morpholine:Reagent) | ~3:1 | [5] |
| Reaction Temperature | < 90°C | [5] |
| Reaction Time | 6-8 hours | [5] |
| Purification Method | Vacuum Distillation | [5] |
| Expected Yield | ~90% | [5] |
The final step in synthesizing Moclobemide involves the amidation of N-(2-aminoethyl)morpholine with p-chlorobenzoic acid, often catalyzed by boric acid, to form the final amide bond. [5]
Conclusion and Broader Implications
While this compound serves as a stable source of ethylamine, its most significant contribution to pharmaceutical synthesis is realized through its conversion to 2-bromothis compound. This key intermediate is a robust and efficient building block for introducing the critical aminoethyl functional group. The protocols detailed for the synthesis of 2-bromothis compound and its subsequent use in the pathway towards Moclobemide illustrate a common and powerful strategy in medicinal chemistry and process development. This approach, which transforms simple precursors into versatile, high-value intermediates, is fundamental to the economical and scalable production of life-saving medicines.
References
- Smolecule. (n.d.). Buy this compound | 593-55-5.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Ethylamines: Validating a Modern Multi-Step Approach Against Traditional.
- Benchchem. (n.d.). Synthesis of 2-Bromoethylamine from Ethanolamine: An In-depth Technical Guide.
- Chemical Bull Pvt. Ltd. (n.d.). 2-bromothis compound | 2576-47-8.
- The Student Room. (2014, November 15). Mechanism of ethylamine and hydrogen bromide.
- Organic Syntheses. (n.d.). β-BROMOthis compound. Organic Syntheses Procedure.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- ChemicalBook. (2025, January 27). This compound | 593-55-5.
- Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.
- Sciencemadness Discussion Board. (2012, July 5). Ethylamine Synthesis.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide.
- Lumen Learning. (n.d.). 23.2. Preparation of Amines | Organic Chemistry II.
- Wikipedia. (n.d.). Ethylamine.
Sources
Application Notes and Protocols: Ethylamine Hydrobromide in Synthetic Organic Chemistry
Abstract
Ethylamine hydrobromide serves as a critical and versatile reagent in modern organic synthesis, providing a stable, solid, and easily handleable source of the volatile ethylamine nucleophile. Its application is central to the introduction of the N-ethyl moiety, a common functional group in a vast array of biologically active molecules and pharmaceutical compounds. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We delve into the core synthetic transformations it facilitates, including reductive amination of carbonyls, nucleophilic substitution reactions, and amide bond formation. Each section presents a detailed mechanistic rationale, field-tested experimental protocols, and critical insights into reaction optimization and safety, ensuring both technical accuracy and practical utility in a research and development setting.
Physicochemical Properties and Critical Safety Data
This compound is the salt formed from the neutralization of ethylamine, a gas at room temperature, with hydrobromic acid.[1] This salt form offers superior handling and storage characteristics compared to the free amine.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Ethylammonium bromide, EABr | [2][3] |
| CAS Number | 593-55-5 | [2][3][4] |
| Molecular Formula | C₂H₈BrN | [2][3][5] |
| Molecular Weight | ~126.00 g/mol | [5][6] |
| Appearance | White to colorless crystalline powder | [2][7] |
| Melting Point | ~160 °C | [2][4][7] |
| Solubility | Very soluble in water | [2] |
Safety, Handling, and Storage
Safe laboratory practice is paramount when handling this compound and its subsequent reaction mixtures.
-
Hazard Identification : The compound is classified as a skin and eye irritant.[6][8] It may also cause respiratory system irritation.[9] All relevant safety data sheets (SDS) should be consulted before use.
-
Personal Protective Equipment (PPE) : Standard PPE is required, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][8][9]
-
Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[3][8] Avoid dust formation during transfer.[8][9] After handling, wash hands and any exposed skin thoroughly.[3][9]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][8] Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[9]
-
Spill & Disposal : In case of a spill, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[3][8] Dispose of chemical waste in accordance with local, state, and federal regulations.
The Strategic Importance of the N-Ethyl Group in Medicinal Chemistry
The introduction of an N-ethyl group is a common tactic in drug design and lead optimization. This small alkyl group can significantly modulate a molecule's physicochemical properties. It can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the ethyl group can influence the conformation of the molecule, leading to improved binding affinity and selectivity for its biological target. Its presence can also block metabolic pathways, increasing the compound's half-life. The protocols described herein provide reliable methods for incorporating this valuable pharmacophoric element.
Core Synthetic Applications and Protocols
This compound is primarily used as a precursor to ethylamine. The free amine is typically generated in situ by the addition of a non-nucleophilic base, allowing it to participate in a variety of C-N bond-forming reactions.
Application I: Reductive Amination of Aldehydes and Ketones
Reductive amination is arguably the most robust and controlled method for synthesizing secondary amines.[10] It avoids the common issue of over-alkylation often encountered in direct alkylation with alkyl halides.[11] The process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound and ethylamine, which is then reduced in situ by a mild hydride reagent.[12][13]
Sources
- 1. Buy this compound | 593-55-5 [smolecule.com]
- 2. This compound | 593-55-5 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Ethylamine (HBr) | CAS#:593-55-5 | Chemsrc [chemsrc.com]
- 6. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. medline.com [medline.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Introducing the Ethylamine Moiety Using Ethylamine Hydrobromide
Introduction and Strategic Advantages
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the introduction of an ethylamine group is a frequent and critical transformation. Ethylamine (CH₃CH₂NH₂) is a versatile building block found in numerous biologically active molecules.[1][2] While ethylamine itself is a gas with a low boiling point (17°C), its use can present significant handling challenges in a laboratory setting. Ethylamine hydrobromide (C₂H₅NH₂·HBr), a stable, crystalline solid, offers a superior alternative for many applications.[3]
1.1. The Reagent: this compound
This compound is the salt formed from the reaction of ethylamine and hydrogen bromide. As a solid, it is significantly easier to weigh and handle accurately compared to its gaseous counterpart. This salt is the primary subject of these notes, focusing on its utility as a practical and efficient source of the ethylamine nucleophile for synthetic transformations.
1.2. Why Choose the Salt? A Comparison with Anhydrous Ethylamine
The primary advantage of using this compound lies in its physical properties, which translate to enhanced safety and convenience.
| Feature | Ethylamine (Anhydrous) | This compound |
| Physical State | Colorless gas | White to off-white crystalline solid |
| Boiling Point | 17 °C | ~172-176 °C (Melting Point) |
| Handling | Requires specialized equipment (lecture bottles, cold traps); difficult to weigh accurately. | Easily weighed on a standard lab balance; non-volatile. |
| Storage | Pressurized gas cylinder. | Standard chemical cabinet, preferably in a desiccator as it can be hygroscopic.[4] |
| Safety | Flammable gas; respiratory irritant.[2] | Solid irritant; avoid dust inhalation.[5][6] |
| In-situ Use | Bubbled into a reaction or used as a condensed liquid at low temperatures. | Added as a solid; the active ethylamine is liberated in situ with a base. |
Core Mechanistic Pathways
The ethylamine group can be introduced into a target molecule using its hydrobromide salt via two primary and highly reliable synthetic routes: Nucleophilic Substitution and Reductive Amination. In both pathways, the hydrobromide salt serves as a latent source of ethylamine, which is unmasked by the addition of a suitable base.
2.1. Pathway A: Nucleophilic Substitution (SN2 Alkylation)
This pathway involves the reaction of a substrate containing a good leaving group (e.g., an alkyl halide) with ethylamine, which acts as a nucleophile. The reaction proceeds via a classic SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the leaving group.[7][8][9]
A significant challenge in this reaction is over-alkylation . The primary amine product (R-NHCH₂CH₃) is often more nucleophilic than ethylamine itself.[10][11] This can lead to a subsequent reaction with the alkyl halide to form a tertiary amine (R-N(CH₂CH₃)₂) and ultimately a quaternary ammonium salt.[12][13][14]
Strategies for selective mono-alkylation include:
-
Careful control of stoichiometry.
-
Slow, controlled addition of the alkylating agent.[10]
-
Using a large excess of the amine nucleophile, which is achievable by using a corresponding excess of this compound and the activating base.[15][16]
Caption: General workflow for SN2 N-ethylation.
2.2. Pathway B: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the corresponding amine.[17][18] This method avoids the over-alkylation issues inherent to SN2 reactions with primary amines.[18]
The reaction is typically carried out in a one-pot fashion. The carbonyl compound, this compound, and a base are mixed, and after a period to allow for imine formation, a reducing agent is added.[19]
Key considerations:
-
pH Control: The initial imine formation is often catalyzed by mild acid, a condition conveniently provided by the ammonium salt itself before complete neutralization.[19]
-
Reducing Agent: The choice of reducing agent is crucial. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the imine/iminium ion over the starting aldehyde or ketone, allowing the entire process to occur in a single step.[18][20]
Caption: The reductive amination pathway.
Safety and Handling
While safer than ethylamine gas, this compound is still a chemical that requires proper handling.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][21] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[4][6]
-
Storage and Stability : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][21] The compound can be hygroscopic.[4]
-
Spill and Disposal Procedures : In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5][21] Dispose of the chemical in accordance with local, state, and federal regulations.
General Experimental Parameters
4.1. The Critical Role of the Base
The hydrobromide salt is stable and unreactive. To generate the nucleophilic free ethylamine, a base is required to neutralize the hydrobromic acid. The choice and stoichiometry of the base are paramount.
| Base | Type | Typical Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic, weak | DMF, Acetonitrile | Heterogeneous, but effective and easy to remove by filtration. A common choice for N-alkylation.[10] |
| Triethylamine (Et₃N) | Organic, moderate | DCM, THF, Acetonitrile | Soluble in most organic solvents. The resulting triethylammonium bromide salt may also be soluble, requiring aqueous work-up for removal. |
| Sodium Hydroxide (NaOH) | Inorganic, strong | Aqueous, Alcohols | Used for liberating the free amine prior to reaction or in biphasic systems. Can cause side reactions with sensitive substrates. |
Stoichiometry : A minimum of one equivalent of base is required to neutralize the HBr salt. For SN2 reactions, an additional equivalent is often used to scavenge the proton generated during the alkylation, driving the reaction to completion.
4.2. Solvent Selection
The choice of solvent depends on the specific reaction, the solubility of the substrates, and the reaction temperature.
-
Acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for SN2 reactions.[10]
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are commonly used for reductive aminations with NaBH(OAc)₃.[20]
-
Methanol (MeOH) or Ethanol (EtOH) can be used, particularly for reductive aminations with NaBH₄ or NaBH₃CN, but can also act as competing nucleophiles in SN2 reactions with highly reactive electrophiles.[20]
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale.
5.1. Protocol 1: Mono-N-Ethylation of Benzyl Bromide via SN2 Reaction
This protocol aims to synthesize N-ethylbenzylamine, a common secondary amine.
-
Materials :
-
Benzyl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (for extraction)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.5 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a stirrable slurry.
-
Add benzyl bromide (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-ethylbenzylamine.
-
5.2. Protocol 2: Synthesis of N-Ethylbenzylamine via Reductive Amination of Benzaldehyde
This protocol provides an alternative route to the same product, highlighting the reductive amination pathway.
-
Materials :
-
Benzaldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
To a dry round-bottom flask, add benzaldehyde (1.0 eq), this compound (1.2 eq), and 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: General experimental workflow.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient base; inactive reagents; low temperature; steric hindrance on the substrate. | Ensure base is anhydrous and in sufficient molar excess. Increase reaction temperature. Check the quality of the alkyl halide or carbonyl compound. |
| Over-alkylation (SN2) | Stoichiometry favors secondary reaction; reaction run for too long. | Use a larger excess of this compound and base. Add the alkyl halide slowly to the amine mixture. Monitor carefully and stop the reaction upon consumption of the starting material. |
| Aldehyde/Ketone Reduction (Reductive Amination) | Using a non-selective reducing agent (e.g., NaBH₄) before imine formation is complete. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. Allow sufficient time for imine formation before adding the reductant if using NaBH₄. |
| Complex Product Mixture | Side reactions due to strong base or high temperature; substrate decomposition. | Use a milder base (e.g., K₂CO₃ instead of NaOH). Run the reaction at a lower temperature for a longer duration. Ensure the substrate is stable under the reaction conditions. |
References
- Doc Brown's Chemistry. (n.d.). Nucleophilic substitution Reaction between ammonia amines with haloalkanes.
- Organic Syntheses. (n.d.). β-BROMOthis compound. Org. Syn. Coll. Vol. 2, 95.
- Loba Chemie. (2016). 2-BROMOthis compound FOR SYNTHESIS MSDS.
- Save My Exams. (2025). Substitution Reactions of Halogenoalkanes.
- Brainly.in. (2021). how to prepare ethylamine from ethyl bromide ?.
- Chemstuff. (n.d.). Nucleophilic substitution examples.
- Brainly.com. (2023). What is the equation for the nucleophilic substitution of bromoethane with a primary amine (ethylamine)?.
- Asian Journal of Organic & Medicinal Chemistry. (2018). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide.
- Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines.
- Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.
- Quora. (2017). How can I convert ethyl bromide to ethylamine?.
- Sciencemadness Discussion Board. (2012). Ethylamine Synthesis.
- Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Journal of the Chemical Society, Transactions. (1918). LXXXII.—The preparation of ethylamine and of diethylamine.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Studylib. (n.d.). Reductive Amination & Acylation: Lab Synthesis.
- Wikipedia. (n.d.). Ethylamine.
- ResearchGate. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1).
- Chemistry LibreTexts. (2023). Preparation of Amines.
- PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
- askIITians. (2018). Why there is a difference in basic strength of ethylamine series and.
- Quora. (2017). Why does the order of the basicity of ethylamine differ from methyl amine in an aqueous phase?.
- Quora. (2019). What is the basicity order of ethyl amine in gas phase and in aqueous phase?.
- Quora. (2018). Why is methylamine less basic than ethylamine?.
Sources
- 1. safrole.com [safrole.com]
- 2. Ethylamine - Wikipedia [en.wikipedia.org]
- 3. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. savemyexams.com [savemyexams.com]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. fishersci.fr [fishersci.fr]
Application Note & Protocol: Laboratory Scale Synthesis of Ethylamine Hydrobromide
Abstract
This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of ethylamine hydrobromide (C₂H₅NH₃Br). The primary synthetic route detailed is the direct acid-base neutralization of ethylamine with hydrobromic acid, a robust and high-yielding method. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and methods for purification and characterization to ensure a self-validating workflow.
Introduction and Scientific Principle
This compound, also known as ethylammonium bromide, is an organic salt used as an intermediate in various synthetic processes and as a precursor in materials science, notably for the development of perovskite materials for optoelectronic applications.[1] The synthesis is predicated on a fundamental acid-base neutralization reaction. Ethylamine (CH₃CH₂NH₂), a primary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom.[2] It readily reacts with a strong acid, such as hydrobromic acid (HBr), to form the corresponding ammonium salt, this compound.[2][3]
The reaction is highly exothermic and proceeds as follows:
CH₃CH₂NH₂ + HBr → [CH₃CH₂NH₃]⁺Br⁻
The efficiency of this synthesis relies on controlling the reaction temperature to manage the exotherm and selecting an appropriate solvent system that allows for the precipitation and easy isolation of the ionic salt product.
Critical Safety and Handling (EHS)
Hazard Analysis: Both reactants pose significant hazards. Strict adherence to safety protocols is mandatory.
-
Ethylamine (C₂H₇N): A colorless gas or liquid with a strong ammonia-like odor.[4] It is highly flammable and its vapors can form explosive mixtures with air. It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.
-
Hydrobromic Acid (HBr): A strong, highly corrosive acid. Contact causes severe skin burns and eye damage.[5] Inhalation of its vapors is corrosive to the respiratory tract.
Required Precautions:
-
All operations must be conducted within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE) is mandatory:
-
An eyewash station and safety shower must be immediately accessible.[6]
-
Avoid contact with metals, as HBr is corrosive.[6]
-
Spill kits for both acids and flammable bases should be on hand.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity/Concentration | Supplier Example |
| Ethylamine solution | C₂H₅NH₂ | 45.08 | 75-04-7 | 70% in H₂O | Sigma-Aldrich |
| Hydrobromic acid | HBr | 80.91 | 10035-10-6 | 48% aqueous solution | Thermo Fisher Scientific |
| Anhydrous Acetone | C₃H₆O | 58.08 | 67-64-1 | ≥99.5% | VWR |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 200 Proof (Absolute) | Pharmco-Aaper |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
125 mL dropping funnel
-
Ice/water bath
-
Thermometer
-
Büchner funnel and vacuum flask
-
Vacuum source (aspirator or pump)
-
Glassware for recrystallization (Erlenmeyer flasks)
-
Rotary evaporator (optional, for solvent removal)
-
Standard laboratory glassware (beakers, graduated cylinders)
Experimental Protocol: Synthesis and Purification
This protocol is designed for a synthesis yielding approximately 10-12 grams of product. Adjust quantities as needed.
Reaction Setup and Synthesis
-
Prepare the Amine Solution: In the 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 70% ethylamine solution (contains 7.0 g, ~0.155 mol of ethylamine). Add 100 mL of anhydrous acetone.
-
Causality Note: Anhydrous acetone is used as the reaction solvent because the ethylamine starting material is soluble, while the resulting this compound salt is poorly soluble, especially at low temperatures. This insolubility causes the product to precipitate, enabling straightforward isolation via filtration.[9]
-
-
Cool the Reaction Mixture: Place the flask in an ice/water bath and stir the solution until the internal temperature equilibrates to 0-5 °C.
-
Prepare the Acid: In the dropping funnel, add ~17.6 mL of 48% hydrobromic acid (equivalent to ~26.2 g of solution, containing ~12.6 g, ~0.155 mol of HBr).
-
Expertise Note: It is crucial to use an equimolar amount of acid to base. A slight excess of the volatile amine is acceptable as it can be removed during drying, but an excess of non-volatile acid will contaminate the product.
-
-
Slow Addition of Acid: Add the hydrobromic acid dropwise to the stirred, cooled ethylamine solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Causality Note: The neutralization is highly exothermic. Slow, dropwise addition while cooling in an ice bath is essential to dissipate the generated heat, preventing the solvent from boiling and minimizing the formation of potential side products.[9]
-
-
Precipitation and Reaction Completion: A voluminous white precipitate of this compound will form immediately upon addition of the acid. After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 60 minutes to ensure the reaction proceeds to completion.[9]
Isolation and Crude Product Washing
-
Vacuum Filtration: Isolate the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake twice with 20 mL portions of cold (0-5 °C) anhydrous acetone.
-
Causality Note: Washing with cold acetone removes any residual starting materials or soluble impurities. Using cold solvent minimizes the loss of the desired product, which has slight solubility in acetone.
-
-
Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the solid. Transfer the crude product to a watch glass and dry under vacuum to a constant weight. A typical yield is 17-19 g (88-98%).
Workflow Visualization
Caption: Workflow for the synthesis and purification of this compound.
Purification via Recrystallization (Optional)
For applications requiring high purity, the crude product should be recrystallized.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot absolute ethanol required to fully dissolve the solid.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum to a constant weight.
Product Characterization
A self-validating protocol requires confirmation of the product's identity and purity.
| Parameter | Expected Result | Source |
| Appearance | White to off-white crystalline solid or granules | [1] |
| Melting Point | 160 °C | [10] |
| ¹H NMR (D₂O) | δ ~3.06 (q, 2H, -CH₂-), δ ~1.29 (t, 3H, -CH₃) | [11] |
| Solubility | Soluble in water and alcohol | [9] |
Quantitative Data Summary
| Compound | M.W. ( g/mol ) | Amount Used | Moles | Molar Ratio |
| Ethylamine (100%) | 45.08 | 7.0 g | 0.155 | 1.0 |
| Hydrobromic Acid (100%) | 80.91 | 12.6 g | 0.155 | 1.0 |
| Product | Ethylamine HBr | 125.99 | Theoretical Yield: 19.5 g |
Note: Calculations are based on the active reagent quantities.
References
- Organic Syntheses. (n.d.). β-BROMOthis compound. Organic Syntheses Procedure. Retrieved from orgsyn.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFswyuOMPqEaeP57IhptARXuTkAKT9xFfQuh3WruAv2L6d2fIFYM8ko_gMzC9moAJUvrD1De2WqGDo2-R_ozG1aAKhUzV1RkEMjUFdf2huhrhciDil0OvZvOhc0EkcFYzY06fZ_]
- Guidechem. (n.d.). How to Prepare 2-Bromothis compound?. Guidechem FAQ. Retrieved from guidechem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsKqvkBruc6nQU7esSmfOHB6lKgnXTdEZUAlhrWLXXOvi3GLhO5Bm-R6mEGilOgp_5dOKteIBgHvA3HfTN5v4GrCDEDk-GvE5WcbQ_9HuqYMd7Eo61NFeqrKVejNzxHUQdk-JgeBVLPkNrdPOzU7jKjc5JnOnII8Oqfs9ub1GptHvjLla0I3UWEc0=]
- Filo. (2025, March 8). Write the chemical equation of ethylamine preparation laboratory methods. Filo. Retrieved from filo.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWDkX7jqYAsKliebOlzPefOzWDQoAEnJP8rJ9K5zExIG25pRY3H7SmCeGgySAKYt6O0NyyXlmeIqVWRsPo4AxUDn5He7VgWzAZ0pbV49f4_Bewp054LDqhMAK0fNR5RPZpfiWvKqMlDJG8yzhl2uDL8IavjD8LH7nsIl7l4F38Ln6Zy_6gBwticcWHMQ3V7bIP5wu0TDFV2VKHeEk-k12yzwtGEU3X6H691LeTUw0IVBhi5r7wRxMdMRElDQ==]
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDREEMKV2_jui5U6GimekPBSRvOaZJ6wRi0Xb1cKqQEZ8fkRdhmIeJDhtc5wZuj44M3OhtNV_WF2wRx7hhcHBbk8Nj60aB5OFiCU0DaIT80SwD8kddiZqM9g22SvlgDcuEqXFkQS5NUZXvJGRUfZrLG5Ddvx9MS3w=]
- BenchChem. (2025). preparation of trithis compound from triethylamine and HBr. BenchChem. Retrieved from benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoFm867TtE6bOG7HnR607h4QdzlOmL-lcH_RMjHyew4vkUW4YnoJauVxc81HQky4PD7mQ55TnILwDeVoU6SKJ4IdlmW4S_rB03ouFLcSq785IZVmcfI_j53j9o4Q6TuQPLj8z31i9bnm8DTHCEMLKnlaZ9ASskM8GmfNox3Rv89qgfC8WV168CoPA97IV_UjZ3jk-lGTRqnPJd_izUq6fe6Q==]
- ChemicalBook. (n.d.). 2-Bromothis compound synthesis. ChemicalBook. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPI1pwl3d2OKEj6MG-LexdfUjPpTXlk54P2lEYbvl6Q_IiSwNwHVWOWfXD-PwtzQx98sKshDjwFSeEIZnC92CGSOqNa-QbJGIAoopA5Vr4Kk8DRtGd9QhGnhW1yKfWCFewBZeG_H8Hx-ozmvLrA7jSyRyAXwNRVIzDQ6kNpx_wF0au7Dg=]
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.
- ChemicalBook. (2025, January 27). This compound. ChemicalBook. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELicwRK1mYQC3NGlBmrTTxs43e1D3ohymwXUFp3ypMAT7ELLaK3nG-lca4FFd8hwvsDwCoz1Fdq6upzCjrVjlNXfQzXSYISWbApVn4T9dutT937OlpVZFTgFebCTrsbiM23nWEmx_gwg9iZZalkDjdvmjutSK8iRSJ3c4SU3H5kw==]
- NIST. (n.d.). This compound. NIST WebBook. Retrieved from webbook.nist.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikuwZqDYkjUOEUdxAN9F5rIQP6eMXgdbD8rFwHy_bjZsFwa0BBAW7gpEisDqG-Ig3bfRwPJ6EuprhxfrrWkiCBaREXnjtspeUfLalD0E9DqYQUwxI4N6JdfrpU2D3YmgPUVxIt9zbUAXUMAMnQOFq]
- ChemBK. (2024, April 9). This compound. ChemBK. Retrieved from chembk.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFcmk2ZhqdfUANuYUu_wOeCxnbfQyKhRB8CBnfiAC1NTFRXv0GhgBjABneBtS3G-DZBrN-d3HLoNkUwHkw0iFHzqZoXpIyi-NbeqBUZGR6GnJDHIhEuSf13Q-Lw9Dxytuj6e5nAL4c4QZP8B5YKeq2gT7t]
- AK Scientific, Inc. (n.d.). 2-Bromoethylamine HBr Safety Data Sheet. AK Scientific, Inc. Retrieved from aksci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeknKZgNZdJ7BR0wuoBBiqkdLC9dThZoY2t9Pg_RGcDgQDAtCO0V7W2S-92E-pV2IhRm6uBn1jdseu-KvHLfK0elOa8imT_igEuO_f2-lIlIwP8CbcQhBF2f-IagI=]
- Chemguide. (n.d.). THE PRODUCTS OF THE REACTION BETWEEN AMMONIA AND BROMOETHANE. Chemguide. Retrieved from chemguide.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUXv2yh5eZxB8bmHDU1wI3U0gl7y8iUTsYbBECEm8WOXiObs9wU-4t_OSMT98vHS1ymloYY3OVtcwN_FPqxWf40pm-RHTJZX3zRSFP6RA0BJtmRaJf9cjgvULemT9pJNAcfynSwg5e26gwpVO0BeG4G0gnKfvreg==]
- Allen. (n.d.). How will you prepare ethylamine from each of the following (i) Ethyl bromide.... Allen Career Institute. Retrieved from allen.ac.in. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZtnYmWPRzkmz6HxtyNkclpcWUWrcdiA8t6cOX4wvv88gsEuaG3cdFgecBqnIMYCuRoDOcczsyoRw42bAgAidvxziolBW4Gw_i0YAW2O9mVaU3NP178H-f8oyt2A==]
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. Chemistry LibreTexts. Retrieved from chem.libretexts.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSyxMgFYrr-rCMr8zPWyMgJ7gjPQRJhGrAZIT476hmxr2l2BoNrvVnJyNwKlUpyMipt9wdQbZA1Htb69R132M7crBNepmqvNc5t02kSgkWJ39aQN3Vf_Cyj0s_YD6qqOEguTB1Ktgtn5mbKBzgGF8if8jmhuU2VF-pW5kayWCdY8jPJFmqfQHF8fRM1ZrfIB9MmaJDxYgz9gCrysHIbJrANkz6GhGuc9IFTPI95m9KTmO_Luu6k307mqDMoEPxs_vuej9uWHY3bHqdTf1emMtP4lJpTHBPO-vlzQ==]
- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET - Hydrobromic acid. Sigma-Aldrich. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdxFu7V8bMRNKEX1Rp4nMVu1jXB8VraVaQC0bhfmJynEtrh4EUPGjnvUWSQEsQSAzWY_SeRWaueHcnLOHCmzh6RSfL4muDqk_dmQ1Exl1kBXISFUayBL2ixSKF7IUqbUoIi319Bdfi1KEaKikftSs=]
- ChemicalBook. (n.d.). This compound(593-55-5) 1H NMR spectrum. ChemicalBook. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.
- Chegg. (2024, March 13). Solved A 24.2 mL sample of 0.353 M ethylamine, C2H5NH2,. Chegg.com. Retrieved from chegg.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMi76l2hJaHOCyAuZ9wThZ9U6Ec_z6FkhS8XVl4elyGgkUHqkfamTVHo-dG7LVyt4QXt7pcHmOeUPSU6gnDG8HW87ZN7x35-nt0K-I1GhJHrQ-XSfy308aBuPMMmW2elsl--eLSzG1P48_5N8EdOm2MNspFToHSxi-JV92Lb-w3Cu0a6CpHP1jf5cKdqe3UZY4eoF4mURM07FnZGuaL6UHBLWB4Ba2ej7xk0zot5LvB25zutkOjxn4pG3GsBb2g0qXoAGnjJ3tFETZjogtD6yeBvtX6P51oBl5hw=]
- The Student Room. (2014, November 15). Mechanism of ethylamine and hydrogen bromide. The Student Room. Retrieved from thestudentroom.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA44EiZWl956RQqeIxgImBLMIWF19zV9hKiBNNAl_vzf5xawR9qcxpUraw_Fz3wo5NKyuqnT9iKZU94QoGRQQaHdKdVh-bUEan0a6ToTAsBMTtzyf2wXRBhl2soF47bIPO5ffvHs97_YAAQdw51wlBR1FCig==]
- Wikipedia. (n.d.). Ethylamine. Wikipedia. Retrieved from en.wikipedia.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUelA-urp_DvoBXGvNd7ftWoICwCcNIDHne-i17asB9eekVOCfWSUnvz-d6F_rOLBaIA2QVjMX14NeknF5YAE9kIbWVAcl0T5GsHLU1DpFBIcE0-4MxIe4ITo8eaE5XYOgm0I=]
- Sciencemadness Discussion Board. (2017, March 19). Ethylamine from Bromoethane and Ammonia. Sciencemadness.org. Retrieved from sciencemadness.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRiQauXH9ik95zq1-4dK3xXRU8QDW3GLyACx5u5fnAnd098Sf_DCzUw7XLozAPfEYXtM3NHWJMTyfj1o4ouXrpK4uAX5uXmUiri6jpjXfNxtcsS0rGqVajyT2Wy4yO2-of15QU1bmKQaflKZO7LZkzDnIn5ZM]
- SciSpace. (n.d.). LXXXII.—The preparation of ethylamine and of diethylamine. SciSpace. Retrieved from typeset.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYsZRzVr1RZeL_1wV6SmCzx8ViCu1EszM6XZDfS9pm2ELybg-TPHLTjQu6Bvav1Jb1yV6nB6s1DaoI-smMq1UckwnVQ3an0VTsnPG2ljTHLTcXsUcJyBXHlCaK85XbsImeU-te2M6jcXMxwByGZKxrPuLZ1n9T9tOdhC0juS0KcascQd9iRouXyQNH7s1enr5qNwcoqkO03YuqpQ==]
- Reddit. (2024, October 24). Ethylamine extraction. Reddit. Retrieved from reddit.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETIQfY6wH_a7Znfp2-p2b7PwbR82Dwyhv4y8mdgtc7ps38KHFy0s8yDUmBCi7ptKyBoMp2bkDJdZZELXHJyRjovpGhOKWXWqCHP6TcrScBK-JADD6g4-DJXK5j5dSNI2KDg30AqSgP59dbA7VrLhXuulSOozU3G2cYEj-NQRqNabYWhUs=]
- Fisher Scientific. (2010, September 2). Hydrobromic acid - SAFETY DATA SHEET. Fisher Scientific. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoB_kPLgLUNm3pU66EdQnl0tUd4EuK94pzj_KsHXyfZkgMD3v9nnFW1uRDKuliYkcU4h9yD9wD81QAIrdUEJ6zpt-wonpU-lM3O5emC41H8Aeh5UOVWEI5KC7hoA2h9EHItO62H1s5RFTqykDKixjYq4D7xpljH9PiwjuooIXzHGXo-HZ7zzrMfuVJVeCFx-DESVRgZ3rUuDI4Xk51I81JTfKcKpiVMbBTA36rjbCuM9b7um62fIl8HrGveicFwcDvW_I5vzqZmsCjeWnnC_IBf-RCmzzIZn0=]
- Brainly.in. (2021, October 3). how to prepare ethylamine from ethyl bromide ?. Brainly.in. Retrieved from brainly.in. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHScS_6aoY_TM31Se34gyuesXV8slyBWrU4DWH_o7FCOSOS_LB15lc0HqwPc33KdMRhGjS11F7ccGExZL8H9BnyS6xO2q2G_DHQV93n1-WEqdze1hi1mIsg-Npt1bchRA==]
- ScienceLab.com. (n.d.). Material Safety Data Sheet - Hydrobromic acid, ca. 48 wt% solution in water, tech.. ScienceLab.com. Retrieved from sciencelab.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFixhYZ_IWjCCzIsoC5iOtclGbKDw8vQ_R0tyZwY6-wIxvxKAVeLL7E7Zn8IUyr33MKy_27gB6drko3dsfj19jLcMwO5UmUrmSBCcjHYsm1OgdahS6kxHsjp4Fm4ls9dlP28JFBTxq0SK04cZb3]
Sources
- 1. This compound | 593-55-5 [chemicalbook.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. Solved A 24.2 mL sample of 0.353 M ethylamine, C2H5NH2, | Chegg.com [chegg.com]
- 4. Ethylamine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. This compound(593-55-5) 1H NMR spectrum [chemicalbook.com]
Ethylamine Hydrobromide (EABr): A Guide to Modulating Perovskite Crystallite Structure for Enhanced Optoelectronic Performance
I. Introduction: The Crystallite Challenge in Perovskite Technology
Metal halide perovskites have demonstrated remarkable potential in the field of optoelectronics, particularly in photovoltaic applications, with power conversion efficiencies rivaling those of conventional silicon-based solar cells. However, the long-term stability and performance of perovskite devices are intrinsically linked to the quality of the perovskite thin film, which is governed by its crystallite structure. Issues such as small grain sizes, a high density of grain boundaries, and the presence of defects can lead to significant non-radiative recombination losses, hindering device efficiency and stability.
Additive engineering has emerged as a powerful strategy to control the crystallization process of perovskites, leading to the formation of high-quality films with enlarged crystal grains and reduced defect densities. Among various additives, ethylamine hydrobromide (EABr), a simple organic ammonium salt, has garnered considerable attention for its profound impact on perovskite crystallite structure and its ability to passivate defects. This guide provides a comprehensive overview of the role of EABr in altering perovskite crystallography, detailed protocols for its application, and methods for characterizing the resulting film properties.
II. The Multifaceted Role of this compound in Perovskite Film Formation
The introduction of EABr into the perovskite precursor solution or as a post-treatment agent influences the crystallization kinetics and final film morphology through several key mechanisms. Understanding these underlying principles is crucial for optimizing experimental parameters and achieving desired material properties.
A. Mechanism of Action: From Precursor Chemistry to Crystal Growth
-
Intermediate Phase Formation and Crystallization Retardation: EABr can interact with the lead halide precursors (e.g., PbI2) in the solution to form intermediate complexes. This interaction modulates the initial nucleation and growth of the perovskite crystals, often slowing down the rapid crystallization process that can lead to the formation of small, defect-rich grains. This controlled crystallization facilitates the growth of larger, more ordered crystallites.
-
Grain Boundary Passivation and Defect Healing: The ethylammonium (EA+) cations from EABr can effectively passivate defects at the grain boundaries and on the surface of the perovskite crystals. These defects, such as halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers. The EA+ cations can occupy A-site vacancies or interact with the lead-halide octahedra to reduce these trap states, thereby enhancing charge carrier lifetimes and improving the overall electronic quality of the film.
-
Altering Crystal Orientation: The addition of EABr has been shown to influence the preferred crystallographic orientation of the perovskite film. For instance, it can promote the growth of crystals with a (100) orientation, which can be beneficial for charge transport and extraction in a solar cell device.
-
Formation of 2D/3D Heterostructures: In some cases, the larger ethylammonium cation can lead to the formation of a thin, two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) bulk perovskite. This 2D layer can act as a protective barrier, enhancing the film's resistance to moisture and other environmental degradants, while also passivating surface defects.
B. Impact on Material Properties and Device Performance
The structural modifications induced by EABr translate into significant improvements in the material's optoelectronic properties and the performance of the final device.
-
Increased Crystallite Size and Reduced Grain Boundaries: As observed through techniques like scanning electron microscopy (SEM), the addition of EABr typically leads to a notable increase in the average grain size of the perovskite film. This reduction in the density of grain boundaries minimizes charge carrier scattering and recombination.
-
Improved Film Morphology and Coverage: EABr can improve the wettability of the precursor solution on the substrate, leading to more uniform and compact films with fewer pinholes.
-
Enhanced Photoluminescence (PL) and Carrier Lifetime: The passivation of defects by EABr results in a significant increase in the photoluminescence quantum yield (PLQY) and longer carrier lifetimes, as measured by time-resolved photoluminescence (TRPL) spectroscopy. This indicates a reduction in non-radiative recombination pathways.
-
Improved Photovoltaic Parameters: In perovskite solar cells, the improved film quality due to EABr treatment translates to higher open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), ultimately leading to a higher power conversion efficiency (PCE).
III. Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for incorporating EABr into perovskite films. These should be adapted based on the specific perovskite composition and desired film characteristics. All procedures involving perovskite precursors should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
A. Protocol 1: Additive in Precursor Solution (One-Step Method)
This protocol describes the incorporation of EABr directly into the perovskite precursor solution before film deposition.
Materials and Reagents:
-
Lead (II) iodide (PbI2)
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
This compound (EABr)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Chlorobenzene (antisolvent)
Procedure:
-
Precursor Solution Preparation (Control):
-
Prepare a 1.4 M perovskite precursor solution by dissolving PbI2 (1.4 M) and MAI (1.4 M) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).
-
Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
-
-
Precursor Solution Preparation (with EABr):
-
To the control perovskite precursor solution, add a specific molar percentage of EABr. A typical starting range is 5-30 mol% with respect to the A-site cation (e.g., MAI).
-
Stir the solution at 60°C for an additional 30 minutes to ensure complete dissolution of EABr.
-
-
Film Deposition:
-
Clean the substrates thoroughly.
-
Spin-coat the perovskite precursor solution (with or without EABr) onto the substrate. A typical two-step spin-coating program is 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.
-
During the second step of the spin-coating (at approximately 15-20 seconds), dispense 100-150 µL of chlorobenzene as an antisolvent.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes.
-
B. Protocol 2: Interfacial Modification/Post-Treatment
This protocol involves applying an EABr solution to a pre-formed 3D perovskite film.
Materials and Reagents:
-
Pre-fabricated 3D perovskite films
-
This compound (EABr)
-
Isopropanol (IPA)
Procedure:
-
Prepare the 3D Perovskite Film: Fabricate the 3D perovskite film according to a standard protocol (e.g., Protocol 1 without the addition of EABr to the precursor).
-
Prepare the EABr Treatment Solution: Prepare a dilute solution of EABr in isopropanol (e.g., 2-10 mg/mL).
-
Post-Treatment Application:
-
After the 3D perovskite film has been annealed and cooled, deposit a small volume (e.g., 100 µL) of the EABr solution onto the center of the film.
-
Spin-coat at a moderate speed (e.g., 4000 rpm) for 20-30 seconds.
-
Anneal the treated film at a moderate temperature (e.g., 100°C) for 5-10 minutes in an inert atmosphere.
-
IV. Characterization of EABr-Modified Perovskite Films
A comprehensive characterization of the perovskite films is essential to understand the impact of EABr on their structural, morphological, and optoelectronic properties.
A. Structural and Morphological Analysis
-
X-Ray Diffraction (XRD): Used to determine the crystal structure, identify phases, and assess the preferred orientation of the crystallites. Changes in peak intensity and the appearance of new peaks can indicate the influence of EABr on the crystal lattice.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology, allowing for the direct observation of grain size, shape, and film coverage.
-
Atomic Force Microscopy (AFM): Used to characterize the surface topography and roughness of the perovskite film. A smoother surface is generally indicative of a more uniform and well-formed film.
B. Optical and Electronic Properties
-
UV-Vis Absorption Spectroscopy: Measures the light absorption properties of the film and can be used to determine the bandgap of the perovskite.
-
Photoluminescence (PL) Spectroscopy: Steady-state PL measurements provide insights into the radiative recombination efficiency. An increase in PL intensity after EABr treatment suggests a reduction in non-radiative recombination centers.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy: Measures the decay of photoluminescence over time, providing a quantitative measure of the charge carrier lifetime. Longer lifetimes are indicative of effective defect passivation.
V. Data Presentation and Visualization
Quantitative Data Summary
| Additive Concentration | Average Grain Size (nm) | RMS Roughness (nm) | Carrier Lifetime (ns) | PCE (%) |
| 0 mol% EABr (Control) | 128.63 | 7.2 | 59.81 | 20.41 |
| 10 mol% EABr | 186.66 | 5.7 | 153.46 | 21.06 |
Note: The values presented are illustrative and can vary depending on the specific perovskite composition and fabrication conditions.
Experimental Workflow
Caption: Experimental workflow for fabricating and characterizing EABr-modified perovskite films.
Mechanism of EABr Action
Caption: Schematic illustrating the mechanisms by which EABr improves perovskite film quality.
VI. Conclusion
This compound has proven to be a highly effective additive for modulating the crystallite structure of perovskite thin films. Its ability to control crystallization, passivate defects, and improve film morphology leads to significant enhancements in the optoelectronic properties and overall performance of perovskite-based devices. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore and optimize the use of EABr in their own perovskite systems, paving the way for the development of more efficient and stable perovskite technologies.
VII. References
-
Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells. (2023). ResearchGate. [Link]
-
Xing, G., et al. (2022). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. MDPI. [Link]
-
Defect Passivation of CsPbBr3 with AgBr for High‐Performance All‐Inorganic Perovskite Solar Cells. (2021). Wiley Online Library. [Link]
-
Defect Passivation in CsPbBr3 Perovskite Using Phenethylammonium Bromide. (2025). ResearchGate. [Link]
-
Huang, X., et al. (2018). Enhanced efficiency and light stability of planar perovskite solar cells by diethylammonium bromide induced large-grain 2D/3D hybrid film. ResearchGate. [Link]
-
Huang, X., et al. (n.d.). S-2 Supporting information Grain growth of MAPbI3 via Diethylammonium Bromide induced grain mergence. DOI. [Link]
-
Song, F., et al. (2021). Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. MDPI. [Link]
-
Pathak, C. S., et al. (2024). Highly conductive flat grains of cesium lead bromide perovskites via additive engineering with methylammonium bromide. RSC Publishing. [Link]
-
Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. (2025). ResearchGate. [Link]
-
New additive improves efficiency and stability of perovskite solar cells. (2023). Inceptive Mind. [Link]
-
Characteristics of perovskite films with different EABr a Normalized... (n.d.). ResearchGate. [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells. (2023). MDPI. [Link]
-
Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells. (2018). MDPI. [Link]
-
(PDF) Growth and Degradation of Methylammonium Lead Tri-Bromide Perovskite thin Film at Metal/Perovskite Interfaces. (2021). ResearchGate. [Link]
-
Highly Oriented Cubic Crystalline Perovskite Thin Film of Methylammonium Lead Bromide. (n.d.). Universitas Padjadjaran. [Link]
-
Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. (2023). Solar Power World. [Link]
-
Additive engineering induced perovskite crystal growth for high performance perovskite solar cells. (2019). ResearchGate. [Link]
-
CN104141166A - Preparing method for methylamine bromide lead crystals of large-size perovskite structure. (n.d.). Google Patents.
-
Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. (2020). University of California San Diego. [Link]
-
Additive Engineering in Perovskite Solar Cells. (n.d.). Taylor & Francis eBooks. [Link]
-
Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method. (2023). Cell Press. [Link]
-
Synthesis and characterization of ambient-processed all-inorganic perovskite CsPbBr2Cl micro-crystals and rods. (n.d.). ResearchGate. [Link]
-
Multifunctional Additives to Enhanced Perovskite Solar Cell Performance. (2023). ResearchGate. [Link]
-
Fig. 1 (a) Bulk structure of perovskites; the inset shows the... (n.d.). ResearchGate. [Link]
-
Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells. (n.d.). International Journal of Minerals, Metallurgy and Materials. [Link]
-
(PDF) Crystal structures and photoluminescence characteristics of cesium lead bromide perovskite nanoplatelets depending on the antisolvent and ligand used in their syntheses. (2023). ResearchGate. [Link]
-
Fabrication of Porous Lead Bromide Films by Introducing Indium Tribromide for Efficient Inorganic CsPbBr3 Perovskite Solar Cells. (2021). MDPI. [Link]
-
Probing the stability of halide perovskite films using electron spectroscopy techniques. (2025). University of Central Lancashire. [Link]
-
Formation of PbBr-Based Layered Perovskite Structure Having Poly(thiophene) as an Organic Layer by Soaking Thin
Application Notes & Protocols: Safe Handling and Storage of Ethylamine Hydrobromide in a Research Laboratory
Abstract
Ethylamine hydrobromide (EtNH₂·HBr) is a versatile reagent increasingly utilized in materials science and pharmaceutical development. As an organic amine salt, it presents specific handling and storage challenges that necessitate a comprehensive understanding of its chemical properties and potential hazards. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound in a laboratory setting. The protocols herein are designed to ensure scientific integrity, personnel safety, and the preservation of reagent quality through a deep understanding of the causality behind each procedural recommendation.
Introduction: The Scientific Rationale for Proper Handling
This compound is a salt formed from the neutralization of the weak base ethylamine with the strong acid hydrobromic acid.[1] This salt structure confers properties distinct from the parent amine, notably its solid state at room temperature and increased water solubility.[2] However, it also introduces specific hazards, primarily skin and eye irritation, and a marked hygroscopicity that can impact experimental reproducibility if not properly managed.[3][4]
The protocols outlined in this document are grounded in the principle of risk mitigation. By understanding the chemical reactivity, stability, and toxicological profile of this compound, we can implement procedures that not only protect the researcher but also ensure the integrity of the compound for experimental use. The primary concerns addressed are:
-
Minimizing Exposure: Preventing contact with skin, eyes, and the respiratory tract is paramount due to the irritant nature of the compound.[5]
-
Maintaining Compound Integrity: Protecting the reagent from atmospheric moisture is critical to prevent hydrolysis and ensure accurate molar concentrations in solutions.[4]
-
Preventing Chemical Incompatibilities: Segregating this compound from strong oxidizing agents and other incompatible materials is essential to avoid hazardous reactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Formula | C₂H₈BrN | [2] |
| Molecular Weight | 126.00 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 158-163 °C | [3] |
| Solubility | Soluble in water | [3] |
| Hygroscopicity | Hygroscopic | [4][6] |
Hazard Identification and Risk Assessment
This compound is classified as a skin and eye irritant.[5] While not acutely toxic, inhalation of dust or direct contact can cause significant irritation.
-
Primary Routes of Exposure: Dermal contact, eye contact, and inhalation of dust.
-
Toxicological Summary: The primary toxicological concern is local irritation at the site of contact. Systemic toxicity is low for single, low-dose exposures. Chronic exposure data is limited, thus minimizing exposure is the most prudent approach. The toxicology of aliphatic amines suggests that they can cause respiratory irritation.[7]
-
Occupational Exposure Limits: While specific limits for this compound are not established, the limits for the parent compound, ethylamine, provide a useful reference for assessing the risk of inhaling airborne dust.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE is the first line of defense.
Diagram: PPE Workflow for Handling this compound
Caption: Required PPE and engineering controls for handling this compound.
Detailed PPE Specifications:
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from dust particles.
-
Hand Protection: Nitrile gloves are generally recommended for incidental contact. However, it is crucial to consult the glove manufacturer's chemical resistance data, as breakthrough times can vary.[11][12] For prolonged handling or when there is a risk of significant contamination, heavier-duty gloves may be necessary. Always inspect gloves for tears or pinholes before use.
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect from spills.
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection is typically not required. However, if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[13]
Storage Procedures
The hygroscopic nature of this compound is the primary factor dictating its storage requirements.[4] Absorption of atmospheric moisture can lead to the formation of a less-than-ideal reagent and may impact the accuracy of experimental results.
-
Container: The compound should be stored in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, clean, and dry container that is compatible with the chemical.
-
Atmosphere: For long-term storage or for particularly sensitive applications, storing the container within a desiccator containing a suitable desiccant (e.g., silica gel) is strongly recommended. For the highest level of protection against moisture, storage under an inert gas atmosphere (e.g., nitrogen or argon) is advised.[4][6]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[4] Elevated temperatures can promote degradation.
-
Segregation: Store separately from strong oxidizing agents, as these are incompatible.[6]
Detailed Experimental Protocols
Weighing and Dispensing Solid this compound
Objective: To accurately weigh a desired amount of solid this compound while minimizing exposure and contamination.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate PPE (see section 4)
Procedure:
-
Preparation: Don all required PPE. Ensure the analytical balance is clean and tared.
-
Location: Perform all manipulations within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Dispensing: Open the this compound container. Using a clean, dry spatula, carefully transfer the desired amount of solid to the weighing paper or boat on the balance.
-
Avoid Dust: Handle the solid gently to minimize the generation of dust.
-
Sealing: Immediately and tightly seal the this compound container after dispensing.
-
Transfer: Promptly transfer the weighed solid to your reaction vessel.
-
Cleaning: Clean the spatula and any contaminated surfaces. Dispose of the weighing paper/boat in the appropriate solid waste container.
Preparation of an Aqueous Stock Solution
Objective: To prepare an aqueous solution of this compound of a known concentration.
Materials:
-
Weighed this compound
-
Volumetric flask
-
Deionized water
-
Magnetic stir bar and stir plate
-
Appropriate PPE
Procedure:
-
Transfer: Carefully transfer the weighed this compound to the volumetric flask.
-
Dissolution: Add a portion of the deionized water to the flask (approximately half of the final volume). Add the magnetic stir bar and place the flask on a stir plate. Stir until the solid is completely dissolved. This compound is readily soluble in water.[3]
-
Dilution to Volume: Once dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask with the compound name, concentration, date of preparation, and your initials. Store the solution in a tightly capped container in a cool, dark place.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
Diagram: Spill Response Workflow
Caption: Decision-making workflow for responding to an this compound spill.
Minor Spill Cleanup (Solid)
For small spills of a few grams in a contained area:
-
Alert: Alert personnel in the immediate area.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. If there is significant dust, a respirator may be necessary.
-
Cleanup: Gently sweep the solid material into a dustpan or onto a piece of cardboard. Avoid aggressive sweeping that could create dust.
-
Collection: Place the collected solid into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. For final decontamination, a solution of a weak base, such as sodium bicarbonate or sodium carbonate, can be used to neutralize any remaining residue.[14]
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Major Spill
For large spills, or spills in a poorly ventilated area:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any potential dust.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Waste Disposal
All this compound waste, including contaminated materials from spill cleanups, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Aqueous Solutions: Collect in a labeled, sealed container designated for corrosive aqueous waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Disposal: Follow your institution's guidelines for hazardous waste pickup and disposal. Do not dispose of this compound down the drain.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and a disciplined adherence to established safety protocols. By implementing the procedures outlined in these application notes, researchers can minimize risks to themselves and their colleagues, while ensuring the quality and integrity of their experimental work. A proactive approach to safety, grounded in scientific principles, is the cornerstone of a successful and responsible research environment.
References
- NIOSH Pocket Guide to Chemical Hazards - Ethylamine. (n.d.). Centers for Disease Control and Prevention.
- New Jersey Department of Health. (2003). Right to Know Hazardous Substance Fact Sheet: Ethylamine.
- Immediately Dangerous to Life or Health (IDLH) Values: Ethylamine. (1994). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards - Ethylamine. (n.d.). Centers for Disease Control and Prevention.
- International Chemical Safety Cards: ETHYLAMINE (50-70% aqueous solution). (2014). National Institute for Occupational Safety and Health.
- OSHA Occupational Chemical Database: ETHYLAMINE. (n.d.). Occupational Safety and Health Administration.
- Liu, H. J., Dean, J. W., & Bosen, S. F. (1995). Neutralization technology to reduce corrosion from heat stable amine salts. OSTI.GOV.
- Wang, S., et al. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Reed, D. W. (1994). Neutralizing amines with low salt precipitation potential. Google Patents.
- Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals.
- Microflex. (n.d.). Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Duke University Safety Office.
- Phalen, R. N., & Que Hee, S. S. (2014). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. PMC - NIH.
- Ge, L., et al. (2007). Toxicity of model aliphatic amines and their chlorinated forms. PubMed.
- Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts.
- Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides? ResearchGate.
- Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. (n.d.). Shield Scientific.
- Neutralizing Amine. (n.d.). CHIMIART.
- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.
- Reactions of amines. (n.d.). Lumen Learning - Organic Chemistry II.
- Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley - Environment, Health and Safety.
- Reactivity of Amines. (2023). Chemistry LibreTexts.
- Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind.
- This compound. (2024). ChemBK.
- Altarawneh, M., et al. (2015). Decomposition of ethylamine through bimolecular reactions. The University of Groningen research portal.
- Altarawneh, M., et al. (2017). Decomposition of ethylamine through bimolecular reactions. ResearchGate.
- Bellanato, J., & Galvez, E. (2025). Hydrogen bonding in the amine hydrohalides. I. General aspects. ResearchGate.
- Altarawneh, M., et al. (2015). Decomposition of ethylamine through bimolecular reactions. Murdoch Research Portal.
- Ethanamine, hydrobromide (1:1). (n.d.). PubChem.
- Slesinski, R. S., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. PubMed.
- 2-Bromothis compound. (n.d.). PubChem.
- Mann, W. C. (1974). Interactions of halogens with amines. Greenwich Academic Literature Archive (GALA).
- EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2024). Safety assessment of the substance amines, di‐C14‐C20‐alkyl, oxidised, from hydrogenated vegetable oil, for use in food contact materials. NIH.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chembk.com [chembk.com]
- 3. This compound | 593-55-5 | TCI AMERICA [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. ETHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 10. Ethylamine - IDLH | NIOSH | CDC [cdc.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylamine [cdc.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Disposal of Ethylamine Hydrobromide Waste in a Laboratory Setting
Preamble: A Proactive Approach to Amine Salt Waste Management
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and purification of novel compounds invariably generate chemical waste. Among these, amine salts such as ethylamine hydrobromide (EtNH₂·HBr) are common byproducts or leftover reagents. While seemingly straightforward to handle, their improper disposal can lead to regulatory non-compliance, environmental contamination, and potential safety hazards within the laboratory. This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of this compound waste. The core principle of this guide is in-situ neutralization, transforming the hazardous acidic salt into less hazardous components that can be managed through standard laboratory waste streams. This approach not only ensures safety but also aligns with the principles of waste minimization and responsible chemical management.
Hazard Assessment and Chemical Profile of this compound
Before handling any chemical waste, a thorough understanding of its properties and associated hazards is paramount. This compound is a salt formed from the reaction of a weak base (ethylamine) and a strong acid (hydrobromic acid).
1.1 Health and Safety Hazards: this compound is classified as a skin and eye irritant.[1][2] Direct contact can cause redness, itching, and serious eye irritation.[1] Inhalation of dusts may irritate the respiratory tract.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
1.2 Physicochemical Properties: A summary of key properties is presented in Table 1, which informs the subsequent disposal protocol.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₂H₅NH₂·HBr (or C₂H₈BrN) | Defines stoichiometry for neutralization. |
| Molar Mass | 126.00 g/mol | Essential for calculating neutralization quantities. |
| Appearance | White to off-white crystalline solid | Handling procedures must mitigate dust formation. |
| Solubility | Soluble in water | Facilitates aqueous neutralization. |
| Hazards | Skin Irritant (H315), Eye Irritant (H319)[1][2] | Dictates the required level of PPE. |
The Principle of Neutralization: A Self-Validating System
The primary strategy for managing this compound waste is neutralization. This process converts the acidic amine salt into free ethylamine, a neutral salt (sodium bromide), water, and carbon dioxide when using sodium bicarbonate. The balanced chemical equation is as follows:
C₂H₅NH₂·HBr (aq) + NaHCO₃ (aq) → C₂H₅NH₂ (aq) + NaBr (aq) + H₂O (l) + CO₂ (g)
2.1 Causality Behind Reagent Choice: A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is deliberately chosen over a strong base like sodium hydroxide (NaOH).[5][6]
-
Safety: The reaction with a weak base is less exothermic and more controllable, reducing the risk of splashing and violent reactions.[5]
-
pH Control: Using a weak base makes it easier to achieve a final pH within the generally accepted neutral range for aqueous waste disposal (typically 5.5 - 9.5), preventing over-titration into a strongly alkaline solution.[1][7]
-
Byproducts: The reaction with bicarbonate generates carbon dioxide gas, which serves as a visual indicator of the reaction's progress. The other products, ethylamine (in low concentration), sodium bromide, and water, are significantly less hazardous than the initial acidic salt.
This neutralization step is a self-validating system. The cessation of CO₂ effervescence provides a qualitative endpoint, which is then quantitatively confirmed with pH measurement, ensuring the waste has been rendered safe for the next disposal step.
Pre-Disposal Workflow and Decision Logic
The following diagram outlines the logical steps from waste generation to final disposal, ensuring that all safety and regulatory considerations are met.
Caption: Decision workflow for the safe neutralization and disposal of this compound waste.
Detailed Experimental Protocol for Neutralization
This protocol is designed for the treatment of small to moderate quantities (up to 100 grams or 500 mL of a 1M solution) of this compound waste typically generated in a research setting.
4.1 Required Materials and Equipment:
-
Personal Protective Equipment (PPE): As specified in Table 2.
-
Reagents: Sodium Bicarbonate (NaHCO₃), technical grade or better.
-
Equipment:
-
Certified Chemical Fume Hood
-
Stir plate and magnetic stir bar
-
Glass beaker (appropriately sized to be no more than 50% full during the procedure)
-
Ice bath (a secondary container filled with an ice/water slurry)
-
pH meter or pH indicator strips (range 1-14)
-
Spatula and weigh boat/paper
-
Graduated cylinders
-
| Equipment | Purpose |
| Chemical Fume Hood | To contain and exhaust potentially irritating dusts and CO₂ gas. |
| Safety Goggles | Protects eyes from splashes of the irritant chemical.[1] |
| Nitrile Gloves | Prevents skin contact with the irritant.[1] |
| Lab Coat | Protects clothing and skin from contamination. |
| Ice Bath | To dissipate heat generated during the exothermic neutralization reaction.[8] |
| pH Meter/Strips | To verify the completion of the neutralization process.[1] |
4.2 Stoichiometric Calculation: Before beginning, calculate the amount of sodium bicarbonate needed.
-
Molar Mass of this compound (EtNH₂·HBr): 126.00 g/mol
-
Molar Mass of Sodium Bicarbonate (NaHCO₃): 84.01 g/mol
-
Stoichiometric Ratio: 1:1
For every 1 gram of this compound, you will need 0.67 grams of sodium bicarbonate (1 g / 126.00 g/mol * 84.01 g/mol ). It is recommended to use a slight excess (e.g., 1.1 equivalents) to ensure complete neutralization.
4.3 Step-by-Step Neutralization Procedure:
-
Preparation (in Fume Hood):
-
Place a beaker containing the aqueous this compound waste (or dissolve solid waste in a minimal amount of water) onto a stir plate within a large secondary container (ice bath).[8]
-
Ensure the solution is stirring gently to create a vortex.
-
-
Addition of Neutralizing Agent:
-
Weigh out the calculated amount of sodium bicarbonate.
-
Slowly add the sodium bicarbonate in small portions to the stirring solution.[8] Expect effervescence (bubbling) as CO₂ is released. The rate of addition should be controlled to prevent excessive foaming and potential overflow.
-
-
Reaction Monitoring:
-
Continue stirring the solution. The reaction is complete when the addition of a small portion of sodium bicarbonate no longer produces gas bubbles.
-
Allow the solution to stir for an additional 15-20 minutes after the last addition to ensure the reaction has gone to completion.
-
-
pH Verification:
-
Remove a small aliquot of the solution and test the pH using a calibrated pH meter or pH paper.
-
If the pH is still acidic (<5.5), add more sodium bicarbonate in small portions until the target range is achieved. If the pH is too high (unlikely with bicarbonate), it can be adjusted with a few drops of dilute hydrochloric acid.
-
-
Final Disposal:
-
Crucial Checkpoint: Before proceeding, confirm that the waste stream contains no other regulated hazardous materials, such as heavy metals or halogenated organic solvents.[7]
-
If the neutralized solution contains only ethylamine, sodium bromide, and water at a neutral pH, it can be disposed of down the sanitary sewer by flushing with a large excess of water (at least a 20-fold dilution).[8]
-
If other hazardous materials are present, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) department.[9]
-
Regulatory Context and Compliance
All laboratory waste disposal is governed by local, state, and federal regulations. In the United States, the primary federal laws are the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA), and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[10] This protocol is designed to comply with these regulations by deactivating a hazardous characteristic (acidity) of the waste at the point of generation, a practice encouraged by waste minimization principles.[11][12] However, laboratory personnel are required to consult their institution's specific EHS guidelines, as local regulations or wastewater treatment capabilities may impose stricter limits.
Conclusion
The disposal of this compound waste via a carefully executed neutralization protocol represents a safe, compliant, and environmentally responsible approach. By understanding the chemical principles, adhering to the step-by-step procedure, and operating within the logical framework of the disposal workflow, researchers can effectively manage this common waste stream, ensuring the safety of laboratory personnel and minimizing environmental impact.
References
- U.S. Environmental Protection Agency (EPA).
- PubChem, National Center for Biotechnology Information.Ethanamine, hydrobromide (1:1).[Link]
- Temple University Environmental Health and Radiation Safety.
- University of Otago.Laboratory chemical waste disposal guidelines.[Link]
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.[Link]
- American Chemical Society.Managing Hazardous Chemical Waste in the Lab.[Link]
- U.S. Environmental Protection Agency (EPA).
- The Open Chemical Engineering Journal.Neutralizing Amines in Boiler Steam and Humidified Indoor Air.[Link]
- National Academies of Sciences, Engineering, and Medicine.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
- ResearchGate.How can I neutralize amine hydrochlorides?[Link]
- Chemistry LibreTexts.
- Occupational Safety and Health Administration (OSHA).
- Chemtex Speciality Limited.Neutralizing Amine | Refinery Chemicals.[Link]
- Chem-Aqua.Neutralizing Amine Use in Hospital Steam Boilers.[Link]
- EPFL.PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.[Link]
- Reddit.why is my lab using sodium hydroxide (NaOH) to neutralize strong acids when sodium bicarbonate can be used for the same thing without being as dangerous of a chemical to handle?[Link]
- chemeurope.com.
Sources
- 1. chem.metu.edu.tr [chem.metu.edu.tr]
- 2. 16.6 Titrations and Neutralization Calculations – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. mid-westsolutions.com [mid-westsolutions.com]
- 4. uab.edu [uab.edu]
- 5. reddit.com [reddit.com]
- 6. Sodium_bicarbonate [chemeurope.com]
- 7. Neutralizing Aminesin Boiler Steam and Humidified Indoor Air [openchemicalengineeringjournal.com]
- 8. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7.19.2 Deactivation Procedures [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. How should ethidium bromide be neutralized? | AAT Bioquest [aatbio.com]
Application of Ethylamine Hydrobromide in Materials Science Research
Abstract
This technical guide provides an in-depth exploration of the application of ethylamine hydrobromide (EABr), also known as ethylammonium bromide, in materials science research. Primarily focusing on the burgeoning field of organic-inorganic hybrid perovskites, this document elucidates the critical role of EABr as a precursor and additive in tailoring material properties for advanced optoelectronic devices. We will delve into the mechanistic insights behind its influence on crystal growth, defect passivation, and overall device performance, supported by detailed experimental protocols and data. This guide is intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of this compound in their work.
Introduction: The Versatility of this compound in Materials Synthesis
This compound (C₂H₅NH₃Br or EABr) is an organic ammonium salt that has garnered significant attention in materials science, particularly as a building block for organic-inorganic hybrid materials.[1] Its primary application lies in the synthesis and modification of perovskite materials, which are at the forefront of next-generation solar cell and light-emitting diode (LED) technologies.[2][3] The ethylammonium (EA⁺) cation, due to its specific ionic radius and chemical properties, can be strategically incorporated into the perovskite crystal lattice or used as a surface passivating agent to enhance material properties and device performance.[4][5]
The core value of EABr in perovskite research stems from its ability to:
-
Control Crystallization: EABr can delay the crystal growth of perovskite films, leading to the formation of larger, more uniform grains with fewer grain boundaries.[2] This is crucial for reducing charge carrier recombination and improving the efficiency of solar cells.
-
Passivate Defects: The ethylammonium cations can passivate surface defects, such as undercoordinated lead ions, which act as traps for charge carriers and limit device performance.[6][7]
-
Tune Optoelectronic Properties: The incorporation of EABr can alter the crystallite structure and fine-tune the optical properties of perovskite materials, such as their band gap.[2][8] This is particularly useful for developing perovskite-based devices with specific emission characteristics, like sky-blue LEDs.[2][8]
-
Enhance Stability: The use of more stable organic cations like ethylammonium can improve the long-term stability of perovskite materials, which is a critical challenge for their commercialization.[4]
This application note will provide a comprehensive overview of these functions, complete with detailed protocols for the synthesis and application of EABr in a research setting.
Mechanistic Insights: The Role of EABr in Perovskite Film Formation
The incorporation of EABr into perovskite precursor solutions or as a post-treatment agent profoundly influences the morphology and crystalline quality of the resulting thin films. The underlying mechanisms are multifaceted and can be understood through the principles of crystal engineering and defect chemistry.
Control of Crystal Growth and Morphology
The grain boundaries in polycrystalline perovskite films are often considered defective regions that can act as sites for charge carrier recombination and pathways for device degradation.[9] Therefore, achieving large, uniform grains is a key objective in perovskite film fabrication. The addition of EABr to the precursor solution has been shown to promote a secondary grain growth mode, resulting in significantly larger grains with high crystallographic orientation.[9] This is attributed to the interaction of the ethylammonium cations with the perovskite precursors, which can delay the initial rapid crystallization and allow for more ordered crystal growth.[2]
The following diagram illustrates the conceptual workflow for fabricating perovskite films with EABr as an additive to control crystal growth.
Caption: Workflow for Perovskite Film Fabrication with EABr.
Defect Passivation at Surfaces and Grain Boundaries
Even with optimized crystal growth, perovskite films inevitably contain surface and grain boundary defects. These defects, often arising from uncoordinated lead (Pb²⁺) or halide ions, create energy levels within the band gap that can trap charge carriers and lead to non-radiative recombination, thereby reducing the efficiency of the device. Bulky organic ammonium halides like EABr are effective at passivating these defects.[6][7] The ethylammonium cations are generally too large to be incorporated into the bulk of the three-dimensional perovskite lattice. Instead, they tend to accumulate at the grain boundaries and the surface of the film.[10] Here, they can interact with the undercoordinated ions, effectively "healing" the defects and reducing non-radiative recombination pathways.
The diagram below illustrates the mechanism of defect passivation by EABr at the grain boundary of a perovskite film.
Caption: Defect Passivation at Perovskite Grain Boundaries by EABr.
Experimental Protocols: Synthesis and Application of EABr in Perovskite Solar Cells
This section provides a detailed, step-by-step methodology for the fabrication of a perovskite solar cell using EABr as an additive in the precursor solution. This protocol is based on established procedures in the literature and is intended as a starting point for researchers.[5][6]
Materials and Reagents
-
FTO-coated glass substrates
-
Zinc powder
-
Hydrochloric acid (2M)
-
Deionized water
-
Acetone
-
Isopropanol
-
Titanium diisopropoxide bis(acetylacetonate) solution
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Lead iodide (PbI₂)
-
Lead bromide (PbBr₂)
-
This compound (EABr)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene
-
Spiro-OMeTAD
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-Butylpyridine (tBP)
-
Gold or Silver pellets for thermal evaporation
Protocol for Perovskite Solar Cell Fabrication with EABr Additive
Step 1: Substrate Preparation
-
Pattern the FTO-coated glass substrates using zinc powder and HCl.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
Step 2: Electron Transport Layer (ETL) Deposition
-
Prepare a precursor solution for the compact TiO₂ layer by diluting the titanium diisopropoxide bis(acetylacetonate) solution in ethanol.
-
Spin-coat the TiO₂ precursor solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 500 °C for 30 minutes in ambient air to form a compact TiO₂ layer.
-
After cooling down, treat the substrates with a TiCl₄ solution and anneal again at 500 °C for 30 minutes.
Step 3: Perovskite Precursor Solution Preparation (with EABr)
-
In a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a mixed-cation, mixed-halide perovskite, dissolve FAI, MABr, PbI₂, and PbBr₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
To this solution, add a predetermined amount of This compound (EABr) . The optimal concentration of EABr needs to be determined experimentally but typically ranges from 1 to 10 mol% with respect to the lead halide.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.
Step 4: Perovskite Film Deposition
-
Transfer the perovskite precursor solution to the glovebox where the spin-coater is located.
-
Spin-coat the perovskite precursor solution onto the TiO₂-coated substrates. A typical two-step spin-coating program is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step of the spin-coating (at approximately 15 seconds), dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the center of the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes.
Step 5: Hole Transport Layer (HTL) and Electrode Deposition
-
Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder in chlorobenzene, and then add Li-TFSI and tBP as p-type dopants.
-
After the perovskite film has cooled to room temperature, spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Finally, deposit the metal back contact (e.g., 80 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Data Presentation: Impact of EABr on Perovskite Solar Cell Performance
The addition of EABr as an additive has been shown to significantly improve the performance of perovskite solar cells. The following table summarizes the typical effects of EABr on the key photovoltaic parameters, based on data from published literature.[4]
| Additive | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Control (No Additive) | 0.90 | 20.5 | 70 | 12.88 |
| With EABr (30%) | 0.94 | 21.0 | 75 | 14.8 |
Note: The values presented are representative and can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
The increase in VOC and FF is primarily attributed to the reduction of non-radiative recombination due to defect passivation by the ethylammonium cations. The slight increase in JSC can be a result of improved charge extraction and transport in the perovskite film with larger grains and fewer grain boundaries.
Broader Applications and Future Outlook
While the most prominent application of this compound is in perovskite solar cells, its utility extends to other areas of materials science. It is used in the synthesis of layered perovskites for light-emitting diodes (LEDs), particularly for achieving emission in the blue and green regions of the spectrum.[2] Furthermore, the principles of using organic ammonium salts to control crystallization and passivate defects can be applied to other solution-processed semiconductor materials.
The future of EABr and similar organic ammonium halides in materials science is promising. Further research will likely focus on:
-
Exploring new organic cations: Designing and synthesizing novel organic cations to further enhance the stability and performance of perovskite devices.
-
Optimizing additive engineering: Developing more sophisticated strategies for incorporating additives to gain finer control over the material properties.
-
Investigating long-term stability: Conducting comprehensive studies on the long-term operational stability of devices fabricated with these additives under various stress conditions.
References
- PubMed. (2020-04-29). Secondary Grain Growth in Organic-Inorganic Perovskite Films with Ethylamine Hydrochloride Additives for Highly Efficient Solar Cells.
- MDPI. (2020-05-20). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.
- TCI AMERICA. This compound | 593-55-5.
- MDPI. (2024-08-29). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation.
- International Journal of Minerals, Metallurgy and Materials. (2022-09-15). Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 593-55-5 [chemicalbook.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ossila.com [ossila.com]
- 9. Secondary Grain Growth in Organic-Inorganic Perovskite Films with Ethylamine Hydrochloride Additives for Highly Efficient Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
Step-by-step guide for Ethylamine hydrobromide purification
An Application Note for the Purification of Ethylamine Hydrobromide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (EtNH₂·HBr), also known as ethylammonium bromide, is a crucial building block in organic synthesis and a precursor in the development of various pharmaceutical compounds and materials, such as perovskites for solar cells.[1][2] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised quality of the final product. This document provides a detailed, step-by-step protocol for the purification of this compound using the recrystallization technique, grounded in established chemical principles. The causality behind each step is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Principle of Purification
Commercial grades of this compound may contain impurities from its synthesis, such as unreacted starting materials, by-products, or degradation products from storage. As the compound is known to be hygroscopic, water is also a common impurity.[3][4][5]
The primary method for purifying crystalline solids like this compound is recrystallization . This technique leverages the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.[6] The core principle is as follows:
-
Dissolution : The impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (Optional) : If insoluble impurities are present, they are removed by hot filtration.
-
Crystallization : The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the this compound drops, causing it to crystallize out of the solution in a pure form.
-
Exclusion of Impurities : The crystal lattice of the re-forming solid tends to exclude the impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[7]
-
Isolation : The purified crystals are then separated from the mother liquor by filtration.
The choice of solvent is the most critical factor. An ideal solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Based on the polar, ionic nature of this compound, polar protic solvents are excellent candidates. For similar amine hydrohalide salts, short-chain alcohols like ethanol and isopropanol have proven effective.[8]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10] The material is also hygroscopic and should be stored in a dry environment.[3][4]
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9][11]
-
Engineering Controls : All operations should be performed inside a certified chemical fume hood to avoid inhalation of dust particles.[3][12] An eyewash station and safety shower must be readily accessible.[4]
-
Spills : In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[9][11]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[12]
Materials and Equipment
Reagents:
-
Crude this compound (≥98.0% purity)[5]
-
Anhydrous Ethanol (Reagent Grade) or Isopropanol (Reagent Grade)
-
Diethyl Ether or Acetone (Optional, as anti-solvent/washing solvent)
-
Deionized Water (for cleaning)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Glass funnel (for hot filtration, if needed)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Round filter paper (to fit Büchner funnel)
-
Spatulas
-
Watch glass
-
Drying oven or vacuum desiccator
Detailed Purification Protocol
This protocol describes the recrystallization of this compound from an alcohol solvent.
Step 1: Solvent Selection and Dissolution
-
Place approximately 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., isopropanol, ~40-50 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. The goal is to dissolve the solid completely at a temperature just below the solvent's boiling point.
-
Add the solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[6] The causality here is that a saturated solution is required for crystallization to occur upon cooling; excess solvent will prevent saturation.
Step 2: Hot Filtration (Conditional)
-
If any solid impurities remain undissolved in the hot solution, a hot filtration is necessary.
-
Pre-heat a separate Erlenmeyer flask (the receiving flask) and a glass funnel on the hot plate. Place a piece of fluted filter paper in the funnel.
-
The pre-heating step is critical to prevent premature crystallization of the product in the funnel or on the filter paper.
-
Carefully and quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[7]
Step 4: Isolation and Washing
-
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
-
Place a piece of round filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the paper with a small amount of the cold recrystallization solvent to create a seal.
-
Turn on the vacuum source and pour the cold slurry of crystals into the center of the Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent (e.g., isopropanol or diethyl ether). The rationale for using a minimal amount of cold solvent is to wash away the impurity-laden mother liquor clinging to the crystal surfaces without re-dissolving a significant amount of the purified product.[7]
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
Step 5: Drying
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Break up any large clumps of crystals to facilitate drying.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or anhydrous CaCl₂). Drying under vacuum is preferred to minimize exposure to atmospheric moisture, given the hygroscopic nature of the compound.[3]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Data Summary and Purity Assessment
| Parameter | Recommended Value/Technique | Rationale |
| Recrystallization Solvent | Isopropanol or Ethanol | Good solubility differential for polar amine salts.[8] |
| Washing Solvent | Ice-cold Isopropanol or Diethyl Ether | Removes soluble impurities without dissolving the product. |
| Drying Method | Vacuum Oven (40-50 °C) or Desiccator | Prevents moisture absorption by the hygroscopic product.[3][4] |
| Purity Assessment | Melting Point, NMR, HPLC | Orthogonal methods to confirm identity and quantify purity.[13][14] |
Purity Verification:
-
Melting Point: Pure this compound has a reported melting point of approximately 158-163 °C.[5] A sharp melting range close to this value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and detect organic impurities.
-
HPLC: High-Performance Liquid Chromatography is a powerful quantitative technique to determine the purity level (e.g., >99.5%) and identify any trace impurities.[13]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Product Fails to Crystallize | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product if available. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling solvent system. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with too much or warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with a minimal volume of ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration. |
References
- SAFETY DATA SHEET - 2-Bromothis compound. (2020-02-14). Medline Scientific.
- This compound. (2024-04-09). ChemBK.
- What's the best solvent to remove these crystals and recrystallize it? (2024-01-13). Reddit.
- Process for producing 2-mercaptoethylamine hydrohalides. (n.d.). Google Patents.
- β-BROMOthis compound. (n.d.). Organic Syntheses.
- Ethylamine hydrochloride | Solubility of Things. (n.d.). Solubility of Things.
- Purification by Recrystallization. (n.d.). CUNY.
- Solvents for Recrystallization. (n.d.). University of Rochester.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). ResearchGate.
- Ethanamine, hydrobromide (1:1). (n.d.). PubChem.
- Analytical Chemistry 1956 Vol.28 no.4. (1956). ACS Publications.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Trend in Scientific Research and Development.
- Process for the preparation of ethylamines. (n.d.). Google Patents.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021-10-20). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- Purification of Impure Acetanilide. (n.d.). Cerritos College.
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (n.d.). IJARESM.
Sources
- 1. This compound | 593-55-5 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medline.com [medline.com]
- 4. fishersci.com [fishersci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. cerritos.edu [cerritos.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides - Google Patents [patents.google.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Application Note: Quantitative Analysis of Ethylamine Hydrobromide
Abstract
This application note provides a comprehensive guide to the quantitative analysis of Ethylamine Hydrobromide (EtNH₂·HBr), a crucial intermediate in the chemical and pharmaceutical industries. Accurate quantification is essential for quality control, process monitoring, and regulatory compliance. This document details three robust analytical techniques: Non-Aqueous Acid-Base Titration, High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR). Each section explains the underlying principles, provides detailed, field-proven protocols, and discusses the advantages and limitations of the method, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific needs.
Introduction
This compound (CAS: 593-55-5) is the hydrobromide salt of ethylamine, a primary aliphatic amine.[1][2] It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The purity and concentration of this raw material directly impact the yield, purity, and safety of the final product. Therefore, validated, reliable, and accurate analytical methods for its quantification are of paramount importance.[3][4]
This guide offers a multi-faceted approach to the assay of this compound, ranging from a classical, cost-effective titrimetric method to modern, highly specific chromatographic and spectroscopic techniques. The choice of method often depends on the sample matrix, required sensitivity, available instrumentation, and the specific analytical objective (e.g., bulk assay vs. trace analysis).
Method Selection: A Comparative Overview
Choosing the right analytical technique is critical. The following diagram and table provide a high-level comparison to guide the user's decision-making process.
Caption: Decision tree for selecting an analytical method.
| Parameter | Non-Aqueous Titration | HPLC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Acid-Base Neutralization | Chromatographic Separation | Nuclear Magnetic Resonance |
| Specificity | Low to Moderate | High | High |
| Sensitivity | Low (mg range) | High (µg to ng range) | Moderate (mg to µg range) |
| Primary Method | No (Requires Titrant Standardization) | No (Requires Reference Standard) | Yes (Primary Ratio Method)[5] |
| Equipment Cost | Low | High | Very High |
| Sample Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Expertise | Basic Wet Chemistry | Intermediate | Advanced |
Method 1: Non-Aqueous Acid-Base Titration
Principle
This compound is the salt of a weak base (ethylamine) and a strong acid (HBr). In aqueous solution, the titration endpoint is often indistinct. Non-aqueous titration overcomes this limitation.[6][7] By using a weakly acidic solvent like glacial acetic acid, the basicity of ethylamine is enhanced. The hydrobromide salt is converted to a titratable species by adding mercuric acetate, which complexes the bromide ion as poorly dissociated mercuric bromide, preventing interference from the HBr formed during the reaction.[6] The sample is then titrated with a strong acid, typically perchloric acid in acetic acid.[8][9]
Reaction Scheme:
-
2 RNH₃⁺Br⁻ + Hg(OAc)₂ → 2 RNH₃⁺OAc⁻ + HgBr₂
-
RNH₃⁺OAc⁻ + HClO₄ → RNH₃⁺ClO₄⁻ + HOAc
Protocol
A. Reagent Preparation
-
0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid: Cautiously add 8.5 mL of 70-72% perchloric acid to 900 mL of glacial acetic acid while stirring. Add 30 mL of acetic anhydride to scavenge excess water and dilute to 1 L with glacial acetic acid.[8][9] Allow the solution to stand for 24 hours before use.[9]
-
Titrant Standardization: Accurately weigh ~0.5 g of primary standard potassium hydrogen phthalate (PHP), previously dried at 120°C for 2 hours. Dissolve in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to the blue-green endpoint.[10] Calculate the normality.
-
Mercuric Acetate Solution (5% w/v): Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid. Gentle warming may be required.
-
Crystal Violet Indicator (0.5% w/v): Dissolve 0.5 g of crystal violet in 100 mL of glacial acetic acid.[8]
B. Sample Analysis
-
Accurately weigh approximately 250 mg of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of glacial acetic acid and swirl to dissolve.
-
Add 10 mL of the 5% mercuric acetate solution and swirl.[6]
-
Add 2-3 drops of crystal violet indicator. The solution should appear violet.
-
Titrate with standardized 0.1 N perchloric acid until the color changes from violet to a stable blue-green endpoint.[10] A potentiometric endpoint can also be used for higher precision.[6][11]
-
Perform a blank titration using all reagents except the sample and subtract the blank volume from the sample titration volume.
C. Calculation The percentage purity of this compound (EtNH₂·HBr) is calculated as: % Purity = ( (V_s - V_b) × N × M.W. ) / ( W_s × 10 )
-
V_s = Volume of HClO₄ for sample (mL)
-
V_b = Volume of HClO₄ for blank (mL)
-
N = Normality of HClO₄ titrant
-
M.W. = Molecular weight of Ethylamine HBr (125.996 g/mol )[1]
-
W_s = Weight of sample (g)
Method 2: HPLC with Pre-column Derivatization
Principle
Ethylamine lacks a chromophore, making it invisible to standard UV-Vis HPLC detectors. This method introduces a chromophore or fluorophore to the molecule through a chemical reaction known as derivatization prior to chromatographic analysis.[12] o-Phthalaldehyde (OPA), in the presence of a thiol (e.g., 2-mercaptoethanol), reacts rapidly with primary amines like ethylamine under basic conditions to form a highly fluorescent isoindole derivative.[13][14][15][16] This derivative can be easily separated by reversed-phase HPLC and quantified with high sensitivity using a fluorescence or UV detector.[14][16]
Workflow Diagram
Caption: Workflow for HPLC analysis with OPA derivatization.
Protocol
A. Reagent and Mobile Phase Preparation
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).
-
Diluent: Deionized water.
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of water and adjust pH to 10.4 with concentrated NaOH.
-
OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent is light-sensitive and should be freshly prepared.
B. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.
-
Sample Solution: Accurately weigh a quantity of sample containing approximately 100 mg of this compound and dissolve in 100.0 mL of diluent. Dilute further to fall within the calibration range.
C. Derivatization and HPLC Conditions
-
In an autosampler vial, mix 100 µL of standard or sample solution with 900 µL of the OPA derivatization reagent.
-
Vortex and allow to react for at least 2 minutes at room temperature before injection.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Fluorescence (Excitation: 340 nm, Emission: 450 nm)
-
Gradient: 30% B to 70% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Method Validation Summary
Analytical method validation is crucial to ensure results are reliable and repeatable.[3] Key validation parameters for an HPLC assay are summarized below.[4][17][18]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
Method 3: Quantitative NMR (qNMR)
Principle
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity or concentration without the need for an identical reference standard of the analyte.[5][19] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[20] By dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the purity of the sample can be calculated by comparing the integral of a unique analyte peak to the integral of a unique peak from the internal standard.[20][21] For Ethylamine HBr, the triplet signal of the methyl group (–CH₃) or the quartet of the methylene group (–CH₂–) can be used for quantification.
Protocol
A. Reagent and Sample Preparation
-
Internal Standard (IS): Maleic acid or another suitable certified standard with high purity and non-overlapping peaks. The IS must be dried to a constant weight.
-
Deuterated Solvent: Deuterium oxide (D₂O) is suitable for Ethylamine HBr.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~15 mg of the dried internal standard (e.g., maleic acid) into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of D₂O, vortexing to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
B. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Key ¹H NMR Parameters for Quantification:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the peaks of interest (typically 30-60 seconds for qNMR).
-
Number of Scans (ns): ≥ 16 (to achieve a signal-to-noise ratio > 250:1 for accurate integration).[21]
-
Acquisition Time (aq): Sufficiently long to ensure high digital resolution (e.g., > 4 seconds).[21]
-
Ensure uniform excitation of all resonances.[21]
-
C. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal from Ethylamine (e.g., the –CH₃ triplet at ~1.2 ppm) and a well-resolved signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity of this compound using the following formula:[20]
Purity (%) = ( I_x / I_std ) × ( N_std / N_x ) × ( M_x / M_std ) × ( m_std / m_x ) × P_std
-
I: Integral area of the peak
-
N: Number of protons for the integrated signal (e.g., Nₓ=3 for –CH₃ of ethylamine; NₛₜᏧ=2 for vinyl protons of maleic acid)
-
M: Molar mass ( g/mol )
-
m: Mass (mg)
-
P: Purity of the standard (%)
-
Subscripts x and std refer to the analyte and internal standard, respectively.
Conclusion
The accurate quantification of this compound is achievable through several distinct analytical methodologies.
-
Non-Aqueous Titration is a simple, cost-effective method suitable for bulk assay where high specificity is not required.
-
HPLC with OPA derivatization offers excellent sensitivity and specificity, making it the method of choice for analyzing complex matrices or trace-level impurities.
-
Quantitative NMR stands out as a powerful primary method that provides an absolute purity value without requiring a specific analyte standard, making it invaluable for reference material certification and independent verification.[5][22]
The selection of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, available resources, and regulatory context as outlined in this guide. All methods should be properly validated for their intended use to ensure data integrity.[18][23]
References
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- Aspö, A. (2023). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. [Link]
- Restek. (n.d.).
- Patel, K. et al. (2018). Analytical method validation: A brief review.
- Simeonidou, E. et al. (1999).
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Pharmaguideline. (2024).
- Google Patents. (2014). CN103776931A - Measuring method of ethylamine in workplace air.
- Bagedar, S. et al. (2020). Analytical Method Validation Parameters: An Updated Review.
- ResearchGate. (2008). HPLC of amino acids as o-phthalaldehyde derivatives.
- Molnár-Perl, I. (2001). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives.
- Emery Pharma. (n.d.).
- University of Ottawa. (2017). Quantitative NMR Spectroscopy. University of Ottawa. [Link]
- OSHA. (1982). ETHYLAMINE Method no.: 36. OSHA. [Link]
- Saraswati Institute of Pharmaceutical Sciences. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
- Pauli, G. F. et al. (2021). Quantitative NMR (qNMR)
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. [Link]
- Deokate, U. (2021).
- Fritz, J. S. (n.d.). Titrations in Nonaqueous Solvents.
- Studylib. (n.d.). Non-Aqueous Titrations: Theory, Methods, Assays. Studylib. [Link]
- Kentucky Transportation Cabinet. (2008). Kentucky Method 64-264-08. [Link]
- NIST. (n.d.). This compound. NIST WebBook. [Link]
- NIST. (n.d.).
- Cortese, F. (n.d.). β-BROMOthis compound. Organic Syntheses. [Link]
- Zanca, N. et al. (2023). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Aerosol Research. [Link]
- ResearchGate. (2014). What is a suitable way to test for the presence of Hydrobromic acid (HBr) in a solution?.
- Basaveswara Rao, M. V. et al. (2010). Determination of epinastine hydrobromide assay by potentiometric method. Rasayan Journal of Chemistry. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. Non aqueous titration 04.06.2021 [slideshare.net]
- 8. sips.org.in [sips.org.in]
- 9. studylib.net [studylib.net]
- 10. transportation.ky.gov [transportation.ky.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. diva-portal.org [diva-portal.org]
- 14. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 20. emerypharma.com [emerypharma.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
Application Notes and Protocols: Ethylamine Hydrobromide as a Versatile Catalyst in Key Organic Condensation Reactions
Introduction
In the landscape of modern organic synthesis, the pursuit of efficient, selective, and robust catalytic systems is paramount. While complex catalytic structures often take center stage, simpler molecules can offer elegant and powerful solutions. Ethylamine hydrobromide (EtNH₂·HBr), a stable and easy-to-handle salt, serves as an excellent in-situ source of ethylamine, a primary amine that is a potent catalyst for a variety of condensation reactions. This guide provides a comprehensive overview of the mechanistic principles and practical applications of this compound as a catalyst, with a focus on the Knoevenagel condensation and the Henry (nitroaldol) reaction. By leveraging the equilibrium between the ammonium salt and the free amine, researchers can achieve controlled and reproducible reaction outcomes, making this compound a valuable tool in the synthesis of pharmaceuticals, fine chemicals, and other valuable organic compounds.
The use of primary amines as catalysts in condensation reactions dates back to the pioneering work of Knoevenagel himself, who utilized ethylamine in his initial explorations of the reaction that now bears his name[1]. This historical foundation underscores the fundamental utility of simple amines in promoting crucial carbon-carbon bond-forming transformations.
I. The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond through the reaction of an aldehyde or ketone with an active methylene compound.[2] This reaction is instrumental in the synthesis of a wide array of compounds, including coumarins, which are prevalent in medicinal chemistry and materials science.[3][4]
A. Mechanistic Rationale: The Role of Ethylamine
When this compound is used as a pre-catalyst, it exists in equilibrium with free ethylamine and hydrobromic acid in the reaction medium. The catalytically active species is the free ethylamine. Unlike tertiary amines which act solely as Brønsted-Lowry bases, primary amines like ethylamine engage in a more intricate catalytic cycle involving the formation of a Schiff base (or imine) intermediate with the carbonyl substrate.[5] This intermediate activates the carbonyl group towards nucleophilic attack.
The catalytic cycle can be delineated as follows:
-
In-situ Generation of Ethylamine: this compound provides a sustained, low concentration of free ethylamine.
-
Schiff Base Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a protonated Schiff base.
-
Deprotonation of the Active Methylene Compound: A base in the reaction mixture (which can be another molecule of ethylamine) deprotonates the active methylene compound to generate a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the protonated Schiff base.
-
Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to yield the α,β-unsaturated product and regenerate the ethylamine catalyst, which can then re-enter the catalytic cycle.
Caption: Knoevenagel condensation catalyzed by in-situ generated ethylamine.
B. Application Example: Synthesis of 3-Substituted Coumarins
Coumarins are a prominent class of lactones with significant biological activities. The Knoevenagel condensation provides a direct route to 3-substituted coumarins from salicylaldehydes and active methylene compounds.
Experimental Protocol: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
This protocol is adapted from established procedures for Knoevenagel condensation using primary amine catalysts.[4][6]
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
This compound (EtNH₂·HBr)
-
Ethanol (absolute)
-
Toluene
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add salicylaldehyde (10 mmol, 1.0 eq.), diethyl malonate (12 mmol, 1.2 eq.), and ethanol (20 mL).
-
Catalyst Addition: Add this compound (1 mmol, 0.1 eq.).
-
Azeotropic Water Removal: Add toluene (10 mL) to the flask to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane 3:7). Water will collect in the Dean-Stark trap, indicating the progress of the condensation.
-
Work-up: Once the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the limiting reagent on TLC), allow the reaction mixture to cool to room temperature.
-
Isolation: The product often precipitates from the cooled solution. If not, reduce the solvent volume under reduced pressure. The resulting solid is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization from ethanol to yield ethyl 2-oxo-2H-chromene-3-carboxylate as a white crystalline solid.
Data Summary: Substrate Scope for Coumarin Synthesis
The following table illustrates the versatility of the Knoevenagel condensation for the synthesis of various coumarin derivatives using an amine catalyst. Yields are representative of those achievable under optimized conditions.
| Salicylaldehyde Derivative | Active Methylene Compound | Product | Representative Yield (%) |
| Salicylaldehyde | Diethyl malonate | Ethyl 2-oxo-2H-chromene-3-carboxylate | 85-95 |
| 5-Bromosalicylaldehyde | Malononitrile | 6-Bromo-2-oxo-2H-chromene-3-carbonitrile | 90-98 |
| 2-Hydroxy-1-naphthaldehyde | Ethyl cyanoacetate | Ethyl 2-oxo-2H-benzo[h]chromene-3-carboxylate | 80-90 |
| 4-(Diethylamino)salicylaldehyde | Meldrum's acid | 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | 88-96 |
II. The Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols
The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[7][8] These products are highly valuable synthetic intermediates, as the nitro group can be readily transformed into other functional groups, such as amines and carbonyls.[9]
A. Mechanistic Considerations
Similar to the Knoevenagel condensation, the Henry reaction is base-catalyzed. In the context of using this compound, the in-situ generated ethylamine acts as the base to deprotonate the nitroalkane.
-
Catalyst Activation: this compound establishes an equilibrium, providing the active ethylamine base.
-
Nitronate Formation: Ethylamine abstracts an α-proton from the nitroalkane, forming a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the ethylammonium ion (the conjugate acid of the catalyst), yielding the final β-nitro alcohol product and regenerating the ethylamine catalyst.
Caption: Catalytic cycle of the Henry reaction using ethylamine.
B. Protocol for a General Henry Reaction
This generalized protocol is based on established procedures for amine-catalyzed Henry reactions.[10][11]
Materials:
-
Aldehyde (aromatic or aliphatic)
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
This compound (EtNH₂·HBr)
-
Isopropanol or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (10 mmol, 1.0 eq.) in the chosen solvent (20 mL).
-
Addition of Nitroalkane: Add the nitroalkane (15 mmol, 1.5 eq.) to the solution.
-
Catalyst Addition: Add this compound (1 mmol, 0.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, quench the reaction by adding dilute aqueous HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure β-nitro alcohol.
Data Summary: Diastereoselectivity in the Henry Reaction
When an aldehyde reacts with a nitroalkane other than nitromethane, a new stereocenter is formed. The diastereoselectivity (syn vs. anti) can be influenced by the catalyst and reaction conditions. Primary amine catalysts often provide moderate to good diastereoselectivity.
| Aldehyde | Nitroalkane | Major Diastereomer | Representative Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | Nitroethane | syn | 65:35 |
| 4-Nitrobenzaldehyde | Nitropropane | syn | 70:30 |
| Cyclohexanecarbaldehyde | Nitroethane | anti | 30:70 |
| 2-Furaldehyde | Nitroethane | syn | 60:40 |
III. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reactions can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The expected products are well-characterized compounds, and their identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The use of this compound as a stable, crystalline solid allows for accurate and reproducible catalyst loading, which is crucial for consistent reaction outcomes. The in-situ generation of the active catalyst from the salt provides a controlled release of the amine, which can help to minimize side reactions that may occur with a high concentration of a strong base.
IV. Conclusion and Future Outlook
This compound presents a practical and efficient catalytic system for fundamental organic transformations such as the Knoevenagel condensation and the Henry reaction. Its stability, ease of handling, and ability to generate the active ethylamine catalyst in-situ make it an attractive alternative to using the free amine directly. The mechanistic pathways, involving a Schiff base intermediate in the Knoevenagel reaction and base-catalyzed deprotonation in the Henry reaction, are well-understood, providing a solid foundation for further methodological development. Future research in this area could explore the application of this compound in other base-catalyzed reactions, the development of chiral variants for asymmetric synthesis, and its use in environmentally benign solvent systems to further enhance the green credentials of these important synthetic methods.
References
- Zhu, X., Lin, A., Shi, Y., Guo, J., Zhu, C., & Cheng, Y. (2011). Enantioselective Synthesis of Polycyclic Coumarin Derivatives Catalyzed by an in Situ Formed Primary Amine-Imine Catalyst. Organic Letters, 13(16), 4374–4377. [Link]
- Semantic Scholar. (2021).
- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
- Wikipedia. (n.d.).
- Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions under Dual Lewis Acid/Amine Catalysis Using Chiral Amino Alcohol Ligands. Angewandte Chemie International Edition, 44(25), 3881-3884. [Link]
- Zhang, L., Liu, M., Ma, S., Huang, Y., & Wang, Y. (2013). Synthesis of C1-symmetric primary-secondary diamines and their application in the enantioselective Henry reaction. Frontiers of Chemical Science and Engineering, 7(4), 408-414. [Link]
- Ishihara, K., Nakayama, M., & Yamamoto, H. (2009). Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. Pure and Applied Chemistry, 81(2), 241-253. [Link]
- Zhang, R., Li, Y., Zhang, X., & Zhang, J. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 142(52), 21757-21765. [Link]
- ResearchGate. (n.d.).
- Advanced Journal of Chemistry, Section A. (2020). In Situ Generation of Ammonia: an Efficient Catalyst for the Synthesis of Phenol-Aniline-Formaldehyde Resol Resins. [Link]
- Banaras Hindu University. (n.d.).
- ResearchGate. (n.d.).
- Cunha Neto, A., & de Souza, R. O. M. A. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Current Organic Chemistry, 23(24), 2717-2747. [Link]
- Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
- Begum, S., & Chanu, T. R. (2017). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. International Journal of ChemTech Research, 10(9), 856-876. [Link]
- Gomha, S. M., & Riyadh, S. M. (2020). Overview on developed synthesis procedures of coumarin heterocycles. ARKIVOC, 2020(i), 1-100. [Link]
- ResearchGate. (n.d.). The Henry (Nitroaldol) Reaction. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Henry reaction. [Link]
- MDPI. (2022).
- National Center for Biotechnology Information. (2016). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]
- MDPI. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. journal.hep.com.cn [journal.hep.com.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Ethylamine Hydrobromide Synthesis
Welcome to the Technical Support Center for Ethylamine Hydrobromide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during synthesis. By understanding the underlying mechanisms of these side reactions, you can effectively optimize your reaction conditions to improve yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle common challenges.
Q1: My primary amine synthesis is plagued by the formation of secondary and tertiary amines. How can I prevent this over-alkylation?
A1: The formation of diethylamine and triethylamine is a classic side reaction when synthesizing ethylamine via the reaction of ethyl bromide with ammonia.[1][2] This occurs because the primary amine product (ethylamine) is also a nucleophile and can compete with ammonia to react with the ethyl bromide.[3] In fact, the resulting primary and secondary amines are often more nucleophilic than ammonia, exacerbating the issue.[2]
Root Cause Analysis:
The core of the problem lies in the relative concentrations of ammonia and the alkylating agent (ethyl bromide), as well as the nucleophilicity of the resulting amine products.
Troubleshooting Protocol:
-
Utilize a Large Excess of Ammonia: To favor the formation of the primary amine, the concentration of ammonia should be significantly higher than that of ethyl bromide.[4] This increases the probability of an ethyl bromide molecule colliding with an ammonia molecule rather than an ethylamine molecule.[4]
-
Reaction Conditions: The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in ethanol in a sealed tube.[3] Using a sealed vessel is crucial to prevent the volatile ammonia from escaping.[3]
Alternative Synthetic Routes to Avoid Over-Alkylation:
If over-alkylation remains a persistent issue, consider alternative synthetic strategies that are specifically designed to produce primary amines.
-
The Gabriel Synthesis: This method is a preferred route for the synthesis of primary amines from primary alkyl halides, as it effectively prevents over-alkylation.[5][6] The process involves the use of potassium phthalimide.[7] The phthalimide anion acts as a surrogate for ammonia, and due to steric hindrance and electronic effects, only a single alkylation occurs.[5][7] The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine.[8][9]
-
Reductive Amination: This powerful technique converts aldehydes or ketones into amines and can be controlled to favor the formation of primary, secondary, or tertiary amines.[10][11] To synthesize ethylamine, one would start with acetaldehyde and ammonia to form an intermediate imine, which is then reduced in situ.[12][13] The use of a large excess of ammonia will favor the formation of the primary amine.
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom.[14] For ethylamine synthesis, one would start with propanamide. The reaction proceeds via an isocyanate intermediate which is then hydrolyzed.[14][15]
Q2: I'm observing a significant amount of an unexpected byproduct. How can I identify and minimize it?
A2: A common and problematic byproduct in the synthesis of bromothis compound (a precursor to many ethylamine derivatives) from 2-aminoethanol and hydrobromic acid is aziridine.[16]
Mechanism of Aziridine Formation:
Aziridine is formed via an intramolecular SN2 reaction. The amine group of 2-bromoethylamine can act as a nucleophile and attack the carbon atom bearing the bromine, displacing the bromide ion and forming a three-membered ring.[16]
Troubleshooting Protocol:
-
Maintain an Acidic Environment: To prevent the intramolecular cyclization, it is crucial to keep the amine functionality protonated. This is achieved by using a sufficient excess of hydrobromic acid throughout the reaction.[16] The protonated ammonium group is not nucleophilic and therefore cannot participate in the intramolecular displacement of the bromide.
-
Monitor Reaction pH: Regularly check the pH of the reaction mixture to ensure it remains strongly acidic.
Q3: My final product is discolored. What causes this and how can I purify it?
A3: Discoloration in the final this compound product often indicates the presence of impurities, which can arise from side reactions or decomposition.[17]
Potential Causes of Discoloration:
-
Oxidation: Amines can be susceptible to air oxidation, which can lead to colored byproducts.
-
Decomposition at High Temperatures: Prolonged heating or excessive temperatures during synthesis or workup can cause decomposition.[18]
-
Residual Starting Materials or Byproducts: Incomplete reactions or the presence of side products can contribute to discoloration.
Purification Protocol:
-
Washing: A common and effective method for removing colored impurities is to wash the crude product with a suitable solvent. Acetone is frequently used to wash crystallized 2-bromothis compound until it is colorless.[17][18]
-
Recrystallization: If washing is insufficient, recrystallization from an appropriate solvent system can significantly improve the purity and color of the final product.
-
Crushing the Crude Product: To ensure thorough washing, it can be beneficial to crush the crude solid cake in a mortar to increase the surface area exposed to the washing solvent.[18]
Data Summary
| Issue | Potential Cause | Recommended Action | Key Parameters to Control |
| Low Yield | Incomplete reaction | Increase reaction time, monitor with TLC | Temperature, reaction time |
| Over-alkylation | Use a large excess of ammonia; consider alternative synthesis (Gabriel, Reductive Amination, Hofmann) | Molar ratio of reactants | |
| Intramolecular cyclization (Aziridine formation) | Maintain a strongly acidic environment | pH, excess of HBr | |
| Impure Product | Presence of secondary/tertiary amines | Optimize reactant ratios; purify via distillation or chromatography | Reactant stoichiometry |
| Discoloration | Wash crude product with acetone; recrystallize | Purity of starting materials, reaction temperature |
Experimental Workflow & Diagrams
Workflow for Minimizing Over-Alkylation in Direct Amination
Caption: Competing reaction pathways.
References
- NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
- [No Author]. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]
- JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. [Link]
- BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
- Organic Chemistry Portal. Gabriel Synthesis. [Link]
- Quora. (2017, April 3). What happens when ethyl bromide reacts with ammonia?. [Link]
- PMC - NIH. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. [Link]
- Quora. (2016, July 30). Ethyl bromide reacts with excess of NH3.
- Gauth. 68. Excess of ethyl bromide reacts with NH3 to give the final product. [Link]
- Wikipedia. Hofmann rearrangement. [Link]
- Brainly.in. (2020, December 4). how does ethyl bromide react with NH3?. [Link]
- Chemguide. halogenoalkanes (haloalkanes) and ammonia. [Link]
- Organic Syntheses. β-BROMOthis compound. [Link]
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
- Wikipedia. Ethylamine. [Link]
- Myers Chem 115.
- Sciencemadness Discussion Board. (2012, January 19). Ethylamine Synthesis. [Link]
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. [Link]
- Sciencemadness Discussion Board. (2012, July 5). Ethylamine Synthesis. [Link]
- Wikipedia.
- Chemistry Steps. The Hofmann Rearrangement. [Link]
- Chemistry Steps.
- Organic Chemistry Tutor.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 6. byjus.com [byjus.com]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Ethylamine Hydrobromide
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude Ethylamine hydrobromide (EtNH₂·HBr). We will move beyond simple procedural lists to explore the underlying principles of purification, troubleshoot common experimental hurdles, and provide robust protocols to ensure the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound.
Q1: What are the typical impurities in crude this compound and what is their origin?
The impurity profile of crude EtNH₂·HBr is largely dependent on its synthetic route. A common synthesis involves the reaction of ethylamine with hydrobromic acid. Potential impurities include:
-
Unreacted Starting Materials: Residual ethylamine or hydrobromic acid may be present if the reaction stoichiometry is not precise or if the reaction does not go to completion.[1]
-
Over-alkylation Products: In syntheses starting from bromoethane and ammonia, di- and triethylamine hydrobromides can form as by-products.[2] These secondary and tertiary amine salts often have different solubility profiles, which can be exploited during purification.
-
Solvent Residues: Solvents used during the synthesis or initial work-up may be retained in the crude product.
-
Degradation Products: Discoloration (often yellow to brown) typically indicates the presence of minor, often highly colored, degradation by-products. These can arise from side reactions, especially if the reaction temperature was not properly controlled.[3]
Q2: What is the most effective general-purpose method for purifying crude this compound?
For most common impurities, recrystallization is the most powerful and effective purification technique. This method leverages differences in solubility between the desired product and impurities at different temperatures. A well-chosen solvent will dissolve the crude product at an elevated temperature but will have limited capacity to dissolve it at lower temperatures, allowing for the formation of pure crystals upon cooling. Impurities, ideally, will either remain in the cold solvent (the mother liquor) or be insoluble in the hot solvent and can be filtered out.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvating Power When Hot: It should dissolve the crude EtNH₂·HBr completely, or nearly completely, at or near its boiling point.
-
Low Solvating Power When Cold: It should dissolve very little of the pure EtNH₂·HBr at low temperatures (e.g., 0-5 °C) to maximize recovery.
-
Favorable Impurity Solubility: It should either dissolve impurities well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).
-
Non-Reactive: The solvent must not react with this compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Given that this compound is a polar, ionic salt, polar solvents are the primary candidates. It is highly soluble in water and soluble in alcohols like methanol and ethanol.[4][5] Therefore, a good starting point for solvent screening would be ethanol, isopropanol, or a mixed solvent system like ethanol/water.[6]
Q4: How can I assess the purity of my this compound post-purification?
A combination of methods provides the most comprehensive assessment of purity:
-
Melting Point Analysis: Pure this compound has a distinct melting point (literature values are typically in the range of 158-163 °C).[7] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful techniques. The spectrum of pure EtNH₂·HBr is simple and characteristic. Impurities will introduce additional, often easily identifiable, peaks.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions.
-
-
Visual Inspection: The purified product should be a white to off-white crystalline solid.[4][8] Any significant coloration indicates residual impurities.
Q5: this compound is listed as hygroscopic. What are the best practices for handling and storage?
"Hygroscopic" means the compound readily absorbs moisture from the atmosphere.[4][7] To maintain its integrity:
-
Handling: Whenever possible, handle the material in a controlled environment, such as a glove box with an inert atmosphere. If that is not possible, work quickly and avoid leaving containers open to the air for extended periods.
-
Storage: Store this compound in a tightly sealed container. For long-term storage, placing this container inside a desiccator with a drying agent (e.g., silica gel, Drierite) is highly recommended. Store in a cool, dry place.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Problem 1: My final product is still discolored (e.g., yellow or brown) after purification.
-
Potential Cause 1: Ineffective Washing. Highly colored impurities are often present in small quantities and may be adsorbed onto the surface of the crystals. A simple filtration may not be sufficient to remove them.
-
Scientific Rationale: The colored by-products are likely more soluble in organic solvents than the highly polar this compound salt. A solvent wash can selectively remove these impurities.
-
Recommended Solution: Before a full recrystallization, try washing the crude solid. Suspend the crude material in a suitable solvent (cold acetone is commonly recommended for similar hydrobromide salts)[3][9], stir vigorously to break up clumps, and then filter. Repeat until the washings and the solid are colorless. It can be beneficial to crush the crude solid in a mortar to ensure the solvent reaches all surfaces.[9]
-
-
Potential Cause 2: Co-crystallization of Impurities. The impurity may have a similar solubility profile to your product in the chosen recrystallization solvent, causing it to crystallize along with the EtNH₂·HBr.
-
Scientific Rationale: No single solvent is perfect. If an impurity has a similar structure and polarity to the target compound, it can be incorporated into the crystal lattice.
-
Recommended Solution:
-
Change the Solvent: Try a different recrystallization solvent or solvent system (e.g., switch from pure ethanol to an isopropanol/water mixture). This will alter the solubility properties of both the product and the impurity, potentially leaving the impurity in the mother liquor.
-
Activated Carbon Treatment: Dissolve the crude product in the hot recrystallization solvent and add a small amount (1-2% by weight) of activated carbon. The high surface area of the carbon will adsorb many colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool and crystallize.
-
-
dot
Caption: Troubleshooting workflow for a discolored product.
Problem 2: I am experiencing very low recovery after recrystallization.
-
Potential Cause 1: Using Too Much Solvent. The most common cause of low recovery is adding an excessive volume of solvent to dissolve the crude product. Even at low temperatures, there is some residual solubility of the product, and this loss is magnified with larger solvent volumes.
-
Scientific Rationale: The goal is to create a saturated solution at high temperature. Using a large excess of solvent means the solution will not be saturated upon cooling, and much of the product will remain dissolved.
-
Recommended Solution: Add the hot solvent in small portions to the crude solid, waiting for each portion to boil before adding the next, until the solid just dissolves. This ensures you are using the minimum amount of solvent necessary.
-
-
Potential Cause 2: Cooling the Solution Too Quickly. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can lead to the formation of very small crystals or an oil, which are harder to filter and may trap impurities.
-
Scientific Rationale: Slow cooling allows for the gradual and orderly formation of a crystal lattice, leading to larger, purer crystals.
-
Recommended Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Potential Cause 3: Premature Crystallization During Hot Filtration. If you are performing a hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel as the solution cools slightly.
-
Recommended Solution: Use a pre-heated filter funnel (e.g., by placing it in an oven or rinsing it with hot solvent). Use fluted filter paper to maximize the filtration speed. It can also be helpful to place a small amount of hot solvent in the receiving flask to keep the atmosphere saturated with solvent vapor, reducing cooling by evaporation.
-
Problem 3: The melting point of my purified product is broad or lower than the literature value.
-
Potential Cause 1: Residual Solvent. The purified crystals may still contain trapped solvent, which will act as an impurity and depress/broaden the melting point.
-
Scientific Rationale: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it down.
-
Recommended Solution: Ensure the crystals are thoroughly dried after filtration. Drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is highly effective.
-
-
Potential Cause 2: Incomplete Removal of Impurities. The recrystallization may not have been sufficient to remove all impurities.
-
Recommended Solution: Perform a second recrystallization, potentially using a different solvent system. Purity generally increases with each successive recrystallization, though some product loss is inevitable.
-
Problem 4: My product "oiled out" instead of crystallizing.
-
Potential Cause: The solubility of the compound in the solvent is so high that the solution becomes supersaturated before reaching the melting point of the solute. This is common with highly impure samples or when an unsuitable solvent is used.
-
Recommended Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which your product is less soluble to reduce the overall solvating power of the mixture.
-
Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. This creates a rough surface that can initiate crystal nucleation.
-
Adding a "seed crystal" (a tiny amount of previously purified solid) can also provide a template for crystallization to begin.
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Washing with Acetone
This protocol is a first-line approach for removing colored impurities from crude this compound.
-
Preparation: Place the crude, solid this compound (e.g., 10 g) into an Erlenmeyer flask.
-
Washing: Add a volume of cold (0-5 °C) acetone sufficient to create a slurry (e.g., 20-30 mL).
-
Agitation: Stir the slurry vigorously with a glass rod or on a magnetic stir plate for 5-10 minutes. Ensure any large clumps are broken up.[9]
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
-
Rinsing: Wash the collected solid on the filter with two additional small portions of cold acetone.
-
Repeat if Necessary: If the solid is still colored, repeat the process.
-
Drying: Dry the purified white solid under vacuum to remove all traces of acetone.
Protocol 2: Purification by Recrystallization from Ethanol
This protocol is a robust method for achieving high-purity this compound.
-
Dissolution: Place the crude this compound (e.g., 10 g) in an appropriately sized Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (95% ethanol) to its boiling point.
-
Create Saturated Solution: Add the hot ethanol to the flask containing the crude solid in small portions, swirling after each addition. Keep the solution at or near boiling (a hot plate is ideal). Continue adding solvent until the solid has just dissolved.
-
(Optional) Hot Filtration: If there are insoluble impurities, perform a hot filtration at this stage.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven.
-
Characterization: Assess the purity of the final product by melting point analysis.
dot
Caption: General workflow for purification by recrystallization.
Part 4: Quantitative Data Summary
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | High solubility, may require a co-solvent like ethanol to reduce solubility for good recovery.[4][5] |
| Methanol | 65 | High | High solubility, may lead to lower recovery if used alone.[4] |
| Ethanol (95%) | 78 | High | A common and effective choice for recrystallizing amine salts.[6][10] |
| Isopropanol | 82 | Medium-High | Lower polarity than ethanol; may offer different selectivity for impurities. |
| Acetone | 56 | Medium | Generally low solubility for the salt, making it an excellent choice for washing.[3][9] |
References
- Benchchem. An In-Depth Technical Guide on the Solubility of 2-Bromothis compound in Organic Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1gQUOUkVw8T33aBkcy7eFvvCcUmgwIbia-dc0SU1vGBPvg0rDOsOql1qXi0iBq-ZvVASvocLEK0z3PcWT4UbhQghzyT8N3T4OcVSUzy6l7TKteRDLw-3WWf2EaNHnLq7ZmeiuRaqtK9HJu8TqBITbumuuJoA70DhZwF2POMnm5LilXChkEzbvrORzzk_QK4YSPeuyVLstsoHU05kbfrbycBBES2hi-7mXcWY3T-FJViPRItyau96ucgT807jmDMpV]
- Benchchem. Technical Support Center: Preventing Hydrolysis of Trithis compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu5nZGqYsptf5HLPAu6G9AHfxKwvSTQaNsyzIJp2KrTv9FNQOOO4UwLXeQ_0MsGRAGA9TByBowgMVPs6LKKVN8o98edqVEoIGuZ6Lk_YoDb9HBu9tg6zS48QgPJX59LymCNs-sa-V9teM_CqNY9j3o-gUObxyi_l44_7hRR0RdPDl0U_zQa4Bii_pYrIXRtGCAUCpngsTq88pI0NJ72OPTAo3KU0QXXQtM]
- ChemicalBook. This compound | 593-55-5. [URL: https://vertexaisearch.cloud.google.
- Benchchem. Technical Support Center: Synthesis of 2-Bromothis compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI7nWeFOQC4vQgIbt_fXCNctW3LZVb8qWTrqp0lhdjr2X3l-aP7jLl_uAJoMcFYparnhLQDWpJI_4d-Z8Op4cYtCJDSceycmwrPQPw5Jw7O3WivK6cu5qCJUjJZPUAuIQSbP4vZwsghkCpm1kZaH9q7B5i0seFJb2hghPeMr1IFaBMIErqL_SzCJAo-tcKrxqke7ujgTCU2gHHSM7xIvxFmw==]
- LabSolutions. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs3453QIWyx0FXgCFAVxh152yHsHDn4EOEj4zqe8SH6beSLibYXVkMKe36CkaE0H33L4yLGVSX1lVuJXUQ-pmODNbndMlVY9jvA2368NiHp9dO0w5VRAvRJ0aDGx1qQEP8T6TJ8qIo-Ufi3Ok25A==]
- Organic Syntheses. β-BROMOthis compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMwfAfHTcqv-HI7PpTbHfmd7dES58198geUwv3U3lU3xHGpJFkkYNTzx73cd6rBGc3kUefuNXbg-x3t7jNsvTbHI0ij9FUgcJtaCK2sW7N-hFyEDkTyBqVJpth1Hbbj4B8pbNX]
- Benchchem. preparation of trithis compound from triethylamine and HBr. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbxTI3M3wewFpTmA45vMBixy3p4lO3y2WjHxjbaTJ95yiIyuiAZ-bSsGyfFe_xZypHQ9Haz8dswrx9LRLQzRZCmCR_ggIjz2FimxqqwFG2Estk_DAiz-KH5z4gzQhL5_vV52G6Q11QLOZZ2QMhxxwiNJ8sIGrjI_urjj7uKjrgY4iKoNsu4BDEYfi-T2qXjkh4a4Tj8RlKu-K_YDvsy3WGaQ==]
- ChemBK. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI1_2GaslAHqQq0L7_2IqlSO5DDtgqkm4p6w49JIcOaw5zjJZcpMX6fM8dq46QI_gaO9TSC4ykxQtnqt0EUlWdIUXCwkUVq8JkDtKN5Cg9QlIT_7-dqzXFDgZrsB3l56r5RjGH5vE7QWxlr_iZRmwj6avJ]
- Google Patents. EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8VeDb4lyrRE7XydEbaGwvr-NXKDVErMFqlGQ8iFw3FAUFqoC_t9vAOl5AxFmUA7cuErdoMrMvB5o29v8awKBVSrCM5o1dBnsMQoXfhBh2avkTVD3OSuorPTDYuqtcBlw3h328MriniGqGFw==]
- Reddit. Ethylamine extraction : r/Chempros. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOMLD3r4sbK5P2gPVM9DrkQa4-XhxeP1qhXsV5ihNECHftzONZ3nZ_j03m29KgNOww6zvQmf3A3_eHIqv2PbKLhQha4Ct1kX-rY3q1zsPEJxP63KI-QIBKMP4oAl2aWwJjHZsyzgBe-YUQw4aq1PzQMTJA67_ViTAFQP-h2OdVTDFvgAA=]
- Sciencemadness Discussion Board. Ethylamine from Bromoethane and Ammonia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjZzzP5kxi42tf9UiPBeUDbe4gTRjWJJiEHshNbOKt7iJfqPAyIX_KL-hJUzPG_ynP6lGYBGv_WnmTuu0yNnEudYY7fVnOl-J_jtm9DZuznk60JQFZ8qIUGFGdWEJF1CyFJLvH6uh2YePvFx401vGOBdRP0h5q]
- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz7FnChK0wFifYdKjvJ12vrOAtPIFmW-2znIjMogc9eGwJS8GrIstYMbui2x9iQazb9pYslxzJgkzzFiR-M836I1ybqD_ocYG8WrOCOZHYQ0OX9HEF-soAhc96cHye2uF5kma1VW3avOO28E2a4NQvplkHICWo4lFtjWTfHQM=]
- TCI AMERICA. This compound | 593-55-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhmpEGZywhIN6-3lrmCVNU9l-JlShDVCA8b0FloFNvWQt_aof8MznMvOW_7wCqgA85U7I2laTnN_MAAlj6_1g8gWhfXbYD7MZH6FH234PxmaemJ80g87D_UpeSyQtkwKi6L1Fj7g==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Ethylamine from Bromoethane and Ammonia - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 593-55-5 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Syntheses with Ethylamine Hydrobromide
Welcome to the technical support center for Ethylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this compound in various synthetic applications. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs) & General Handling
This section addresses common queries regarding the physical properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A: this compound is a white to off-white crystalline solid. Its ionic nature, stemming from the protonated primary amine and the bromide counter-ion, dictates its solubility characteristics.[1] It is highly soluble in polar solvents like water and methanol but has limited solubility in non-polar organic solvents such as ether.[1][2] A critical property to note is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][3]
| Property | Value/Description | Source |
| Molecular Formula | C₂H₈BrN | [3][4] |
| Molecular Weight | 126.00 g/mol | [3][5] |
| Melting Point | 158-163 °C | [4][5] |
| Appearance | White to off-white crystalline solid/granules.[1][6] | [1][6] |
| Solubility | Very soluble in water.[6] Soluble in methanol; insoluble in ether.[1] | [1][6] |
| Sensitivity | Hygroscopic; sensitive to air, light, and moisture.[3] | [3] |
Q2: How should I properly store and handle this compound to ensure its integrity?
A: Due to its hygroscopic and air-sensitive nature, proper storage and handling are crucial.[3] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7] For long-term storage and to prevent degradation, handling and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[3] In case of spills, avoid generating dust. Dampen the solid material with water before sweeping it into a suitable container for disposal.[8]
Part 2: Troubleshooting Reaction Conditions
This section provides detailed troubleshooting guides for common synthetic procedures involving this compound.
Section 2.1: Liberation of Free Ethylamine
A common prerequisite for many reactions is the liberation of the free ethylamine from its hydrobromide salt.
Q3: My reaction yield is low, and I suspect incomplete liberation of the free ethylamine. How do I choose the right base and conditions for deprotonation?
A: This is a frequent issue. Since this compound is an acidic salt, a base is required to generate the nucleophilic free ethylamine in situ. The choice of base is critical and depends on the pKa of the conjugate acid of the base. For effective deprotonation, the pKa of the base's conjugate acid should be higher than the pKa of the ethylammonium ion (pKa ≈ 10.7).[9][10]
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability & Comments |
| Triethylamine (TEA) | Triethylammonium | ~10.7 | Commonly used, but its pKa is very close to ethylammonium, leading to an equilibrium mixture. May require excess TEA. |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | ~10.7 | A non-nucleophilic, sterically hindered base.[11] Similar pKa to TEA, so an equilibrium will be established. |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | Effective for deprotonation.[12] However, the presence of water may be incompatible with subsequent reaction steps. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | Generally not strong enough for complete deprotonation. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35 | A very strong, non-nucleophilic base that will irreversibly deprotonate the ethylammonium ion.[12][13] Requires anhydrous conditions. |
Workflow for Liberating Free Ethylamine:
Caption: Troubleshooting N-alkylation reactions.
Section 2.3: Reductive Amination
Q5: My reductive amination reaction with a ketone/aldehyde is slow, and I'm observing the formation of alcohol byproducts. How can I optimize this reaction?
A: Reductive amination is a powerful method for C-N bond formation. [14]The issue you're facing likely stems from an imbalance between the rate of imine/iminium ion formation and its subsequent reduction versus the direct reduction of the carbonyl starting material. Optimization Parameters:
-
pH Control: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-5). [14]This can be achieved by using an appropriate buffer or by the inherent acidity of the this compound salt itself.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reason, as its reactivity is attenuated, especially at mildly acidic pH. [14][15]Sodium triacetoxyborohydride (STAB) is another excellent, milder alternative to sodium borohydride. [16]* Reaction Sequence: For particularly sensitive substrates, a two-step (indirect) approach can be beneficial. First, form the imine by reacting the carbonyl compound with liberated ethylamine, often with removal of water. Then, in a separate step, add the reducing agent.
Protocol for One-Pot Reductive Amination:
-
To a stirred solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol, dichloroethane), add this compound (1.1-1.5 equiv).
-
If necessary, adjust the pH to 4-5 using acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the selective reducing agent (e.g., NaBH₃CN, 1.2 equiv) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to quench the reaction and purify the product.
Section 2.4: Amide Bond Formation
Q6: I am trying to form an amide using a carboxylic acid and this compound with a coupling agent, but the reaction is inefficient. What could be the problem?
A: Amide bond formation is a cornerstone of organic synthesis. [17]When using an amine salt like this compound, the primary issue is ensuring that sufficient free amine is available to react with the activated carboxylic acid intermediate.
Troubleshooting Steps:
-
Base Stoichiometry: You must add at least two equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine). One equivalent is required to neutralize the hydrobromide salt, and a second equivalent is needed to neutralize the acid that is formed during the coupling reaction. [11]2. Choice of Coupling Agent: A variety of coupling agents can be used, such as carbodiimides (DCC, EDCI) or uronium salts (HATU, HBTU). [][19]For sterically hindered or electron-deficient substrates, more powerful coupling agents like HATU may be necessary. [20]3. Order of Addition: The order of reagent addition can be critical. It is often best to pre-activate the carboxylic acid with the coupling agent before adding the liberated ethylamine to the reaction mixture. This can minimize side reactions.
Experimental Workflow for Amide Coupling:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 593-55-5 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Which of the following is not an effective base for deprotonating... | Study Prep in Pearson+ [pearson.com]
- 13. quora.com [quora.com]
- 14. nbinno.com [nbinno.com]
- 15. jocpr.com [jocpr.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. hepatochem.com [hepatochem.com]
- 19. youtube.com [youtube.com]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing byproduct formation in amination reactions with Ethylamine hydrobromide
Welcome to the Technical Support Center for amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amination reactions involving ethylamine hydrobromide. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound in amination reactions.
Q1: What are the most common byproducts when using this compound in an SN2 amination reaction?
The primary challenge in direct alkylation with ethylamine is over-alkylation.[1][2][3] The reaction of a primary amine like ethylamine with an alkyl halide produces a secondary amine, which is often more nucleophilic than the starting primary amine.[2] This newly formed secondary amine can then compete with the remaining ethylamine for the alkyl halide, leading to the formation of a tertiary amine. This process can continue to form a quaternary ammonium salt.[2][4][5] Consequently, a typical reaction mixture can contain the desired secondary amine, unreacted ethylamine, the tertiary amine, and the quaternary ammonium salt as byproducts.[4][5][6][7][8][9][10]
Q2: Why is the secondary amine product often more nucleophilic than the primary ethylamine starting material?
The increased nucleophilicity of the secondary amine product is attributed to the electron-donating effect of the additional alkyl group on the nitrogen atom. This inductive effect increases the electron density on the nitrogen, making its lone pair of electrons more available for nucleophilic attack.[2] A common way to estimate nucleophilicity is by comparing the pKaH of the amines; for instance, ethylamine has a pKaH of 10.7, making it a stronger nucleophile than ammonia (pKaH 9.2).[2] The resulting secondary amine is an even better nucleophile, which drives the subsequent alkylation steps.[2]
Q3: What is the role of the base in amination reactions with this compound?
Since ethylamine is supplied as a hydrobromide salt, a base is essential to deprotonate the ethylammonium ion and generate the free, nucleophilic ethylamine.[11] The choice and stoichiometry of the base are critical. A common strategy involves using a non-nucleophilic, sterically hindered base to minimize side reactions.[12] The base neutralizes the hydrobromic acid formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.[1][11] In some advanced catalytic systems like the Buchwald-Hartwig amination, the base plays a crucial role in the catalytic cycle, often by deprotonating the amine or the palladium-amine complex.[13][14]
Q4: Under what circumstances should I choose direct alkylation over a method like reductive amination?
Direct alkylation is a straightforward method for forming C-N bonds. However, due to the potential for over-alkylation, it is often best suited for the synthesis of tertiary amines or quaternary ammonium salts where exhaustive alkylation is the goal.[3] For the selective synthesis of secondary amines, reductive amination is generally a more controlled and reliable method.[15][16] Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine.[17][18][19] This two-step, one-pot process avoids the issue of the product being more reactive than the starting material.[16]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your amination reactions with this compound.
Problem 1: Low yield of the desired secondary amine and significant formation of tertiary and quaternary byproducts.
Root Cause Analysis: This is a classic case of over-alkylation, where the desired secondary amine product reacts further with the alkylating agent.[4][5][6][7][8][9][10] The secondary amine is often a stronger nucleophile than the primary ethylamine, leading to a "runaway" reaction.[2]
Solutions:
-
Stoichiometry Control: A large excess of ethylamine can be used to increase the probability of the alkylating agent reacting with the primary amine rather than the secondary amine product.[7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing a large excess of ethylamine can help maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the subsequent alkylation reactions, potentially improving selectivity for the secondary amine.
-
Alternative Synthetic Routes: For selective synthesis of secondary amines, consider using reductive amination.[15][16] This method offers much better control over the degree of alkylation.
Experimental Protocol: Reductive Amination for Secondary Amine Synthesis
-
Imine Formation:
-
In a round-bottom flask, dissolve your aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild acid catalyst (e.g., acetic acid, a few drops) to maintain a slightly acidic pH (around 5).[19]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The removal of water can help drive this equilibrium.[18]
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq). STAB is often preferred as it is milder and can be used in a one-pot procedure.
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Problem 2: The reaction is sluggish or does not proceed to completion.
Root Cause Analysis: Incomplete deprotonation of this compound, poor leaving group on the alkylating agent, or steric hindrance can all lead to a slow or incomplete reaction.
Solutions:
-
Base Selection and Stoichiometry: Ensure you are using a sufficiently strong, non-nucleophilic base in at least a stoichiometric amount to neutralize the hydrobromide and any acid generated during the reaction.[11] Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[12]
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the leaving group.[20] Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[21] If using an alkyl chloride, consider converting it to an iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
-
Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is generally preferred for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile.[21]
-
Temperature: Increasing the reaction temperature can increase the reaction rate. However, be mindful that this may also increase the rate of byproduct formation.
Visualizing Reaction Pathways
To better understand the competitive nature of direct alkylation, the following diagram illustrates the reaction cascade.
Caption: Decision tree for choosing an amination method.
Summary of Key Parameters for Minimizing Byproducts
| Parameter | Recommendation for Secondary Amine Synthesis | Rationale |
| Stoichiometry | Large excess of ethylamine (e.g., 5-10 equivalents) | Increases the probability of the alkylating agent reacting with the primary amine. [7] |
| Addition Rate | Slow, dropwise addition of the alkylating agent | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine. |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Reduces the rate of over-alkylation reactions, which often have a higher activation energy. |
| Base | Strong, non-nucleophilic, sterically hindered base (e.g., DIPEA) | Prevents the base from competing as a nucleophile and effectively deprotonates the amine salt. [12] |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Favors SN2 reaction kinetics. [21] |
| Alternative Method | Reductive Amination | Offers superior control for selective mono-alkylation by avoiding the formation of a more nucleophilic product. [15][16] |
References
- Alkylation of Amines. (n.d.).
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.).
- Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex - ACS Publications. (2015).
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017).
- Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination - PubMed. (2022). Journal of the American Chemical Society, 144(6), 2735-2446.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. - ResearchGate. (n.d.).
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019). Organic Letters, 21(22), 9179-9183.
- Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. (2022). Journal of the American Chemical Society, 144(6), 2735-2746.
- 24.6 Synthesis of Amines - Chemistry LibreTexts. (2024).
- Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts | Request PDF - ResearchGate. (n.d.).
- US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.).
- preparation of amines - Chemguide. (n.d.).
- Seperation of amines(Post-alkylation) : Hypothetical - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011).
- Amine alkylation - Wikipedia. (n.d.).
- 24.7: Reactions of Amines - Chemistry LibreTexts. (2025).
- 20.6: Reactions of Amines - Chemistry LibreTexts. (2020).
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014). The Journal of Organic Chemistry, 79(24).
- 23.2. Preparation of Amines | Organic Chemistry II - Lumen Learning. (n.d.).
- US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents. (n.d.).
- Ethylamine Synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012).
- Amine Reactivity - MSU chemistry. (n.d.).
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (n.d.).
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.).
- 21.5: Synthesis of Amines by Alkylation - Chemistry LibreTexts. (2015).
- 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025).
- Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification - ACP. (2025).
- Buchwald–Hartwig amination - Grokipedia. (n.d.).
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.).
- 4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022).
- amines as nucleophiles - Chemguide. (n.d.).
- 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B. (2023).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019).
- Nucleophilic Substitution Reactions. (n.d.).
- 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015).
- Reductive amination - Wikipedia. (n.d.).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
- Reductive Amination - Organic Chemistry Tutor. (n.d.).
- Mechanistic insights into amination via nucleophilic aromatic substitution - ResearchGate. (2023).
- Reductive Amination - Chemistry Steps. (n.d.).
- (PDF) Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification - ResearchGate. (2025).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jocpr.com [jocpr.com]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. gacariyalur.ac.in [gacariyalur.ac.in]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Ethylamine Hydrobromide Synthesis
Welcome to the technical support center for the synthesis of Ethylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis from the lab bench to pilot or production scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical field experience.
Part 1: Recommended Scale-Up Protocol
The synthesis of this compound is a straightforward acid-base neutralization reaction. However, scaling this process introduces significant challenges, primarily related to thermal management and product isolation. This protocol is designed to be a robust, self-validating system for producing high-purity this compound on a larger scale.
Reaction Principle
The reaction involves the protonation of the basic ethylamine by the strong acid, hydrobromic acid, to form the ethylammonium bromide salt.[1][2]
CH₃CH₂NH₂ + HBr → [CH₃CH₂NH₃]⁺Br⁻
This is a highly exothermic reaction, and controlling the temperature is critical to prevent boiling of the solvent and ensure safety.[3][4]
Reagent & Equipment Planning
Proper planning is essential for a successful scale-up. The following table provides a sample calculation for a laboratory-scale (100g) and a scaled-up (1 kg) synthesis.
| Parameter | Lab Scale (100 g Product) | Pilot Scale (1 kg Product) | Key Consideration |
| Ethylamine (70% in H₂O) | ~103 g (1.6 mol) | ~1.03 kg (16 mol) | Use a slight excess to ensure complete HBr reaction. |
| Hydrobromic Acid (48% aq.) | ~265 g (1.56 mol) | ~2.65 kg (15.6 mol) | HBr is the limiting reagent to avoid a highly acidic final product. |
| Isopropyl Alcohol (IPA) | ~500 mL | ~5 L | Primary reaction solvent. |
| Acetone | ~1 L | ~10 L | Anti-solvent for crystallization and washing.[5][6] |
| Reactor Volume | 2 L Jacketed Reactor | 20 L Jacketed Reactor | Must accommodate total volume plus headspace. |
| Cooling System | Ice bath / Circulator | Chiller Unit (-10°C to 0°C) | Must have sufficient capacity to remove the heat of reaction.[7][8] |
Step-by-Step Methodology
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with the calculated amount of ethylamine solution and isopropyl alcohol (IPA).
-
Cooling: Begin stirring and cool the reactor contents to 0-5°C using the external cooling system.
-
Controlled HBr Addition: Slowly add the 48% hydrobromic acid via the dropping funnel. This is the most critical step. The addition rate must be controlled to maintain the internal temperature below 15°C.[9] A rapid temperature increase indicates an accumulation of unreacted reagents and risk of a runaway reaction.[3][4]
-
In-Process Check (pH): After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5°C. Take a small sample, dilute it with water, and check the pH. The target pH is between 5.5 and 6.5. If the pH is too high (>7), add a small amount of HBr. If it's too low (<5), it indicates an excess of HBr was added.
-
Crystallization: Once the pH is confirmed, slowly add cold acetone (an anti-solvent) to the reaction mixture while maintaining a low temperature. This will precipitate the this compound salt. The amount of acetone needed is typically 2-3 volumes relative to the IPA volume.
-
Isolation: Filter the resulting slurry using a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake with cold acetone to remove residual impurities and solvent.[6]
-
Drying: Dry the white crystalline solid under vacuum at 40-50°C until a constant weight is achieved.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Q1: The reaction temperature spiked above 25°C during HBr addition, even with the cooling system running at maximum. What went wrong?
A: This is a classic sign of inadequate heat removal, a primary challenge in scaling up exothermic reactions.[7][8][10] The rate of heat generation increases with the volume of the reactor (cubed), while the surface area for heat transfer only increases by a squared factor.[7][8]
-
Causality: Your HBr addition rate was too fast for the cooling capacity of your reactor system. Even if the jacket is cold, heat needs time to transfer from the bulk of the liquid to the reactor wall.
-
Solution:
-
Immediate Action: Stop the HBr addition immediately. Allow the cooling system to bring the temperature back down to the target range (<15°C).
-
Preventative Action for Future Batches:
-
Reduce Addition Rate: Significantly slow down the rate of HBr addition.
-
Improve Heat Transfer: Ensure your stirrer speed is adequate to promote good mixing and prevent localized hot spots, but not so fast that it creates a vortex and reduces surface contact.[3]
-
Use a Semi-Batch Approach: For highly exothermic reactions, a semi-batch process where the limiting reagent is added slowly is much safer than a batch process where all reagents are mixed at once.[4]
-
-
Q2: My final product is a sticky, oily solid instead of a fine white crystal. How can I fix this?
A: This issue, known as "oiling out," is common during the crystallization of amine salts and typically points to problems with solvent composition or cooling rate.[11]
-
Causality: The product's solubility limit was exceeded too quickly, causing it to separate as a liquid phase (the oil) before it had time to form an ordered crystal lattice. This can be caused by adding the acetone anti-solvent too quickly or crash-cooling the solution.
-
Solution:
-
Immediate Action: Re-heat the mixture gently until the oil redissolves. You may need to add a small amount of the primary solvent (IPA) to achieve a clear solution.
-
Controlled Crystallization:
-
Slow Cooling: Allow the solution to cool slowly and naturally. Rapid cooling in an ice bath can shock the system.[12]
-
Slow Anti-Solvent Addition: Add the acetone much more slowly while vigorously stirring.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the solution once it becomes slightly cloudy. This provides a template for proper crystal growth.
-
-
Q3: The yield of my scaled-up batch is significantly lower than my lab-scale experiments. Where could the product have been lost?
A: A drop in yield upon scale-up can be attributed to several factors, often related to the physical handling of larger quantities.
-
Causality & Solutions:
-
Incomplete Crystallization: You may have used too much solvent (IPA), keeping a significant portion of your product dissolved in the mother liquor.[12] To check this, take a sample of the filtrate, and evaporate the solvent. A large amount of residue indicates substantial product loss. Reduce the initial solvent volume in the next run.
-
Mechanical Losses: Transferring large volumes of slurries and solids can lead to significant losses. Ensure you are thoroughly rinsing all vessels and transfer lines with the mother liquor or a small amount of cold wash solvent to recover all the product.
-
Washing Losses: Washing the filter cake with too much acetone, or with acetone that is not sufficiently cold, can dissolve and wash away your product. Use the minimum amount of ice-cold acetone necessary to achieve the desired purity.
-
Q4: My final product has a yellowish tint and a slight amine odor. What are the likely impurities?
A: A discolored product with an odor points to residual impurities that were not removed during isolation.
-
Causality & Solutions:
-
Incorrect Stoichiometry: An amine odor suggests an excess of ethylamine was used and remains in the final product. The yellow color can be from impurities in the starting materials or minor side reactions. The ideal reaction should be slightly acidic at the end to ensure all the amine has reacted.[13][14] Always perform the in-process pH check.
-
Ineffective Washing: The filter cake may not have been washed thoroughly enough.[6] It can be beneficial to re-slurry the crude product in fresh, cold acetone, stir for 15-20 minutes, and then re-filter. Crushing any large chunks of the product before washing can also improve washing efficiency.[6][15]
-
Part 3: Visualizations & Diagrams
Experimental Workflow Diagram
Caption: Workflow for scaled-up this compound synthesis.
Troubleshooting Logic Diagram
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. amarequip.com [amarequip.com]
- 4. fauske.com [fauske.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stoichiometry and Titration Experiments in Acid-Base Reactions [general.chemistrysteps.com]
- 14. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Overcoming Solubility Challenges of Ethylamine Hydrobromide in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with ethylamine hydrobromide in organic solvents. Our goal is to provide you with a comprehensive set of troubleshooting strategies, from fundamental principles to advanced techniques, to ensure the success of your chemical syntheses. We will delve into the causality behind experimental choices, offering practical, field-proven insights to navigate these common laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
This compound is an ionic salt. It consists of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the bromide anion (Br⁻). Its ionic nature makes it highly polar. According to the principle of "like dissolves like," polar solutes dissolve best in polar solvents. Therefore, this compound is readily soluble in highly polar solvents like water and methanol, but exhibits poor solubility in non-polar or weakly polar organic solvents such as ethers, alkanes, and chlorinated solvents.
Q2: What are the initial simple steps I can take to try and dissolve this compound in an organic solvent?
Before moving to more complex methods, consider these preliminary steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Sometimes, a solvent that is slightly more polar than your initial choice, such as a polar aprotic solvent like acetone or acetonitrile, may provide sufficient solubility.
-
Heating: For many compounds, solubility increases with temperature. Gently heating the solvent while stirring may help dissolve the this compound. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
Particle Size Reduction: Grinding the this compound into a fine powder increases its surface area, which can enhance the rate of dissolution. This can be achieved using a mortar and pestle.
Q3: Can I use a co-solvent, and how do I choose one?
Yes, using a co-solvent is a very effective and common technique. A co-solvent is a miscible solvent that, when added to the primary solvent, increases the solubility of the solute.
-
Mechanism: A polar co-solvent can increase the overall polarity of the solvent mixture, making it a more favorable environment for the ionic this compound.
-
Choosing a Co-solvent: Select a polar, aprotic co-solvent that is miscible with your primary reaction solvent. Good starting choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a polar protic solvent like a short-chain alcohol (e.g., isopropanol) if it does not interfere with your reaction chemistry.
In-Depth Troubleshooting Guides
Guide 1: The Co-Solvent Approach
This method involves creating a solvent system with the right polarity to dissolve the this compound while still being compatible with your reaction conditions.
-
Initial Screening: In separate small vials, add a known, excess amount of finely ground this compound to a fixed volume of your primary organic solvent.
-
Titration with Co-solvent: To each vial, add a different polar co-solvent (e.g., DMF, DMSO, NMP) dropwise while stirring vigorously.
-
Observation: Continue adding the co-solvent until the this compound completely dissolves.
-
Quantification: Record the volume of co-solvent required in each case. The most effective co-solvent will be the one that dissolves the salt with the smallest volume added.
-
Optimization: Once the best co-solvent is identified, you can perform a more precise determination of the minimum required amount to achieve dissolution at your desired reaction concentration.
Causality: The addition of a polar co-solvent disrupts the solvent-solvent interactions of the less polar primary solvent and creates a more polar microenvironment that can effectively solvate the ethylammonium and bromide ions, overcoming the lattice energy of the salt.
Guide 2: Phase-Transfer Catalysis (PTC) for In-Situ Solubilization
Phase-transfer catalysis is a powerful technique for reacting ionic species (like this compound) with organic compounds in a biphasic system (solid-liquid or liquid-liquid). The catalyst "transports" the anion (bromide) from the solid or aqueous phase into the organic phase where the reaction can occur.
For solubilizing an ammonium salt, two main classes of PTCs are effective:
-
Quaternary Ammonium Salts: These are often the first choice due to their cost-effectiveness and broad utility. For transporting a bromide anion, a catalyst with a different, less nucleophilic counter-ion is often chosen, though catalysts like tetrabutylammonium bromide (TBAB) can also be effective through anion exchange. A good choice would be a lipophilic quaternary ammonium salt such as tetrabutylammonium bromide or Aliquat 336 (methyltrioctylammonium chloride).
-
Crown Ethers: These are macrocyclic polyethers that can encapsulate cations (in this case, the ethylammonium ion, though they are more commonly used for metal ions). By sequestering the cation, the "naked" anion is rendered more soluble and highly reactive in the organic phase. 18-crown-6 is a common choice for complexing ammonium ions.
-
Reaction Setup: To your reaction vessel, add the organic solvent, the other reactant(s), and the phase-transfer catalyst (typically 1-10 mol%).
-
Addition of this compound: Add the finely ground this compound to the mixture.
-
Agitation: Stir the mixture vigorously. Efficient stirring is crucial to maximize the surface area of the solid salt that is in contact with the catalyst in the organic phase.
-
Monitoring: The reaction progress can be monitored by standard techniques (TLC, GC, LC-MS). The disappearance of the solid this compound is an indicator of its transport into the organic phase.
Causality: The lipophilic cation of the phase-transfer catalyst pairs with the bromide anion at the surface of the solid this compound. This ion pair is soluble in the organic solvent. In the organic phase, the bromide anion can be exchanged for another anion from the reactant, or the ethylammonium cation can participate in the reaction.
Guide 3: In-Situ Free-Basing for Enhanced Solubility
For reactions where the free amine (ethylamine) is the desired reactant, converting the salt to its free base form in-situ can be an excellent strategy. The free amine is significantly less polar than the hydrobromide salt and will be much more soluble in a wider range of organic solvents.
This method is particularly useful for reactions that are sensitive to water.
-
Solvent and Base Selection: Choose an organic solvent in which the free ethylamine will be soluble. Suspend the this compound in this solvent. Add a solid, non-nucleophilic inorganic base. Good choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which has slightly better solubility in some organic solvents.
-
Reaction: Stir the suspension vigorously at room temperature or with gentle heating. The solid base will react with the this compound to form the free amine, water, and the corresponding metal bromide salt.
-
Isolation (if necessary): The solid byproducts (metal bromide and excess base) can be removed by filtration. The resulting solution of ethylamine in the organic solvent can be used directly in the subsequent reaction step.
-
Drying: If trace amounts of water are a concern, a drying agent can be added before filtration, or the filtered solution can be passed through a drying agent.
Causality: The carbonate base is strong enough to deprotonate the ethylammonium cation, liberating the more organic-soluble free amine. The reaction is driven by the formation of the thermodynamically stable inorganic salt.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Water | Methanol | Ethanol | Acetone | Dichloromethane | Diethyl Ether | Hexane |
| Ethylamine HBr | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Ethylamine (free base) | Miscible | Miscible | Miscible | Soluble | Soluble | Soluble | Soluble |
This table is a generalized representation based on chemical principles. Actual solubilities can vary with temperature and purity.
Visualizations
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for addressing solubility issues.
Mechanism of Solid-Liquid Phase-Transfer Catalysis
Caption: Simplified mechanism of PTC.
References
- JETIR (2023). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Journal of Emerging Technologies and Innovative Research, 10(4).
- Chemistry Stack Exchange (2016). Why amine salts are soluble in water?
- Indian Journal of Pharmaceutical Education and Research (2022). A Brief Review on Solubility Enhancement Technique: Hydrotropy. Indian J. Pharm. Educ. Res., 56(2s).
- Al-kassas, R., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC.
- International Journal of Drug Development & Research (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. IJDDR, 3(2).
- Reddit (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?
- The Pharma Innovation (2019). A review: Hydrotropy a solubility enhancing technique. The Pharma Innovation Journal, 8(5).
- National Center for Biotechnology Information (2012). Molecular recognition of organic ammonium ions in solution using synthetic receptors. PMC.
- NCERT (n.d.). Amines.
- Indo American Journal of Pharmaceutical Research (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR, 8(05).
- CRDEEP Journals (2015). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Review and Research, 1(1).
- Quora (2018). How does branching increase the solubility in amines?
- YouTube (2022). How to select Co-solvent during hydrolytic forced degradation?
- CHIMIA (2007). Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts. CHIMIA International Journal for Chemistry, 61(5).
- Journal For Basic Sciences (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 21(1).
- P2 InfoHouse (n.d.). Crown Ethers Enhance Ionic Residue Removal.
- PubMed (2011). Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis.
- Macmillan Group (2008). Phase-Transfer Catalysis (PTC).
- Labclinics (2020). Solubility factors when choosing a solvent.
- Chemistry LibreTexts (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
- Quora (2019). How can ammonium bind to a crown ether?
- Sciencemadness.org (2015). Solubility of ammonia salts in solvents?
- National Center for Biotechnology Information (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines.
- ACS GCI Pharmaceutical Roundtable (n.d.). Phase Transfer Catalysis.
- SlidePlayer (n.d.). Organic Chemistry II.
- Scribd (n.d.). Phase Transfer Catalyst.
- ResearchGate (2012). A guide to the selection of co-solvents to enable the easiest separation by distillation.
- ResearchGate (2007). Influence of Properties of Nonaqueous Solvents on the Solubility of NH4Cl and Thermodynamics of Its Solution.
- Google Patents (n.d.). CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof.
- ResearchGate (2020). The Solubility of ammonia in ethanol between 277.35 K and 328.15 K.
- Reddit (2022). Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents, this is very useful for organic synthesis.
- Open Oregon Educational Resources (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Reddit (2021). Free-basing a volatile aliphatic amine without aqueous?
- SlideShare (n.d.). Organic halides.
- Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts.
- Chemistry LibreTexts (2023). Physical Properties of Alkyl Halides.
- Chemistry LibreTexts (2019). 7.1 Alkyl Halides - Structure and Physical Properties.
- Google Patents (n.d.). WO2002044117A1 - Separation d'halogenure d'hydrogene.
- Chemistry Steps (n.d.). Solubility of Organic Compounds.
- University of Calgary (n.d.). Solubility of Organic Compounds.
- ResearchGate (2020). Development of phase separation solvent for CO2 capture by aqueous (amine + ether) solution.
- SINTEF (2018). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2.
- MDPI (2021). New Solvents for CO2 and H2S Removal from Gaseous Streams.
Technical Support Center: Managing the Hygroscopic Nature of Ethylamine Hydrobromide in Experiments
Welcome to the technical support center for Ethylamine Hydrobromide (EABr). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Understanding the Challenge: The Hygroscopic Nature of this compound
This compound is a salt that readily absorbs moisture from the atmosphere.[1][2] This inherent property, known as hygroscopicity, can lead to a cascade of issues in the laboratory, from inaccurate weighing and clumping to altered chemical reactivity and compromised experimental outcomes. For instance, in the synthesis of perovskite materials, where EABr is a common precursor, precise control over moisture is critical as it can influence crystal growth, film morphology, and the overall efficiency of the resulting electronic devices.[3] While a controlled amount of moisture can sometimes be beneficial for perovskite crystallization, an excess is detrimental, causing degradation of the perovskite structure.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound and provides step-by-step solutions.
Issue 1: Clumped or "Wet" Appearance of this compound Powder
Symptoms:
-
The fine, crystalline powder has formed hard lumps or a paste-like consistency.
-
Difficulty in accurately weighing the desired amount of reagent.
Root Cause:
-
Improper storage in a container that is not airtight, leading to significant moisture absorption from the ambient atmosphere.
Solution Workflow:
Caption: Decision workflow for handling clumped this compound.
Detailed Steps:
-
Initial Assessment: Carefully observe the physical state of your this compound.
-
For Mild Clumping: If the material has formed soft clumps, gently break them apart using a clean, dry spatula inside a low-humidity environment, such as a glovebox or under a stream of inert gas.
-
For Severe Moisture Contamination: If the EABr is significantly clumped, appears wet, or has a paste-like consistency, it must be dried before use. Proceed to the recommended drying protocol outlined in this guide.
-
Post-Drying Handling: Once dried, handle the material exclusively in an inert atmosphere glovebox to prevent reabsorption of moisture.
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptoms:
-
Lower than expected yield in a reaction where EABr is a reactant.
-
Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS) of the reaction product.
-
Poor reproducibility of experimental results.
Root Cause:
-
The presence of water in the this compound can alter reaction pathways. Water can act as a competing nucleophile, a proton source, or it can hydrolyze reactants or products. In perovskite synthesis, excess water can lead to the formation of hydrated phases and degradation of the desired perovskite crystal structure.[4]
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Detailed Steps:
-
Isolate the Variable: First, ensure that all other reagents and solvents are of the required purity and anhydrous, if necessary.
-
Quantify Water Content: The most accurate method to determine the water content in your EABr is through Karl Fischer titration. This will provide a quantitative measure of the moisture present and help you decide if drying is necessary.
-
Dry the Reagent: If the water content is above the acceptable limit for your reaction, dry the this compound using the vacuum oven protocol described in the "Experimental Protocols" section.
-
Implement Inert Atmosphere Techniques: For moisture-sensitive reactions, it is crucial to work under an inert atmosphere. This involves using a glovebox or Schlenk line techniques to handle the dried EABr and set up the reaction.
-
Re-run the Experiment: Perform the reaction again with the dried EABr and under strict anhydrous conditions. Compare the results with your previous attempts to confirm that moisture was the root cause of the inconsistency.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container. For long-term storage, it is highly recommended to place this container inside a desiccator with a suitable desiccant or in an inert atmosphere glovebox.[2] The storage area should be cool and dry.
| Storage Condition | Recommendation | Rationale |
| Container | Tightly sealed, airtight glass bottle with a secure cap. | Prevents ambient moisture from entering. |
| Environment | Cool, dry location away from direct sunlight and heat sources. | Minimizes temperature fluctuations that can promote moisture condensation. |
| Long-Term Storage | Inside a desiccator with a renewable desiccant (e.g., silica gel with indicator) or in an inert atmosphere glovebox. | Provides an additional layer of protection against moisture ingress. |
Q2: What is the best method to dry this compound?
A2: The recommended method for drying this compound is in a vacuum oven.[5] This allows for the removal of water at a temperature below its melting and decomposition points. A study on the thermal decomposition of quaternary ethylammonium halides, including the bromide, indicates that decomposition begins at higher temperatures, making vacuum drying at a moderate temperature a safe and effective method.[6]
Recommended Drying Protocol:
-
Temperature: 40-50 °C
-
Pressure: As low as reasonably achievable with your vacuum system.
-
Duration: Overnight (12-16 hours).
-
Procedure: Spread the EABr in a thin layer in a suitable glass dish to maximize surface area. After the drying period, allow the oven to cool to room temperature before backfilling with an inert gas (e.g., nitrogen or argon) to release the vacuum. Immediately transfer the dried compound to an inert atmosphere glovebox for storage and handling.
Q3: How can I accurately determine the water content in my this compound sample?
A3: Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[7] It is a highly sensitive and specific method for water quantification. For amine hydrohalides, a volumetric or coulometric Karl Fischer titrator can be used.
Key Considerations for Karl Fischer Titration of EABr:
-
Side Reactions: The basicity of the amine can interfere with the Karl Fischer reaction. It is advisable to use a Karl Fischer reagent with a buffer or to add a weak acid like salicylic acid to the solvent to maintain the optimal pH range for the reaction.[8]
-
Sample Handling: Due to the hygroscopic nature of EABr, the sample must be handled quickly in a dry environment to prevent moisture absorption during weighing and introduction into the titration cell.
Q4: Will heating this compound to its melting point (approx. 160 °C) effectively dry it?
A4: It is not recommended to dry this compound by heating it to its melting point. Thermal analysis has shown that the decomposition of related quaternary ammonium halides can occur at or near their melting points.[6] Heating to such a high temperature risks thermal degradation of the compound, which would compromise its purity and suitability for your experiments. Low-temperature vacuum drying is a much safer and more controlled method.
Q5: Can I use common desiccants like silica gel or molecular sieves to dry this compound?
A5: While desiccants like silica gel and molecular sieves are excellent for maintaining a dry atmosphere in a desiccator for storage, they are not the most efficient method for drying a bulk sample of EABr that has already absorbed a significant amount of water.[9][10] Vacuum oven drying is more effective for removing absorbed moisture. For storage, molecular sieves are generally more effective than silica gel at achieving very low humidity levels.[9] Ensure the desiccant is properly activated (dried) before use.
Experimental Protocols
Protocol 1: Drying this compound Using a Vacuum Oven
Objective: To remove absorbed atmospheric moisture from this compound.
Materials:
-
Hygroscopic this compound
-
Shallow glass drying dish (e.g., a crystallization dish)
-
Vacuum oven
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: In a low-humidity environment (preferably a glovebox), spread the clumped this compound powder in a thin, even layer in the glass drying dish.
-
Loading the Oven: Place the dish in the vacuum oven.
-
Evacuation: Close the oven door securely and begin to evacuate the chamber.
-
Heating: Once a stable vacuum is achieved, set the oven temperature to 40-50 °C.
-
Drying: Allow the powder to dry under vacuum for at least 12-16 hours (overnight).
-
Cooling and Backfilling: After the drying period, turn off the heat and allow the oven to cool completely to room temperature while still under vacuum.
-
Transfer: Slowly backfill the oven chamber with an inert gas. Once at atmospheric pressure, quickly open the oven and transfer the dish containing the dried this compound into an inert atmosphere glovebox.
-
Storage: Store the dried compound in a tightly sealed container within the glovebox.
Protocol 2: Handling and Weighing Dried this compound in a Glovebox
Objective: To accurately weigh and prepare a solution of dried this compound without reintroducing moisture.
Materials:
-
Dried this compound
-
Inert atmosphere glovebox
-
Analytical balance (inside the glovebox)
-
Spatula
-
Weighing paper or boat
-
Appropriate glassware for solution preparation
-
Anhydrous solvent
Procedure:
-
Glovebox Environment: Ensure the glovebox has a low-moisture atmosphere (typically <1 ppm H₂O).
-
Equilibration: Allow the container of dried EABr and all necessary equipment (spatula, weighing boat, glassware) to equilibrate to the glovebox atmosphere.
-
Weighing: Place the weighing boat on the analytical balance and tare it. Carefully use the spatula to transfer the desired amount of dried EABr to the weighing boat. Record the mass accurately.
-
Transfer: Immediately and carefully transfer the weighed EABr into the designated glassware for your experiment.
-
Dissolution: Add the anhydrous solvent to the glassware and proceed with your experimental setup within the glovebox.
-
Sealing: Tightly seal the stock container of dried this compound before removing it from the glovebox if necessary.
References
- Gal, M., et al. (2006). TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides. Journal of Physical Chemistry A, 110(18), 5767-5775.
- The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. (2024). Materials Advances.
- Comprehensive Guide to Desiccant Types & Their Effectiveness. (2025). Sorbipak.
- Surface Engineering of Methylammonium Lead Bromide Perovskite Crystals for Enhanced X-ray Detection. (2023). ACS Applied Materials & Interfaces.
- Journal of Crystal Growth. (2025).
- A Stepwise Synthesis of Methylammonium Lead Bromide (MAPbBr3) Perovskite Using Lead Acetate Trihydrate as a Precursor. (2023). Journal of Chemical Education.
- Cubic Cesium Lead Bromide Stabilized by Ethylammonium Incorporation. (2025). Inorganic Chemistry.
- Armor Protective Packaging®. The How and Why of Keeping it Dry with Desiccant. (2023).
- Center for Dynamics and Control of Materials. Glovebox@6.630 policy and guidelines.
- MBRAUN. Perovskite Solar Cell manufacturing - Glovebox: Inertgas Systems made in the US.
- BYJU'S. Principle of Karl Fischer Titration.
- Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. Perovskite Solar Cell Glovebox. (2025).
- Drawell. Lab Drying Techniques: Freeze Drying vs Vacuum Drying.
- Quveon. THE BASICS OF KARL FISCHER TITRATION.
- SI Analytics. Karl-Fischer Titration – the method for determining water.
- Scribd. Karl Fischer Titration Guide | PDF.
- NIST/TRC Web Thermo Tables (WTT). ethylammonium bromide -- Critically Evaluated Thermophysical Property Data.
- Mendeley Data. ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and formamidinium bromide characterization. (2021).
- ResearchGate. (PDF) On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. (2025).
Sources
- 1. reddit.com [reddit.com]
- 2. ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and formamidinium bromide characterization - Mendeley Data [data.mendeley.com]
- 3. scribd.com [scribd.com]
- 4. store.sentrysafe.com [store.sentrysafe.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. quveon.com [quveon.com]
- 9. desiccantpak.com [desiccantpak.com]
- 10. armorvci.com [armorvci.com]
Optimizing perovskite film quality using Ethylamine hydrobromide additives
An Application Scientist's Guide to Optimizing Perovskite Film Quality with Ethylamine Hydrobromide (EABr)
Welcome to the technical support center for optimizing perovskite film quality using this compound (EABr) additives. This guide is designed for researchers and scientists in the field of perovskite photovoltaics and optoelectronics. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and enhance your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the fabrication of perovskite thin films when using EABr additives.
Issue 1: My perovskite film has pinholes and poor surface coverage.
Question: I've introduced EABr into my precursor solution, but my resulting film is not uniform and shows significant pinholes. What's going wrong?
Answer:
-
Plausible Cause: The primary cause of pinholes and poor coverage is often inadequate substrate wettability.[1][2] Perovskite precursor solutions with high surface tension tend to dewet from the substrate, leading to incomplete film formation. While EABr is intended to improve this, its effectiveness can be influenced by concentration and the nature of the underlying layer (e.g., PTAA, SnO₂).
-
Troubleshooting & Solution:
-
Verify EABr's Effect on Wettability: Before film deposition, perform a contact angle measurement. A significant decrease in the contact angle of the perovskite precursor solution on the substrate after EABr introduction (e.g., from over 30° to under 20°) confirms improved wettability.[1][3]
-
Optimize EABr Application: Instead of, or in addition to, incorporating EABr into the bulk precursor, try applying a thin layer of EABr directly onto the hole transport layer (HTL) before perovskite deposition. This creates a hydrophilic surface that promotes uniform spreading of the precursor ink.[1][2]
-
Adjust Spin-Coating Parameters: A non-uniform film can also result from suboptimal spin-coating dynamics. Experiment with a lower spin speed during the initial casting phase to allow for better spreading before increasing the speed for the drying phase.
-
Control Crystallization Kinetics: Rapid, uncontrolled crystallization can exacerbate dewetting. EABr helps modulate this, but ensure your precursor solution chemistry and annealing protocol are optimized in conjunction.
-
Issue 2: The device shows low open-circuit voltage (V_oc) and fill factor (FF).
Question: My film looks morphologically good, but the solar cell performance is poor, specifically with a large V_oc deficit. How can EABr help address this?
Answer:
-
Plausible Cause: A significant V_oc deficit and low FF are classic indicators of high non-radiative recombination, which stems from defects within the perovskite bulk and at its interfaces.[4][5] Common defects include unreacted lead iodide (PbI₂), vacancies, and Pb-I antisite defects, particularly at grain boundaries and the buried interface.[1][5]
-
Troubleshooting & Solution:
-
Defect Passivation Mechanism: EABr serves as a powerful passivating agent. The ammonium group (-NH₃⁺) in the ethylammonium cation can interact with undercoordinated lead and iodide ions, neutralizing charge defects that act as recombination centers.[3][6] It is particularly effective at reducing residual PbI₂ at the bottom interface, which is a known source of degradation and defects.[1][2]
-
Optimize EABr Concentration: The concentration of EABr is critical. Too little may not be sufficient for effective passivation, while too much can introduce other phases or disrupt the perovskite lattice. Start with a low molar percentage (e.g., 1-5 mol%) relative to the lead halide in your precursor and systematically vary the concentration.
-
Energy Level Alignment: EABr can favorably modify the energy levels at the perovskite/HTL interface. Studies have shown that it can raise the valence band maximum of the perovskite, reducing the energy barrier for hole extraction and thus improving V_oc and FF.[2][3] This effect can be verified using techniques like Ultraviolet Photoelectron Spectroscopy (UPS).
-
Annealing Protocol: Ensure your annealing temperature and time are optimized for films containing EABr. The additive can influence crystallization dynamics, potentially requiring adjustments to your standard thermal annealing process to achieve the best electronic properties.[7][8]
-
Troubleshooting Workflow: Diagnosing and Fixing Pinholes
Below is a systematic workflow for addressing pinhole formation in your perovskite films.
Caption: A troubleshooting flowchart for eliminating pinholes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which EABr improves perovskite film quality?
EABr improves film quality through a multi-faceted approach. Primarily, it acts as a "defect passivator" and a "crystallization modulator." The ethylammonium (EA⁺) cation passivates defects like halide vacancies and undercoordinated Pb²⁺ ions at grain boundaries and interfaces.[5][9] The bromide (Br⁻) anion can also fill iodide vacancies. Additionally, EABr can form intermediate phases during crystallization, slowing down the rapid reaction between lead iodide and the organic components, which allows for the growth of larger, more ordered crystal grains.[4][10][11]
Caption: Mechanism of EABr additive in perovskite film optimization.
Q2: What is a good starting concentration for EABr in a precursor solution?
A typical starting point is to add EABr at a concentration of 1-10 mol% with respect to the lead halide (e.g., PbI₂) in the precursor solution.[12] The optimal concentration is highly dependent on the specific perovskite composition, the solvent system, and the deposition method.[13][14] It is crucial to perform a systematic optimization study for your specific system.
| EABr Concentration (mol%) | Expected Effect on Film Properties |
| 0% (Control) | Smaller grains, higher density of pinholes, potential for residual PbI₂. |
| 1-5% | Often the optimal range. Improved wettability, larger grain size, significant reduction in defect density, and enhanced device performance.[12] |
| >10% | Potential for phase segregation, altered bandgap, or introduction of unwanted secondary phases that can hinder charge transport. |
Q3: Does the annealing temperature need to be changed when using EABr?
Yes, it is advisable to re-optimize your annealing protocol. Since EABr modulates the crystallization kinetics, the temperature and time required to form a stable, high-quality perovskite phase may change.[15][16] In some cases, the additive may stabilize the desired perovskite phase at a lower temperature, which can be beneficial for flexible substrates.[8] An in-situ analysis technique like grazing-incidence wide-angle X-ray scattering (GIWAXS) during annealing can provide direct insight into the phase evolution.[10][11]
| Parameter | Recommendation with EABr |
| Annealing Temp. | Start with your standard temperature (e.g., 100-150 °C for common organic-inorganic perovskites) and test a range of ±20 °C to find the new optimum.[15][16] |
| Annealing Time | Test durations from 5 to 30 minutes. The formation of intermediate phases due to EABr might require a slightly longer or different annealing time for complete conversion to the perovskite phase. |
Experimental Protocol: Interfacial Modification with EABr
This protocol describes the application of EABr as an interfacial layer on a PTAA hole transport layer to improve wettability and passivate the buried interface.
Materials:
-
Substrates with deposited PTAA layer.
-
This compound (EABr).
-
Isopropanol (IPA), anhydrous.
-
Perovskite precursor solution.
-
Nitrogen-filled glovebox.
Procedure:
-
Prepare EABr Solution: Inside a glovebox, prepare a dilute solution of EABr in IPA. A common starting concentration is 1-2 mg/mL. Ensure the EABr is fully dissolved.
-
Substrate Preparation: Use pre-cleaned substrates where the PTAA hole transport layer has already been deposited and annealed according to your standard procedure.
-
EABr Deposition:
-
Place the PTAA-coated substrate on the spin coater chuck.
-
Dispense a sufficient amount of the EABr/IPA solution to cover the substrate.
-
Spin-coat at a moderate speed (e.g., 4000 rpm) for 30 seconds.
-
-
Annealing:
-
Transfer the substrate to a hotplate inside the glovebox.
-
Anneal at a low temperature (e.g., 70-100 °C) for 5-10 minutes to remove the solvent and form a thin EABr layer.
-
-
Perovskite Deposition:
References
- Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells. (2023).
- Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells. (2022). PubMed. [Link]
- Defect Passivation in CsPbBr3 Perovskite Using Phenethylammonium Bromide. (2025).
- Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). National Institutes of Health (NIH). [Link]
- Role of solution concentration in formation kinetics of bromide perovskite thin films during spin-coating monitored by optical in situ metrology. (2022). RSC Publishing. [Link]
- Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding. (N.d.). National Institutes of Health (NIH). [Link]
- New additive improves efficiency and stability of perovskite solar cells. (2023). Inceptive Mind. [Link]
- Stable High-Performance Perovskite Solar Cells via Grain Boundary Passivation. (2018).
- Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells. (N.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
- On the synergistic interplay between annealing temperature and time and additive concentration for efficient and stable FAPbI3 perovskite solar cells. (N.d.).
- The Stabilization of CsPbI3−xBrx Phase by Lowering Annealing Temperature for Efficient All‐Inorganic Perovskite Solar Cells. (2025).
- Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells. (N.d.). MDPI. [Link]
- Annealing Engineering in the Growth of Perovskite Grains. (N.d.). MDPI. [Link]
- Formation Mechanism and Control of Perovskite Films from Solution to Crystalline Phase Studied by in Situ Synchrotron Scattering. (N.d.). Semantic Scholar. [Link]
- Solvation‐Driven Grain Boundary Passivation Improving the Performance of Perovskite Solar Cells. (N.d.).
- Formation Mechanism and Control of Perovskite Films from Solution to Crystalline Phase Studied by in Situ Synchrotron Sc
- Annealing Effect on (FAPbI 3 ) 1−x (MAPbBr 3 ) x Perovskite Films in Inverted-Type Perovskite Solar Cells. (2016). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New additive improves efficiency and stability of perovskite solar cells [inceptivemind.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Formation Mechanism and Control of Perovskite Films from Solution to Crystalline Phase Studied by in Situ Synchrotron Scattering. | Semantic Scholar [semanticscholar.org]
- 11. Formation Mechanism and Control of Perovskite Films from Solution to Crystalline Phase Studied by in Situ Synchrotron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Role of solution concentration in formation kinetics of bromide perovskite thin films during spin-coating monitored by optical in situ metrology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Annealing Effect on (FAPbI3)1−x(MAPbBr3)x Perovskite Films in Inverted-Type Perovskite Solar Cells [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Experimental Results with Ethylamine Hydrobromide
Welcome to the Technical Support Center for Ethylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Inconsistent experimental outcomes can be a significant source of frustration and delay. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Failure to Reach Completion
You've run the same reaction multiple times, but the yield of your desired product varies significantly, or the reaction stalls before all starting material is consumed.
Potential Causes & Solutions:
-
Hygroscopicity of this compound: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can interfere with many organic reactions, particularly those sensitive to moisture, such as Grignard reactions or those using water-sensitive catalysts.
-
Solution:
-
Proper Storage: Always store this compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[1][3]
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and adding it to the reaction vessel.[1]
-
Drying Before Use: If you suspect the reagent has absorbed moisture, it can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours before use. Be cautious not to exceed the melting point.[4]
-
-
-
Impurity Profile of the Reagent: Commercially available this compound can have varying levels of purity.[5] Impurities can act as catalysts or inhibitors, leading to unpredictable reaction outcomes.
-
Solution:
-
Check the Certificate of Analysis (CoA): Always review the CoA from your supplier to understand the purity and identify any potential impurities.[5]
-
Purification: If high purity is critical, consider recrystallizing the this compound. A common method involves dissolving it in a minimal amount of hot ethanol and then adding diethyl ether to precipitate the purified salt.
-
Purity Analysis: You can verify the purity of your starting material using techniques like melting point determination or titration.[5] A sharp melting point range close to the literature value (around 158-163 °C) indicates high purity.[6][7]
-
-
-
Reaction with Atmospheric Carbon Dioxide: As a salt of a weak base, this compound in solution can slowly react with atmospheric CO2, forming the corresponding carbamate. This side reaction can consume your starting material and introduce impurities.
-
Solution:
-
Inert Atmosphere: As mentioned, running reactions under an inert atmosphere will mitigate this issue.
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize their exposure to the atmosphere.
-
-
Issue 2: Formation of Unexpected Side Products
Your reaction is producing one or more unexpected compounds, complicating purification and reducing the yield of your target molecule.
Potential Causes & Solutions:
-
Over-alkylation in Nucleophilic Substitution Reactions: When using this compound as a source of the ethylamine nucleophile, it's possible for the product to be more nucleophilic than the starting amine, leading to further alkylation.[8][9] For example, in a reaction with an alkyl halide, the initially formed secondary amine can react further to form a tertiary amine and even a quaternary ammonium salt.[8]
-
Solution:
-
Control Stoichiometry: Use a large excess of the alkyl halide to favor the formation of the desired product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation.
-
Protecting Groups: In complex syntheses, consider using a protecting group for the amine to prevent unwanted side reactions.
-
-
-
Decomposition at Elevated Temperatures: Although relatively stable, this compound can decompose at high temperatures, leading to the formation of various byproducts.[10][11]
-
Solution:
-
Monitor Reaction Temperature: Carefully control the reaction temperature and avoid excessive heating.
-
Consult Literature: Review the literature for the thermal stability of this compound under your specific reaction conditions.
-
-
Issue 3: Difficulties in Product Isolation and Purification
You are struggling to isolate your product in a pure form from the reaction mixture.
Potential Causes & Solutions:
-
High Water Solubility of this compound and Byproducts: this compound and its salts are generally very soluble in water.[6][12] This can make extraction into an organic solvent challenging if your product also has some water solubility.
-
Solution:
-
Salting Out: Add a saturated solution of a salt like sodium chloride to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase and can decrease the solubility of your organic product, driving it into the organic layer.
-
Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, if your product is sufficiently soluble in them.
-
pH Adjustment: The solubility of amine-containing compounds is highly dependent on pH.[13] Adjusting the pH of the aqueous layer can significantly impact the partitioning of your product between the aqueous and organic phases. For a basic product, increasing the pH will deprotonate it, making it less water-soluble and easier to extract into an organic solvent.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Due to its hygroscopic nature, storage in a desiccator is highly recommended.[2] It is also sensitive to air and light, so storing it under an inert gas and in an amber-colored bottle is ideal.[1]
Q2: How can I accurately determine the concentration of an this compound solution?
A2: The most common and reliable method is argentometric titration, specifically Mohr's method.[5] This involves titrating the bromide ions in the solution with a standardized solution of silver nitrate using potassium chromate as an indicator.[5]
Q3: What solvents are suitable for reactions involving this compound?
A3: this compound is highly soluble in polar protic solvents like water and ethanol.[12][14] It has limited solubility in less polar solvents. The choice of solvent will depend on the specific reaction. For many organic reactions, polar aprotic solvents like acetonitrile or DMF might be suitable, but solubility should be experimentally determined.
Q4: Is this compound a strong or weak base?
A4: Ethylamine is a weak base.[15] Consequently, this compound is the salt of a weak base and a strong acid (hydrobromic acid). In solution, it will have a slightly acidic pH due to the hydrolysis of the ethylammonium ion.
Q5: What are the primary safety precautions I should take when working with this compound?
A5: Always handle this compound in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhaling the dust or allowing it to come into contact with your skin or eyes, as it can cause irritation.[16][17]
Data & Protocols
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 593-55-5 | [4] |
| Molecular Formula | C2H8BrN | [4] |
| Molecular Weight | 126.00 g/mol | [17] |
| Appearance | White to off-white crystalline solid | [5][18] |
| Melting Point | 158-163 °C | [6][7] |
| Solubility in Water | Very soluble | [6][12] |
| Hygroscopicity | Hygroscopic | [1][2] |
Experimental Protocol: Purity Determination by Argentometric Titration (Mohr's Method)
This protocol provides a standardized method for determining the purity of an this compound sample.
Materials:
-
This compound sample
-
Standardized 0.1 M silver nitrate (AgNO3) solution
-
5% w/v potassium chromate (K2CrO4) indicator solution
-
Deionized water
-
Analytical balance
-
Burette
-
Erlenmeyer flask
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and record the exact weight.
-
Dissolution: Dissolve the sample in approximately 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Indicator Addition: Add 1 mL of the 5% potassium chromate indicator solution to the flask. The solution should turn a pale yellow.
-
Titration: Titrate the solution with the standardized 0.1 M silver nitrate solution from a burette. Swirl the flask continuously. The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate appears.
-
Record Volume: Record the volume of silver nitrate solution used.
-
Calculation: Calculate the purity of the this compound using the following formula:
Where:
-
V_AgNO3 = Volume of AgNO3 solution used (in L)
-
M_AgNO3 = Molarity of AgNO3 solution (in mol/L)
-
MW_EABr = Molecular weight of this compound (126.00 g/mol )
-
W_sample = Weight of the this compound sample (in g)
-
Visualizations
Troubleshooting Workflow for Inconsistent Yields
Caption: A logical workflow for troubleshooting inconsistent experimental yields.
Nucleophilic Substitution and Over-alkylation Pathway
Caption: The potential pathway of over-alkylation in nucleophilic substitution reactions.
References
- Organic Syntheses. (n.d.). β-BROMOthis compound.
- Physics & Maths Tutor. (n.d.). Acid-base reactions are examples of proton (a) Ethylamine is a weak base and sodium hydroxide is a strong base. transfer. (i).
- Brainly. (2024-10-15). Write the reaction when ethylamine is treated with: (a) Excess of ethyl bromide (b) Hinsberg's reagent.
- ChemBK. (2024-04-09). This compound.
- Wikipedia. (n.d.). Ethylamine.
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1).
- Chemistry LibreTexts. (2024-03-27). 24.6 Synthesis of Amines.
- Chemguide. (n.d.). products of the ammonia - bromoethane reaction.
- Solubility of Things. (n.d.). Ethylamine hydrochloride.
- Hive Chemistry Discourse. (2002-07-10). Ethylamine and Triethylamine Synthesis.
- Quora. (2016-07-30). Ethyl bromide reacts with excess of NH3. What is the final product?.
- Chegg.com. (2024-03-13). Solved A 24.2 mL sample of 0.353 M ethylamine, C2H5NH2,.
- NIST WebBook. (n.d.). This compound.
- Reddit. (2024-10-24). Ethylamine extraction.
- PubChem. (n.d.). 2-Bromothis compound.
- Brainly.in. (2021-10-03). how to prepare ethylamine from ethyl bromide ?.
- Gauth. (n.d.). Totar 1 3. (a) State the typs of reaction taking place between ethylamine and an excess o [Chemistry].
- Master Organic Chemistry. (2017-05-26). Alkylation of Amines (Sucks!).
- Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
- Google Patents. (n.d.). US5840987A - Process for the preparation of ethylamines.
- The Student Room. (2014-11-15). Mechanism of ethylamine and hydrogen bromide.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. medline.com [medline.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound | 593-55-5 | TCI AMERICA [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 2-Bromothis compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 593-55-5 [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solved A 24.2 mL sample of 0.353 M ethylamine, C2H5NH2, | Chegg.com [chegg.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | CymitQuimica [cymitquimica.com]
Refinement of analytical methods for Ethylamine hydrobromide detection
An in-depth guide to navigating the complexities of Ethylamine Hydrobromide analysis.
Introduction
This compound (EtNH₂·HBr) is a simple yet crucial chemical compound used as a precursor and intermediate in various synthetic processes within the pharmaceutical and chemical industries. Its quality, purity, and concentration are critical parameters that can significantly impact the yield, purity, and safety of final products. Accurate and reliable analytical methods are therefore indispensable for quality control, process monitoring, and research and development involving this compound.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the refinement of analytical methods for this compound detection. It is structured in a question-and-answer format to directly address specific issues, offering detailed troubleshooting guides, step-by-step protocols, and the scientific rationale behind methodological choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers may have when approaching the analysis of this compound.
Q1: What is the most straightforward method to determine the bulk purity of a solid this compound sample?
For assessing the purity of the salt itself, Argentometric Titration is a highly reliable and frequently cited method.[1] This classical chemical method determines the amount of bromide present, which directly correlates to the purity of the hydrobromide salt. It is a robust, cost-effective, and accurate technique that does not require sophisticated instrumentation.
Q2: How can I confirm the identity of a sample suspected to be this compound?
A combination of spectroscopic methods is ideal for unambiguous identification:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is one of the most powerful tools for structural confirmation. The ¹H NMR spectrum of this compound will show characteristic signals for the ethyl group's methyl (CH₃) and methylene (CH₂) protons, along with the protons of the ammonium group (-NH₃⁺).[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. You will observe characteristic N-H stretching and bending vibrations from the ammonium group and C-H stretches from the ethyl group.[4][5][6]
Q3: Is High-Performance Liquid Chromatography (HPLC) suitable for this compound analysis?
Yes, but with a significant consideration. Ethylamine itself lacks a strong chromophore, meaning it does not absorb UV light well, making standard UV-Vis detection challenging. To use HPLC effectively for quantification, pre-column derivatization is typically required.[1] This involves reacting the ethylamine with a reagent that attaches a UV-active molecule, allowing for sensitive detection.
Q4: I'm trying to analyze Ethylamine by Gas Chromatography (GC) and my peaks are tailing badly. Why is this happening?
This is a classic problem when analyzing amines.[7] Amines are basic and highly active compounds that can interact strongly with active sites (e.g., free silanol groups) on standard silica-based columns and liners. This adsorption leads to poor peak shape, specifically tailing. The solution is to use a deactivated column and inlet liner specifically designed for amine analysis.[7][8]
Q5: What are the essential parameters I need to assess when validating an analytical method for this compound?
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9][10] According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentration of the analyte for which the method is precise, accurate, and linear.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Part 2: Analytical Techniques & Troubleshooting Guides
This section provides a deeper dive into specific analytical methods, including common problems and their solutions.
Titration Methods
Titration is a cornerstone of salt analysis. For this compound, two distinct titrations can be employed: one for the bromide counter-ion and another for the ethylammonium cation.
Q: My endpoint in the argentometric titration is unclear or appears too early. What's wrong? A: This is often related to the pH of the solution or the indicator. For Mohr's method (using potassium chromate indicator), the solution must be neutral or slightly alkaline (pH 7-10).[1] If the solution is too acidic, the chromate ion will be converted to dichromate, which does not form the red silver chromate precipitate at the endpoint. If it's too alkaline, silver hydroxide may precipitate. Adjust the pH with a dilute base (like sodium bicarbonate) if necessary before titration.
Q: Can I use a non-aqueous titration for the ethylamine portion of the salt? A: Yes, this is an excellent approach for determining the amine content. Amines, even as salts, can be titrated as bases in a non-aqueous solvent like glacial acetic acid, using a strong acid titrant such as perchloric acid.[12] This method is particularly useful if you need to quantify the amine moiety specifically, perhaps in the presence of other salts. The key is to use a water-free solvent system.
Q: Are there interferences I should be aware of? A: For argentometric titration, other halides (chloride, iodide) are direct interferences. For the non-aqueous acid-base titration, any other basic substances in your sample will be co-titrated, leading to an overestimation of the ethylamine content.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separation and quantification, especially for detecting impurities.
Caption: HPLC method development workflow for non-chromophoric analytes.
Q: I'm not seeing any peaks, or the sensitivity is very low. A: This is the most common issue due to the lack of a UV chromophore.
-
Confirm Derivatization: Ensure your derivatization reaction is working. Run a known standard of the derivatized product. Check the reaction pH, time, and temperature, as these are critical for completion.[1]
-
Check Wavelength: Make sure your detector is set to the maximum absorbance wavelength (λ-max) of the derivatized ethylamine, not the original compound.
-
Alternative Detectors: If derivatization is not feasible, consider alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).
Q: My peak shapes are poor (fronting or tailing). A:
-
Tailing: This can be caused by secondary interactions between the basic amine and the silica support of the column. Try a column specifically designed for basic compounds (end-capped) or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (~0.1%).
-
Fronting: This is typically a sign of column overload. Reduce the injection volume or the concentration of your sample.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Injecting in a much stronger solvent can distort peak shape.
Gas Chromatography (GC)
GC is highly effective for volatile amines but requires special care for the hydrobromide salt. The salt itself is not volatile; analysis typically involves either liberating the free base or analyzing for residual free ethylamine.
Q: How do I prepare this compound for GC analysis? A: You cannot inject the salt directly. You must first liberate the free ethylamine. This can be done by making the sample basic (e.g., with NaOH) and then extracting the free base into an organic solvent. Alternatively, headspace GC can be used where the vial is made basic, and the volatile ethylamine in the headspace is sampled.
Q: My peaks are disappearing or are not reproducible. A: This points to active sites in your GC system. Amines are notoriously "sticky."[7][13]
-
Inert Flow Path: Ensure your entire flow path is deactivated. This includes the injection port liner, the column, and even the seals. Use liners specifically designed for active compounds.
-
Column Choice: Use a specialized wax-type column or a column bonded with a base-deactivated phase. Standard non-polar phases (like 5% phenyl) will often perform poorly without proper deactivation.[7][8]
-
Column Conditioning: Properly condition the column before use. Sometimes, a few injections of a concentrated amine standard can help "prime" the system by passivating any remaining active sites.
Spectroscopic Methods
These methods are primarily used for qualitative identification and structural elucidation.
| Technique | Parameter | Expected Observation for this compound | Reference |
| ¹H NMR | Chemical Shift (δ) | ~1.3 ppm (triplet, 3H, -CH₃)~3.0 ppm (quartet, 2H, -CH₂-)Broad signal for -NH₃⁺ protons | [2][3] |
| IR | Wavenumber (cm⁻¹) | ~2800-3200 cm⁻¹ (Broad, N-H stretch of R-NH₃⁺)~1500-1600 cm⁻¹ (N-H bend)~2900-3000 cm⁻¹ (C-H stretch) | [4][5] |
| Mass Spec | Nitrogen Rule | The free ethylamine (C₂H₇N) has an odd molecular weight (45 Da), which is indicative of a compound containing an odd number of nitrogen atoms. | [4] |
Q: In my ¹H NMR, the -NH₃⁺ peak is very broad or not visible. Is this normal? A: Yes, this is very common. Protons on heteroatoms like nitrogen can undergo chemical exchange with residual water or other exchangeable protons in the solvent (if protic). This exchange broadens the signal, sometimes to the point where it merges with the baseline. Adding a drop of D₂O to the NMR tube will cause the -NH₃⁺ protons to exchange with deuterium, making the peak disappear entirely, which is a useful confirmation test.[6]
Q: My IR spectrum has a very broad absorption in the 3000 cm⁻¹ region, obscuring other peaks. A: This is characteristic of the N-H stretching in an ammonium salt, which is often broadened due to extensive hydrogen bonding in the solid state.[6] It can also be exacerbated by the presence of water (which has a broad O-H stretch in a similar region). Ensure your sample is thoroughly dried before analysis.
Part 3: Experimental Protocols & Validation
Protocol 1: Purity Assay by Argentometric (Mohr's) Titration
This protocol determines the purity of this compound by quantifying the bromide content.
Principle: Bromide ions react with a standardized solution of silver nitrate to form a silver bromide precipitate. A potassium chromate indicator is used, which forms a reddish-brown silver chromate precipitate after all the bromide has reacted, signaling the endpoint.[1] Ag⁺(aq) + Br⁻(aq) → AgBr(s) (white precipitate) 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (reddish-brown precipitate, endpoint)
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample and dissolve it in ~50 mL of deionized water in an Erlenmeyer flask.
-
Indicator Addition: Add 1 mL of 5% w/v potassium chromate indicator solution. The solution should be yellow.
-
pH Check: If the solution is acidic, neutralize it by adding small portions of sodium bicarbonate until effervescence ceases.
-
Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (AgNO₃) solution while stirring continuously.
-
Endpoint: The endpoint is reached at the first appearance of a permanent reddish-brown tint to the solution/precipitate mixture.
-
Calculation: Purity (%) = (V × M × MW) / (W_sample × 10)
-
V = Volume of AgNO₃ solution used (mL)
-
M = Molarity of the standardized AgNO₃ solution (mol/L)
-
MW = Molecular weight of this compound (125.996 g/mol )[5]
-
W_sample = Weight of the sample (mg)
-
Protocol 2: Identification by ¹H NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions like DSS, if quantitative analysis is also intended. For simple identification, the solvent peak can be used as a reference.
-
Acquisition: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.
-
Analysis:
-
Confirm the presence of a triplet around δ 1.3 ppm.
-
Confirm the presence of a quartet around δ 3.0 ppm.
-
Verify that the integration ratio of the triplet to the quartet is approximately 3:2.
-
Note the broad signal corresponding to the ammonium protons (its position is highly variable).
-
Method Validation Essentials
Any new or modified analytical method must be validated. The following table summarizes the key parameters and their typical acceptance criteria for a purity assay.
| Parameter | Purpose | Typical Acceptance Criteria | Reference |
| Accuracy | To assess the closeness of the experimental value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. | [9][10] |
| Precision (Repeatability) | To assess the method's performance on the same sample by the same analyst in a short time. | Relative Standard Deviation (RSD) ≤ 2%. | [11] |
| Intermediate Precision | To assess variation within the lab (different days, analysts, or equipment). | RSD between data sets ≤ 2%. | [11] |
| Specificity | To ensure the method is not affected by impurities or other matrix components. | No interference at the retention time of the main peak or endpoint of titration from known impurities or placebo. | [10] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. | [14] |
| Range | To define the concentration range over which the method is reliable. | Typically 80% to 120% of the target concentration for an assay. | [15] |
References
- Sakai, T. (2001). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. Analytical Sciences, 17(12), 1443-1446.
- Pedersen, O. (2006).
- Routledge. (n.d.). Handbook of Analytical Validation.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Chavare, S. D. (2018). Analytical method validation: A brief review.
- Neto, A. F. C. S., et al. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Fiveable. (n.d.). Spectroscopy of Amines.
- NIST. (n.d.). This compound. WebBook.
- Organic Syntheses. (n.d.). β-BROMOthis compound.
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
- Sakai, T. (2001). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. Scribd.
- Restek. (n.d.). Ethylamine: CAS # 75-04-7 Compound Information and Applications for GC and LC Analysis.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045.
- Phenomenex. (2022, May 20). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus.
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1).
- Manisha, M., & Rani, S. S. (2023). Analytical Method Development and Validation of Galantamine HBr ER Capsule in Presence of its Related Impurities by RP-HPLC. International Journal of Research Publication and Reviews, 4(12), 3134-3144.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.
- Mitchell, J., et al. (1956). Titrimetric Methods for Determination of Primary and Secondary Amines. Analytical Chemistry, 28(4), 523-526.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- SilcoTek Corporation. (2017, September 15). How To Identify & Prevent Analytical Test Problems.
- Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045.
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1.
- Sciencemadness Discussion Board. (2022, April 5). Titration of ethylenediamine.
- Douša, M., et al. (2015). High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents. (CN109765305B).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound(593-55-5) 1H NMR [m.chemicalbook.com]
- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. fiveable.me [fiveable.me]
- 5. This compound [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 9. emerypharma.com [emerypharma.com]
- 10. wjarr.com [wjarr.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Sciencemadness Discussion Board - Titration of ethylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. silcotek.com [silcotek.com]
- 14. ijrpr.com [ijrpr.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control Reaction Kinetics with Ethylamine Hydrobromide
Introduction
Welcome to the technical support center for Ethylamine Hydrobromide (EtNH₃Br). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and seek to master its application in controlling reaction kinetics. This compound serves not only as a stable, solid source of the volatile nucleophile ethylamine but also as a critical additive in advanced materials science, such as in the fabrication of perovskite solar cells.[1][2] Its impact on reaction rates, crystallization processes, and product selectivity is profound yet requires nuanced control.
This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues, optimize your protocols, and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in controlling reaction kinetics?
A1: this compound (CAS 593-55-5)[3][4] controls reaction kinetics in two primary ways:
-
As a Controlled Source of Ethylamine: Ethylamine is a volatile and corrosive gas at room temperature. The hydrobromide salt is a stable, weighable solid that, upon reaction with a base, releases the ethylamine nucleophile in situ. This allows for precise stoichiometric control and mitigates issues related to handling a volatile reagent. The rate of ethylamine release, and thus its effective concentration, can be tuned by the choice and amount of base used.
-
As a Crystal Growth Modifier and Passivating Agent: In materials science, particularly in the fabrication of perovskite thin films, the ethylammonium (EtNH₃⁺) cation acts as a bulky organic spacer. Its incorporation can influence the dimensionality and crystal structure of the perovskite lattice, directly controlling the kinetics of crystallization.[1][5] This helps in forming more uniform and dense films by preventing overly rapid, uncontrolled crystal growth which can lead to defects.[5]
Q2: How does the choice of solvent affect reactions involving this compound?
A2: Solvent choice is critical as it dictates the reactivity of the ethylamine nucleophile after it is deprotonated. The key factor is the solvent's ability to solvate the nucleophile.[6][7]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form a "solvent cage" around the ethylamine through hydrogen bonding. This stabilizes the amine, increasing the energy required for it to act as a nucleophile and thereby significantly slowing down Sₙ2 reaction rates.[6]
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), DMF, DMSO): These solvents are polar but cannot act as hydrogen-bond donors. They solvate the accompanying cation well but leave the ethylamine nucleophile "naked" and highly reactive. This dramatically accelerates Sₙ2 reactions.[6][8] For instance, some Sₙ2 reactions are hundreds of times faster in acetone than in methanol.[6]
Q3: Can this compound act as an acid catalyst?
A3: Yes, indirectly. In solution, this compound exists in equilibrium with ethylamine and hydrobromic acid (HBr). While the equilibrium lies towards the salt, the small amount of HBr generated can catalyze acid-sensitive reactions. In protic solvents, this dissociation can lead to a noticeable decrease in pH.[9] This is a crucial consideration if your substrate or product is sensitive to acidic conditions.
Q4: At what temperature range do side reactions become a concern?
A4: Elevated temperatures can promote side reactions. The most common is a Hofmann-type elimination, particularly if a strong base is used to deprotonate the ethylammonium ion.[9] This E2 elimination reaction can generate ethylene gas and the free base. While more commonly discussed for quaternary ammonium salts, the principle applies under harsh conditions. For most applications, operating at the lowest effective temperature to achieve a reasonable reaction rate is recommended to maintain selectivity and yield.[9] Generally, temperatures for endothermic reactions are increased to accelerate the rate, but this must be balanced against the risk of degradation.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Reaction Yield
Your reaction shows poor conversion of starting material to the desired product.
| Potential Cause | Scientific Explanation | Troubleshooting Strategy |
| Insufficient Deprotonation | The ethylamine remains protonated as the inactive ethylammonium salt. A base is required to liberate the free amine, which is the active nucleophile. | 1. Add a non-nucleophilic base: Introduce a base like triethylamine or potassium carbonate (at least 1 equivalent) to the reaction mixture. 2. Monitor pH: Ensure the reaction medium is basic enough to deprotonate the ethylammonium ion (pKa ~10.8). |
| Inappropriate Solvent Choice | A polar protic solvent (e.g., ethanol) is solvating and deactivating the ethylamine nucleophile through hydrogen bonding.[6] | 1. Switch to a Polar Aprotic Solvent: Change the solvent to ACN, DMF, or DMSO to enhance the nucleophilicity of the ethylamine.[8] |
| Low Reaction Temperature | The reaction lacks sufficient thermal energy to overcome the activation energy barrier.[11] | 1. Increase Temperature Systematically: Incrementally raise the reaction temperature in 10°C steps. 2. Perform an Arrhenius Plot: For detailed optimization, measure the reaction rate at several temperatures to determine the activation energy.[10] |
| Reactant Concentration Too Low | The rate of a reaction is generally dependent on the concentration of the reactants.[12][13] Low concentrations reduce the frequency of molecular collisions. | 1. Increase Reactant Concentration: Carefully increase the molarity of your reactants. Monitor for any solubility issues or side reactions that may arise at higher concentrations. |
Problem 2: Uncontrolled Crystallization or Poor Film Quality (Perovskite Applications)
You are fabricating thin films (e.g., for solar cells) and observe pinholes, small grain sizes, or inconsistent film quality.
| Potential Cause | Scientific Explanation | Troubleshooting Strategy |
| Rapid Solvent Evaporation | The solvent evaporates too quickly, leading to uncontrolled, rapid crystallization that prevents the formation of a uniform, dense film.[14] | 1. Use a Co-Solvent: Employ a solvent mixture with a higher boiling point co-solvent (e.g., DMF:DMSO) to slow down evaporation.[14] 2. Optimize Anti-Solvent Application: If using an anti-solvent drip, carefully control the timing and volume to induce more uniform nucleation.[14] |
| Suboptimal EtNH₃Br Concentration | The concentration of the bulky ethylammonium cation is critical. Too little may not adequately control crystal growth, while too much can lead to the formation of unwanted 2D perovskite phases. | 1. Screen Concentrations: Prepare a series of precursor solutions with varying molar ratios of EtNH₃Br to find the optimal concentration for your specific perovskite formulation.[14] |
| Aging of Precursor Solution | Perovskite precursor solutions can be unstable and may degrade or form colloids over time, leading to poor film quality and reproducibility issues.[15] | 1. Use Freshly Prepared Solutions: Always use precursor solutions prepared on the same day for consistent results.[14] 2. Filter the Solution: Before spin coating, filter the precursor solution through a 0.22 µm PTFE filter to remove any aggregates.[14] |
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in reactions utilizing this compound as a nucleophile source.
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: In-Situ Generation and Reaction of Ethylamine for Nucleophilic Substitution
This protocol details a general method for using this compound in an Sₙ2 reaction, focusing on the controlled release of the active nucleophile.
Objective: To perform a nucleophilic substitution on an alkyl halide (R-X) using ethylamine generated in situ.
Materials:
-
This compound (1.1 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add the alkyl halide (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve the desired reaction concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60°C) to increase the reaction rate. The heterogeneous mixture will be stirred vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The crude residue can then be purified by column chromatography, distillation, or recrystallization as appropriate for the product.
-
Causality Behind Choices:
-
K₂CO₃ as Base: It is a solid, non-nucleophilic base that is strong enough to deprotonate the ethylammonium ion but mild enough to prevent side reactions like elimination. Its insolubility in ACN poses no issue as the reaction occurs at the solid-liquid interface.
-
Acetonitrile as Solvent: As a polar aprotic solvent, ACN enhances the nucleophilicity of the liberated ethylamine, accelerating the desired Sₙ2 reaction.[8]
-
Inert Atmosphere: This prevents moisture, which could potentially hydrolyze sensitive substrates or products.[9]
Logical Diagram: Role of Base in Activating Ethylamine
This diagram illustrates the fundamental equilibrium involved in activating the ethylamine nucleophile from its hydrobromide salt.
Caption: Activation of ethylamine from its salt via a base.
References
- The Student Room (2014). Mechanism of ethylamine and hydrogen bromide.
- Brainly (2024). Write the reaction when ethylamine is treated with: (a) Excess of ethyl bromide (b) Hinsberg's reagent.
- Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells (2025). ResearchGate.
- Organic Syntheses Procedure. β-BROMOthis compound.
- High-temperature measurements of the reactions of OH with ethylamine and dimethylamine (2014). PubMed.
- Chemguide. products of the ammonia - bromoethane reaction.
- The Physics Classroom. Factors Affecting Reaction Rates | Chemical Kinetics Tutorial.
- Pharmacy 180. Factors affecting reaction kinetics - Pharmaceutical.
- Khan Academy. Factors affecting reaction rates.
- Monash University. Factors Affecting Rates of Reaction.
- ATA Scientific (2019). Factors Affecting Reaction Rate in Chemical Kinetics.
- Chemistry LibreTexts (2023). 14.1: Factors that Affect Reaction Rates.
- Chemguide. Effect of concentration on rates of reaction.
- Understanding Isobutylamine Hydrobromide in Perovskite Solar Cells (n.d.).
- Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells (2023). International Journal of Minerals, Metallurgy and Materials.
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets (2026). Journal of the American Chemical Society.
- Allen Digital (n.d.). Ethylamine on reaction wih bromine in aq. Sodium carbonate solution gives.
- Solvent issues during processing and device lifetime for perovskite solar cells (2016). ResearchGate.
- Improving the stability of perovskite precursor solution by using additives (2025). ResearchGate.
- Methylamine Gas Treatment Affords Improving Semitransparency, Efficiency, and Stability of CH3NH3PbBr3-Based Perovskite Solar Cells (2021). Infoscience.
- pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine... (n.d.). ResearchGate.
- Safrole.com. Ethylamine Properties, Reactions, and Applications.
- Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide (2025). ResearchGate.
- Chemistry LibreTexts (2023). 14.3: Effect of Concentration on Reaction Rates: The Rate Law.
- PubChem. Ethanamine, hydrobromide (1:1).
- ChemWhat. This compound CAS#: 593-55-5.
- Sciencemadness Discussion Board (2017). Ethylamine from Bromoethane and Ammonia.
- Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study (n.d.). ResearchGate.
- Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation (2024). MDPI.
- Sciencemadness Discussion Board (2012). Ethylamine Synthesis.
- Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam (n.d.). ResearchGate.
- Branching ratios in reactions of OH radicals with methylamine, dimethylamine, and ethylamine (n.d.). PubMed.
- University of Regina (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics.
- Effect of solvent, pressure and temperature on reaction rates of the multiheme hydroxylamine oxidoreductase. Evidence for conformational change (1988). PubMed.
- Reaction Kinetics of CO2 in Aqueous Ethylenediamine, Ethyl Ethanolamine, and Diethyl Monoethanolamine Solutions in the Temperature Range of 298−313 K, Using the Stopped-Flow Technique (2025). ResearchGate.
- Solvents for Processing Stable Tin Halide Perovskites (2021). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound - CAS 593-55-5 - City Chemical LLC. [citychemical.com]
- 4. chemwhat.com [chemwhat.com]
- 5. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. monash.edu [monash.edu]
- 12. Factors Affecting Reaction Rates | Chemical Kinetics Tutorial [physicsclassroom.com]
- 13. chemguide.uk [chemguide.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Perovskite Devices with Ethylamine Hydrobromide (EABr)
Welcome to the technical support center for researchers, scientists, and professionals in drug development who are utilizing Ethylamine Hydrobromide (EABr) to enhance the stability of perovskite devices. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental work. Our goal is to equip you with the expertise to not only solve problems but also to understand the underlying scientific principles for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (EABr) in perovskite formulations?
A1: this compound (EABr) is primarily used as an additive in perovskite precursor solutions to improve the quality and stability of the perovskite thin film. Its incorporation can lead to several benefits:
-
Defect Passivation: The ethylammonium (EA+) cation can passivate defects at the grain boundaries and surface of the perovskite film, which are often sources of non-radiative recombination. This leads to improved charge carrier lifetimes.
-
Crystal Growth Modulation: EABr can influence the crystallization kinetics of the perovskite film, promoting the formation of larger, more uniform grains with a preferred orientation, such as the (100) orientation. This can enhance charge transport and overall device performance.[1]
-
Formation of 2D/3D Heterostructures: The larger ethylammonium cation can lead to the formation of a thin two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer can act as a barrier against moisture and other environmental stressors, thus enhancing device stability.
Q2: How does the bromide in EABr contribute to stability?
A2: The bromide component plays a significant role in enhancing the intrinsic stability of the perovskite lattice. Mixed-halide perovskites containing bromide are generally more stable than their pure iodide counterparts. This is attributed to several factors, including a more favorable tolerance factor and stronger chemical bonds within the perovskite structure, which can suppress phase segregation and degradation.[2]
Q3: Can EABr be used in combination with other additives?
A3: Yes, EABr is often used in conjunction with other additives to synergistically enhance perovskite device performance and stability. For instance, it has been co-added with potassium iodide (KI) to improve crystal orientation and short-circuit current densities.[1] The optimal combination and concentration of additives will depend on the specific perovskite composition and desired device characteristics.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating EABr into perovskite device fabrication.
| Observed Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Poor Film Quality (Pinholes, Low Coverage) | 1. Suboptimal Precursor Solution: Incomplete dissolution of EABr or other precursors. 2. Poor Substrate Wettability: The precursor solution does not spread evenly on the substrate. 3. Incorrect Spin-Coating Parameters: Spin speed and duration are not optimized for the viscosity of the EABr-containing solution. | 1. Ensure Complete Dissolution: Gently warm the precursor solution (e.g., to 60-70°C) and stir for an extended period (e.g., overnight) to ensure all components, including EABr, are fully dissolved. Filter the solution through a PTFE syringe filter (0.22 or 0.45 µm) before use to remove any particulates. 2. Improve Substrate Wettability: Ensure rigorous cleaning of the substrate. A UV-ozone treatment prior to spin-coating can also improve the surface energy and promote uniform film formation. 3. Optimize Spin-Coating: Experiment with a two-step spin-coating program. A lower initial speed can help spread the solution, followed by a higher speed to achieve the desired thickness. |
| Reduced Power Conversion Efficiency (PCE) after adding EABr | 1. Suboptimal EABr Concentration: Excess EABr can create a thick 2D layer that impedes charge transport between the perovskite and the charge transport layers. 2. Energy Level Mismatch: The presence of EABr can alter the energy levels at the interfaces, creating barriers for charge extraction. | 1. Concentration Optimization: Perform a systematic study by varying the molar concentration of EABr in the precursor solution (e.g., from 0.5% to 5%). Characterize the photovoltaic parameters (PCE, Voc, Jsc, FF) for each concentration to identify the optimal window. 2. Interface Characterization: Use techniques like ultraviolet photoelectron spectroscopy (UPS) to measure the energy levels of the perovskite film with and without EABr to understand the impact on energy level alignment with the electron and hole transport layers. |
| Increased Hysteresis in J-V Scans | Ion Migration: While EABr can passivate defects, an inappropriate concentration or non-uniform incorporation might still allow for mobile ions within the perovskite lattice, leading to hysteresis. | Refine Annealing Process: Optimize the annealing temperature and time. A well-controlled annealing process can help to better incorporate the EABr at the grain boundaries and reduce ion mobility. |
| Phase Segregation in Mixed-Halide Perovskites | Light-Induced Halide Migration: Even with bromide, mixed-halide perovskites can undergo phase segregation under illumination, forming iodide-rich and bromide-rich domains.[3][4][5][6] | Strain Engineering: The incorporation of bulky cations like ethylammonium can induce strain in the perovskite lattice, which can influence ion migration. Characterize the strain in your films using techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) and correlate it with the observed phase segregation. |
| Long-Term Device Instability | 1. Hygroscopic Nature of Additives: Some organic additives can be hygroscopic, attracting moisture that can accelerate perovskite degradation. 2. Degradation of Organic Cations: The ethylammonium cation itself can be a point of degradation under operational stress, although it is generally more stable than smaller cations like methylammonium.[7][8] 3. Interaction with Charge Transport Layers: Chemical reactions or interdiffusion between the EABr-modified perovskite and the charge transport layers (e.g., Spiro-OMeTAD) can occur over time. | 1. Encapsulation: Proper encapsulation of the final device is crucial to prevent moisture ingress. 2. Controlled Environment: Fabricate and store devices in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox). 3. Interface Passivation: Consider adding a dedicated passivation layer between the perovskite and the hole transport layer to prevent direct interaction and degradation. |
Visualizing Experimental Workflows and Concepts
Workflow for Perovskite Film Fabrication with EABr Additive
Caption: A typical workflow for fabricating perovskite solar cells incorporating EABr.
Conceptual Diagram of EABr's Role in Defect Passivation
Caption: EABr passivates defects at grain boundaries, improving electronic properties.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the fabrication of perovskite solar cells using EABr as an additive. The causality behind key steps is explained to enhance understanding.
1. Substrate Preparation
-
Action: Sequentially clean FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Reasoning (Expertise & Experience): This rigorous cleaning process is critical to remove organic and inorganic residues from the substrate surface. A clean and uniform surface is essential for the proper adhesion and formation of subsequent layers, preventing pinholes and ensuring good interfacial contact.
-
Action: Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before depositing the electron transport layer (ETL).
-
Reasoning (Trustworthiness): The nitrogen gun removes any remaining solvent and particulates. The UV-ozone treatment creates a hydrophilic surface, which improves the wettability for the deposition of the ETL precursor solution, leading to a more uniform and defect-free layer.
2. Electron Transport Layer (ETL) Deposition (Example: SnO₂)
-
Action: Prepare a SnO₂ nanoparticle solution (e.g., from a commercial source or synthesized in-house). Spin-coat the SnO₂ solution onto the cleaned FTO substrates and anneal according to the supplier's or a literature-established protocol.
-
Reasoning (Authoritative Grounding): A uniform and well-crystallized ETL is crucial for efficient electron extraction from the perovskite layer and for blocking holes. The annealing step is necessary to remove residual solvents and to form a dense and conductive metal oxide layer.
3. Perovskite Precursor Preparation with EABr
-
Action: In a nitrogen-filled glovebox, prepare the main perovskite precursor solution. For a common formulation, this may involve dissolving formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a co-solvent mixture of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., in a 4:1 volume ratio).
-
Reasoning (Expertise & Experience): The use of a co-solvent system allows for better control over the crystallization kinetics. DMSO, with its higher boiling point and strong coordination with lead iodide, helps to form intermediate phases that can lead to more uniform and larger perovskite grains upon annealing.
-
Action: Prepare a stock solution of EABr in one of the anhydrous solvents (e.g., DMF). Add a specific molar percentage of the EABr stock solution to the main precursor solution. Stir the final solution at room temperature for at least 2 hours.
-
Reasoning (Trustworthiness): Preparing a stock solution ensures accurate and reproducible addition of the EABr additive. Adequate stirring is necessary to ensure a homogeneous precursor solution, which is critical for uniform film formation.
4. Perovskite Film Deposition
-
Action: Transfer the ETL-coated substrates into the nitrogen-filled glovebox. Spin-coat the EABr-containing perovskite precursor solution. A two-step program is often effective (e.g., 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds).
-
Action: During the second, high-speed step (e.g., at around 20 seconds), dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Reasoning (Expertise & Experience): The anti-solvent is immiscible with the perovskite precursors but miscible with the host solvents (DMF/DMSO). Its introduction induces rapid supersaturation of the precursor solution, leading to the formation of a dense and uniform nucleus distribution, which is the foundation for a high-quality perovskite film.
-
Action: Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-15 minutes).
-
Reasoning (Authoritative Grounding): The thermal annealing step promotes the growth and coalescence of the nuclei into larger crystalline grains and removes any residual solvent. The optimal temperature and time are crucial for achieving the desired film morphology and crystallinity.
5. Hole Transport Layer (HTL) and Electrode Deposition
-
Action: Prepare the HTL solution (e.g., Spiro-OMeTAD with additives like Li-TFSI and t-BP in chlorobenzene). Spin-coat the HTL solution onto the perovskite film.
-
Reasoning (Trustworthiness): The HTL is essential for efficiently extracting holes from the perovskite and transporting them to the back contact. The additives in the Spiro-OMeTAD solution are necessary to increase its conductivity and to p-dope the material.
-
Action: Finally, thermally evaporate the metal back contact (e.g., gold or silver) under high vacuum to complete the device.
-
Reasoning (Expertise & Experience): Thermal evaporation under high vacuum ensures the deposition of a pure and uniform metal contact without damaging the underlying organic HTL.
References
- Yang, S. et al. (2021). Profiling the organic cation-dependent degradation of organolead halide perovskite solar cells.
- Wang, Z. et al. (2016). Organic Cation-Dependent Degradation Mechanism of Organotin Halide Perovskites.
- Juarez-Perez, E. J. et al. (2019). Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid–Base Theory.
- Dong, Q. et al. (2016). Degradation of Methylammonium Lead Iodide Perovskite Structures through Light and Electron Beam Driven Ion Migration.
- Controlling the Phase Segregation in Mixed Halide Perovskite through Nanocrystal Size.
- Organic Cation‐Dependent Degradation Mechanism of Organotin Halide Perovskites.
- Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells. MDPI. [Link]
- Enhancing Intermolecular Interaction of Spiro-OMeTAD for Stable Perovskite Solar Cells with Efficiencies over 24%.
- Halide Segregation in Mixed Halide Perovskites: Visualiz
- Phase segregation in inorganic mixed-halide perovskites: from phenomena to mechanisms. Researching. [Link]
- The stability of inorganic perovskite solar cells: from m
- Photoinduced Phase Segregation in Mixed Halide Perovskites: Thermodynamic and Kinetic Aspects of Cl–Br Segreg
- Palmer, J. et al. (2024). Problems With Solutions: Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. The Royal Society of Chemistry. [Link]
- Zhu, H. et al. (2022). Long-term operating stability in perovskite photovoltaics. University of Toronto. [Link]
- Effect of the SnO2 Electron Transport Layer on the Performance of Perovskite Solar Cells.
- Long-Term Stability in Perovskite Solar Cells Through Atomic Layer Deposition of Tin Oxide. NREL. [Link]
- A quantitative and spatially resolved analysis of the performance-bottleneck in high efficiency, planar hybrid perovskite solar cells. RSC Publishing. [Link]
- A Quantitative Analysis of the Research Trends in Perovskite Solar Cells in 2009–2019. MDPI. [Link]
- Quantitative Analysis of Perovskite Morphologies Employing Deep Learning Framework Enables Accurate Solar Cell Performance Prediction.
- Kerner, R. A. et al. (2020). Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II)
- Enhancement of the environmental stability of perovskite thin films via AZ5214-photoresist and PMMA co
- Recent Advances of Doped SnO2 as Electron Transport Layer for High-Performance Perovskite Solar Cells. MDPI. [Link]
- Enhancing FAPbI3 perovskite solar cell performance with a methanesulfonate-based additive. RSC Publishing. [Link]
- Emami, S. et al. (2015). Recent Progress in Long-term Stability of Perovskite Solar Cells.
- Light-induced effects on Spiro-OMeTAD films and hybrid lead halide perovskite solar cells. ScienceDirect. [Link]
- Optimization of crystallization dynamics in wide-bandgap bromine–iodine perovskite films for high-performance perovskite–organic tandem solar cells. RSC Publishing. [Link]
- Advances in the Stability of Halide Perovskite Nanocrystals. MDPI. [Link]
- How to (Not) Make a Perovskite Solar Panel: A Step-by-Step Process. PSE Community. [Link]
- Stability of perovskite m
- Methylamine Vapor Exposure for Improved Morphology and Stability of Cesium-Methylammonium Lead Halide Perovskite Thin-Films. arXiv. [Link]
- Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystalliz
- Optimization of SnO2 electron transport layer for efficient planar perovskite solar cells with very low hysteresis. RSC Publishing. [Link]
- TiO2/SnO2 Bilayer Electron Transport Layer for High Efficiency Perovskite Solar Cells. MDPI. [Link]
- How to prepare a perovskite precursor?
- Spiro[fluorene-9,9′-xanthene]-based hole shuttle materials for effective defect passivation in perovskite solar cells. RSC Publishing. [Link]
- Solar cell comprising a metal-oxide buffer layer and method of fabric
- DFT-Computational Modeling and TiberCAD Frameworks for Photovoltaic Performance Investigation of Copper-Based 2D Hybrid Perovskite Solar Absorbers. PubMed Central. [Link]
Sources
- 1. web.stanford.edu [web.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researching.cn [researching.cn]
- 6. Photoinduced Phase Segregation in Mixed Halide Perovskites: Thermodynamic and Kinetic Aspects of Cl–Br Segregation (Journal Article) | OSTI.GOV [osti.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale Production of Ethylamine Hydrobromide
This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of Ethylamine hydrobromide (C₂H₅NH₃Br). We will address common challenges, provide in-depth troubleshooting guidance, and present validated protocols to enhance yield, purity, and process safety. Our focus is on the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most direct and widely used method for industrial production is the acid-base reaction between ethylamine (C₂H₅NH₂) and hydrobromic acid (HBr). This reaction is a straightforward neutralization that forms the ethylammonium salt. The primary challenge lies not in the core reaction, but in controlling the reaction conditions to ensure high purity and in managing the properties of the final product.
Q2: Why is temperature control so critical during the initial reaction?
The neutralization reaction between an amine and a strong acid is highly exothermic.[1] Failure to adequately control the temperature can lead to several issues on an industrial scale:
-
Localized Boiling: Can cause solvent loss and create pressure build-up in the reactor.
-
Side Reactions: Elevated temperatures can promote the degradation of ethylamine or lead to the formation of impurities.
-
Safety Hazards: Uncontrolled exotherms can lead to runaway reactions, which are a significant safety concern in large-scale production.
Q3: My final product is off-color (e.g., yellow or brown). What are the likely causes?
Discoloration is typically due to the presence of impurities. Potential sources include:
-
Starting Material Quality: Impurities in the initial ethylamine or hydrobromic acid can carry through the process.
-
Oxidation: Amines can be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
-
Thermal Degradation: If the product is heated excessively during drying or solvent removal, degradation can occur.
-
Corrosion Products: If the reaction vessel is not constructed of appropriate materials, trace metal ions from corrosion can cause discoloration.[2]
Q4: Is this compound hygroscopic? How should it be stored?
Yes, like many amine salts, this compound is hygroscopic and will absorb moisture from the atmosphere. This can lead to clumping and affect the material's physical properties and assay. It should be stored in tightly sealed containers in a cool, dry place, preferably in a desiccated environment or under an inert atmosphere to maintain its integrity.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems encountered during production in a detailed question-and-answer format.
Low Yields and Reaction Inefficiency
Q5: My reaction yield is consistently below 85%. What are the primary factors to investigate?
Low yields can often be traced back to several key areas. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: While the salt formation is typically fast, ensure sufficient reaction time and proper mixing, especially in large, viscous batches. The reaction can be monitored for completion by checking the pH of the solution.
-
Reagent Stoichiometry and Quality:
-
Amine Purity: Industrial ethylamine may contain water or other amines (diethylamine, triethylamine) from its synthesis process.[3][4] These impurities will consume HBr and lead to a complex product mixture, making isolation of pure this compound difficult.[5]
-
Acid Concentration: The concentration of the hydrobromic acid is critical. Using a dilute acid will introduce excess water, which must be removed later, potentially increasing thermal stress on the product and increasing costs. A specific gravity of at least 1.42 is recommended for analogous amine hydrobromide syntheses.[6]
-
-
Mechanical Losses: During filtration, washing, and transfer between vessels, significant product loss can occur, particularly if the product is a fine powder.[1] Ensure filter cloths are of the appropriate mesh size and that vessels are completely scraped and washed.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting Decision Tree for Low Yields.
Product Purity and Impurity Profile
Q6: I am observing significant byproducts. How can these be minimized?
Byproduct formation is almost always linked to the purity of the starting materials and the reaction conditions.
-
Over-alkylation Products: If your ethylamine source is contaminated with diethylamine or triethylamine, you will inevitably form their corresponding hydrobromide salts.[5][7] These are often difficult to separate from the desired product due to similar solubilities. The best solution is to use ethylamine with a high purity specification (>99%).
-
Heat Stable Salts (HSS): In industrial settings, contaminants from feed streams or air leaks (like oxygen) can lead to the formation of acids (e.g., formic, acetic).[8][9] These acids react with the amine to form "heat stable salts" that cannot be removed by simple heating.[8][10] The presence of HSS can lead to corrosion and reduced capacity.[2][11]
-
Mitigation: Ensure all raw materials are free from acidic impurities. Maintain an inert atmosphere during the reaction and storage to prevent oxidative degradation.[9]
-
Table 1: Common Impurities and Their Sources
| Impurity Name | Chemical Formula | Typical Source | Mitigation Strategy |
| Dithis compound | (C₂H₅)₂NH₂Br | Impurity in ethylamine starting material.[5] | Use high-purity ethylamine (>99%). |
| Trithis compound | (C₂H₅)₃NHBr | Impurity in ethylamine starting material.[5] | Use high-purity ethylamine (>99%). |
| Ammonium Bromide | NH₄Br | If ammonia is present in the ethylamine. | Use high-purity ethylamine. |
| Heat Stable Salts (HSS) | e.g., Ethylammonium acetate | Acidic contaminants in reagents or process lines.[8] | Source high-quality reagents; inert atmosphere. |
Process Control and Safety
Q7: How can I safely manage the highly exothermic addition of hydrobromic acid on a large scale?
Managing the exotherm is a critical safety and quality control point.
-
Slow, Controlled Addition: The hydrobromic acid should be added to the ethylamine solution (or vice-versa, depending on the process) slowly and subsurface to ensure rapid dispersion and heat transfer.
-
Efficient Cooling: The reactor must be equipped with a high-efficiency cooling jacket. The reaction temperature should be maintained at a low level (e.g., 0-10°C) during the addition.[12]
-
Dilution with a Solvent: Performing the reaction in a suitable solvent can help to dissipate the heat more effectively. The choice of solvent will depend on the subsequent workup steps.
Q8: What materials of construction are recommended for the reactor and downstream equipment?
Hydrobromic acid is highly corrosive, especially at elevated temperatures. Amine salt solutions can also be corrosive.[2]
-
Glass-lined steel reactors are an excellent choice for their high resistance to acid corrosion.
-
High-alloy metals such as Hastelloy® or other nickel-chromium-molybdenum alloys can also be used.
-
Stainless steel (e.g., 316L) may be suitable for certain parts of the process, but its corrosion resistance should be validated under the specific reaction conditions, as high concentrations of HSS can facilitate corrosion.[2][8]
Industrial Synthesis and Purification Protocol
This protocol provides a robust method for the synthesis of high-purity this compound.
Step 1: Reaction Setup and Salt Formation
-
Vessel Preparation: Ensure a clean, dry, glass-lined reactor is ready. Purge the reactor with inert gas (e.g., nitrogen) to remove oxygen.
-
Reagent Charge: Charge the reactor with a 70% aqueous solution of ethylamine. Begin aggressive cooling of the reactor jacket to bring the internal temperature to 0-5°C.
-
Acid Addition: Slowly add a 48% aqueous solution of hydrobromic acid dropwise or via a dosing pump below the surface of the ethylamine solution.[13]
-
Causality: Subsurface addition prevents the localized formation of fumes and ensures immediate reaction and heat dissipation.
-
-
Temperature Monitoring: Carefully monitor the internal temperature. The addition rate must be controlled to ensure the temperature does not exceed 10°C.[12]
-
Completion Check: After the full charge of HBr, allow the mixture to stir for an additional 1-2 hours at room temperature. Check the pH to ensure it is near neutral or slightly acidic, indicating the reaction is complete.
Synthesis Reaction Pathway
Caption: Acid-Base Synthesis of this compound.
Step 2: Isolation and Purification
-
Concentration: Remove the water under reduced pressure. Maintain a bath temperature below 60°C to prevent thermal degradation of the product.[14] The goal is to obtain a concentrated syrup or a slurry.
-
Crystallization/Precipitation: Cool the concentrated mixture to approximately 70°C. Add cold acetone (an anti-solvent) while stirring vigorously.[6][12] This will cause the this compound to precipitate out of the solution as a white solid.
-
Causality: this compound is highly soluble in water but has very low solubility in acetone. This differential solubility is exploited for efficient purification. Impurities may remain in the acetone-water mixture.
-
-
Filtration: Collect the precipitated solid using a centrifuge or a filter press.
-
Washing: Wash the filter cake with additional portions of cold acetone until the washings are colorless.[6] This removes residual impurities.
-
Drying: Dry the final product under vacuum at a temperature not exceeding 50-60°C until a constant weight is achieved.
Table 2: Key Process Parameters
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0-10°C | Manages exotherm, prevents side reactions.[12] |
| HBr Concentration | 48% aqueous solution | Standard reagent grade, balances potency and handling.[13] |
| Drying Temperature | < 60°C | Prevents thermal degradation and discoloration.[14] |
| Purification Solvent | Acetone | Excellent anti-solvent for high-yield precipitation.[6][12] |
References
- Synthesis of methylammonium bromide (MABr). Bio-protocol.
- Cubic Cesium Lead Bromide Stabilized by Ethylammonium Incorporation. ACS Publications - Inorganic Chemistry.
- Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Amine Experts.
- Solution Route to Single-Crystalline Ethylammonium Lead Halide Microstructures. Chemistry Europe.
- β-BROMOthis compound. Organic Syntheses.
- Common amine system corrosion issues and how to solve them. Vysus Group.
- "Basics" of Acidic Heat Stable Amine Salts: Part 1. Sulphur Experts Inc. YouTube.
- Contamination in Amine Systems. Refining Community.
- A Stepwise Synthesis of Methylammonium Lead Bromide (MAPbBr3) Perovskite Using Lead Acetate Trihydrate as a Precursor. ITB Graduate School Conference.
- Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate.
- Ethylamine and Triethylamine Synthesis. The Hive Chemistry Discourse.
- Ethylamine Synthesis. Sciencemadness Discussion Board.
- Ethylamine Synthesis. Sciencemadness Discussion Board.
- Ethylamin. Wikipedia.
- Ethylamine from Bromoethane and Ammonia. Sciencemadness Discussion Board.
- Ethylamin Hydrochlorid Sicherheitsdatenblatt. Carl ROTH.
- Ethylamine Production Cost Analysis Report 2025. IMARC Group.
- The preparation of ethylamine and of diethylamine. SciSpace.
- Verfahren zur herstellung von ethylamin und butylamin. Google Patents.
- Ethylamin 2.5. GHC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 3. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Ethylamin 2.5 – GHC [ghc.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. refiningcommunity.com [refiningcommunity.com]
- 12. 2-Bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Halides: A Comparative Guide to Ethylamine Hydrobromide and Ethylamine Hydrochloride in Synthesis
For the modern researcher, the selection of reagents is a critical decision that dictates the trajectory of a synthesis. Among the myriad of choices for introducing an ethylamino moiety or for its use as a counterion, ethylamine hydrobromide and ethylamine hydrochloride stand out as common and versatile salts. While often considered interchangeable, the subtle yet significant differences imparted by their halide counterions—bromide versus chloride—can have profound implications for reaction outcomes, handling characteristics, and specific applications. This guide provides an in-depth, data-driven comparison to empower researchers, scientists, and drug development professionals in making the optimal choice for their synthetic endeavors.
At a Glance: Physicochemical Properties
The fundamental distinction between this compound and ethylamine hydrochloride lies in the halide anion. This seemingly minor variation influences key physical properties such as molecular weight, melting point, and, to some extent, solubility. These differences can be crucial in calculating molar equivalents, choosing appropriate reaction temperatures, and selecting suitable solvent systems.
| Property | This compound | Ethylamine Hydrochloride |
| CAS Number | 593-55-5[1] | 557-66-4[2] |
| Molecular Formula | C₂H₈BrN[1] | C₂H₈ClN[2] |
| Molecular Weight | 126.00 g/mol [1] | 81.54 g/mol [2] |
| Appearance | White to off-white crystalline solid | White crystalline powder[3] |
| Melting Point | ~159 °C | ~108 °C[3] |
| Solubility in Water | High | Readily soluble[3] |
| Solubility in Ethanol | Soluble | Soluble[4] |
| Hygroscopicity | Hygroscopic | Generally hygroscopic[3] |
The Deciding Factor: The Role of the Halide Counterion in Synthesis
The choice between a hydrobromide and a hydrochloride salt extends beyond mere physical properties; the counterion can actively or passively influence the course of a chemical reaction. This influence is most pronounced in solubility differences in organic solvents and in specific applications where the halide itself plays a role.
Solubility in Organic Solvents: A Subtle Distinction
The subtle differences in solubility between the hydrobromide and hydrochloride can be exploited in synthesis. For instance, in a reaction where the ethylammonium salt is a byproduct, selecting the salt that is less soluble in the reaction medium can facilitate its removal by filtration, thereby driving the reaction equilibrium forward. Conversely, if the ethylammonium salt is a reactant, choosing the more soluble option in the specific solvent system is crucial for achieving optimal reaction kinetics.
Perovskite Synthesis: A Case Study in Counterion Influence
The field of perovskite solar cells and light-emitting diodes (LEDs) offers a compelling example of how the choice of halide in ethylammonium salts can be a critical design parameter.[7][8] In the synthesis of these advanced materials, ethylammonium halides are often used as precursors or additives.[7][8]
The incorporation of bromide or chloride ions directly influences the crystallite structure, film morphology, and, most importantly, the optical bandgap of the resulting perovskite material.[7][8] For example, in the fabrication of blue perovskite LEDs, the introduction of ethylammonium bromide can be used to tune the emission wavelength.[9] Researchers have demonstrated that by adjusting the ratio of ethylammonium bromide, they can fine-tune the optoelectronic properties to achieve higher efficiency and spectral stability.[9] In tin-based perovskites, the use of different ethylammonium halides (iodide, bromide, and chloride) has been shown to modulate the crystallinity and defect density of the thin films.[7]
This ability to tailor the material properties by simply choosing a different halide highlights the importance of considering the specific synthetic goal when selecting between this compound and hydrochloride in this context.
Practical Considerations: Handling and Reactivity
Beyond the reaction vessel, the choice between these two salts has practical implications for storage, handling, and use in common synthetic transformations.
Hygroscopicity: A Shared Challenge
In-Situ Generation of Ethylamine: A Common Synthetic Strategy
In many organic synthesis applications, the desired reactant is the free base, ethylamine, which is a gas at room temperature. The hydrobromide and hydrochloride salts provide a stable, solid, and easy-to-handle source of ethylamine. The free base can be generated in situ by the addition of a stronger, non-nucleophilic base. This is a common strategy in reactions such as amide couplings, where the ethylammonium salt is used as the amine source.
For instance, in an amide coupling reaction using a coupling agent like DCC (dicyclohexylcarbodiimide), one would typically add an additional equivalent of a hindered base, such as diisopropylethylamine (Hünig's base), to neutralize the hydrohalic acid and liberate the nucleophilic ethylamine. The choice between the hydrobromide and hydrochloride salt in such a scenario is often dictated by the solubility of the resulting triethylammonium halide byproduct in the reaction solvent, which can impact product purification.
Experimental Protocols
General Protocol for Amide Coupling Using an Ethylammonium Salt
This protocol outlines a general procedure for the formation of an N-ethyl amide from a carboxylic acid and an ethylammonium salt, demonstrating the in situ generation of the free amine.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound or Ethylamine hydrochloride (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.
-
Add this compound (or hydrochloride) and DIPEA to the stirred solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the coupling agent (e.g., DCC) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the dicyclohexylurea (DCU) byproduct (if using DCC) will precipitate and can be removed by filtration.
-
The filtrate is then subjected to a standard aqueous work-up and purification by column chromatography to yield the desired N-ethyl amide.
Logical Decision-Making in Reagent Selection
The choice between this compound and ethylamine hydrochloride is not arbitrary and should be based on a careful consideration of the specific synthetic context. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A decision-making workflow for selecting between this compound and hydrochloride.
Conclusion
While this compound and ethylamine hydrochloride are often functionally similar in many synthetic applications, a nuanced understanding of their differences can be leveraged to the researcher's advantage. The choice of the halide counterion can influence physical properties, which in turn affects reaction conditions and purification strategies. In the specialized field of perovskite synthesis, the halide is not a mere spectator ion but an active component in tuning the final material's properties. For the discerning scientist, the decision between these two reagents is an opportunity to fine-tune the synthetic process, moving beyond a simple substitution to a more informed and strategic chemical design.
References
- Substitution of Ethylammonium Halides Enabling Lead-Free Tin-Based Perovskite Solar Cells with Enhanced Efficiency and Stability. ACS Applied Materials & Interfaces 2023, 15 (12), 15775–15784.
- Partial Substitution of Methylammonium Halides (Cl, Br, and I) in Double-Cation Tin Perovskite: Relative Impact on Material Properties and Solar Cell. ACS Publications.
- Industrial Applications of Hydrobromic Acid: From Pharmaceuticals to Polymers.
- Hydrobromic Acid: An Essential Reagent in Active Pharmaceutical Ingredient Synthesis.
- Crystalline Nature of Colloids in Methylammonium Lead Halide Perovskite Precursor Inks Revealed by Cryo-Electron Microscopy. Arnold Group.
- Choline chloride - Solubility of Things.
- Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- Fabrication of Semiconducting Methylammonium Lead Halide Perovskite Particles by Spray Technology. PubMed.
- 20.6: Reactions of Amines. Chemistry LibreTexts.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. ACP.
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
- Hydrobromide – Knowledge and References. Taylor & Francis.
- Solubility of Organic Compounds.
- Synergistic effect of the bromide and chloride ion on the inhibition of quaternary ammonium salts in haloid acid, corrosion inhibition of carbon steel measured by weight loss. ResearchGate.
- What is the solubility of Ammonium Bromide in different solvents?. Blog.
- CHAPTER 21: AMINES.
- 24.7: Reactions of Amines. Chemistry LibreTexts.
- Ethylamine hydrochloride. PubChem.
- Properties of Amines and their Hydrochloride Salt. ResearchGate.
- Counterion Exchange from Cl -> Br. Reddit.
- Hydrochloride salt of amine. Reddit.
- Ethanamine, hydrobromide (1:1). PubChem.
- The hydrochloride and hydrobromide salt forms of (S)-amphetamine. PubMed.
- An overview on Common Organic Solvents and their Toxicity Abstract.
- 2-Bromothis compound. PubChem.
- Properties of Common Organic Solvents.
- The solubility of ammonium bromide in alcoholic solvents. RSC Publishing.
- The hydrochloride and hydrobromide salt forms of (S)-amphetamine. ResearchGate.
- Ethylamine hydrochloride | Solubility of Things.
- Ethylamine - Wikipedia.
- Understanding the Applications of Ethylammonium Bromide in Optoelectronics.
Sources
- 1. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. What is the solubility of Ammonium Bromide in different solvents? - Blog [rixingxincai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Validation of Ethylamine Hydrobromide Purity: A Comparative Analysis of Titration Methods
In the exacting world of pharmaceutical development and fine chemical synthesis, the purity of a starting material like Ethylamine hydrobromide (EtNH₂·HBr) is a non-negotiable prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. As a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the precise quantification of its purity is of paramount importance. This guide offers an in-depth, comparative analysis of classical titration methods for the validation of this compound purity, juxtaposed with modern chromatographic techniques, to provide a comprehensive framework for analytical method selection.
The Imperative of Purity in this compound
This compound is the salt of a weak base, ethylamine, and a strong acid, hydrobromic acid. Its purity directly influences stoichiometric calculations, reaction kinetics, and the impurity profile of subsequent synthetic steps. The presence of excess reactants or by-products can lead to diminished yields and the generation of undesirable side products, complicating downstream purification and potentially compromising the safety of the final API. Consequently, the deployment of robust and validated analytical methods for purity determination is a critical quality control measure.
Titrimetric Analysis: The Gold Standard for Assay
Titration remains a cornerstone of chemical analysis, prized for its accuracy, precision, and cost-effectiveness. For a salt like this compound, two principal titrimetric approaches are particularly relevant: aqueous acid-base titration and non-aqueous titration.
Aqueous Acid-Base Titration: A Fundamental Approach
This method quantifies the ethylamine component of the salt. The sample is dissolved in water and titrated with a standardized strong base, such as sodium hydroxide (NaOH). The underlying reaction is a neutralization of the ethylammonium cation:
C₂H₅NH₃⁺ + OH⁻ → C₂H₅NH₂ + H₂O
The equivalence point, where stoichiometrically equivalent amounts of acid and base have reacted, is typically detected potentiometrically using a pH electrode, which provides greater accuracy and objectivity than colorimetric indicators.[1][2]
-
Preparation of 0.1 M NaOH: Prepare and standardize a 0.1 M sodium hydroxide solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 250 mg of this compound into a 150 mL beaker and dissolve in 50 mL of purified water.
-
Titration: Immerse a calibrated combination pH electrode into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH and titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: The purity of this compound is calculated as follows:
% Purity = (V × M × F.W. × 100) / W
Where:
-
Why Water as a Solvent? Water is a suitable solvent for this salt and allows for the straightforward neutralization of the acidic ethylammonium ion by a strong base.
-
Why Potentiometric Detection? This method avoids the subjective interpretation of color changes associated with indicators and is unaffected by sample color. It provides a more precise and reproducible endpoint determination.[2]
Non-Aqueous Titration: Enhancing Acidity for a Sharper Endpoint
For weakly basic substances, non-aqueous titrations can offer significantly sharper endpoints than their aqueous counterparts.[5][6] By using a protogenic (acidic) solvent like glacial acetic acid, the basicity of the amine is enhanced, allowing for a more defined titration curve.[5][6] The titrant is a strong acid, typically perchloric acid (HClO₄), dissolved in glacial acetic acid.[7]
For hydrohalide salts like this compound, the halide ion can interfere. This is overcome by adding mercuric acetate, which replaces the bromide ion with the acetate ion, which is a strong base in acetic acid.[8]
-
Preparation of 0.1 M Perchloric Acid: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid against a primary standard.
-
Sample Preparation: Accurately weigh approximately 250 mg of this compound into a 150 mL beaker. Dissolve in 50 mL of glacial acetic acid. Add 10 mL of mercuric acetate solution and a few drops of crystal violet indicator, or use a potentiometric electrode suitable for non-aqueous titrations.
-
Titration: Titrate with the standardized 0.1 M perchloric acid. The endpoint is indicated by a color change (e.g., violet to blue-green for crystal violet) or the point of maximum inflection on the potentiometric curve.
-
Calculation: The purity is calculated using the same formula as for the aqueous titration, substituting the molarity of the perchloric acid titrant.
-
Why Glacial Acetic Acid? This solvent enhances the basicity of the ethylamine, leading to a more pronounced potential jump at the equivalence point.[5][6]
-
Why Perchloric Acid? Perchloric acid is a very strong acid in this medium, which contributes to a sharper endpoint.[7]
-
Why Mercuric Acetate? This reagent prevents interference from the bromide ion, ensuring that only the amine is titrated.[8]
A Comparative Look at Alternative Analytical Methods
While titration is excellent for determining the overall purity (assay), it is not specific and cannot distinguish the main component from other basic impurities. For a comprehensive purity assessment, chromatographic methods are indispensable as they can separate and quantify individual components, including impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile and thermally labile compounds. A reversed-phase HPLC method can be developed to quantify this compound and its potential impurities. Since ethylamine lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[9][10]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds. While this compound as a salt is non-volatile, it can be analyzed by GC after derivatization or by analyzing the free base. GC is particularly effective for identifying and quantifying volatile organic impurities.[11][12] Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of impurities.[11][12][13]
Head-to-Head: A Data-Driven Comparison
The choice of analytical method is a balance of several factors, including the required level of detail, sample throughput, and cost.
| Parameter | Aqueous Titration | Non-Aqueous Titration | HPLC | GC (with derivatization) |
| Principle | Neutralization in water | Neutralization in an organic solvent | Differential partitioning | Volatility and partitioning |
| Specificity | Low (measures total basicity) | Low (measures total basicity) | High (separates individual components) | High (separates volatile components) |
| Accuracy | High (Recovery typically 98-102%) | Very High (Recovery typically 99-101%) | High (Recovery typically 98-102%) | High (Recovery typically 98-102%) |
| Precision (%RSD) | Very High (<0.5%) | Very High (<0.3%) | High (<1%) | High (<2%) |
| Limit of Quantitation (LOQ) | ~0.1% | ~0.1% | Low (µg/mL to ng/mL range) | Low (ng/mL to pg/mL range) |
| Impurity Profiling | No | No | Yes | Yes |
| Instrumentation Cost | Low | Low | High | High |
| Analysis Time per Sample | Fast | Fast | Moderate to Slow | Moderate to Slow |
Visualizing the Analytical Workflow and Decision Matrix
The following diagrams illustrate the general workflow for titrimetric analysis and a decision-making framework for selecting the appropriate analytical method.
Caption: Generalized workflow for the titrimetric purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound analysis.
Conclusion
For the routine quality control and assay of this compound, both aqueous and non-aqueous titration methods offer a high degree of accuracy and precision. Non-aqueous titration is often superior due to the sharper, more defined endpoint it provides for weakly basic amine salts. However, neither titration method can provide a detailed impurity profile.
Therefore, a comprehensive quality control strategy should employ titration for the primary assay and leverage the specificity of chromatographic techniques like HPLC and GC for the identification and quantification of impurities. This orthogonal approach, combining a classical, highly precise method with modern, specific techniques, ensures a thorough and robust validation of this compound purity, ultimately safeguarding the quality of the final pharmaceutical product.
References
- Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (2025).
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.).
- Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. (2025).
- Validation, analysis and comparison of two chromatographic methods developed for analysis of amines in peat soil-w
- Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (n.d.). Europe PMC. [Link]
- Non-Aqueous Titration: Types, Advantages & Applic
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). JETIR. [Link]
- 2.6. Non-aqueous titration. (2017). digicollections.net. [Link]
- Acid-Base Titrations. (2022). Chemistry LibreTexts. [Link]
- No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2008).
- 9.2: Acid–Base Titrations. (2022). Chemistry LibreTexts. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
- 5.
- Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review. (n.d.). AWS. [Link]
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. [Link]
- Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. (2018). NIH. [Link]
- Chromatogram comparison of a cation and seven different amine... (n.d.).
- Method Validation: Potentiometric Surfactant Titration. (2021).
- Ethanamine, hydrobromide (1:1). (n.d.). PubChem. [Link]
- This compound. (n.d.). ChemBK. [Link]
- FE 211 ANALYTICAL CHEMISTRY Experiment No. 2 NEUTRALIZATION TITRATIONS IN AQUEOUS SOLUTIONS. (n.d.). FE 211 ANALYTICAL CHEMISTRY. [Link]
- Potentiometric Sensing. (2020).
- nonaqueous potentiometric titration: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Lab Demonstration | Acid - Base Titr
- Study of Various Aqueous and Non-Aqueous Amine Blends for Hydrogen Sulfide Removal from Natural Gas. (2025).
- Analytical Method Development and Validation of Galantamine HBr ER Capsule in Presence of its Related Impurities by RP-HPLC. (n.d.). ijrpr. [Link]
- A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. (2021). MDPI. [Link]
- Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. (2008). OSTI.GOV. [Link]
- A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide. (2021). ScienceOpen. [Link]
- Analytical Method Development and Validation of RP-HPLC Method for Determination of Eletriptan HBr. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. sips.org.in [sips.org.in]
- 5. Non-Aqueous Titration: Types, Advantages & Applications | AESL [aakash.ac.in]
- 6. pharmdguru.com [pharmdguru.com]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. digicollections.net [digicollections.net]
- 9. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. rroij.com [rroij.com]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different Ethylamine hydrobromide synthesis routes
An In-depth Comparative Analysis of Synthesis Routes for Ethylamine Hydrobromide
Abstract
This compound (CH₃CH₂NH₃⁺Br⁻) is a valuable chemical intermediate with applications ranging from organic synthesis to its use as a precursor in the development of advanced materials like perovskites.[1] The selection of an appropriate synthetic route is paramount for researchers and drug development professionals, balancing factors such as yield, purity, scalability, cost, and safety. This guide provides a comprehensive comparative analysis of the predominant synthetic pathways to ethylamine, which is the immediate precursor to the target hydrobromide salt. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of key performance metrics for the Hofmann rearrangement, Gabriel synthesis, and reductive amination, alongside a discussion of direct ammonolysis.
Foundational Chemistry: From Ethylamine to its Hydrobromide Salt
All synthetic routes discussed converge on a final, straightforward acid-base neutralization step. The synthesized ethylamine, a volatile and basic compound, is converted to its more stable, crystalline, and easily handleable hydrobromide salt by reaction with hydrobromic acid.[2]
Standard Protocol for Hydrobromide Salt Formation:
-
The crude or purified ethylamine solution (in a suitable solvent like ethanol or ether) is cooled in an ice bath.
-
An equimolar amount of concentrated hydrobromic acid (HBr) is added dropwise with continuous stirring. The reaction is exothermic.
-
The resulting precipitate, this compound, is collected by filtration.
-
The collected solid is washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any non-polar impurities.
-
The product is dried under vacuum to yield white, crystalline this compound.
The core of this guide, therefore, focuses on the comparative synthesis of the ethylamine precursor.
Caption: Simplified mechanism of the Hofmann Rearrangement.
Advantages:
-
Produces a primary amine with good purity.
-
The starting material, propionamide, is readily accessible.
Disadvantages:
-
Uses hazardous materials, including bromine and strong bases.
-
The reaction stoichiometry requires multiple equivalents of base.
-
Not atom-economical due to the loss of a carbon atom as CO₂.
Experimental Protocol: Hofmann Rearrangement
Materials:
-
Propionamide
-
Bromine (Br₂)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure: [3][4]1. Preparation of Reagents: Prepare a solution of KOH in water and cool it in an ice bath. Separately, prepare a solution of bromine in another portion of the cold KOH solution. This in-situ formation of potassium hypobromite (KOBr) is crucial. 2. Reaction: Dissolve propionamide in water and cool the solution thoroughly in an ice bath. Slowly add the cold potassium hypobromite solution to the propionamide solution with vigorous stirring, ensuring the temperature remains low. 3. Rearrangement: After the addition is complete, slowly warm the reaction mixture. The rearrangement to the isocyanate and subsequent hydrolysis to ethylamine will occur. 4. Isolation: The ethylamine is volatile and can be distilled from the reaction mixture and collected in a flask containing hydrobromic acid to directly form the hydrobromide salt.
Route 2: Gabriel Synthesis from Ethyl Halide
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common in direct ammonolysis. [5][6] Principle & Mechanism: The synthesis begins with the deprotonation of phthalimide by a strong base (e.g., potassium hydroxide) to form the nucleophilic potassium phthalimide. [6]This nucleophile then attacks an ethyl halide (like ethyl bromide) in a classic Sₙ2 reaction to form N-ethylphthalimide. The crucial final step is the liberation of the primary amine. While acidic or basic hydrolysis is possible, it is often slow. The preferred method is hydrazinolysis, where hydrazine is used to cleave the N-ethylphthalimide, yielding ethylamine and the stable phthalhydrazide byproduct. [5][7]
Sources
- 1. This compound | 593-55-5 [chemicalbook.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. Solved: How will you prepare ethylamine from the propionamide ? [Chemistry] [gauthmath.com]
- 4. How will you prepare ethylamine by using Hofmann bromamide reaction? Or write chemical equations to prepare ethanamine from propanamide. [allen.in]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Spectroscopic Characterization of Ethylamine Hydrobromide
This guide provides an in-depth technical comparison of spectroscopic methods for the characterization of ethylamine hydrobromide (CH₃CH₂NH₃⁺Br⁻). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated analytical workflow. We will explore the foundational techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supplemented by a comparative look at alternative analytical approaches.
Section 1: The Imperative of Rigorous Characterization
In the realm of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is paramount. This compound, a simple primary amine salt, serves as an excellent model for demonstrating fundamental spectroscopic principles. The protonation of the amine to form an ammonium salt dramatically alters its electronic environment and intermolecular interactions, changes that are readily detected by NMR and IR spectroscopy.[1] This guide will dissect the spectral signatures that unequivocally define its structure.
Section 2: Experimental Design & Protocols
A successful analysis hinges on a well-designed experiment. The following protocols are presented as self-validating systems, where the expected outcomes logically confirm the compound's identity.
Safety First: Handling this compound
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant.[2][3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2]
-
Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. For this compound, we will acquire both ¹H (proton) and ¹³C (carbon-13) NMR spectra.
Rationale for Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. Its benefits are twofold:
-
This compound is highly soluble in water.
-
The labile acidic protons of the ammonium group (-NH₃⁺) will exchange with the deuterium atoms of the solvent. This simplifies the spectrum by causing the -NH₃⁺ proton signal to diminish or disappear, a key diagnostic feature for identifying exchangeable protons.[5]
Step-by-Step ¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of D₂O in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual HDO signal (typically ~4.79 ppm).
-
Integrate the signals to determine the relative ratio of protons.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.
-
Set the spectral width to cover a range of 0 to 60 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Rationale for Sample Preparation: The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples. It involves mixing the sample with dry KBr powder and pressing it into a thin, transparent disk, minimizing interference from solvents.
Step-by-Step FT-IR Acquisition (KBr Pellet):
-
Preparation: Gently grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Section 3: Data Analysis and Structural Confirmation
The data obtained from these experiments provide a complete picture of the this compound structure.
NMR Spectral Interpretation
The NMR spectra confirm the ethyl group's connectivity and the effect of the positively charged nitrogen.
Table 1: Expected ¹H and ¹³C NMR Data for this compound in D₂O
| Nucleus | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (¹H) |
| ¹H | CH₃ -CH₂-NH₃⁺ | ~1.3 | Triplet (t) | ~7.3 | 3H |
| ¹H | CH₃-CH₂ -NH₃⁺ | ~3.1 | Quartet (q) | ~7.3 | 2H |
| ¹H | CH₃-CH₂-NH₃⁺ | Variable (~7-8) | Broad Singlet | N/A | 3H (disappears in D₂O) |
| ¹³C | CH₃ -CH₂-NH₃⁺ | ~10-15 | Singlet | N/A | N/A |
| ¹³C | CH₃-CH₂ -NH₃⁺ | ~40-45 | Singlet | N/A | N/A |
Note: Predicted chemical shifts are based on typical values for similar structures. The signal for the NH₃⁺ protons will exchange with D₂O and may not be visible.[5][6]
-
¹H NMR Analysis: The spectrum is characterized by two key signals: a triplet around 1.3 ppm and a quartet around 3.1 ppm. The triplet corresponds to the methyl (CH₃) protons, which are split by the two adjacent methylene (CH₂) protons (n+1 = 2+1 = 3). The quartet represents the methylene protons, split by the three methyl protons (n+1 = 3+1 = 4). The downfield shift of the CH₂ signal compared to a neutral amine is a direct consequence of the powerful electron-withdrawing effect of the adjacent positively charged -NH₃⁺ group. The integrated areas of these signals will be in a 3:2 ratio, confirming the structure.
-
¹³C NMR Analysis: The spectrum will show two distinct signals. The signal for the CH₂ carbon is significantly deshielded (shifted downfield) due to its direct attachment to the electronegative nitrogen atom.[7]
FT-IR Spectral Interpretation
The IR spectrum provides definitive evidence of the ammonium functional group.[1]
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Bond | Intensity |
| 3200 - 2800 | N-H⁺ Stretching | N-H | Strong, very broad |
| 2980 - 2850 | C-H Stretching | C-H | Medium (superimposed on N-H⁺ stretch) |
| 1625 - 1560 | Asymmetric N-H⁺ Bending | N-H | Medium |
| 1550 - 1500 | Symmetric N-H⁺ Bending | N-H | Medium |
| 1250 - 1020 | C-N Stretching | C-N | Medium-Weak |
-
IR Analysis: The most prominent feature is the extremely broad and intense absorption band spanning from ~3200 to 2800 cm⁻¹. This is the hallmark of the N-H⁺ stretching vibrations in a primary amine salt, broadened by extensive hydrogen bonding in the solid state.[1] Sharper peaks corresponding to C-H stretching vibrations are often seen superimposed on this broad envelope. The presence of N-H⁺ bending (deformation) bands in the 1625-1500 cm⁻¹ region further confirms the formation of the ammonium salt.[1][8] A reference spectrum from the NIST Chemistry WebBook can be used for final confirmation.[9]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical process for spectral interpretation.
Section 4: Comparison with Alternative Characterization Methods
While NMR and IR are powerful tools, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed C-H framework, connectivity, chemical environment. | Unambiguous structural elucidation. | Requires solubility, relatively large sample amount, can be insensitive to impurities. |
| IR Spectroscopy | Identification of functional groups (e.g., N-H⁺, C-H). | Fast, requires small sample amount, good for confirming functional groups. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| Mass Spectrometry (MS) | Molecular weight of the cation (ethylammonium). | High sensitivity, requires very small sample amount. | Fragmentation can be complex; does not directly detect the bromide counter-ion in positive ion mode. |
| Elemental Analysis (CHN) | Percentage composition of C, H, and N. | Provides empirical formula, good for purity assessment. | Does not give structural information; destructive. |
| Ion Chromatography | Detection and quantification of the bromide anion.[10] | Directly confirms the presence and purity of the counter-ion. | Requires specialized instrumentation; provides no information on the organic cation. |
For routine confirmation, the combination of NMR and IR spectroscopy provides the most comprehensive and cost-effective structural information. Mass spectrometry is an excellent complementary technique for confirming the molecular weight of the cation, while elemental analysis is best suited for rigorously establishing purity for a new batch of material.
Section 5: Conclusion
The spectroscopic characterization of this compound is a clear and logical process when approached with a foundational understanding of analytical principles. ¹H NMR confirms the ethyl backbone through its characteristic triplet-quartet pattern and integration, while ¹³C NMR verifies the two unique carbon environments. FT-IR spectroscopy provides the definitive "fingerprint" of the primary ammonium salt through its distinctive broad N-H⁺ stretching and bending vibrations. By employing the structured protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize this and similar amine salt compounds, ensuring the scientific integrity of their work.
References
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- NIST. (n.d.). This compound Condensed phase thermochemistry data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Pearson, W. B., & Anderson, J. E. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH2(+) stretching frequencies in crystalline phases. The Journal of Physical Chemistry B, 113(49), 15914–15920. [Link]
- LibreTexts Chemistry. (2021). 24.10: Spectroscopy of Amines. [Link]
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1).
- Cortese, F. (1936). β-BROMOthis compound. Organic Syntheses, 16, 7. [Link]
- PubChem. (n.d.). Trithis compound.
- NIST. (n.d.). Ethylamine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- NIST. (n.d.). Ethylamine Gas phase thermochemistry data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- NIST. (n.d.). Ethylamine Ion clustering data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. [Link]
- Kärger, J., et al. (2020). Temperature dependence of 1H NMR chemical shifts and diffusivity of confined ethylammonium nitrate ionic liquid. Magnetic Resonance, 1(1), 107-115. [Link]
- Bioregistry. (n.d.).
- Ivanova, B., & Spiteller, M. (2010). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(4), 849–855. [Link]
- SpectraBase. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]
- Sciencemadness Discussion Board. (2012). Ethylamine Synthesis. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).
- re3data.org. (2023).
- Reddit. (2020). Identifying organic salts?. r/OrganicChemistry. [Link]
- Safrole. (n.d.).
- Alkhawaldeh, K., & Al-Dhuraibi, Y. (2019). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. [Link]
- NIST. (n.d.). This compound Notes. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts.
- Waite, S., Cummings, A., & Smith, G. (2013).
- Bauer, J. F., et al. (1997). U.S. Patent No. 5,686,588. U.S.
- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
- University College London. (n.d.). Chemical shifts. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound [webbook.nist.gov]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
A Researcher's Guide to Ethylamine Moiety Introduction: A Comparative Analysis of Alternatives to Ethylamine Hydrobromide
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of the ethylamine functionality is a frequent and critical transformation. For decades, ethylamine hydrobromide has served as a workhorse reagent for this purpose. However, its use is not without challenges, including its hygroscopic nature and the potential for side reactions mediated by the bromide counter-ion. This guide offers an in-depth comparison of viable alternatives, providing researchers with the data and insights needed to select the optimal reagent for their specific synthetic context.
The Incumbent: this compound (EtNH₂·HBr)
This compound is a crystalline solid, making it easier to handle and weigh compared to gaseous ethylamine. It's typically used in reductive amination protocols where it is neutralized in situ with a non-nucleophilic base to liberate the free amine, which then reacts with a carbonyl compound.
Challenges:
-
Hygroscopicity: The salt readily absorbs moisture from the air, complicating accurate weighing and potentially introducing unwanted water into reactions.[1]
-
Basicity Requirements: Requires at least one equivalent of a base to liberate the free ethylamine, adding to the reagent cost and potentially complicating workup.
-
Bromide Interference: The bromide ion can, in some cases, act as a nucleophile or influence the reactivity of catalytic species.
The Alternatives: A Head-to-Head Comparison
The choice of an ethylamine source is dictated by factors such as substrate compatibility, reaction scale, cost, and safety considerations. Below, we analyze the most common alternatives.
Ethylamine Hydrochloride (EtNH₂·HCl)
Often the most direct substitute for the hydrobromide salt, ethylamine hydrochloride offers similar handling benefits as a solid reagent.
-
Advantages: Generally less expensive and less hygroscopic than its hydrobromide counterpart. The chloride ion is typically a poorer nucleophile than bromide, reducing the risk of unwanted side reactions.[2][3]
-
Disadvantages: Like the HBr salt, it requires in situ neutralization. Its solubility profile in organic solvents can differ, potentially requiring process optimization.
-
Best Use Case: A cost-effective, drop-in replacement for EtNH₂·HBr in most standard protocols, particularly in reductive aminations.[2]
Ethylamine Solutions (e.g., 2.0 M in THF, 70% in H₂O)
Using pre-dissolved ethylamine eliminates the need for a solid and the addition of a separate base.
-
Advantages: The free base is immediately available for reaction, simplifying reaction setup. Solutions in organic solvents like THF are directly compatible with many common reaction media. Aqueous solutions are highly concentrated and economical for large-scale applications.[4]
-
Disadvantages: Ethylamine is a volatile and flammable gas with a strong ammoniacal odor.[4][5] Solutions require careful handling and storage to prevent evaporation and exposure.[6] The presence of a co-solvent (THF, water) must be compatible with the desired reaction chemistry.
-
Best Use Case: High-throughput screening or process chemistry where the convenience of a liquid reagent outweighs the handling challenges. Ideal for reactions sensitive to the presence of halide salts.
N-Boc-ethylamine (Boc-NHET)
A protected form of ethylamine, N-Boc-ethylamine allows for the introduction of the ethylamine group under conditions that might not be compatible with a free primary amine.
-
Advantages: The Boc-protected amine is significantly less nucleophilic and basic, preventing it from reacting with sensitive functional groups on the substrate.[7] It is stable under a wide range of basic and nucleophilic conditions.[7] The Boc group is readily removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane).[7][8][9]
-
Disadvantages: This is a two-step approach requiring an additional deprotection step, which adds to the overall synthesis time and cost.
-
Best Use Case: Multi-step syntheses of complex molecules with multiple functional groups where chemoselectivity is paramount.
The Gabriel Synthesis
A classic and highly reliable method for preparing primary amines, the Gabriel synthesis uses potassium phthalimide as an ammonia surrogate to avoid the over-alkylation problems common with direct alkylation.[10][11][12]
-
Advantages: Exclusively produces primary amines, preventing the formation of secondary or tertiary amine byproducts.[11][12] The phthalimide starting material is a stable, easy-to-handle solid.
-
Disadvantages: The reaction requires a strong nucleophile (phthalimide anion) and is therefore generally limited to primary alkyl halides (e.g., ethyl bromide or ethyl iodide).[10][11] The final deprotection step to release the amine can require harsh conditions (e.g., strong acid or hydrazine).[13]
-
Best Use Case: When starting from an ethyl halide (Et-X) and a clean, high-yield synthesis of pure ethylamine is required without byproducts.
Data Presentation: Comparative Performance in Reductive Amination
Reductive amination is one of the most common applications for introducing an ethylamine moiety.[14][15][16] The choice of amine source and reducing agent can significantly impact yield and reaction time.
| Amine Source | Carbonyl Substrate | Reducing Agent | Typical Yield (%) | Key Considerations |
| EtNH₂·HBr (+ Et₃N) | Cyclohexanone | NaBH(OAc)₃ | ~85-95% | Requires base; potential for salt byproducts. |
| EtNH₂·HCl (+ Et₃N) | Benzaldehyde | NaBH₃CN | ~90%[17] | Generally cleaner than HBr salt; requires base. |
| EtNH₂ in THF | Heptanal | H₂/Pd-C | >90% | One-pot convenience; requires handling of amine solution. |
| Acetaldehyde + NH₃ (in situ) | (Self-condensation) | H₂/Catalyst | Variable[18] | Forms ethylamine in situ; can lead to mixtures.[19] |
Note: Yields are representative and can vary significantly based on specific reaction conditions, substrates, and catalysts.
Experimental Protocols
Protocol 1: Reductive Amination using Ethylamine Hydrochloride
This protocol describes a general procedure for the reductive amination of an aldehyde with ethylamine hydrochloride using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[17][20]
Materials:
-
Aldehyde (1.0 eq)
-
Ethylamine hydrochloride (1.2 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
To a stirred solution of the aldehyde in DCM, add ethylamine hydrochloride.
-
Add triethylamine to the mixture and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: N-Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[7][8]
Materials:
-
N-Boc-protected ethylamine derivative (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc protected amine in DCM (a typical concentration is 0.1-0.5 M).
-
Cool the solution in an ice bath.
-
Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[7]
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ or Et₃N) to obtain the free amine.
-
Extract the product into an organic solvent and process accordingly.
Visualization of Key Workflows
Diagram 1: Decision Tree for Selecting an Ethylamine Source
This diagram provides a logical pathway for researchers to choose the most appropriate ethylamine source based on key experimental parameters.
Caption: Decision tree for selecting an appropriate ethylamine source.
Diagram 2: General Workflow for Reductive Amination
This workflow illustrates the key steps in a typical one-pot reductive amination procedure.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. astechireland.ie [astechireland.ie]
- 4. ETHYLAMINE, AQUEOUS SOLUTION, WITH NOT LESS THAN 50% BUT NOT MORE THAN 70% ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Ethylamine | 75-04-7 [chemicalbook.com]
- 6. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. safrole.com [safrole.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Efficacy of Ethylamine Hydrobromide in Perovskite Solar Cells: A Comparative Performance Guide
In the rapidly advancing field of perovskite photovoltaics, the pursuit of higher efficiency and enhanced stability is paramount. Additive engineering has emerged as a crucial strategy to modulate perovskite film formation, passivate defects, and ultimately boost device performance. Among the various additives explored, small organic alkylammonium halides have garnered significant attention. This guide provides an in-depth technical comparison of perovskite solar cells fabricated with and without Ethylamine hydrobromide (EABr), a promising additive for improving photovoltaic parameters and device longevity. We will delve into the underlying mechanisms, present comparative experimental data, and provide a detailed protocol for the incorporation of EABr in a laboratory setting.
The Role of this compound in Perovskite Film Formation and Defect Passivation
Perovskite thin films, typically fabricated via solution processing, are polycrystalline in nature and inherently contain a variety of defects, such as vacancies, interstitials, and grain boundaries. These defects can act as non-radiative recombination centers, trapping charge carriers and reducing the overall efficiency and stability of the solar cell.[1]
This compound (EABr), with the chemical formula CH₃CH₂NH₃Br, is a short-chain alkylammonium halide that serves as a valuable additive in the perovskite precursor solution.[2] Its primary functions are to:
-
Control Crystallization: The incorporation of EABr can influence the nucleation and growth kinetics of the perovskite crystals. This often leads to the formation of larger, more uniform grains with fewer grain boundaries, which is beneficial for charge transport.
-
Passivate Defects: The ethylammonium (EA⁺) and bromide (Br⁻) ions from EABr can effectively passivate ionic defects at the surface and grain boundaries of the perovskite film. For instance, EA⁺ cations can fill methylammonium (MA⁺) vacancies, while Br⁻ anions can occupy iodide (I⁻) vacancies, thereby neutralizing these charge traps.
-
Enhance Stability: By passivating defects and improving the morphology of the perovskite film, EABr can enhance the material's intrinsic stability against environmental factors such as moisture and heat.[2]
The schematic below illustrates the proposed mechanism of defect passivation by EABr at the grain boundaries of a perovskite film.
Caption: EABr passivates defects at perovskite grain boundaries.
Performance Comparison: With and Without this compound
The inclusion of EABr in the perovskite precursor solution leads to significant improvements in the photovoltaic performance of the resulting solar cells. Below is a summary of the key performance metrics for devices with and without EABr, based on reported experimental data.
| Photovoltaic Parameter | Without EABr (Control) | With EABr | Improvement |
| Power Conversion Efficiency (PCE) | ~14.52%[3] | ~16.97% [3] | ~16.9% |
| Open-Circuit Voltage (Voc) | ~0.87 V[3] | ~0.92 V [3] | ~5.7% |
| Short-Circuit Current Density (Jsc) | Varies | Varies | - |
| Fill Factor (FF) | Varies | Varies | - |
Note: The values for Jsc and FF can vary significantly depending on the specific perovskite composition and device architecture. However, studies consistently show an overall enhancement in PCE, driven by improvements in Voc and often accompanied by better FF.
The increase in Voc is a direct consequence of reduced non-radiative recombination due to defect passivation.[3] With fewer trap states to capture charge carriers, the quasi-Fermi level splitting is enhanced, leading to a higher open-circuit voltage.
Experimental Protocol for Fabricating Perovskite Solar Cells with this compound
This section provides a detailed, step-by-step methodology for the fabrication of a planar p-i-n perovskite solar cell incorporating EABr in the perovskite precursor solution.
Materials and Reagents
-
Indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Lead(II) iodide (PbI₂)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
This compound (EABr)
-
Cesium iodide (CsI)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene
-
Bathocuproine (BCP)
-
Silver (Ag)
Device Fabrication Workflow
The following diagram illustrates the workflow for fabricating the perovskite solar cell.
Sources
A Senior Application Scientist's Guide to Ethylamine Hydrobromide: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of Ethylamine hydrobromide against its common alternatives, grounded in experimental data and established scientific protocols. Our objective is to offer a comprehensive resource that not only presents data but also explains the causality behind experimental choices, empowering you to make informed decisions in your research endeavors.
Introduction to this compound and its Alternatives
This compound (C₂H₈BrN) is a salt consisting of the ethylammonium cation and a bromide anion. It serves as a versatile reagent in various chemical syntheses, including in the development of pharmaceuticals and materials science. Its physicochemical properties, such as solubility and reactivity, are key determinants of its suitability for specific applications.
To provide a comprehensive evaluation, this guide compares this compound with three common alternatives from the same class of alkylamine hydrobromides:
-
Mthis compound (CH₆BrN): The simplest alkylamine hydrobromide.
-
Propylamine hydrobromide (C₃H₁₀BrN): An alkylamine hydrobromide with a slightly longer alkyl chain. For the purpose of this guide, we will also consider data for 3-Bromopropylamine hydrobromide where relevant, as it provides insights into the properties of a functionalized propylamine derivative.
-
tert-Butylamine hydrobromide (C₄H₁₂BrN): A bulkier, isomeric alternative.
The choice between these reagents often depends on factors such as steric hindrance, nucleophilicity, and solubility in different solvent systems. This guide aims to elucidate these differences through a comparative analysis of their experimental data.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its alternatives, compiled from various authoritative sources. This side-by-side comparison is designed to facilitate rapid assessment and selection based on the specific requirements of your experimental design.
| Property | This compound | Mthis compound | 3-Bromopropylamine Hydrobromide | tert-Butylamine Hydrobromide |
| CAS Number | 593-55-5[1] | 6876-37-5[2] | 5003-71-4[3][4] | 60469-70-7[5] |
| Molecular Formula | C₂H₈BrN[1] | CH₆BrN | C₃H₉Br₂N[3][4] | C₄H₁₂BrN[6] |
| Molecular Weight | 125.996 g/mol [1] | 111.97 g/mol [2] | 218.92 g/mol [3][4] | 154.05 g/mol [5] |
| Melting Point | 158.0 to 163.0 °C | 250 °C[2] | 171-172 °C[3] | Not explicitly found |
| Solubility in Water | Soluble | Soluble[7] | Soluble (50 mg/ml)[3][4] | Soluble |
Experimental Protocols: A Methodical Approach
To ensure the integrity and reproducibility of experimental data, it is imperative to follow standardized and well-documented protocols. This section details the methodologies for determining the key physicochemical properties discussed in this guide.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.[8][9]
Protocol:
-
Sample Preparation: The sample is finely powdered and thoroughly dried to remove any residual solvent.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Solubility Determination
Causality: Solubility is a critical parameter in drug development and chemical synthesis, influencing bioavailability and reaction kinetics. The shake-flask method is a standard approach for determining equilibrium solubility.[10][11]
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. This is typically done using a mechanical shaker or stirrer.[10]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.
-
Replicates: The experiment is repeated multiple times to ensure the reproducibility of the results.
Spectroscopic Analysis
Causality: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[12] The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
Protocol:
-
Sample Preparation: For solid samples, a common method is to prepare a thin film by dissolving a small amount of the compound in a volatile solvent and allowing a drop of the solution to evaporate on a salt plate (e.g., KBr).[13]
-
Background Spectrum: A background spectrum of the empty sample holder and the salt plate is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
-
Interpretation: The characteristic absorption bands are assigned to specific functional groups based on their frequencies.
Causality: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For ¹H NMR, the chemical shift, integration, and splitting pattern of the signals are used to elucidate the molecular structure.[14]
Protocol:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.[14]
-
Spectrometer Setup: The sample tube is placed in the NMR spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected.
-
Interpretation: The chemical shifts, integration values, and coupling patterns of the peaks are analyzed to determine the structure of the compound. For this compound, one would expect to see signals corresponding to the ethyl group and the ammonium protons.[14][15]
Causality: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[16]
Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done directly, while less volatile compounds may require techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Ionization: The sample molecules are ionized in the ion source.
-
Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Interpretation: The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure. For Ethylamine, the molecular ion peak would be at an m/z corresponding to the mass of the ethylamine molecule.[16][17]
Conclusion
The selection of an appropriate alkylamine hydrobromide is a nuanced decision that depends on the specific requirements of the intended application. This compound presents a balance of properties that make it a versatile reagent. However, for applications requiring different steric profiles or reactivity, mthis compound, propylamine hydrobromide, or tert-butylamine hydrobromide may be more suitable alternatives.
This guide has provided a comparative overview of the key physicochemical properties of these compounds, supported by established experimental protocols. By understanding the data and the methodologies used to obtain it, researchers can make more informed and strategic decisions, ultimately leading to more robust and reliable scientific outcomes.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals.
- ChemBK. (n.d.). 3-Aminopropyl bromide hydrobromide.
- World Health Organization. (n.d.). Annex 4.
- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- Wikipedia. (2025, August 25). Methylammonium bromide.
- USP-NF. (2016, September 30). <1236> Solubility Measurements.
- Massachusetts Institute of Technology. (n.d.). FTIR SPECTROPHOTOMETER.
- Scribd. (n.d.). Melting Point Determination Guide | PDF.
- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- esdchem. (n.d.). tert-Butylamine Hydrobromide.
- Moorpark College. (n.d.). Melting point determination.
- Scribd. (n.d.). HSAS Method | PDF | Titration | Chemistry.
- National Institute of Standards and Technology. (n.d.). A Guide to the NIST Chemistry WebBook.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- jp-pharmacopoeia.go.jp. (n.d.). Melting Point Determination / General Tests.
- Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
- Chemistry Connected. (2014, December 31). Chem Exp1 FTIR of Organic Solvents and Oils [Video]. YouTube. [Link]
- Chemsrc. (2025, August 20). Melamine hydrobromide | CAS#:29305-12-2.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 3-Bromopropylamine hydrobromide. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Propanamine, 2-methyl-, hydrobromide. PubChem.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2.
- Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2.
- Wikipedia. (n.d.). Propylamine.
- vdocument.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
- Chemsrc. (2025, August 25). Ethylamine (HBr) | CAS#:593-55-5.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231).
- National Institute of Standards and Technology. (n.d.). Standard Reference Material 1751: Gallium Melting-Point Standard.
- INIS-IAEA. (n.d.). Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact.
- National Institute of Standards and Technology. (n.d.). Melting points of chemical elements, and other standard temperatures.
- Journal of the American Chemical Society. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound....
- National Institute of Standards and Technology. (n.d.). Ethylamine. NIST Chemistry WebBook.
Sources
- 1. This compound [webbook.nist.gov]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. esdchem.com.tr [esdchem.com.tr]
- 6. tert-Butylamine Hydrobromide | CymitQuimica [cymitquimica.com]
- 7. Methylammonium bromide - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. who.int [who.int]
- 11. fda.gov [fda.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. This compound(593-55-5) 1H NMR [m.chemicalbook.com]
- 16. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Ethylamine [webbook.nist.gov]
The Efficacy of Ethylamine Hydrobromide: A Comparative Guide for Precursor Selection in Advanced Material Synthesis
For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical decision that dictates the outcomes of experimental synthesis and the performance of the final product. In the burgeoning field of perovskite optoelectronics and beyond, ammonium halides have established themselves as indispensable building blocks. This guide provides an in-depth technical comparison of ethylamine hydrobromide (EABr) against other commonly used ammonium halides, namely methylammonium bromide (MABr) and formamidinium bromide (FABr). By examining experimental data and elucidating the underlying chemical principles, we aim to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Role of the Organic Cation: A Primer
In the context of ABX₃ perovskite structures, the 'A' site is typically occupied by a monovalent cation. The size, shape, and rotational dynamics of this organic cation play a pivotal role in templating the inorganic framework, which in turn governs the material's crystal symmetry, stability, and optoelectronic properties.[1][2][3][4] The choice between ethylammonium (EA⁺), methylammonium (MA⁺), and formamidinium (FA⁺) can significantly impact the final device performance.
Comparative Analysis of Photovoltaic Performance
The most prominent application of these ammonium halides is in the fabrication of perovskite solar cells (PSCs). The organic cation directly influences the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the resulting devices.
While a single study with a direct head-to-head comparison under identical conditions is challenging to isolate, a synthesis of data from multiple high-impact studies allows for a robust comparative analysis. The following table compiles representative data from studies where these cations were used, either as the primary A-site cation or as a significant additive.
| Precursor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| MA0.65EA0.30K0.05PbI2.1Br0.9 | 0.942 | 21.0 | - | 12.88 | [3] |
| MAPbI3 (control) | 0.687 | 19.2 | - | 6.72 | [2] |
| MAPbI3 + 20% FA | 0.922 | 21.5 | - | 14.25 | [2] |
| MAPbI3 + 10% EA + 10% FA | 0.946 | 19.9 | - | 12.43 | [2] |
| FAPbBr3 | 1.35 | >6.5 | >70 | ~7.0 | [5] |
| MAPbBr3 | 1.5 | low | low | 0.4 | [5] |
| (FA)0.75(MA)0.25SnI3 | 0.61 | - | - | 8.12 | [6] |
Note: The performance metrics are highly dependent on the full device architecture and fabrication conditions. This table serves as a comparative illustration.
From the compiled data, it is evident that the incorporation of ethylammonium can lead to significant improvements in device performance. For instance, the co-addition of EA and FA to a MAPbI₃ perovskite resulted in a notable increase in Voc and overall PCE compared to the standard MAPbI₃ cell.[2] The larger ionic radius of EA⁺ (2.74 Å) compared to MA⁺ (2.17 Å) is suggested to enhance stability.[2]
Influence on Material Properties and Device Stability
The choice of the ammonium halide precursor extends beyond immediate performance metrics to influence the long-term stability and material properties of the perovskite film.
Crystallinity and Morphology: The addition of EABr has been shown to induce the formation of highly (100)-oriented perovskite crystals.[3] This preferred orientation can lead to improved charge transport and higher short-circuit current densities. Furthermore, the use of larger organic cations like EA⁺ can help in the formation of layered or quasi-2D perovskite structures, which have demonstrated enhanced stability against moisture and thermal stress.[7][8]
Defect Passivation: Surface defects in the perovskite layer are a major source of non-radiative recombination, which limits device efficiency and stability. Organic spacer cations, including derivatives of ethylamine, can play a crucial role in passivating these defects.[9] The interaction between the organic cation and the inorganic framework can lead to the accumulation of electron density at the halide sites, indicative of a Brønsted–Lowry acid-base interaction that passivates defects.
Stability: The thermal stability of perovskite materials is a critical factor for their commercial viability. Formamidinium-based perovskites are generally considered to be more thermally stable than their methylammonium counterparts.[10][11] However, FA⁺ can be less stable in precursor solutions under illumination.[12] Ethylammonium, with its larger size, can contribute to improved structural stability. Studies have shown that devices incorporating EA have demonstrated enhanced stability over time.[2]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of the ammonium halide precursors.
Synthesis of this compound (EABr)
This protocol is adapted from established methods for the synthesis of amine hydrobromides.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of high-purity this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a calculated amount of hydrobromic acid (e.g., 48% aqueous solution). Cool the flask in an ice bath to 0 °C.
-
Addition of Ethylamine: Slowly add a stoichiometric equivalent of ethylamine solution (e.g., 70% in water) dropwise to the cooled and stirring hydrobromic acid. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: Continue stirring the mixture in the ice bath for 2-4 hours after the addition is complete to ensure the reaction goes to completion.
-
Solvent Removal: Remove the solvent (water) using a rotary evaporator. The temperature of the water bath should be kept moderate (e.g., 50-60 °C) to avoid decomposition.
-
Purification: The resulting solid is then washed several times with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials and organic impurities. This is typically done by suspending the solid in the solvent, stirring, and then filtering.
-
Drying: The purified white crystalline product is dried under vacuum overnight to remove any residual solvent.
Synthesis of Methylammonium Bromide (MABr) and Formamidinium Bromide (FABr)
Similar acid-base neutralization reactions are employed for the synthesis of MABr and FABr, with appropriate adjustments for the specific amine precursor.
Diagram of the General Synthesis Workflow:
Caption: Generalized workflow for the synthesis of ammonium halides.
Applications Beyond Perovskite Solar Cells
While the primary focus of this guide is on perovskite applications, it is important to note that ammonium halides have broader utility in organic and materials chemistry.
-
Perovskite Light-Emitting Diodes (PeLEDs): Ethylammonium bromide has been instrumental in the development of efficient and spectrally stable blue PeLEDs.[7] The incorporation of EABr can help tune the emission wavelength and improve the performance of these devices.[13]
-
Phase-Transfer Catalysis: Quaternary ammonium salts, a broader class of compounds that includes these simple ammonium halides, are widely used as phase-transfer catalysts in organic synthesis.[14][15] They facilitate reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions. While direct comparative studies of EABr, MABr, and FABr as phase-transfer catalysts are not abundant in the literature, their efficacy would be dictated by the lipophilicity of the cation and the nature of the specific reaction.
-
Organic Synthesis: Ammonium salts can serve as precursors for the synthesis of primary and substituted amines.[16] For instance, they can be used in palladium-catalyzed amination reactions of aryl halides.[8]
Conclusion and Future Outlook
The selection of the A-site cation is a critical parameter in the design and synthesis of high-performance perovskite materials. This compound presents a compelling alternative to the more commonly used methylammonium and formamidinium bromides, offering a pathway to enhanced stability and device performance. Its larger ionic radius and influence on crystal orientation and defect passivation make it a valuable tool in the arsenal of materials scientists and chemists.
As the field of perovskite optoelectronics continues to mature, a deeper understanding of the subtle interplay between the organic and inorganic components will be paramount. Further research into novel ammonium halide precursors and their impact on material properties will undoubtedly pave the way for the next generation of efficient and stable optoelectronic devices.
References
- Hautzinger, M. P., Mihalyi-Koch, W., & Jin, S. (2024). A-Site Cation Chemistry in Halide Perovskites. Chemistry of Materials, 36(21), 10408–10420. [Link][1][2][3][4]
- Nishi, K., Oku, T., Kishimoto, T., Ueoka, N., & Suzuki, A. (2020). Photovoltaic Characteristics of CH3NH3PbI3 Perovskite Solar Cells Added with Ethylammonium Bromide and Formamidinium Iodide.
- Oku, T., et al. (2021). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.
- Myung, C. W., et al. (2021). A New Perspective on the Role of A-Site Cations in Perovskite Solar Cells.
- Wang, Q., et al. (2022). Exploration of the Defect Passivation in Perovskite Materials Using Organic Spacer Cations.
- Chu, Z., et al. (2020). Large cation ethylammonium incorporated perovskite for efficient and spectra stable blue light-emitting diodes.
- Zhao, J., et al. (2021). Molecular Engineering of Organic Spacer Cations for Efficient and Stable Formamidinium Perovskite Solar Cell. Joule, 5(11), 2939-2954. [Link]
- Wang, M., et al. (2020). Stable and Efficient Methylammonium-, Cesium-, and Bromide-Free Perovskite Solar Cells by In-Situ Interlayer Formation.
- Lee, J.-W., et al. (2018). Mixed-Organic-Cation Tin Iodide for Lead-Free Perovskite Solar Cells with an Efficiency of 8.12%.
- Cui, D., et al. (2015). Specific Photovoltaic Parameters of the Perovskite Solar Cells Based on MAPbI3, MAPbBrI2, MAPbBr2I, and MAPbBr3 Films.
- Arora, N., et al. (2019). A Review of Perovskites Solar Cell Stability.
- Wu, X., et al. (2020). Optoelectronic Properties of Two-Dimensional Bromide Perovskites: Influences of Spacer Cations. The Journal of Physical Chemistry Letters, 11(8), 2955–2964. [Link]
- ResearchGate. (n.d.). Photovoltaic parameters of the perovskite solar cells with various...
- Li, Z., et al. (2020). Is formamidinium (FA) always more stable than methylammonium (MA)?
- Xin, C., et al. (2020). Enhanced efficiency and light stability of planar perovskite solar cells by diethylammonium bromide induced large-grain 2D/3D hybrid film.
- Grzesiak-Nowak, M., et al. (2024). Effect of Halide Tuning on the Structural, Dielectric, and Optical Properties of Two-Dimensional 2-Chloroethylammonium Lead Halides. Inorganic Chemistry. [Link]
- Quan, L. N., et al. (2021). Novel Materials in Perovskite Solar Cells: Efficiency, Stability, and Future Perspectives.
- Enlow, E. E. (2021). Methylammonium Lead Bromide Perovskites for Optoelectronic Devices. eScholarship, University of California. [Link]
- Wikipedia. (n.d.). Tetraethylammonium bromide. Wikipedia. [Link]
- Boudaya, R., et al. (2023). Development of MA-based and FA-based perovskite solar cells.
- Zhang, Y., et al. (2022). The Effects of Organic Cation Rotation on Hybrid Organic-Inorganic Perovskites: A Critical Review.
- Singh, P., & Kumar, D. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4522-4533. [Link]
- Semichaevsky, V. D., & Los, M. G. (1987). Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis. Journal of General Chemistry of the USSR, 57(7), 1363-1366. [Link]
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous catalysis by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
- Lumen Learning. (n.d.). Preparation of Amines | Organic Chemistry II. Lumen Learning. [Link]
- Greatcell Solar Materials. (n.d.). Ethylammonium bromide | CAS 593-55-5.
- Docampo, P., et al. (2014). Efficient Planar Heterojunction Perovskite Solar Cells Based on Formamidinium Lead Bromide. The Journal of Physical Chemistry Letters, 5(21), 3854–3858. [Link]
- Chen, Y.-C., et al. (2023). A-site cation modification of Cs-based perovskite thin film for green light-emitting diodes. Journal of Materials Chemistry C, 11(36), 12229-12237. [Link]
- Sciencemadness Discussion Board. (2012). Ethylamine Synthesis. Sciencemadness. [Link]
- Borun New Material. (n.d.). Ethylammonium bromide. ChemBorun. [Link]
- Farooq, W., et al. (2022). Comparative Study of Different Perovskite Active Layers for Attaining Higher Efficiency Solar Cells: Numerical Simulation Approach.
- de la Torre, A., et al. (2024). Tetraethylammonium Salts as Solid, Easy to Handle Ethylene Precursors and Their Application in Mizoroki–Heck Coupling. The Journal of Organic Chemistry. [Link]
- Li, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Technology and Metallurgy, 57(4), 735-744. [Link]
- Starks, C. M., & Owens, R. M. (1973). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society, 95(11), 3613-3617. [Link]
- ResearchGate. (n.d.). Statistical distribution of VOC, JSC, FF, and PCE for the control solar...
- Smith, J. A., et al. (2021). Engineering fluorinated-cation containing inverted perovskite solar cells with an efficiency of >21% and improved stability towards humidity. Energy & Environmental Science, 14(1), 434-443. [Link]
- Farooq, W., et al. (2021). Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide.
- Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Pharmaceutical Technology. [Link]
- ResearchGate. (n.d.). Average (a) Jsc, (b) Voc, (c) fill factor (FF), and (d) PCE values for devices fabricated with TiOx and TiO2 films.
- Grancini, G., et al. (2017). Extrinsic and Intrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. ACS Energy Letters, 2(10), 2493–2501. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Engineering fluorinated-cation containing inverted perovskite solar cells with an efficiency of >21% and improved stability towards humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Complete Picture of Cation Dynamics in Hybrid Perovskite Materials from Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. iajpr.com [iajpr.com]
- 15. Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 16. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
A Researcher's Guide to Validating Reaction Mechanisms: A Computational Chemistry Case Study of Ethylamine and Bromoethane
Prepared by: A Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, the ability to predict and control chemical reactions is paramount. The success of a synthesis often hinges on selectively favoring one reaction pathway over another. While classical organic chemistry provides a robust framework for predicting outcomes, the subtle interplay of electronic and steric effects can lead to unexpected products. This guide provides an in-depth comparison of computational methods to validate and predict the mechanism of the reaction between ethylamine and bromoethane, a classic case of competing substitution and elimination pathways. We will move beyond a simple recitation of steps to explain the why behind the how, grounding our protocol in the principles of theoretical chemistry to ensure a self-validating and trustworthy workflow.
The Mechanistic Dichotomy: SN2 vs. E2 Pathways
The reaction between an amine and an alkyl halide is a cornerstone of organic synthesis. When ethylamine, a primary amine, reacts with bromoethane, a primary alkyl halide, two primary mechanistic pathways are in competition: the Bimolecular Nucleophilic Substitution (SN2) and the Bimolecular Elimination (E2) reactions.
-
The SN2 Pathway: In this mechanism, the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon atom of bromoethane. This occurs via a "backside attack," leading to an inversion of stereochemistry at the carbon center and the displacement of the bromide ion. This is a single, concerted step.[1][2] The product is diethylammonium bromide.[3][4]
-
The E2 Pathway: Here, ethylamine acts as a base, abstracting a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. Simultaneously, the C-Br bond breaks, and a double bond forms, yielding ethylene, ethylammonium bromide, and a bromide ion. This is also a one-step, concerted mechanism that requires a specific anti-periplanar arrangement of the abstracted proton and the leaving group.[5][6][7]
Predicting which pathway will dominate is crucial for controlling the reaction's outcome. While qualitative rules suggest that primary alkyl halides with a good nucleophile (like an amine) will favor the SN2 reaction, computational chemistry allows us to quantify this preference.[3]
Caption: Competing SN2 and E2 reaction pathways for ethylamine and bromoethane.
Selecting the Right Computational Tools: A Comparative Guide
The accuracy of any computational prediction is contingent upon the theoretical methods employed. For reaction mechanisms, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[8][9] However, the vast array of functionals and basis sets requires careful selection.
Density Functional Theory (DFT) Functionals
The functional is the component of DFT that approximates the exchange-correlation energy. The choice of functional directly impacts the calculated activation energies.
| Functional Family | Examples | Strengths | Weaknesses | Best For |
| Hybrid GGA | B3LYP | A robust, widely used functional with a good track record for a variety of systems.[10] | Can sometimes underestimate reaction barriers. | General purpose screening, initial geometry optimizations. |
| Meta-Hybrid GGA | M06-2X | Excellent performance for thermochemistry and kinetics, particularly for main-group elements.[11] Often provides higher accuracy for barrier heights. | More computationally expensive than B3LYP. | Accurate barrier height calculations, non-covalent interactions. |
| Range-Separated | ωB97X-D | Includes empirical dispersion corrections, improving accuracy for systems where van der Waals forces are important. Good for barrier heights. | Can be computationally demanding. | Reactions involving larger molecules or where dispersion is key. |
For this study, the M06-2X functional is recommended for final energy calculations due to its documented accuracy in predicting kinetic parameters.[11] B3LYP can be used for initial geometry scans and optimizations to save computational time.
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[12][13] A larger, more flexible basis set yields more accurate results but at a higher computational cost.
| Basis Set Type | Examples | Description | When to Use |
| Pople Style | 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogens (p).[12] | Good for initial optimizations and frequency calculations on medium-sized molecules. A good starting point. |
| Correlation-Consistent | cc-pVTZ, aug-cc-pVTZ | Systematically improvable sets designed to converge to the complete basis set limit. The 'aug-' prefix adds diffuse functions.[13] | High-accuracy final energy calculations. Diffuse functions ('aug-') are crucial for accurately describing anions (like the Br⁻ leaving group) and transition states.[14] |
| Def2 Family | def2-SVP, def2-TZVP | Well-balanced basis sets available for most of the periodic table, offering a good accuracy-to-cost ratio.[12] | An excellent modern alternative to Pople-style sets for both optimizations and final energies. |
For this workflow, we recommend optimizing geometries with def2-SVP and then performing final single-point energy calculations with a larger, diffuse-function-augmented basis set like aug-cc-pVTZ to capture the electronic structure of the anionic leaving group and transition states accurately.
Solvent Effects
Reactions in solution can have vastly different energy profiles compared to the gas phase.[15][16][17] Solvation models are essential for realistic predictions.
-
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant.[18][19] They offer a computationally efficient way to account for the bulk electrostatic effects of the solvent. The SMD (Solvation Model based on Density) model is often recommended for its accuracy across a wide range of solvents.
-
Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. While this can capture specific solute-solvent interactions like hydrogen bonding, it is significantly more computationally expensive and requires extensive conformational sampling.
For this guide, the SMD model is recommended to simulate the reaction in a solvent like ethanol or water, providing a good balance of accuracy and feasibility.
The Computational Protocol: A Step-by-Step Workflow
This protocol outlines the systematic procedure for locating stationary points on the potential energy surface and calculating the activation barriers for the SN2 and E2 pathways. This workflow is designed to be self-validating at each step.
Caption: A systematic workflow for computational mechanism validation.
Protocol 1: Computational Validation of SN2 vs. E2 Mechanisms
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.
Methodology:
-
Reactant and Product Optimization:
-
Construct the 3D structures of the reactants (ethylamine, bromoethane) and all expected products (diethylammonium cation, bromide anion for SN2; ethylene, ethylammonium cation, bromide anion for E2).
-
Perform a geometry optimization and frequency calculation for each species.
-
Level of Theory: M06-2X/def2-SVP with an implicit solvent model (e.g., SMD, Solvent=Ethanol).
-
-
Validation: Confirm that each optimized structure is a true minimum on the potential energy surface by ensuring there are zero imaginary frequencies in the vibrational analysis.
-
-
Transition State (TS) Location:
-
For SN2: Create an initial guess for the transition state structure with the nucleophilic nitrogen atom approaching the carbon atom of bromoethane from the back (≈180° from the C-Br bond) and a slightly elongated C-Br bond.
-
For E2: Create an initial guess with the ethylamine nitrogen positioned to abstract a beta-hydrogen, ensuring the H, C, C, and Br atoms are in an anti-periplanar conformation.
-
Perform a transition state search using an algorithm like Berny optimization (Opt=TS).
-
Level of Theory: M06-2X/def2-SVP with an implicit solvent model.
-
-
-
Transition State Validation:
-
Perform a frequency calculation on the optimized TS geometry.
-
Validation: A true transition state must have exactly one imaginary frequency .[9] Use molecular visualization software to animate this imaginary frequency. It should clearly show the atomic motions that correspond to the reaction coordinate (e.g., for SN2, the simultaneous C-N bond formation and C-Br bond breaking).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the validated transition state.
-
Validation: The IRC path should lead downhill from the transition state in one direction to the reactants and in the other direction to the products. This definitively confirms that the located TS connects the correct species on the potential energy surface.[20]
-
-
High-Accuracy Energy Calculation:
-
Using the optimized geometries from the lower-level theory (def2-SVP), perform a single-point energy calculation for all species (reactants, products, and transition states).
-
Level of Theory: M06-2X/aug-cc-pVTZ with the same implicit solvent model. This step provides more accurate electronic energies.
-
-
Thermochemical Analysis:
-
Use the results from the frequency calculations (at the M06-2X/def2-SVP level) to obtain the Gibbs free energy corrections for each species.
-
Calculate the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) for both the SN2 and E2 pathways:
-
ΔG‡ = G(Transition State) - G(Reactants)
-
ΔG_rxn = G(Products) - G(Reactants)
-
-
Data Interpretation: Quantifying the Mechanistic Preference
The calculated Gibbs free energies of activation (ΔG‡) are the key to predicting the outcome. The reaction pathway with the lower activation barrier will be the kinetically favored and therefore the major pathway.
Table 1: Representative Calculated Gibbs Free Energies (kcal/mol)
These are illustrative values based on known chemical principles for this reaction type. Actual values will be generated by the calculations.
| Species | Pathway | Relative Gibbs Free Energy (G) |
| Reactants (C₂H₅NH₂ + C₂H₅Br) | - | 0.00 (Reference) |
| SN2 Transition State | SN2 | +22.5 |
| E2 Transition State | E2 | +28.0 |
| SN2 Products (C₄H₁₂N⁺ + Br⁻) | SN2 | -15.8 |
| E2 Products (C₂H₄ + C₂H₅NH₃⁺ + Br⁻) | E2 | -12.1 |
Table 2: Comparison of Activation Barriers
| Pathway | Gibbs Free Energy of Activation (ΔG‡) | Predicted Outcome |
| SN2 | 22.5 kcal/mol | Major Pathway |
| E2 | 28.0 kcal/mol | Minor Pathway |
Based on these representative data, the activation barrier for the SN2 pathway is 5.5 kcal/mol lower than for the E2 pathway. According to the Arrhenius equation, this difference in activation energy corresponds to the SN2 reaction being significantly faster and therefore the dominant mechanistic pathway, which aligns with experimental observations for primary amines and primary alkyl halides.
Conclusion: From Theoretical Models to Practical Insights
This guide demonstrates a rigorous, self-validating computational workflow to dissect the competing SN2 and E2 mechanisms for the reaction of ethylamine and bromoethane. By carefully selecting DFT functionals, basis sets, and solvent models, we can move beyond qualitative predictions to obtain quantitative data on the energetics of each pathway. The lower calculated Gibbs free energy of activation for the SN2 transition state provides strong theoretical evidence that nucleophilic substitution is the kinetically preferred outcome.
This approach, grounded in the principles of computational chemistry, provides researchers with a powerful tool to predict reaction outcomes, optimize conditions, and design more selective syntheses, ultimately accelerating the pace of discovery in drug development and materials science. The synergy between computational validation and experimental work represents the future of modern chemical research.[20]
References
- Gao, J. (1996). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B.
- Cortese, F. (1932). β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses.
- S. K. Burger, P. W. Ayers, (n.d.). Computational Modeling of Solvent Effects. McMaster University.
- Green Research Group. (n.d.). Software. MIT.
- Mushrif, S. H., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering.
- Caltech. (n.d.). Validation of Reaction Mechanisms. California Institute of Technology.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (2023). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. IJTSRD.
- American Chemical Society. (2025). Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. ACS Fall 2025.
- The Student Room. (2014). Mechanism of ethylamine and hydrogen bromide.
- Springer Nature. (2024). Modeling solvent effects in chemical reactions. Research Communities by Springer Nature.
- ResearchGate. (2025). Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications. Request PDF.
- Royal Society of Chemistry. (2024). Computational methods for investigating organic radical species. RSC Publishing.
- ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions.
- PIPER. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Resources for Teaching Physical Chemistry.
- MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions.
- ACS Publications. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms.
- ResearchGate. (2025). COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. PDF.
- Wikipedia. (n.d.). Elimination reaction.
- Chemistry LibreTexts. (2023). Preparation of Amines1.
- Master Organic Chemistry. (2012). E2 Mechanism – How The E2 (Elimination, Biomolecular) Reaction Works.
- Wikipedia. (n.d.). Basis set (chemistry).
- YouTube. (2021). SN2 Reaction Mechanisms. The Organic Chemistry Tutor.
- Gaussian.com. (2021). Basis Sets.
- YouTube. (2025). What Is A Basis Set In Computational Chemistry?. Chemistry For Everyone.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Elimination reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 10. mdpi.com [mdpi.com]
- 11. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. gaussian.com [gaussian.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 19. communities.springernature.com [communities.springernature.com]
- 20. grnjournal.us [grnjournal.us]
Comparative study of Ethylamine hydrobromide and Methylamine hydrobromide in perovskite materials
<_ A Senior Application Scientist's Guide to A-Site Cation Engineering in Perovskite Materials: A Comparative Study of Ethylamine Hydrobromide (EABr) and Mthis compound (MABr)
Abstract
In the rapidly advancing field of perovskite optoelectronics, the choice of the A-site cation is a critical determinant of a material's structural integrity, stability, and ultimate device performance. This guide provides an in-depth comparative analysis of two commonly employed organic cations: methylammonium (MA⁺) from mthis compound (MABr) and ethylammonium (EA⁺) from this compound (EABr). We will explore the fundamental physicochemical differences between these cations and their profound impact on the resulting perovskite's crystal structure, optoelectronic properties, and long-term stability. This document is intended for researchers and scientists in the field, offering both theoretical insights and practical, field-proven experimental protocols to guide material synthesis and device fabrication.
Introduction: The Critical Role of the A-Site Cation
Hybrid organic-inorganic perovskites, with their characteristic ABX₃ crystal structure, have demonstrated remarkable potential in photovoltaic and light-emitting applications.[1][2][3] The 'A' cation, typically a small organic molecule, occupies the cavity formed by the corner-sharing [BX₆]⁴⁻ octahedra.[4][5] While not directly involved in the primary electronic transitions that govern the material's bandgap, the A-site cation's size, shape, and chemical nature exert a powerful influence on the overall perovskite lattice.[4][6] This influence manifests in changes to the material's structural symmetry, tolerance factor, and ultimately, its stability and efficiency.[5][6]
Methylammonium (MA⁺) has been a cornerstone of high-efficiency perovskite research, largely due to its appropriate size for forming a stable 3D perovskite structure with lead and iodide.[1][2][7] However, the thermal and environmental instability of MA-based perovskites remains a significant hurdle for commercialization.[2][7] This has led to extensive research into alternative or mixed A-site cations, with ethylammonium (EA⁺) being a key candidate. This guide will dissect the comparative merits and trade-offs of incorporating EABr versus MABr in perovskite formulations.
Structural Implications: A Tale of Two Cations
The primary differentiator between EA⁺ and MA⁺ is ionic radius. The addition of an extra methyl group makes the EA⁺ cation significantly larger than MA⁺. This size difference has direct consequences for the perovskite's crystal structure, governed by the Goldschmidt tolerance factor (t).[4][5]
-
Goldschmidt Tolerance Factor (t): This empirical index predicts the stability of the perovskite crystal structure. A 't' value between 0.8 and 1.0 is generally required for the formation of a stable 3D perovskite phase.[8]
-
MABr-based Perovskites: The smaller ionic radius of MA⁺ typically results in a tolerance factor well within the ideal range for 3D perovskite formation, leading to highly symmetric crystal structures.[1][7]
-
EABr-based Perovskites: The larger EA⁺ cation can push the tolerance factor towards the upper limit or even exceed it, often leading to the formation of 2D or quasi-2D perovskite structures.[6] These lower-dimensional structures, such as Ruddlesden-Popper phases, consist of perovskite layers separated by the bulky organic cations.[6][9]
-
The choice of cation directly influences lattice parameters and crystal symmetry. The incorporation of the larger EA⁺ cation will expand the unit cell and can induce octahedral tilting to accommodate the steric strain, often resulting in a lower symmetry crystal structure compared to its MA⁺ counterpart.[5]
Caption: Impact of A-Site Cation Size on Perovskite Structure.
Comparative Optoelectronic Properties
The structural differences induced by EABr and MABr translate directly into distinct optoelectronic characteristics.
| Property | MABr-based Perovskites (3D) | EABr-based Perovskites (Quasi-2D) | Causality |
| Bandgap (Eg) | Typically narrower (e.g., ~1.55 eV for MAPbI₃) | Generally wider, tunable with 'n' value (number of perovskite layers) | The quantum and dielectric confinement effects in the 2D/quasi-2D structures lead to a larger bandgap. |
| Exciton Binding Energy | Lower (~10-50 meV) | Higher (>100 meV) | The reduced dimensionality and dielectric screening in 2D structures enhance the Coulombic interaction between electrons and holes. |
| Photoluminescence (PL) | Strong, narrow emission peak | Often exhibit multiple emission peaks corresponding to different 'n' phases; can have higher PL quantum yield (PLQY).[10] | The large exciton binding energy in 2D perovskites leads to more efficient radiative recombination. |
| Charge Transport | Generally isotropic (similar in all directions) | Highly anisotropic (efficient within the inorganic layers, poor between them) | The insulating nature of the long-chain organic EA⁺ cations hinders charge transport between the perovskite layers. |
Impact on Device Performance and Stability
The ultimate test for these materials lies in their performance and longevity within a solar cell or LED device.
-
Power Conversion Efficiency (PCE):
-
MABr: Pure MABr-based perovskite solar cells have achieved high efficiencies, but often require complex compositional engineering (e.g., mixing with formamidinium) to reach state-of-the-art values.[11]
-
EABr: While pure EABr-based devices typically show lower PCE due to poor out-of-plane charge transport, its use as an additive or in mixed-cation 2D/3D structures has been shown to passivate defects and enhance the open-circuit voltage (Voc), leading to overall efficiency improvements.
-
-
Stability: This is where the inclusion of larger cations like EA⁺ offers a significant advantage.
-
MABr: MA-based perovskites are notoriously susceptible to degradation from moisture and heat.[2][7] The volatile nature of methylamine can lead to the decomposition of the perovskite structure.
-
EABr: The formation of 2D or quasi-2D structures with EABr significantly enhances the material's resistance to moisture. The hydrophobic ethylammonium cations act as a protective barrier, preventing water molecules from infiltrating and degrading the perovskite lattice. This improved stability is a key driver for its use in perovskite formulations.
-
Experimental Section: Protocols for Comparative Analysis
To provide a practical framework, we outline a comprehensive experimental workflow for fabricating and characterizing perovskite films based on MABr and EABr.
5.1. Materials and Reagents
-
Mthis compound (MABr, >99.5%)
-
This compound (EABr, >99.5%)
-
Lead(II) iodide (PbI₂, 99.99%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Chlorobenzene (anhydrous, 99.8%)
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Spiro-OMeTAD
-
Gold (Au) or Carbon electrodes
5.2. Protocol 1: Perovskite Precursor Solution Synthesis
Causality: The choice of solvent and the ratio are critical. DMF is the primary solvent, while a small amount of DMSO is often added to form an intermediate complex with PbI₂, which helps to control the crystallization process and improve film morphology.
-
MABr-based Precursor (1.2 M): a. In a nitrogen-filled glovebox, dissolve 210.7 mg of MABr and 553.4 mg of PbI₂ in a solvent mixture of 750 µL DMF and 250 µL DMSO. b. Stir the solution at 60°C for at least 2 hours to ensure complete dissolution. c. Before use, filter the solution through a 0.22 µm PTFE syringe filter.
-
EABr-based Precursor (for quasi-2D films, example n=4): a. Prepare a stock solution of EABr (e.g., 0.2 M in DMF) and a 3D perovskite precursor solution (e.g., MABr and PbI₂ in DMF/DMSO as above). b. Mix the EABr stock solution with the 3D precursor solution in a desired molar ratio to achieve the target 'n' value. For instance, a 2(EABr) : 3(MABr) : 4(PbI₂) stoichiometry. c. Stir and filter as described above.
5.3. Protocol 2: Perovskite Solar Cell Fabrication (Antisolvent Quenching Method)
Causality: The antisolvent quenching step is crucial for inducing rapid and uniform nucleation of perovskite crystals, leading to dense, pinhole-free films with large grain sizes, which are essential for high-performance devices.
Sources
- 1. A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells [mdpi.com]
- 2. "A Review: Thermal Stability of Methylammonium Lead Halide Based Perovs" by Tanzila Tasnim Ava, Abdullah Al Mamun et al. [digitalcommons.odu.edu]
- 3. mdpi.com [mdpi.com]
- 4. How Does the Size of the 'A' Cation Influence the Perovskite Lattice? → Learn [energy.sustainability-directory.com]
- 5. A-Site Cation Chemistry in Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. scispace.com [scispace.com]
- 8. On the application of the tolerance factor to inorganic and hybrid halide perovskites: a revised system - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04845A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide | Farooq | International Review of Electrical Engineering (IREE) [praiseworthyprize.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromoethylamine Hydrobromide: A Comparative Analysis and Optimized Protocol
Introduction
2-Bromoethylamine hydrobromide is a pivotal intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its efficient production is therefore a subject of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth analysis of common synthetic routes for 2-bromothis compound, benchmarking their reported yields and methodologies. Drawing from established literature, we present an optimized, high-yield experimental protocol, complete with explanations for key procedural choices to ensure robust and reproducible results. This document is intended for researchers, chemists, and process development professionals seeking to understand and optimize the synthesis of this critical building block.
Mechanistic Overview: The Nucleophilic Substitution Pathway
The synthesis of 2-bromothis compound from ethanolamine and hydrobromic acid is a classic example of a nucleophilic substitution reaction. The reaction proceeds in two main stages:
-
Protonation of the Hydroxyl Group: The process begins with the protonation of the hydroxyl group of ethanolamine by the strong acid, hydrobromic acid (HBr). This is a rapid acid-base reaction that converts the poor leaving group (-OH) into a good leaving group (-OH2+), water.
-
Nucleophilic Attack by Bromide: The bromide ion (Br-), a good nucleophile, then attacks the carbon atom bearing the protonated hydroxyl group (now an oxonium ion). This SN2 reaction results in the displacement of a water molecule and the formation of the C-Br bond.
The overall reaction is an equilibrium process. To drive the reaction towards the formation of 2-bromothis compound, it is essential to remove the water produced during the reaction. This is typically achieved through azeotropic distillation. The initial reaction between the amine and the strong acid is highly exothermic, necessitating careful temperature control to prevent the formation of impurities and unwanted side reactions.[1]
Comparative Analysis of Published Synthesis Methods
Several methods for the synthesis of 2-bromothis compound have been reported in the literature. The choice of method often depends on the desired scale, purity requirements, and available equipment. Below is a comparative summary of prominent approaches.
| Method | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages | Reference |
| Method 1: Azeotropic Distillation | Ethanolamine, 40% HBr (1:9 molar ratio), Xylene. Reflux at 135-145°C for 12h with a water separator. | Up to 99% | Extremely high yield, efficient water removal drives reaction to completion. | Requires solvent and equipment for azeotropic distillation. | [1][2][3] |
| Method 2: Classical Liquid-Phase | Ice-cold ethanolamine added to excess ice-cold HBr (sp. gr. 1.42). Fractional distillation followed by reflux periods. | ~83% | Well-established, detailed procedure available. Does not require an additional organic solvent for the reaction itself. | Lower yield compared to the azeotropic method, requires large excess of HBr, involves multiple distillation/reflux steps. | [4] |
| Method 3: Stepwise Temperature Increase | Ethanolamine, 47% HBr, Xylene. HBr added in portions with gradual temperature increase from -5°C to 40°C, followed by reflux. | High (not quantified) | Controlled reaction of a highly exothermic process, potentially improving safety and purity. | More complex temperature control protocol. | [2] |
| Method 4: General Bromination | Ethanolamine added to cooled HBr. Distillation of ~85% of the HBr over ~20h. Crystallization from acetone. | ~70% | Simpler setup than azeotropic distillation. | Significantly lower yield, long reaction/distillation time. | [3] |
Optimized High-Yield Experimental Protocol: Azeotropic Distillation Method
This protocol is an adaptation of the high-yield method utilizing azeotropic distillation to drive the reaction to completion.[1][2][3] The rationale for this choice is its demonstrably superior yield as reported in the literature.
Causality Behind Experimental Choices:
-
Initial Cooling (0-10°C): The initial reaction between ethanolamine (a base) and hydrobromic acid (a strong acid) is a highly exothermic neutralization.[1] Performing this addition at low temperature is critical to dissipate heat, preventing potential side reactions and minimizing the formation of impurities.
-
Molar Excess of HBr: A significant molar excess of HBr is used to ensure complete protonation of the ethanolamine and to provide a high concentration of the bromide nucleophile, pushing the equilibrium towards the product.
-
Azeotropic Distillation with Xylene: This is the key to achieving a near-quantitative yield. Water is a byproduct of the reaction. By refluxing with xylene, an azeotrope of water and xylene is formed, which is then collected in a Dean-Stark trap. The removal of water continuously shifts the reaction equilibrium to the right, according to Le Châtelier's principle, ensuring the reaction proceeds to completion.
-
Acetone Wash: The crude product is washed with cold acetone. 2-Bromothis compound is poorly soluble in cold acetone, while unreacted starting materials and organic impurities are more soluble. This step effectively purifies the product.[1][4]
Experimental Workflow Diagram
Caption: Workflow for the high-yield synthesis of 2-bromothis compound.
Step-by-Step Methodology
Materials:
-
Ethanolamine (freshly distilled, b.p. 167–169°C recommended for best results)[4]
-
Hydrobromic Acid (HBr), 40% aqueous solution
-
Xylene
-
Acetone (cold)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and Dean-Stark apparatus
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, place the 40% hydrobromic acid (9.0 molar equivalents). Equip the flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice bath to 0-10°C.
-
Addition of Ethanolamine: Slowly add ethanolamine (1.0 molar equivalent) dropwise to the stirred, cold hydrobromic acid. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10°C. This addition should take approximately 25-30 minutes.[1][2]
-
Azeotropic Water Removal: Once the addition is complete, remove the ice bath. Add xylene to the reaction mixture and set up the flask for azeotropic distillation using a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat the mixture to reflux. The temperature of the reaction should be maintained between 135-145°C.[2] Continue refluxing for approximately 12 hours, or until no more water is collected in the Dean-Stark trap.
-
Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the xylene.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[1] Wash the filter cake thoroughly with three portions of cold acetone to remove any residual xylene and impurities.[1][2]
-
Drying: Dry the resulting white crystalline solid under vacuum to obtain the final 2-bromothis compound. The expected melting point is 172-174°C.[2]
Troubleshooting and Key Considerations for Optimal Yield
-
Low Yield: Low yields are often traced back to several factors. Incomplete reaction is a primary cause; ensure the reflux time is sufficient and water is completely removed.[1] Suboptimal temperature control during the initial exothermic addition can lead to side reactions, reducing the yield.[1] Finally, reagent quality is paramount; use freshly distilled ethanolamine and ensure the hydrobromic acid has a specific gravity of at least 1.42 for best results.[4]
-
Byproduct Formation: If the initial addition of ethanolamine to the acid is too fast or cooling is inadequate, side reactions can occur. Maintaining a temperature below 10°C during this step is crucial.
-
Mechanical Losses: During filtration and transfer, especially on a smaller scale, product loss can be significant. Ensure quantitative transfer of the solid and efficient washing.
Conclusion
The synthesis of 2-bromothis compound from ethanolamine and hydrobromic acid is a robust and well-documented procedure. A comparative analysis of published methods clearly indicates that driving the reaction equilibrium through the azeotropic removal of water is the most effective strategy, capable of achieving near-quantitative yields of up to 99%.[1][2][3] By carefully controlling the initial exothermic reaction and ensuring the complete removal of water, researchers can reliably produce high-purity 2-bromothis compound. The optimized protocol presented herein provides a self-validating system with clear rationales for each step, empowering scientists to achieve consistent and high-yielding results.
References
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Commercial Ethylamine Hydrobromide
Introduction: The Critical Role of Purity in Advanced Applications
Ethylamine hydrobromide (EABr), also known as ethylammonium bromide, is a fundamental building block in organic synthesis and a critical precursor in the fabrication of advanced materials, most notably perovskite solar cells and optoelectronic devices.[1][2] In these applications, the purity of EABr is not a trivial specification; it is a critical parameter that directly influences reaction yields, product consistency, and the functional performance of the final device. Trace impurities can introduce defects into crystal lattices, quench luminescence, or act as catalysts for degradation pathways.
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount. However, a certificate of analysis (CoA) only provides a snapshot based on the supplier's specific testing methods. Verifying purity with an independent and robust analytical workflow is a cornerstone of good scientific practice. This guide provides an in-depth, experience-driven framework for assessing and comparing the purity of commercial EABr suppliers. We will move beyond simply listing protocols to explain the scientific rationale behind each experimental choice, enabling you to build a self-validating system for quality control in your own laboratory.
Understanding Potential Impurities
An effective assessment begins with understanding what you are looking for. The common synthesis of EABr from ethanolamine and hydrobromic acid can introduce several potential impurities.[3] A comprehensive analysis should screen for:
-
Related Amines: Unreacted starting materials or byproducts such as Diethylamine or Trithis compound.
-
Organic Synthesis Artifacts: Residual solvents (e.g., acetone, ethanol) or by-products from alternative synthetic routes.
-
Inorganic Salts: Excess hydrobromic acid or other halide salts.
-
Water Content: EABr is hygroscopic, and water can significantly impact many sensitive reactions and material fabrication processes.
A Multi-Modal Analytical Workflow for Purity Verification
No single technique can provide a complete purity profile. A robust assessment relies on a combination of orthogonal methods, each providing a different piece of the puzzle. The workflow below represents a comprehensive strategy for qualifying a new supplier.
Caption: Workflow for HPLC analysis of this compound via pre-column derivatization.
-
Experimental Protocol:
-
Reagents: Prepare a borate buffer (pH 9.5), an OPA solution in methanol, and a 3-mercaptopropionic acid solution in borate buffer. The derivatization reagent is a mixture of these components.
-
Sample/Standard Preparation: Prepare a stock solution of the EABr sample in water (~1 mg/mL). Prepare calibration standards of an EABr reference standard and any suspected impurities (e.g., diethylamine) in the same manner.
-
Derivatization: In an autosampler vial, mix 50 µL of the sample/standard solution with 200 µL of the OPA derivatizing reagent. Allow to react for 2 minutes before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5). [4] * Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amines (e.g., starting at 20% B, ramping to 80% B over 15 minutes).
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
-
Analysis: Quantify impurities based on the calibration curves generated from the reference standards.
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this multi-modal approach, consider the following data obtained for EABr from three hypothetical commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Appearance | White crystalline powder | Off-white powder | White, slightly clumpy powder | Visual |
| Melting Point | 159-161 °C | 155-159 °C | 158-160 °C | Capillary MP |
| Assay (% Bromide) | 99.8% | 98.5% | 99.5% | Argentometric Titration |
| Assay (% Total Amine) | 99.7% | 98.6% | 99.6% | Non-Aqueous Titration |
| ¹H NMR Purity | >99.5% (No impurities detected) | ~98.5% (Unidentified triplet at 3.2 ppm) | >99.5% (No organic impurities) | 400 MHz NMR (D₂O) |
| Diethylamine HBr (%) | <0.05% (Not Detected) | 0.85% | <0.05% (Not Detected) | HPLC-FLD |
| Water Content (%) | 0.15% | 0.20% | 1.85% | Karl Fischer Titration |
Interpretation and Recommendations
-
Supplier A: This material is of high purity. The appearance is as expected, the melting point is sharp and within the expected range, and both titration assays are in excellent agreement and close to 100%. C[5][6]ritically, both NMR and the highly sensitive HPLC method show no detectable organic impurities. The low water content confirms proper handling and packaging. Recommendation: Excellent for all applications, including the most demanding ones like high-efficiency perovskite device fabrication.
-
Supplier B: The data reveals several red flags. The off-white color and broad, depressed melting point suggest the presence of impurities. Both titration assays are low, indicating the material is not as pure as claimed. The NMR spectrum shows an anomalous peak, and the targeted HPLC analysis confirms the presence of a significant dithis compound impurity. Recommendation: Unsuitable for most applications. The presence of related amine impurities could interfere with polymerizations or act as defect sites in crystalline materials.
-
Supplier C: This supplier presents an interesting case. The material is organically pure according to NMR and HPLC, and the titration assays are high (when calculated on a dry basis). However, the Karl Fischer titration reveals a very high water content, which explains the slightly clumpy appearance. Recommendation: Potentially suitable for applications where water is not a critical concern. However, for moisture-sensitive reactions or material fabrication, this batch should be avoided or would require rigorous drying under vacuum prior to use, adding an extra, time-consuming step.
This systematic, multi-faceted approach provides a high degree of confidence in qualifying raw materials, safeguarding the integrity and reproducibility of your research.
References
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Scribd. (n.d.). HSAS Method.
- PerkinElmer. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
- Zhang, X., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science.
- Gao, H., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
- Chromatography Forum. (2006). Detecting Primary Amines.
- Scribd. (n.d.). Amine System Analysis Guide.
- EPTQ. (2013). Chemical analysis in amine system operations.
- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
- Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
- ResearchGate. (2018). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration?
- PubChem. (n.d.). 2-Bromothis compound. National Center for Biotechnology Information.
- ChemBK. (2024). This compound.
- Wikipedia. (n.d.). Titration.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1). National Center for Biotechnology Information.
- LabSolutions. (n.d.). This compound.
- Organic Syntheses. (n.d.). β-BROMOthis compound.
Sources
A Senior Application Scientist's Guide to Ethylamine Hydrobromide Synthesis: A Comparative Cost-Benefit Analysis
For researchers and professionals in pharmaceutical and chemical development, the synthesis of fundamental building blocks like Ethylamine Hydrobromide demands a careful selection of methodology. The optimal route is not universal; it is a nuanced decision dictated by project-specific priorities such as scale, required purity, available budget, and safety constraints. This guide provides an in-depth comparative analysis of four prominent synthesis methods, moving beyond mere procedural steps to dissect the underlying chemical principles and practical trade-offs. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure technical accuracy and reproducibility.
Direct Amination of Bromoethane: The Path of Apparent Simplicity
This method represents the most direct route on paper: a nucleophilic substitution (SN2) reaction between bromoethane and ammonia. The initial product formed is indeed the desired ethylammonium bromide salt.[1][2] However, this simplicity is deceptive, as the reaction is notoriously difficult to control.
Reaction Principle & Mechanistic Insights
The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the ammonia molecule attacks the electrophilic carbon of bromoethane, displacing the bromide ion.
Causality: The primary challenge arises because the product, ethylamine, is a stronger nucleophile than the reactant, ammonia. This means that once formed, ethylamine readily competes with ammonia to react with remaining bromoethane, leading to a cascade of further alkylations.[3][4] This results in a mixture of the primary amine salt, diethylammonium bromide (secondary), triethylammonium bromide (tertiary), and even tetraethylammonium bromide (quaternary).[3][4] To mitigate this, a large molar excess of ammonia is employed. This strategy relies on probability; by drastically increasing the concentration of ammonia, we maximize the likelihood that a bromoethane molecule will collide with an ammonia molecule rather than an ethylamine molecule.[2][5]
Caption: Over-alkylation pathway in the direct amination of bromoethane.
Experimental Protocol[6]
-
Reaction Setup: In a high-pressure reaction vessel or a sealed heavy-walled glass tube, prepare a saturated solution of ammonia in absolute ethanol. A significant molar excess of ammonia to bromoethane (e.g., 10:1 to 20:1) is critical.[6]
-
Reagent Addition: While stirring, slowly add bromoethane to the ethanolic ammonia solution.
-
Reaction Conditions: Securely seal the reaction vessel. Heat the mixture to approximately 100°C with vigorous stirring for several hours.[6] The reaction must be carried out in a sealed vessel to prevent the escape of volatile ammonia gas.[7]
-
Work-up: After cooling the vessel, carefully vent any excess pressure in a fume hood. Transfer the mixture to a round-bottom flask and remove excess ammonia and ethanol via distillation.
-
Purification: The resulting residue will be a mixture of ammonium bromide and the various this compound salts. Extensive fractional crystallization or chromatography is required to isolate the primary amine salt, which is often challenging and leads to significant yield loss.
The Gabriel Synthesis: A Strategy for Unambiguous Purity
The Gabriel synthesis is a robust, multi-step method designed specifically to circumvent the over-alkylation problem and produce a pure primary amine.[8][9] It uses phthalimide as a protected form of ammonia.
Reaction Principle & Mechanistic Insights
The process involves three key stages:
-
Deprotonation: Phthalimide is deprotonated by a strong base (e.g., potassium hydroxide) to form the potassium phthalimide salt. The resulting anion is a potent nucleophile.
-
SN2 Alkylation: The phthalimide anion attacks bromoethane to form N-ethylphthalimide. Crucially, the resulting product is not nucleophilic because the nitrogen's lone pair is delocalized by the two adjacent electron-withdrawing carbonyl groups, preventing any further alkylation.[8]
-
Amine Liberation: The N-ethylphthalimide is then cleaved, typically using hydrazine (the Ing-Manske procedure) or acidic hydrolysis, to release the primary amine.[9] The final free ethylamine is then treated with HBr to yield the desired salt.
Caption: Workflow for the Gabriel synthesis of this compound.
Experimental Protocol
-
Phthalimide Salt Formation: Dissolve potassium hydroxide in ethanol. Add phthalimide to this solution and reflux until the phthalimide has completely dissolved, forming potassium phthalimide.
-
Alkylation: To the cooled solution of potassium phthalimide, add bromoethane and reflux the mixture for several hours.
-
Amine Liberation (Hydrazinolysis): After cooling, add hydrazine hydrate to the reaction mixture and reflux. A voluminous precipitate of phthalhydrazide will form.[9]
-
Isolation: Cool the mixture and add dilute HCl to precipitate any unreacted starting material. Filter to remove the phthalhydrazide precipitate.
-
Salt Formation: Make the filtrate basic with NaOH and distill the liberated ethylamine (b.p. 16.6°C) into a flask containing a cooled solution of hydrobromic acid to form this compound.
-
Purification: The resulting salt can be purified by recrystallization from an ethanol/ether mixture.
Reductive Amination of Acetaldehyde: The Industrial Workhorse
Reductive amination is a highly efficient and versatile method for amine synthesis. For ethylamine, it involves the reaction of acetaldehyde with ammonia, followed by reduction. It is a major industrial route for producing ethylamine.[10]
Reaction Principle & Mechanistic Insights
This is a two-part process that occurs in a single pot:
-
Imine Formation: Ammonia acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate, which then dehydrates to form an ethanimine.
-
Reduction: The imine is then reduced to an amine. In an industrial setting, this is typically done via catalytic hydrogenation (e.g., using a Nickel-based catalyst and H₂ gas).[11] For laboratory-scale synthesis, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used.[4]
Causality: The choice of reducing agent is critical. Sodium cyanoborohydride is particularly effective because it is selective for the protonated imine over the starting aldehyde, preventing the reduction of the carbonyl group before the imine has a chance to form. This minimizes side reactions and maximizes the yield of the desired amine.
Experimental Protocol (Laboratory Scale)
-
Reaction Setup: In a round-bottom flask, dissolve acetaldehyde in methanol. Cool the solution in an ice bath.
-
Imine Formation: Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Reduction: While stirring, slowly add sodium cyanoborohydride to the mixture, maintaining the temperature below 20°C.
-
Work-up: After the reaction is complete (monitored by TLC or GC), carefully acidify the mixture with HCl to destroy any remaining reducing agent.
-
Isolation: Remove the solvent under reduced pressure. Add a strong base (e.g., NaOH solution) to the residue to liberate the free ethylamine.
-
Salt Formation: Extract the ethylamine into an organic solvent (e.g., diethyl ether), dry the organic layer, and then bubble dry hydrogen bromide gas through the solution to precipitate the this compound salt. Alternatively, extract into a minimal amount of a suitable solvent and add aqueous HBr.
Hofmann Rearrangement of Propanamide: The Carbon-Shorter Route
The Hofmann rearrangement is an elegant method for converting a primary amide into a primary amine with one fewer carbon atom.[12][13] To synthesize ethylamine, the starting material would be propanamide.
Reaction Principle & Mechanistic Insights
The reaction proceeds through a fascinating series of steps:
-
N-Bromination: In the presence of a base, bromine reacts with the amide to form an N-bromoamide.
-
Anion Formation: The base then abstracts the remaining acidic proton from the nitrogen to form an anion.
-
Rearrangement: This anion undergoes a concerted rearrangement. The ethyl group migrates from the carbonyl carbon to the nitrogen, and the bromide ion is simultaneously ejected. This key step forms an ethyl isocyanate intermediate.[12][14]
-
Hydrolysis & Decarboxylation: The isocyanate is hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, ethylamine.[15]
Caption: Key stages of the Hofmann Rearrangement for Ethylamine synthesis.
Experimental Protocol
-
Reagent Preparation: Prepare a solution of sodium hydroxide in water and cool it in an ice bath. Slowly add bromine to this solution to form sodium hypobromite in situ.[13]
-
Amide Addition: Add propanamide to the cold hypobromite solution and stir.
-
Reaction: Slowly warm the mixture. The rearrangement typically occurs as the temperature rises.
-
Isolation: Once the reaction is complete, distill the resulting ethylamine from the reaction mixture into a receiver containing hydrobromic acid.
-
Purification: The this compound can be isolated by evaporating the solvent and purified by recrystallization.
Comparative Analysis
| Feature | Direct Amination | Gabriel Synthesis | Reductive Amination | Hofmann Rearrangement |
| Starting Materials | Bromoethane, Ammonia | Phthalimide, KOH, Bromoethane, Hydrazine | Acetaldehyde, Ammonia, Reducing Agent | Propanamide, Bromine, NaOH |
| Relative Cost | Low | Moderate-High | Low-Moderate | Moderate |
| Typical Yield | Low to Moderate (for primary amine) | High (>80%) | Very High (>90%) | Good-High (>70%) |
| Purity of Product | Poor (mixture of amines) | Excellent | Very Good | Excellent |
| Key Advantage | Fewest steps (in theory) | High purity, avoids over-alkylation | High yield, versatile, scalable | Creates amine with one less carbon |
| Key Disadvantage | Severe over-alkylation, difficult purification | Multiple steps, phthalhydrazide removal | Requires handling of reducing agents/catalysts | Requires specific amide precursor, toxic Br₂ |
| Scalability | Poor for pure product | Good for lab/pilot scale | Excellent (Industrial standard) | Good for lab scale |
Conclusion and Recommendations
The optimal synthesis route for this compound is fundamentally tied to the desired outcome:
-
For High Purity on a Laboratory Scale: The Gabriel Synthesis is the method of choice. Despite being multi-step, it offers unparalleled control and delivers a pure primary amine, free from the over-alkylation byproducts that plague the direct amination route.[8][9]
-
For High Yield and Scalability: Reductive Amination is superior. It is an efficient, high-yielding process that is readily adaptable from the laboratory bench to large-scale industrial production.[10][11]
-
For Simplicity at the Cost of Purity: Direct Amination should generally be avoided unless a mixture of amines is acceptable or extensive purification capabilities are available. Its apparent simplicity is a siren's call that often leads to complex separation challenges.
-
For Specific Precursor Availability: The Hofmann Rearrangement is a powerful tool when the synthetic strategy requires converting a three-carbon amide (propanamide) into a two-carbon amine. It is less a general-purpose method for ethylamine and more a strategic choice in a larger synthetic sequence.
Ultimately, a thorough evaluation of reagent cost, desired product specifications, and available equipment will guide the discerning scientist to the most logical and efficient synthetic pathway.
General Safety Precautions
-
Bromoethane: Is a volatile and potentially carcinogenic alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ammonia: Is a corrosive and volatile gas. Concentrated solutions can cause severe burns.[16][17]
-
Strong Bases (NaOH, KOH): Are highly corrosive. Avoid contact with skin and eyes.
-
Bromine: Is extremely toxic, volatile, and corrosive. Requires specialized handling procedures.
-
Solvents: Many organic solvents used (ethanol, ether) are highly flammable. Ensure no ignition sources are present.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[16][17][18][19]
References
- Cortese, F. (n.d.). β-BROMOthis compound. Organic Syntheses Procedure.
- Loba Chemie. (2016, May 12). 2-BROMOthis compound FOR SYNTHESIS MSDS.
- Chemguide. (n.d.). THE PRODUCTS OF THE REACTION BETWEEN AMMONIA AND BROMOETHANE.
- Sciencemadness Discussion Board. (2012, July 5). Ethylamine Synthesis.
- The Hive Chemistry Discourse. (2002, July 10). Ethylamine and Triethylamine Synthesis.
- Sciencelab.com. (n.d.). Material Safety Data Sheet - 2-bromothis compound.
- Gauth. (n.d.). Primary amines are formed by the reaction of excess ethanolic ammonia with a haloalkane.
- Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and ammonia.
- Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes.
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines.
- Scribd. (n.d.). Routes To Ethylamine Product: Economic Feasibility.
- Wikipedia. (n.d.). Ethylamine.
- Brainly.in. (2021, October 3). How to prepare ethylamine from ethyl bromide?.
- SciSpace. (n.d.). LXXXII.—The preparation of ethylamine and of diethylamine.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Wikipedia. (n.d.). Gabriel synthesis.
- Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples.
- Chemistry Steps. (n.d.). The Mechanism of Hofmann Rearrangement.
- chemeurope.com. (n.d.). Hofmann rearrangement.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solved: Primary amines are formed by the reaction of excess ethanolic ammonia with a haloalkane. [Chemistry] [gauthmath.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Ethylamine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. Hofmann_rearrangement [chemeurope.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 16. lobachemie.com [lobachemie.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
Validating the Long-Term Stability of Ethylamine Hydrobromide in Solution: A Comparative Guide for Researchers
Introduction: The Critical Need for Stability Validation
Ethylamine hydrobromide is a fundamental building block in organic synthesis and pharmaceutical development, valued for its role as a precursor and a counter-ion. While its solid-state properties are well-documented, its long-term stability in solution—the form in which it is most frequently utilized in research and manufacturing—lacks extensive public data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust, self-validating study to determine the long-term stability of this compound in solution.
The principles and protocols outlined herein are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This guide will not only detail the necessary experimental steps but will also delve into the scientific rationale behind these choices, empowering you to generate reliable and defensible stability data. We will explore potential degradation pathways, propose a comprehensive stability testing protocol, detail appropriate analytical methodologies, and provide a framework for comparing the stability of this compound against alternative amine salts.
Understanding Potential Degradation Pathways of this compound
Before embarking on a stability study, it is crucial to anticipate the potential chemical transformations that this compound may undergo in solution. These insights will inform the design of forced degradation studies and the selection of appropriate analytical techniques capable of detecting and quantifying potential degradants.
Hydrolytic Degradation
While the salt itself is stable against hydrolysis, the pH of the solution can significantly influence the stability of the ethylamine moiety. In highly alkaline conditions, the free base form of ethylamine (CH₃CH₂NH₂) is more prevalent and may be susceptible to degradation pathways not observed at neutral or acidic pH. Conversely, acidic conditions may catalyze other reactions, although the protonated form (CH₃CH₂NH₃⁺) is generally more stable.
Oxidative Degradation
The amine functional group in ethylamine is susceptible to oxidation. Potential oxidizing agents include dissolved oxygen, peroxide impurities in solvents, or interaction with certain excipients. The primary oxidation product of ethylamine is likely acetaldehyde, with the potential for further oxidation to acetic acid. The reaction with strong oxidizing agents like potassium permanganate is known to produce acetaldehyde.
Photodegradation
Exposure to light, particularly in the ultraviolet spectrum, can provide the energy to initiate degradation reactions. Photolytic degradation pathways for amines can be complex, involving radical mechanisms that may lead to a variety of smaller, fragmented molecules or polymerization products. The ICH Q1B guideline provides a framework for photostability testing.
Thermal Degradation
Elevated temperatures can accelerate degradation reactions. For ethylamine, thermal decomposition in the gas phase is known to involve bimolecular reactions and the formation of various radical species. In solution, elevated temperatures will increase the rate of hydrolysis, oxidation, and any other potential degradation reactions.
The following diagram illustrates the potential degradation pathways of this compound in solution.
Caption: Potential Degradation Pathways for this compound in Solution.
Designing a Comprehensive Long-Term Stability Study
A robust stability study is meticulously planned to assess the quality of the substance over time under the influence of various environmental factors. The following protocol is designed in accordance with ICH guidelines.
Experimental Workflow
The diagram below outlines the key stages of the proposed stability study.
Caption: Experimental Workflow for Long-Term Stability Validation.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (high purity, well-characterized batch)
-
Solvents: HPLC-grade water, ethanol, and other relevant solvents.
-
Buffers: Certified pH buffers (e.g., phosphate, acetate).
-
Reagents for analytical methods (e.g., HPLC mobile phase components).
2. Preparation of Stability Samples:
-
Prepare solutions of this compound at a minimum of two different concentrations in each selected solvent system (e.g., purified water, 50:50 ethanol:water).
-
For each solvent system, adjust the pH of separate batches to acidic (e.g., pH 4), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.
-
Package the solutions in the intended container closure system for the final product. It is crucial to test the product in the same container-closure system as that in which it will be marketed.
-
Include a placebo (solution without this compound) for each condition to monitor any changes originating from the excipients or container.
3. Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for the proposed shelf-life (e.g., 24-36 months).
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. Significant changes under these conditions will trigger the need for intermediate storage condition testing (30°C ± 2°C / 65% RH ± 5% RH).
-
Photostability: Expose samples to light conditions as specified in ICH Q1B. This involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.
4. Testing Schedule:
-
Samples should be pulled and analyzed at predetermined time intervals. A typical schedule for long-term stability is 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated stability, testing is typically performed at 0, 3, and 6 months.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to accurately quantify the active substance and separate it from any degradation products, impurities, and excipients.
Proposed Analytical Methods
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) | Quantification of ethylamine and detection of non-volatile degradation products. | Peak area (concentration) of ethylamine, appearance of new peaks (degradants), peak purity. |
| Ion Chromatography (IC) with Suppressed Conductivity Detection | Quantification of the bromide counter-ion. | Peak area (concentration) of bromide. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile degradation products. | Mass spectra of new peaks to elucidate structures. |
| pH Measurement | Monitoring changes in acidity/alkalinity. | pH value. |
| Visual Inspection | Assessing physical changes. | Color, clarity, presence of particulate matter. |
Detailed Protocol: Stability-Indicating HPLC Method
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the retention of polar compounds like ethylamine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detector: UV detection at a low wavelength (e.g., <210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated through forced degradation studies.
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study should be performed on a solution of this compound.
-
Acid Hydrolysis: Reflux in 0.1 N HCl at 60°C for a specified period (e.g., 30 minutes).
-
Base Hydrolysis: Reflux in 0.1 N NaOH at 60°C for a specified period.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to intense light as per ICH Q1B.
The goal is to achieve 5-20% degradation of the active substance. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main ethylamine peak.
Comparative Analysis: this compound vs. Alternatives
To objectively compare the stability of this compound with an alternative, such as ethylamine hydrochloride, a parallel stability study should be conducted.
Experimental Design for Comparison
-
Identical Conditions: Prepare solutions of both salts at the same molar concentration in the same solvent systems and at the same pH values.
-
Parallel Storage: Store the samples from both salts under the exact same long-term, accelerated, and photostability conditions.
-
Consistent Analysis: Analyze the samples from both studies at the same time points using the same validated analytical methods.
Data Comparison and Interpretation
The stability profiles of the two salts can be compared by plotting the concentration of the active moiety (ethylamine) against time for each condition. The rate of degradation can be determined, and the formation of any degradation products can be compared.
Table for Comparative Stability Data (Example)
| Time (Months) | Condition | Ethylamine Concentration (% of Initial) - HBr Salt | Ethylamine Concentration (% of Initial) - HCl Salt | Appearance of Degradants (HBr Salt) | Appearance of Degradants (HCl Salt) |
| 0 | 40°C/75% RH | 100.0 | 100.0 | None Detected | None Detected |
| 3 | 40°C/75% RH | 98.5 | 99.1 | Minor peak at RRT 0.8 | None Detected |
| 6 | 40°C/75% RH | 96.2 | 98.0 | Increased peak at RRT 0.8 | Minor peak at RRT 0.8 |
Conclusion: A Pathway to Confident Stability Assessment
This guide provides a comprehensive and scientifically rigorous framework for validating the long-term stability of this compound in solution. By following these protocols, researchers can generate the necessary data to understand the degradation pathways, establish an appropriate shelf-life, and make informed decisions about storage and handling. The emphasis on forced degradation and the use of validated, stability-indicating analytical methods ensures the integrity and reliability of the data generated. Furthermore, the outlined comparative methodology allows for an objective assessment against alternative amine salts, ultimately leading to the selection of the most stable and suitable compounds for their intended application.
References
- Vertex AI Search, Grounding API Redirect. (2022). Stability Protocols: Road Maps to Success.
- QHub Insights. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals.
- Slideshare. (n.d.). Stability testing protocols.
- QbD Group. (2024).
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
- Reddit. (2018). Ways of crashing out amines : r/chemistry.
- Overcoming Heat Stable Salts: Enhance Your Amine Tre
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- YouTube. (2021).
- University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
- Pharmaceutical Salts Optimization of Solubility or Even More?. (2010).
- Scholars Portal. (n.d.).
- ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
- Benchchem. (n.d.).
- ResearchGate. (2025).
- ANALYTICAL METHOD SUMMARIES. (2022).
- ChemicalBook. (2025).
- Analytical Chemistry 1956 Vol.28 no.4. (n.d.).
- Wikipedia. (n.d.). Ethylamine.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Organic Syntheses Procedure. (n.d.). β-BROMOthis compound.
- PubChem. (n.d.). 2-Bromothis compound.
- Biosciences Biotechnology Research Asia. (2022).
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Results for Ethylamine Hydrobromide
Introduction: The Imperative of Analytical Consistency in Pharmaceutical Development
In the landscape of drug development, the journey from a candidate molecule to a market-approved therapeutic is paved with rigorous analytical testing. Each data point, from early-stage characterization to final product release, informs critical decisions. Ethylamine hydrobromide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring the quality and purity of this raw material is paramount.
However, in a globalized pharmaceutical industry, analytical testing is often not confined to a single laboratory. Manufacturing sites, contract research organizations (CROs), and regulatory agencies may all be involved in the analytical lifecycle of a product. This distribution of testing necessitates a robust framework for ensuring that the results generated in one laboratory are comparable and consistent with those from another. This is the essence of inter-laboratory cross-validation.
This guide provides a comprehensive framework for designing and executing a cross-validation study for this compound. We will delve into the practical application of key analytical techniques, the statistical tools used to interpret the results, and the regulatory context that underpins this critical exercise. Our focus will be on not just the "how" but the "why," providing the scientific rationale behind the experimental choices, in line with the principles of analytical procedure lifecycle management.[1][2]
Designing the Inter-Laboratory Cross-Validation Study
A successful cross-validation study begins with a well-defined protocol. This protocol serves as the blueprint for all participating laboratories, ensuring that the comparison is standardized and the results are meaningful.
Study Objective: To assess the comparability of analytical results for the assay and purity of a single batch of this compound across multiple laboratories using a set of pre-defined analytical procedures.
Participating Laboratories: A minimum of three laboratories (Lab A, Lab B, Lab C) will participate in this study. These could be a combination of internal R&D labs, quality control (QC) labs, and external CROs.
Test Article: A single, homogenous batch of this compound will be securely packaged and distributed to all participating laboratories. A portion of this batch will be retained as a reference sample.
Analytical Parameters to be Evaluated:
-
Assay: Determination of the potency of this compound.
-
Purity: Identification and quantification of any significant impurities.
-
Identity: Confirmation of the chemical structure.
Workflow for the Cross-Validation Study:
Caption: Workflow of the inter-laboratory cross-validation study.
Analytical Methodologies: A Multi-faceted Approach
No single analytical technique can provide a complete picture of a substance's quality. Therefore, a combination of methods is employed to assess the different attributes of this compound. The following are detailed protocols for the recommended analytical techniques.
Argentometric Titration for Assay (Bromide Content)
Principle: This classic titrimetric method is a reliable way to determine the bromide content of the salt, which is directly proportional to the amount of this compound present. It relies on the reaction of bromide ions with a standardized solution of silver nitrate to form a silver bromide precipitate.
Experimental Protocol:
-
Preparation of 0.1 M Silver Nitrate (AgNO₃) Solution: Accurately weigh approximately 16.987 g of primary standard grade silver nitrate, dissolve it in deionized water, and dilute to 1000.0 mL in a volumetric flask. Store in a light-resistant bottle.
-
Sample Preparation: Accurately weigh approximately 0.25 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Titration:
-
Add 1 mL of 5% w/v potassium chromate solution as an indicator.
-
Titrate with the standardized 0.1 M AgNO₃ solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
-
Calculation:
-
% Assay (as C₂H₈BrN) = (V × M × MW) / (W × 10)
-
Where:
-
V = Volume of AgNO₃ solution consumed (mL)
-
M = Molarity of AgNO₃ solution
-
MW = Molecular weight of this compound (126.00 g/mol )
-
W = Weight of the sample (g)
-
-
Causality Behind Experimental Choices:
-
Potassium chromate indicator: It is used because silver chromate is less soluble than silver bromide, but will only precipitate after all the bromide has reacted with the silver ions, providing a sharp and easily observable endpoint.
-
Light-resistant bottle for AgNO₃: Silver nitrate is photosensitive and can decompose upon exposure to light, which would alter its molarity and lead to inaccurate results.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurities
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For a small, polar, and non-UV active compound like ethylamine, two main strategies can be employed: derivatization to attach a UV-active or fluorescent tag, or ion-pair chromatography to enhance retention on a reversed-phase column.
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
Principle: OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be detected at very low concentrations.[3][4]
Experimental Protocol:
-
Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 15.2 g of sodium borate decahydrate in 100 mL of deionized water.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 20 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
In an autosampler vial, mix 50 µL of the sample solution (or standard), 200 µL of borate buffer, and 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Injection Volume: 20 µL.
-
Method 2: Ion-Pair Reversed-Phase HPLC
Principle: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. This reagent has a hydrophobic tail and an ionic head. It pairs with the positively charged ethylammonium ion, forming a neutral, more hydrophobic complex that can be retained and separated on a standard C18 column.[5][6][7][8][9]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 5 mM sodium heptanesulfonate in a mixture of 85:15 (v/v) 25 mM potassium phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Injection Volume: 50 µL.
-
Causality Behind Experimental Choices:
-
Derivatization vs. Ion-Pairing: Derivatization offers high sensitivity but adds a step to the sample preparation and can introduce variability. Ion-pairing is simpler in terms of sample prep but requires careful column equilibration and may not be compatible with mass spectrometry detectors.
-
ELSD/CAD Detector: Since ethylamine lacks a chromophore, a universal detector like ELSD or CAD is necessary for the ion-pairing method.
Gas Chromatography (GC) for Volatile Impurities
Principle: GC is ideal for separating and quantifying volatile and semi-volatile compounds. For amines, which can exhibit poor peak shape due to their basicity, specialized columns are often required.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 10 mg/mL.
-
GC Conditions:
-
Column: A specialized amine column, such as an Agilent CP-Volamine (60 m x 0.32 mm), is recommended to prevent peak tailing.[10] A more standard alternative is a polyethylene glycol (PEG) based column (e.g., DB-WAX).
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 220 °C at 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, 20:1 ratio).
-
Causality Behind Experimental Choices:
-
Specialized Amine Column: These columns have a surface treatment that deactivates the acidic silanol groups on the fused silica, preventing their interaction with basic analytes like ethylamine and resulting in symmetrical peaks.
-
FID Detector: The FID is a robust and sensitive detector for organic compounds containing carbon-hydrogen bonds.
¹H NMR Spectroscopy for Identity and Structural Confirmation
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule. For this compound, ¹H NMR can confirm the presence of the ethyl group and its characteristic chemical shifts and splitting patterns.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of Deuterium Oxide (D₂O).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton spectrum.
-
Reference: The residual HDO peak can be used as a reference (δ ≈ 4.79 ppm), or an internal standard like DSS can be used.
-
-
Expected Spectrum:
-
A triplet corresponding to the methyl (CH₃) protons.
-
A quartet corresponding to the methylene (CH₂) protons.
-
The amine protons (NH₃⁺) may be a broad singlet or exchange with D₂O and be less visible.
-
Causality Behind Experimental Choices:
-
D₂O as Solvent: D₂O is used as it is "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the analyte signals. It also allows for the exchange of labile protons (like those on the nitrogen), which can simplify the spectrum.
Data Presentation and Statistical Analysis
For a cross-validation study to be meaningful, the data must be presented clearly and analyzed statistically to objectively assess the performance of each laboratory.
Hypothetical Data from the Inter-Laboratory Study
Table 1: Assay Results for this compound (%)
| Laboratory | Titration | HPLC (Ion-Pair) |
| Lab A | 99.5 | 99.6 |
| Lab B | 98.9 | 99.1 |
| Lab C | 100.1 | 100.3 |
Table 2: Purity Results for this compound (Area % by HPLC)
| Laboratory | Main Peak | Impurity 1 (RT 4.5 min) | Impurity 2 (RT 6.2 min) |
| Lab A | 99.85 | 0.08 | 0.07 |
| Lab B | 99.79 | 0.12 | 0.09 |
| Lab C | 99.88 | 0.07 | 0.05 |
Statistical Evaluation: The Z-Score
The Z-score is a standardized value that indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories. It is a widely accepted metric for evaluating performance in proficiency testing and inter-laboratory comparisons.[11][12][13][14]
Calculation of the Z-Score:
Z = (x - X) / σ
Where:
-
Z is the Z-score
-
x is the result from the individual laboratory
-
X is the assigned value (typically the mean or median of all reported results)
-
σ is the standard deviation of all reported results
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance. The laboratory's result is within the expected range of variability.[11]
-
2.0 < |Z| < 3.0: Questionable performance. This is a warning signal that warrants investigation.
-
|Z| ≥ 3.0: Unsatisfactory performance. The laboratory's result is significantly different from the consensus value and requires immediate corrective action.
Example Calculation (Titration Assay):
-
Calculate the Mean (X): (99.5 + 98.9 + 100.1) / 3 = 99.5%
-
Calculate the Standard Deviation (σ): 0.6
-
Calculate Z-Scores:
-
Lab A: (99.5 - 99.5) / 0.6 = 0.00
-
Lab B: (98.9 - 99.5) / 0.6 = -1.00
-
Lab C: (100.1 - 99.5) / 0.6 = 1.00
-
In this example, all laboratories have satisfactory Z-scores for the titration assay.
Decision-Making Based on Z-Scores:
Caption: Decision-making process based on Z-score results.
Conclusion
The cross-validation of analytical results is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability and consistency of data throughout the lifecycle of a pharmaceutical product.[2] For a critical starting material like this compound, a robust inter-laboratory comparison study, utilizing a suite of orthogonal analytical techniques, is essential.
By implementing well-defined protocols, presenting data clearly, and employing objective statistical measures like the Z-score, organizations can gain confidence in the comparability of their analytical results across different sites. This, in turn, ensures product quality, facilitates seamless technology transfer, and ultimately contributes to the delivery of safe and effective medicines. This guide provides a comprehensive framework for achieving these goals, grounded in established scientific principles and regulatory expectations.[15][16][17][18]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- USP General Chapter <1225> Validation of Compendial Procedures.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]
- Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
- Z-score application in Testing Laboratory.
- Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. [Link]
- EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. Umweltbundesamt.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
- Procedure For Calculating Z-Scores in Inter-Labor
- Interpretation of interlaboratory comparison results to evaluate labor
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- β-BROMOthis compound. Organic Syntheses Procedure. [Link]
- HPLC Methods for analysis of Methylamine.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]
- Measuring method of ethylamine in workplace air.
- (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]
- Capillary Electrophoresis and Capillary Electrophoresis–Mass Spectrometry in Catecholamine Studies. Helda - University of Helsinki. [Link]
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- Ethanamine, hydrobromide (1:1). PubChem. [Link]
- Preparation of Amines. Chemistry LibreTexts. [Link]
- Capillary Electrophoresis-Electrochemiluminescent Detection of N,N-dimethyl Ethanolamine and Its Application in Impurity Profiling and Stability Investigation of Meclophenox
- Analysis of samples utilizing capillary electrophoresis.
- Help Isolating Ethylamine. Sciencemadness Discussion Board. [Link]
- Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
- Capillary electrophoresis applied to DNA: determining and harnessing sequence and structure to advance bioanalyses (2009–2014).
- Ethylamine Properties, Reactions, and Applic
- Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chrom
Sources
- 1. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 2. uspnf.com [uspnf.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scbt.com [scbt.com]
- 8. km3.com.tw [km3.com.tw]
- 9. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 10. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 12. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 13. scribd.com [scribd.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. USP <1225> Method Validation - BA Sciences [basciences.com]
- 17. fda.gov [fda.gov]
- 18. uspbpep.com [uspbpep.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethylamine Hydrobromide
Introduction
In the landscape of pharmaceutical research and drug development, the precise handling of chemical reagents is paramount. Ethylamine hydrobromide, a common amine salt, serves as a vital building block in various synthetic pathways. However, its utility in the lab is matched by the critical need for rigorous safety and disposal protocols. Improper disposal not only poses immediate risks to laboratory personnel but can also lead to long-term environmental contamination and regulatory non-compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, grounding our recommendations in authoritative safety data and regulatory standards. Our objective is to empower researchers and laboratory managers with the knowledge to implement a self-validating system of chemical waste management, ensuring safety, compliance, and scientific integrity.
Hazard Profile of this compound
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as hazardous, and its potential effects dictate the necessary handling and disposal precautions.[1] The primary hazards are associated with its irritant properties.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Category | Hazard Statement | Rationale and Implication |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the solid or solutions can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves.[2][3][4] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | The powder is particularly hazardous to the eyes, capable of causing significant irritation that may require medical attention. This underscores the mandatory use of safety goggles or a face shield.[2][3][4] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract.[1][5] Engineering controls like fume hoods are essential to prevent airborne exposure.[5][6] |
These classifications are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are consistently reported across multiple Safety Data Sheets (SDS).[2][3][5]
Pre-Disposal Operations: Safe Handling and Waste Accumulation
Proper disposal begins long before the waste container leaves the laboratory. It starts with the correct handling of the chemical during use and the systematic accumulation of its waste.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is your last and most critical line of defense against exposure.[7] Based on the hazard profile, the following PPE is mandatory when handling this compound waste.
Table 2: Required PPE for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation.[2][8] Gloves must be inspected before use and disposed of properly after handling waste.[6] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | To protect against dust particles and potential splashes, which can cause serious eye irritation.[5][9] |
| Face Protection | Face shield (in addition to goggles). | Recommended when handling larger quantities of solid waste or during spill cleanup where the risk of airborne dust is higher.[8][10] |
| Body Protection | Fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination.[7][11] |
| Respiratory | NIOSH-approved respirator (e.g., N95). | Required if dust cannot be controlled by engineering means (e.g., during a large spill cleanup).[6] |
Engineering Controls
The primary method for minimizing exposure should always be engineering controls.[12]
-
Ventilation: All handling of this compound powder and the addition of its waste to containers must be performed within a certified chemical fume hood or other ventilated enclosure.[2][5] This prevents the inhalation of dust and protects others in the laboratory.[6]
Waste Accumulation and Storage
Systematic accumulation is key to safe and compliant disposal.
-
Container Selection: Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a tight-fitting screw cap to prevent leaks or the release of dust.[5][13]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1] It should be collected in a dedicated waste stream for non-halogenated organic solids or as directed by your institution's Environmental Health & Safety (EHS) department.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[14] This area should be away from drains and high-traffic zones, and it must be clearly marked.
Step-by-Step Disposal Protocol
Final disposal of this compound must be conducted in adherence to federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[13][15]
Step 1: Waste Characterization
Under RCRA, the waste generator is responsible for determining if their waste is hazardous.[16] this compound is not explicitly on the F, K, P, or U lists of hazardous wastes.[13] However, it can be classified as hazardous due to its characteristics, specifically its irritant properties (a form of toxicity). Therefore, it is best practice and a conservative, compliant approach to manage it as a regulated hazardous waste.
Step 2: Containment and Labeling
-
Transfer Waste: Carefully transfer the waste chemical (e.g., leftover reagent, contaminated wipes or weigh boats) into the designated waste container inside a fume hood to minimize dust creation.[5][6]
-
Seal Container: Securely close the container with its screw-top lid.[13][14] Containers must remain closed unless waste is actively being added.[14]
-
Label the Container: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard(s): "Irritant"
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the accumulation time limit is approaching (per your generator status), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[17]
-
Licensed Disposal Company: Your institution will work with a licensed hazardous waste disposal company.[5][6] These companies are equipped to transport and dispose of the chemical in a compliant manner, which typically involves high-temperature incineration in a facility with scrubbers to neutralize harmful combustion byproducts like hydrogen bromide gas.[5]
-
Record Keeping: Retain all paperwork, including the hazardous waste manifest provided by the disposal company.[13][14] This documentation tracks the waste from "cradle-to-grave" and is essential for regulatory compliance.[15][16]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Don PPE: Before cleanup, don the appropriate PPE as listed in Table 2, including respiratory protection if necessary.[5]
-
Contain the Spill: Prevent the powder from spreading. Do not use water, as this can create a solution that is harder to contain.
-
Clean Up: Gently sweep up the solid material, avoiding methods that create dust.[2][5][6] Place the swept material and any contaminated cleaning supplies (e.g., wipes, dustpans) into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, then decontaminate with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- TCI Chemicals. (n.d.). Safety Data Sheet: this compound.
- CDH Fine Chemical. (n.d.). 2-Bromo this compound CAS No 2576-47-8 Material Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Bromothis compound.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68974, Ethanamine, hydrobromide (1:1).
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Resyn Biosciences. (n.d.). MSDS Amine.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- TCI Chemicals. (2024, November 12). Safety Data Sheet.
- University of British Columbia. (2021, October). Personal Protective Equipment.
- AK Scientific. (n.d.). 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride Safety Data Sheet.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- TCI Chemicals. (n.d.). Safety Data Sheet: Mthis compound (Low water content).
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet.
- Yale University Environmental Health & Safety. (n.d.). Personal protective equipment and attire in laboratories.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. resynbio.com [resynbio.com]
- 13. goodway.com [goodway.com]
- 14. epa.gov [epa.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylamine Hydrobromide
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. Ethylamine hydrobromide, a common reagent in organic synthesis, is no exception. This guide provides essential, immediate safety and logistical information for its handling, moving beyond a simple checklist to instill a deep, causal understanding of the required protective measures. Our goal is to build trust by providing value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Understanding the Risks of this compound
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards is paramount. This compound (C₂H₅NH₂·HBr) is a salt that, while stable under recommended storage conditions, presents distinct risks upon contact.[1] The primary hazards, as identified in its Safety Data Sheet (SDS), are significant and demand respect.[2][3][4]
-
Skin Irritation (H315): Direct contact with the solid or its solutions can cause skin irritation.[2][3]
-
Serious Eye Irritation (H319): This is a critical hazard. The crystalline nature of the compound increases the risk of dust particles coming into contact with the eyes, leading to serious irritation.[2][3][5]
-
Respiratory Tract Irritation (H335): While not listed in all safety data sheets, some sources indicate that inhalation of dust particles may cause respiratory irritation.[5]
These hazards are categorized under the Globally Harmonized System (GHS) and necessitate specific preventative measures.[3][4]
| Hazard Classification | GHS Code | Description | Primary Exposure Route |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact. | Dermal |
| Serious Eye Irritation | H319 | Can cause significant, potentially damaging, irritation to the eyes. | Ocular |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory system.[5] | Inhalation |
The Core of Protection: A Multi-Layered Safety Approach
Relying solely on PPE is a flawed strategy. As senior scientists, we must champion the Hierarchy of Controls , a framework that provides a systematic approach to mitigating risk. PPE is the final, essential barrier between you and the hazard.
-
Engineering Controls: Your first line of defense. This involves isolating the hazard from the worker. For this compound, this means:
-
Chemical Fume Hood: All weighing of the solid and preparation of solutions should be performed inside a certified chemical fume hood to control dust and potential vapors.[1][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.[6]
-
-
Administrative Controls: These are the procedures and work practices that reduce exposure.
-
Designated Areas: Clearly mark areas where this compound is stored and handled.[7]
-
Safe Work Practices: Prohibit eating, drinking, or smoking in the lab. Always wash hands thoroughly after handling the chemical.[2][8]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[7]
-
-
Personal Protective Equipment (PPE): The final layer of protection, designed to shield you from contact when engineering and administrative controls cannot eliminate all risk.[9]
Task-Specific PPE for this compound
The selection of PPE is not static; it must be adapted to the specific task being performed.[10] Below are the required ensembles for common laboratory operations involving this compound.
Hand Protection: Your Primary Contact Shield
-
Requirement: Chemical-resistant gloves are mandatory for all handling tasks.[2]
-
Causality: The primary risk is skin irritation.[2] Gloves provide a direct barrier against the solid powder and its solutions.
-
Protocol:
-
Selection: Nitrile gloves are a suitable choice for protection against salts and aqueous solutions while offering good dexterity. Always check manufacturer compatibility charts, especially if organic solvents are used in your process.[11]
-
Inspection: Before each use, inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are dry before putting on gloves.
-
Doffing: Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[1]
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with local regulations.[1][5]
-
Eye and Face Protection: A Non-Negotiable Mandate
-
Requirement: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing (e.g., when preparing solutions or during transfers), a face shield must be worn in addition to safety glasses.[5][9]
-
Causality: this compound is classified as causing serious eye irritation.[2][3] The fine, crystalline nature of the solid makes it easy for dust to become airborne and enter the eyes.
-
Protocol:
-
Selection: Ensure eye protection is ANSI Z87.1-rated (in the US) or conforms to equivalent regional standards like EN166 (EU).[5]
-
Fit: Safety glasses should fit snugly around the eyes. A face shield should cover the entire face, from the forehead to below the chin.
-
Maintenance: Keep eye protection clean and stored in a safe place to prevent scratching.
-
Body Protection: Shielding Against Incidental Contact
-
Requirement: A lab coat is required for all procedures. For larger-scale operations or situations with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[5][10]
-
Causality: This layer of protection prevents the contamination of personal clothing and minimizes skin contact from accidental spills or dust.
-
Protocol:
-
Material: A standard cotton or polyester/cotton blend lab coat is sufficient for handling the solid. If working with solutions, ensure the material provides adequate protection against the solvent being used.
-
Use: Lab coats must be fully buttoned with sleeves rolled down.
-
Care: Do not take lab coats home. They should be laundered by a professional service or disposed of if significantly contaminated. Contaminated clothing must be removed immediately and washed before reuse.[2][8]
-
Respiratory Protection: When Engineering Controls Are Not Enough
-
Requirement: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, if a fume hood is unavailable, or if you are cleaning up a large spill that has generated dust, a respirator is mandatory.[1][5]
-
Causality: Inhalation of dust can cause respiratory tract irritation.[5] Respirators filter these particles from the air you breathe.[12]
-
Protocol:
-
Selection: For protection against dust, a NIOSH-approved N95 or P95 filtering facepiece respirator (dust mask) is the minimum requirement.[1][5][13]
-
Fit Testing: All tight-fitting respirators require a fit test to ensure a proper seal to the user's face, as mandated by OSHA.[12][14]
-
Use: Perform a user seal check each time you put on the respirator.
-
Limitations: Dust masks do not protect against chemical vapors or oxygen-deficient atmospheres.[14]
-
Operational and Disposal Plans
A safe protocol is a complete protocol, encompassing the entire lifecycle of the chemical in your lab.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Confirm that an emergency eyewash and shower are accessible and unobstructed.[15][16]
-
Don PPE: Put on your lab coat, followed by safety glasses, and finally, your gloves. If respiratory protection is needed, don it according to your institution's respiratory protection program.
-
Handling: Carefully weigh and transfer the this compound solid inside the fume hood. Avoid actions that could generate dust, such as dropping or vigorous scooping.[5] When preparing solutions, add the solid slowly to the liquid to prevent splashing.
-
Post-Handling: Tightly close the reagent container.[2] Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves last using the proper technique.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[2]
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or has generated a significant amount of dust.
-
Protect: Don the appropriate PPE, including respiratory protection (minimum N95) and a face shield.
-
Contain: Gently cover the spill with an absorbent material to prevent further dust dispersal.
-
Clean: Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1][5] Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and wipe it down.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Disposal of Waste and Contaminated PPE
All materials contaminated with this compound, including excess reagent, solutions, and used PPE, must be treated as hazardous waste.[6]
-
Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed disposal company.[5][8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- PubChem. (n.d.). Ethanamine, hydrobromide (1:1). National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethylamine hydrochloride.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses.
- Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- HSSE World. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- AEG Environmental. (2022, July 14). What to Remember When Storing Corrosive Chemicals.
- Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Centers for Disease Control and Prevention (CDC). (2025, March 4). Respirator Types and Use.
- Occupational Health & Safety. (2015, November 1). Clearing the Air About Disposable Dust Masks.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. What to Remember When Storing Corrosive Chemicals - AEG Environmental [aegenviro.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 14. ohsonline.com [ohsonline.com]
- 15. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 16. hsseworld.com [hsseworld.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
